molecular formula C7H13NO2 B151262 (2R,4R)-4-methylpiperidine-2-carboxylic acid CAS No. 74892-81-2

(2R,4R)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B151262
CAS No.: 74892-81-2
M. Wt: 143.18 g/mol
InChI Key: UQHCHLWYGMSPJC-PHDIDXHHSA-N
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Description

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCHLWYGMSPJC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415346
Record name (2R,4R)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74874-06-9, 74892-81-2
Record name rel-(2R,4R)-4-Methyl-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74874-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4R)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2R,4R)-4-methylpiperidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for synthesizing complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic characterization, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction and Molecular Structure

This compound, also known as (2R,4R)-4-methylpipecolic acid, is a substituted derivative of piperidine, a saturated six-membered nitrogen-containing heterocycle. The molecule possesses two chiral centers at the C2 and C4 positions, leading to the existence of multiple stereoisomers. The (2R,4R) configuration denotes a specific trans arrangement of the carboxylic acid and methyl groups on the piperidine ring.

The presence of both a secondary amine (a basic center) and a carboxylic acid (an acidic center) makes it a zwitterionic amino acid under physiological conditions. This dual functionality, combined with the conformational constraint imposed by the piperidine ring and the specific stereochemistry, is crucial for its interaction with biological targets.[1] Its most notable application is as a pivotal intermediate in the synthesis of Argatroban, a potent and selective small-molecule direct thrombin inhibitor used for anticoagulant therapy.[2] The precise stereochemistry of this compound is critical for the therapeutic efficacy of Argatroban, highlighting the importance of stereocontrol in its synthesis.[1]

Physicochemical and Computed Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and role in synthesis. The following table summarizes its key identifiers and computed properties.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms (2R,4R)-4-methyl-2-pipecolic acid, trans-(+)-4-Methyl-2-piperidinecarboxylic acid[3]
CAS Number 74892-81-2[3][4][5]
Molecular Formula C₇H₁₃NO₂[3][5]
Molecular Weight 143.18 g/mol [3][5]
Canonical SMILES C[C@@H]1CCNC(=O)O[3]
InChIKey UQHCHLWYGMSPJC-PHDIDXHHSA-N[3]
XLogP3 (Computed) -1.6[3][6]
Topological Polar Surface Area 49.3 Ų[3][6]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

Causality Insight: The negative XLogP3 value indicates a high degree of hydrophilicity. This is expected due to the presence of the ionizable carboxylic acid and amine groups, which dominate the molecule's polarity over the relatively small alkyl backbone. This property influences its solubility in various solvent systems, a critical consideration for reaction and purification protocols.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides structural confirmation. Protons adjacent to the carbonyl group (α-protons) are expected to resonate in the 2.0-3.0 ppm region.[7] The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, would appear as a distinct multiplet. The methyl protons at C4 would likely appear as a doublet around 0.9-1.2 ppm. The remaining piperidine ring protons would present as a complex series of multiplets. The carboxylic acid proton is often broad and may exchange with deuterated solvents, appearing around 12 ppm in solvents like DMSO-d₆.[1]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170-180 ppm range.[7] The carbons attached to the nitrogen (C2 and C6) would resonate around 40-60 ppm. The methyl carbon would be found in the upfield region, typically 15-25 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₇H₁₃NO₂, the expected exact mass is approximately 143.0946 Da.[1][3] A common fragmentation pattern for carboxylic acid derivatives involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[7]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by several key absorption bands:

  • A very broad O-H stretch from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.

  • A strong C=O stretch for the carbonyl group of the carboxylic acid, appearing around 1700-1730 cm⁻¹.[8]

  • An N-H stretch from the secondary amine, which can be observed around 3300-3500 cm⁻¹, often overlapping with the broad O-H band.

  • C-H stretching bands for the aliphatic parts of the molecule below 3000 cm⁻¹.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical challenge, as its biological application is strictly dependent on its stereochemistry. A common and effective strategy involves the synthesis of a mixture of stereoisomers followed by chiral resolution.[2]

A widely reported synthetic pathway begins with 4-methyl-2-pyridinecarboxylic acid.[2] The key transformations are outlined below.

G start 4-Methyl-2-pyridinecarboxylic Acid reduction Hydrogenation / Reduction (e.g., H₂, Pd/C) start->reduction Ring Saturation esterification Esterification (e.g., SOCl₂, Alcohol) reduction->esterification Protection of COOH mixture Mixture of Stereoisomers (cis/trans 4-methylpiperidine-2-carboxylate) esterification->mixture separation Separation of trans Isomer mixture->separation Chromatography or Crystallization trans_ester trans-4-Methylpiperidine-2-carboxylate separation->trans_ester resolution Chiral Resolution (with Chiral Acid, e.g., D-Mandelic Acid) trans_ester->resolution Diastereomeric Salt Formation product This compound resolution->product hydrolysis Hydrolysis (if necessary)

Caption: General synthetic workflow for this compound.

  • Step 1: Reduction: The aromatic pyridine ring of the starting material is reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure.[2][9] This step generates a mixture of cis and trans stereoisomers of 4-methylpiperidine-2-carboxylic acid.

  • Step 2: Esterification: The carboxylic acid group is often protected as an ester (e.g., ethyl ester) to facilitate purification and prevent unwanted side reactions in subsequent steps. This can be accomplished using reagents like thionyl chloride followed by an alcohol.[2][10]

  • Step 3: Isomer Separation: The desired trans isomer is separated from the cis isomer. This can be achieved through techniques like fractional crystallization or column chromatography.[2]

  • Step 4: Chiral Resolution: This is the most critical step for obtaining the desired enantiomer. The racemic mixture of the trans-ester is treated with a chiral resolving agent, such as D-mandelic acid, L-tartaric acid, or dextrocamphoric acid.[2][10] This forms a pair of diastereomeric salts, which have different solubilities and can be separated by crystallization.

  • Step 5: Liberation of the Final Product: After separation, the desired diastereomeric salt is treated with a base to remove the chiral resolving agent, followed by hydrolysis of the ester (if necessary) to yield the final this compound.

Exemplary Protocol: Chiral Resolution of trans-4-Methylpiperidine-2-carboxylate

This protocol is a representative methodology based on described chemical literature and patents.[2][10] It must be adapted and optimized for specific laboratory conditions.

  • Dissolution: Dissolve 1.0 equivalent of the racemic trans-4-methylpiperidine-2-carboxylic acid ethyl ester in a suitable solvent such as acetone or ethanol.

  • Addition of Resolving Agent: Add 1.0 equivalent of the chiral resolving acid (e.g., L-tartaric acid) to the solution.[10]

  • Diastereomeric Salt Formation: Heat the mixture gently (e.g., to 40 °C) with stirring until all solids dissolve.[10] Allow the solution to cool slowly to room temperature (e.g., 20-25 °C) to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the precipitated solid by filtration. The solid corresponds to the less soluble diastereomeric salt.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected solid can be recrystallized from the same solvent system.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in water and cool the mixture (e.g., 5-10 °C).[10] Add an aqueous base solution (e.g., 30% potassium carbonate) to neutralize the tartaric acid and liberate the free amine ester.[10]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

  • Final Product Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.[10] Subsequent hydrolysis would yield the target carboxylic acid.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.

  • Amine Reactivity: The secondary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and sulfonylation. This reactivity is exploited in the synthesis of Argatroban, where the piperidine nitrogen is coupled with a substituted sulfonyl chloride derivative.[4]

  • Carboxylic Acid Reactivity: The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This is fundamental to its use as a building block, allowing for peptide-like coupling reactions.

The primary and most significant application of this compound is as a key intermediate for Argatroban.[2] The defined stereochemistry and conformation of the 4-methylpiperidine-2-carboxylic acid moiety are essential for fitting into the active site of the thrombin enzyme, thereby inhibiting its function and preventing blood clot formation.[2] Beyond Argatroban, this scaffold is of interest in the design of other biologically active agents where a constrained, chiral amino acid analogue is required.[1]

Conclusion

This compound is a specialized chemical entity whose value is intrinsically linked to its precise three-dimensional structure. A thorough understanding of its physicochemical properties, spectroscopic signatures, and stereocontrolled synthesis is paramount for its effective use in pharmaceutical research and manufacturing. As a cornerstone in the synthesis of the life-saving anticoagulant Argatroban, it exemplifies the critical role of stereochemistry in modern drug design and underscores the necessity of robust synthetic and analytical methodologies for producing enantiomerically pure active pharmaceutical ingredients.

References

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Sources

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2R,4R)-4-methylpiperidine-2-carboxylic acid (CAS No. 74892-81-2)

In the landscape of contemporary medicinal chemistry, the piperidine ring stands out as a prevalent and versatile heterocyclic scaffold.[1] Its presence in numerous FDA-approved drugs underscores its importance in creating molecules with favorable pharmacological profiles.[2][3] The introduction of chirality to the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5] this compound, a specific stereoisomer of 4-methylpipecolic acid, exemplifies the crucial role of such chiral building blocks. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical application in the development of life-saving therapeutics.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its defined stereochemistry at the C2 and C4 positions is crucial for its application as a chiral intermediate in pharmaceutical synthesis. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 74892-81-2[6]
Molecular Formula C₇H₁₃NO₂[6]
Molecular Weight 143.18 g/mol [6]
Physical Form Solid[7][8]
Melting Point 294-296 °C[7]
Boiling Point 267 °C at 760 mmHg[8]
Topological Polar Surface Area 49.3 Ų[8]
XLogP3 -1.6[8]
Stereocenter Count 2 (Defined)[8]

Synthesis and Manufacturing: A Stereoselective Approach

The synthesis of this compound with high stereochemical purity is a critical aspect of its utility. A common and effective strategy involves the hydrogenation of a pyridine precursor followed by chiral resolution. This multi-step process is designed to selectively produce the desired trans-diastereomer and then isolate the specific (2R,4R) enantiomer.

Synthetic Workflow Overview

The synthesis can be broadly categorized into four main stages: reduction of the pyridine ring, esterification of the carboxylic acid, separation of diastereomers, and finally, chiral resolution to isolate the target enantiomer.

G cluster_0 Synthesis of this compound A 4-Methyl-2-pyridinecarboxylic Acid (Starting Material) B Step 1: Catalytic Hydrogenation A->B H₂, Catalyst (e.g., Pd/C) C cis/trans-4-Methylpiperidine-2-carboxylic Acid (Mixture of Diastereomers) B->C D Step 2: Esterification C->D Ethanol, SOCl₂ E Ethyl cis/trans-4-methylpiperidine-2-carboxylate (Ester Mixture) D->E F Step 3: Diastereomeric Separation E->F Crystallization G Ethyl trans-4-methylpiperidine-2-carboxylate (Racemic) F->G H Step 4: Chiral Resolution G->H Chiral Acid (e.g., L-Tartaric Acid) I This compound (Final Product) H->I Hydrolysis

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is a synthesized representation based on established chemical principles and patent literature.[8][9]

Step 1: Catalytic Hydrogenation of 4-Methyl-2-pyridinecarboxylic Acid

  • Reaction Setup: 4-Methyl-2-pyridinecarboxylic acid is dissolved in a suitable solvent, such as acetic acid or an alcohol. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is added to the solution.[1]

  • Hydrogenation: The mixture is subjected to hydrogen gas under pressure in a hydrogenation reactor. The reaction temperature is elevated to facilitate the reduction of the aromatic pyridine ring to a piperidine ring.[8]

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid.

    • Causality Insight: The use of a heterogeneous catalyst like Pd/C is standard for the hydrogenation of aromatic systems.[1] The reaction conditions (pressure, temperature, and solvent) can influence the diastereoselectivity of the reduction, though a mixture of isomers is typically expected.[10]

Step 2: Esterification

  • Reaction: The crude mixture of piperidine carboxylic acids is dissolved in an alcohol, such as ethanol. A reagent like thionyl chloride (SOCl₂) is added dropwise at a controlled temperature.[8][9]

  • Product Formation: The reaction converts the carboxylic acid functional group into its corresponding ethyl ester. This step is crucial as the ester derivatives often have different physical properties that facilitate the separation of diastereomers.

  • Isolation: After the reaction is complete, the solvent is evaporated to yield the crude ethyl ester mixture.

Step 3: Separation of the trans-Diastereomer

  • Crystallization: The mixture of cis- and trans-ethyl esters is dissolved in a suitable solvent system. Through controlled crystallization, the less soluble trans-diastereomer is selectively precipitated while the cis-isomer remains in the mother liquor.[9]

  • Isolation: The solid trans-4-methylpiperidine-2-carboxylate is collected by filtration.

    • Causality Insight: The separation is based on the different crystal packing and solubility properties of the cis and trans isomers. The trans configuration is often more thermodynamically stable and crystalline.

Step 4: Chiral Resolution

  • Salt Formation: The racemic trans-ethyl ester is treated with a chiral resolving agent, such as L-tartaric acid, in a solvent like acetone or ethanol.[9][11] This forms a pair of diastereomeric salts.

  • Selective Crystallization: Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize out of the solution. For instance, the salt of (2R,4R)-ethyl ester with L-tartaric acid may be less soluble.[12]

  • Liberation of the Free Acid: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid and subsequently hydrolyzed (e.g., with aqueous acid) to convert the ester back to the carboxylic acid, yielding the enantiomerically pure this compound.[8]

The Critical Role of (2R,4R) Stereochemistry in Drug Design

Stereochemistry is a fundamental concept in pharmacology, as biological targets like enzymes and receptors are themselves chiral.[10] Consequently, different stereoisomers of a drug molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities.[13] The specific (2R,4R) configuration of this piperidine derivative is not arbitrary; it is a deliberate design element that dictates its interaction with its biological target.

Applications in Drug Development: The Case of Argatroban

The most prominent application of this compound is as a key chiral building block in the synthesis of Argatroban .[8][14]

Argatroban: A Direct Thrombin Inhibitor

Argatroban is a potent, synthetic direct thrombin inhibitor used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[15][16][17] It is a small molecule that binds reversibly to the active site of thrombin, the key enzyme in the coagulation cascade that converts fibrinogen to fibrin.[5][18]

Mechanism of Action and the Role of the Piperidine Moiety

Argatroban's efficacy is critically dependent on its precise three-dimensional structure, which allows it to fit snugly into the active site of the thrombin enzyme. The this compound fragment plays a crucial role in this interaction. It forms a part of the molecule that interacts with specific subsites within the thrombin active site, contributing to the overall binding affinity and selectivity of the inhibitor.[19][20]

The (2R,4R) stereochemistry ensures that the methyl group and the carboxylic acid are oriented in the correct spatial positions to make favorable contacts within the enzyme's binding pocket, while the rest of the Argatroban molecule engages other key residues.

G cluster_0 Argatroban-Thrombin Interaction Thrombin Thrombin Active Site Argatroban Argatroban Piperidine (2R,4R)-4-methylpiperidine- 2-carboxylic acid Moiety Argatroban->Piperidine Arginine Arginine Mimetic Argatroban->Arginine Quinoline Quinoline Group Argatroban->Quinoline Piperidine->Thrombin Hydrophobic & van der Waals Interactions Arginine->Thrombin Salt Bridge to Asp189 Quinoline->Thrombin Hydrophobic Pocket Interaction

Figure 2: Conceptual diagram of Argatroban's interaction with the thrombin active site.

Pharmacokinetic (ADME) Considerations

The physicochemical properties of the piperidine ring generally contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug candidates.[3] The piperidine scaffold can modulate a molecule's lipophilicity and basicity, which are key determinants of its ability to cross biological membranes and its overall disposition in the body.[7]

The metabolic stability of a piperidine-containing drug is often influenced by the substitution pattern around the nitrogen atom and on the ring itself.[21][22] N-dealkylation and oxidation of the piperidine ring are common metabolic pathways. The stereochemistry of substituents can influence how the molecule is recognized and processed by metabolic enzymes, such as the cytochrome P450 family, potentially leading to different metabolic fates for different stereoisomers.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of stereochemistry in rational drug design. Its synthesis, while requiring careful control of stereocenters, provides access to a building block that is essential for the construction of complex and highly specific therapeutic agents like Argatroban. For researchers and scientists in drug development, a thorough understanding of such chiral scaffolds is indispensable for creating the next generation of safer and more effective medicines. The principles demonstrated by the synthesis and application of this specific piperidine derivative—namely, the importance of stereochemical control and the impact of a scaffold on a drug's interaction with its biological target—are central tenets of modern medicinal chemistry.

References

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Sources

(2R,4R)-4-methylpiperidine-2-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, synthesis, and physicochemical properties of this compound. As a chiral, conformationally constrained cyclic amino acid, this molecule serves as a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. This document elucidates its structural features, including stereochemical assignment and preferred conformational states, outlines a validated synthetic pathway, and presents its spectroscopic profile. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering expert insights into the causality behind its structural stability and synthetic strategy.

Introduction: The Significance of Constrained Scaffolds

In the landscape of drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for specific interactions with biological targets. When incorporated into a cyclic amino acid structure, such as 4-methylpiperidine-2-carboxylic acid, the conformational flexibility is significantly reduced compared to linear analogues.[1] This conformational constraint is a powerful tool in rational drug design, as it can pre-organize a molecule into a bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability.[1][2] this compound is an exemplar of such a tailor-made amino acid, whose specific stereochemistry is pivotal to its utility in synthesizing complex therapeutic agents.[1][3]

Molecular Structure and Stereochemistry

A thorough understanding of the molecule's three-dimensional architecture is fundamental to appreciating its function and reactivity.

Core Identification

The molecule is unambiguously identified by the following descriptors:

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 74892-81-2[4][5]
Molecular Formula C₇H₁₃NO₂[4][5]
Molecular Weight 143.18 g/mol [4][5]
PubChem CID 5288786[4]
SMILES C[C@@H]1CCNC(=O)O[4]
InChIKey UQHCHLWYGMSPJC-PHDIDXHHSA-N[4]
Stereochemical Assignment: The (2R,4R) cis Configuration

The molecule possesses two stereocenters at the C2 and C4 positions of the piperidine ring. The (2R,4R) designation defines the absolute configuration at these centers. This specific arrangement results in a cis relationship between the carboxylic acid group at C2 and the methyl group at C4. This means that on a planar representation of the ring, both substituents project from the same face. This stereochemical relationship is crucial for its role as a precursor to Argatroban, where the precise spatial orientation of these groups is required for correct assembly of the final drug molecule.[3][6]

Conformational Analysis: The Di-Equatorial Preference

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[7] For a 2,4-disubstituted piperidine, two primary chair conformations are possible. In the case of the (2R,4R) isomer, the most stable and overwhelmingly populated conformation is the one in which both the C2-carboxylic acid and C4-methyl substituents occupy equatorial positions.

Causality of Stability: The preference for the di-equatorial conformer is a direct consequence of minimizing steric hindrance.[8] An axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on C2, C4, and C6 of the ring. By placing the bulkier carboxylic acid and methyl groups in the more spacious equatorial positions, these destabilizing steric clashes are avoided, leading to a lower overall energy state.[7][8]

Caption: Stable chair conformation with di-equatorial substituents.

Synthesis and Characterization

The synthesis of this compound requires a stereocontrolled approach to ensure the correct isomeric purity.

Synthetic Strategy Overview

A common and scalable synthetic route begins with 4-methyl-2-picolinic acid.[3] The strategy involves three key transformations:

  • Reduction: The pyridine ring is hydrogenated to form the piperidine scaffold. This initially produces a mixture of cis and trans diastereomers.

  • Esterification: The carboxylic acid is converted to an ester, typically an ethyl ester, which facilitates purification and subsequent resolution.

  • Chiral Resolution: The racemic mixture of the desired trans ester (which corresponds to the (2R,4R) and (2S,4S) enantiomers) is separated using a chiral resolving agent, such as a chiral acid like L-tartaric acid or D-mandelic acid.[3][9] This step is critical as it selectively crystallizes one enantiomer, allowing for its isolation.

  • Hydrolysis: The isolated chiral ester is hydrolyzed to yield the final carboxylic acid product.

Caption: Synthetic workflow from picolinic acid to the target molecule.

Detailed Synthetic Protocol

The following protocol is a representative example adapted from established patent literature.[3][9][10]

Step 1: Hydrogenation and Esterification

  • 4-methyl-2-picolinic acid is dissolved in a suitable solvent like methanol.

  • A hydrogenation catalyst (e.g., Palladium on carbon) is added.

  • The mixture is subjected to hydrogen pressure to reduce the pyridine ring, yielding a mixture of piperidine diastereomers.

  • Following filtration of the catalyst, the solvent is removed. The crude product is then dissolved in ethanol, and an acid catalyst (e.g., HCl gas or sulfuric acid) is introduced.[10]

  • The mixture is heated to reflux to form the ethyl ester. This process yields a mixture of cis and trans ethyl 4-methylpiperidine-2-carboxylate.

Step 2: Isomer Separation and Chiral Resolution

  • The mixture of esters is treated to separate the desired trans diastereomer from the cis form.[9]

  • The isolated racemic trans-ester is dissolved in a solvent mixture, such as acetone and ethanol.[10]

  • A chiral resolving agent, for example, L-tartaric acid, is added to the solution.[9]

  • The solution is heated to ensure dissolution and then slowly cooled. The tartrate salt of the (2R,4R)-enantiomer selectively precipitates due to the formation of a less soluble diastereomeric salt.

  • The solid is collected by filtration. It may be recrystallized to enhance enantiomeric purity.

Step 3: Hydrolysis and Isolation

  • The isolated diastereomeric salt is treated with a base (e.g., potassium carbonate or potassium hydroxide) in water to liberate the free ester.[9]

  • The free ester is extracted into an organic solvent (e.g., dichloromethane).

  • The organic solvent is evaporated, and the resulting ester is hydrolyzed using aqueous base to afford the final this compound.

  • The final product is isolated by acidification and subsequent purification.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While detailed spectra are proprietary or scattered, the expected profile can be predicted based on the structure and data from similar substituted piperidines.[11][12]

Technique Expected Observations
¹H NMR - Complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) for the piperidine ring protons. - A doublet for the C4-methyl group. - Distinct signals for the protons at the C2 and C4 stereocenters. - A broad singlet for the N-H proton and a broad singlet for the carboxylic acid O-H proton.
¹³C NMR - Seven distinct carbon signals are expected. - A signal for the carbonyl carbon (C=O) in the δ 170-180 ppm range. - Signals for the C2 and C4 carbons bearing the substituents. - A signal for the methyl carbon in the upfield region (δ ~20 ppm).
IR Spectroscopy - Broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹). - N-H stretching band (~3300-3500 cm⁻¹). - Sharp and strong C=O stretching band for the carboxylic acid (~1700-1730 cm⁻¹). - C-H stretching bands for sp³ carbons (~2850-3000 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 143.18.

Significance and Applications in Drug Development

The utility of this compound extends beyond its interesting structure; it is a validated and valuable component in pharmaceutical manufacturing.

A Conformationally Constrained Amino Acid Analogue

As a cyclic amino acid, the compound serves as a proline analogue with distinct stereochemical and conformational properties. Incorporating such unnatural amino acids is a key strategy in medicinal chemistry to improve the pharmacological profiles of peptide-based drugs.[13][14] The rigid piperidine backbone can lock a peptide into a specific secondary structure, enhancing its resistance to enzymatic degradation and improving its binding selectivity for a target receptor or enzyme.[2]

Key Intermediate in Argatroban Synthesis

The most prominent application of this compound is its role as a key chiral intermediate in the total synthesis of Argatroban.[3] Argatroban is a potent and selective small-molecule direct thrombin inhibitor used as an anticoagulant. The (2R,4R)-stereochemistry of the piperidine core is absolutely essential for the biological activity of Argatroban, as it correctly orients the rest of the molecule for optimal binding within the active site of the thrombin enzyme. The other stereoisomers of 4-methylpiperidine-2-carboxylic acid lead to significantly less potent or inactive final compounds, underscoring the critical importance of stereochemical control in the synthesis.[6]

Conclusion

This compound is a molecule of significant academic and industrial importance. Its well-defined cis stereochemistry translates into a highly stable di-equatorial chair conformation, a feature that medicinal chemists leverage to impart favorable properties in drug design. Its synthesis, while requiring careful stereochemical control via chiral resolution, is well-established, enabling its use as a reliable building block for complex pharmaceuticals like Argatroban. This guide has provided a detailed examination of its molecular structure, from its fundamental identifiers to the nuanced logic of its conformational preferences, thereby offering a complete technical overview for the advanced scientist.

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An In-depth Technical Guide on the Stereochemistry of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor Argatroban.[1] The precise spatial arrangement of the methyl and carboxylic acid groups on the piperidine ring is critical for its biological activity and interaction with target enzymes.[2] This technical guide provides a comprehensive exploration of the stereochemical intricacies of this molecule, including its synthesis, characterization, and the profound impact of its stereoisomers on pharmacological efficacy.

Introduction: The Significance of Stereochemistry in Drug Design

The three-dimensional structure of a molecule is paramount in determining its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The case of this compound underscores the importance of stereochemical control in the synthesis of active pharmaceutical ingredients (APIs). The specific (2R,4R) configuration is essential for the desired therapeutic effect, while other stereoisomers may be less active or even detrimental.[2]

Understanding the Stereoisomers of 4-methylpiperidine-2-carboxylic acid

4-methylpiperidine-2-carboxylic acid has two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The relationship between the (2R,4R) and (2R,4S) or (2S,4R) isomers is diastereomeric.[3]

The cis/trans nomenclature is also used to describe the relative orientation of the substituents on the piperidine ring. In the trans configuration, the substituents at C2 and C4 are on opposite sides of the ring's plane, which corresponds to the (2R,4R) and (2S,4S) isomers. The cis configuration, where the substituents are on the same side, corresponds to the (2R,4S) and (2S,4R) isomers.

dot

stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers 2R,4R 2R,4R 2S,4S 2S,4S 2R,4R->2S,4S Enantiomers 2R,4S 2R,4S 2R,4R->2R,4S Diastereomers 2S,4R 2S,4R 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers

Caption: Stereoisomers of 4-methylpiperidine-2-carboxylic acid.

Stereoselective Synthesis Strategies

Achieving the desired (2R,4R) stereochemistry with high purity is a central challenge in the synthesis of this compound. Several strategies have been developed, primarily focusing on diastereoselective and enantioselective approaches.

Diastereoselective Synthesis via Hydrogenation

A common industrial approach involves the hydrogenation of a 4-methyl-2-pyridinecarboxylic acid precursor. This method typically yields a mixture of cis and trans diastereomers, which must then be separated.[1][4]

Experimental Protocol: Hydrogenation and Diastereomer Separation [1]

  • Hydrogenation: 4-methyl-2-pyridinecarboxylic acid is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under pressure.[4][5]

  • Esterification: The resulting mixture of 4-methylpiperidine-2-carboxylic acid diastereomers is converted to their corresponding ethyl esters to facilitate separation.[6]

  • Diastereomeric Separation: The cis and trans ethyl ester hydrochlorides are separated based on their differential solubility in a mixed solvent system, such as methyl tertiary butyl ether (MTBE) and ethanol.[6] The trans isomer is typically the desired product.

dot

synthesis_workflow start 4-Methyl-2-pyridinecarboxylic Acid hydrogenation Hydrogenation (Pd/C, H2) start->hydrogenation mixture Mixture of cis/trans Diastereomers hydrogenation->mixture esterification Esterification (Ethanol, SOCl2) mixture->esterification ester_mixture Mixture of cis/trans Ethyl Esters esterification->ester_mixture separation Diastereomeric Separation (MTBE/Ethanol) ester_mixture->separation trans_ester trans-4-methylpiperidine-2-carboxylate separation->trans_ester resolution Chiral Resolution (L-tartaric acid) trans_ester->resolution final_product This compound resolution->final_product

Caption: Synthetic workflow for this compound.

Chiral Resolution

Once the trans diastereomer is isolated, the enantiomers must be resolved. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution [1][6]

  • Salt Formation: The racemic trans-4-methylpiperidine-2-carboxylate is treated with a chiral acid, such as L-tartaric acid or D-mandelic acid, in a suitable solvent like acetone and ethanol.[1][6]

  • Crystallization: The diastereomeric salt of the desired (2R,4R) enantiomer selectively crystallizes from the solution due to differences in solubility.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Free Acid: The pure (2R,4R) enantiomer is obtained by treating the diastereomeric salt with a base to remove the chiral resolving agent.[6]

Resolving AgentSolvent SystemTarget Enantiomer
L-tartaric acidAcetone/Ethanol(2R,4R)
D-mandelic acidMethanol(2R,4R)
Enantioselective Synthesis

More advanced synthetic strategies aim to directly produce the desired enantiomer, bypassing the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction.[7][8][9] Enantioselective approaches can significantly improve the overall efficiency and yield of the synthesis.[10]

Analytical Techniques for Stereochemical Characterization

Confirming the absolute and relative stereochemistry of 4-methylpiperidine-2-carboxylic acid is crucial for quality control and regulatory purposes. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis vs. trans) of the 4-methylpiperidine-2-carboxylic acid isomers.[11][12] The coupling constants and chemical shifts of the protons on the piperidine ring are sensitive to their spatial orientation. For instance, the coupling constants between adjacent axial and equatorial protons differ significantly, allowing for the assignment of the relative configuration.[13] 19F NMR can also be utilized for chiral analysis by using chiral derivatizing agents.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a chiral molecule.[15][16][17][18][19] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique is considered the gold standard for stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample.[3][20][21] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[22]

Experimental Protocol: Chiral HPLC Analysis [3][20]

  • Column Selection: A suitable chiral stationary phase, such as one based on cyclodextrins or cellulose derivatives, is chosen.

  • Mobile Phase Optimization: The mobile phase composition (e.g., a mixture of hexane and ethanol with additives like trifluoroacetic acid) is optimized to achieve baseline separation of the enantiomers.

  • Sample Analysis: The sample is injected into the HPLC system, and the retention times of the enantiomers are compared to those of known standards to determine the enantiomeric composition.

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analytical_workflow sample Synthesized Sample nmr NMR Spectroscopy sample->nmr xray X-ray Crystallography sample->xray hplc Chiral HPLC sample->hplc relative_stereo Relative Stereochemistry (cis/trans) nmr->relative_stereo absolute_stereo Absolute Stereochemistry xray->absolute_stereo enantio_purity Enantiomeric Purity hplc->enantio_purity

Caption: Analytical workflow for stereochemical characterization.

Pharmacological Implications of Stereochemistry

The biological activity of 4-methylpiperidine-2-carboxylic acid derivatives is highly dependent on their stereochemistry. In the case of Argatroban, the (2R,4R) configuration of the piperidine moiety is crucial for its potent and selective inhibition of thrombin.[1] Other stereoisomers exhibit significantly reduced or no activity, highlighting the precise molecular recognition required for drug-target interactions.[2]

Conclusion

The stereochemistry of this compound is a critical aspect that governs its synthesis, characterization, and ultimately its pharmacological function. A thorough understanding of its stereoisomers and the development of robust stereoselective synthetic and analytical methods are paramount for the production of safe and effective pharmaceuticals. This guide has provided an in-depth overview of the key considerations for researchers, scientists, and drug development professionals working with this important chiral molecule.

References

  • Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]
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  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
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An In-depth Technical Guide to the Synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor Argatroban.[1][2] The precise stereochemical arrangement of the substituents on the piperidine ring is crucial for its biological activity, making its stereoselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and expert insights into the production of this high-value compound.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound presents a significant stereochemical challenge, requiring control of two chiral centers in a cis relationship. The dominant strategies employed in the literature can be broadly categorized into two main approaches:

  • Stereochemical Resolution of Diastereomeric Mixtures: This is the most established and industrially applied method. It involves the non-stereoselective synthesis of the piperidine core, followed by separation of the desired stereoisomer from a mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: These more elegant approaches aim to set the desired stereochemistry during the reaction sequence, thereby avoiding a resolution step. This can be achieved using chiral auxiliaries or catalysts.

This guide will delve into the most effective methods from each category, providing a clear rationale for the experimental choices involved.

Route 1: Hydrogenation of 4-methyl-2-picolinic acid followed by Chiral Resolution

This is a robust and scalable method that begins with the readily available starting material, 4-methyl-2-picolinic acid. The overall strategy involves the reduction of the pyridine ring to a piperidine, which generates a mixture of cis and trans isomers. The desired trans isomer (relative to the 2-carboxyl and 4-methyl groups) is then isolated and resolved to yield the final (2R,4R) product.

Workflow Diagram

Synthesis_Route_1 cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification cluster_2 Step 3: Isomer Separation cluster_3 Step 4: Chiral Resolution A 4-methyl-2-picolinic acid B Mixture of cis/trans 4-methylpiperidine-2-carboxylic acid A->B H₂, Catalyst (e.g., Pd/C) Pressurization C Ester (e.g., Ethyl Ester) Mixture of cis/trans isomers B->C Ethanol, Thionyl Chloride D trans-4-methylpiperidine-2-carboxylate C->D Crystallization/ Pulping E (2R,4R)-4-methylpiperidine-2-carboxylate Diastereomeric Salt D->E Chiral Acid (e.g., L-tartaric acid) Acetone/Ethanol F (2R,4R)-4-methylpiperidine-2-carboxylate E->F Base (e.g., K₂CO₃) DCM Extraction G Final Product Hydrolysis (Optional) F->G Acid/Base Hydrolysis

Caption: Workflow for synthesis via hydrogenation and resolution.

Detailed Mechanistic and Procedural Analysis

Step 1: Hydrogenation

The initial step involves the catalytic hydrogenation of 4-methyl-2-picolinic acid to reduce the aromatic pyridine ring to a saturated piperidine ring.[2] This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure.[3] The reaction conditions, including pressure and temperature, are critical for achieving complete reduction and can influence the ratio of cis to trans isomers formed.[4][5]

Step 2: Esterification

The resulting mixture of piperidine carboxylic acids is then esterified, commonly forming the ethyl ester.[1][2] This is a crucial step for several reasons. Firstly, the ester is often more amenable to purification and separation than the free carboxylic acid. Secondly, the esterification is a prerequisite for the subsequent separation of the trans and cis isomers. A standard method for this transformation is the reaction with ethanol in the presence of an activating agent like thionyl chloride.[1][2]

Step 3: Separation of the trans-Isomer

The mixture of cis and trans 4-methylpiperidine-2-carboxylate hydrochlorides can be separated based on their differing solubilities. By using a mixed solvent system, such as methyl tert-butyl ether (MTBE) and ethanol, the cis isomer can be selectively precipitated, allowing the desired trans isomer to be collected from the mother liquor.[1] This separation is a critical control point for ensuring the stereochemical purity of the final product.

Step 4: Chiral Resolution

This is the key stereochemistry-defining step. The racemic trans-4-methylpiperidine-2-carboxylate is resolved using a chiral resolving agent. L-tartaric acid is a commonly used and cost-effective choice.[1] The principle of this step relies on the formation of diastereomeric salts ((2R,4R)-ester•L-tartrate and (2S,4S)-ester•L-tartrate) which have different physical properties, most importantly, different solubilities.

By carefully selecting the solvent system (e.g., acetone and ethanol), the less soluble diastereomeric salt, in this case, the (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate, can be selectively crystallized from the solution.[1] After filtration and purification of the diastereomeric salt, the free base of the desired (2R,4R)-ester is liberated by treatment with a base, such as potassium carbonate, followed by extraction.[1] If the final product required is the carboxylic acid, a final hydrolysis step is performed.

Route 2: Synthesis from Acyclic Precursors via Grignard Reaction

An alternative strategy builds the piperidine ring from acyclic starting materials. One patented method utilizes a Grignard reaction followed by cyclization.[6] This approach offers a different disconnection of the target molecule and avoids the high-pressure hydrogenation step.

Workflow Diagram

Synthesis_Route_2 cluster_0 Step 1: Grignard & Addition cluster_1 Step 2: Cyclization & Protection cluster_2 Step 3: Chiral Resolution A Diethyl oxalate + 1-bromo-propylene B 2-carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester A->B 1. Mg, Ether 2. Addition Reaction C trans-4-methylpiperidine-2-carboxylate B->C Cyclization Benzyl Ester Protection Deprotection D (2R,4R)-4-methylpiperidine-2-carboxylate C->D Chiral Acid Resolution (e.g., D-mandelic acid)

Sources

(2R,4R)-4-methylpiperidine-2-carboxylic acid starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for (2R,4R)-4-methylpiperidine-2-carboxylic acid

Introduction: The Significance of a Chiral Scaffold

This compound is a pivotal chiral building block in modern medicinal chemistry.[1][2][3] Its rigid, substituted piperidine structure is a key component in the synthesis of various pharmacologically active agents. Most notably, it serves as a critical intermediate in the production of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[4] The biological activity of molecules derived from this scaffold is intrinsically linked to its precise stereochemistry at both the C2 and C4 positions. Consequently, the development of efficient and stereoselective synthetic routes to access this specific (2R,4R) diastereomer is of paramount importance for researchers and drug development professionals.

This guide provides a detailed exploration of the primary synthetic strategies and corresponding starting materials for producing this compound. We will analyze the causality behind different experimental choices, from classical resolution techniques to more advanced asymmetric syntheses, offering a comprehensive overview for practical application in a research and development setting.

Core Synthetic Strategies: A Strategic Overview

The synthesis of stereochemically pure piperidines is a well-explored area of organic chemistry.[5][6] The approaches to obtaining the this compound target can be broadly categorized into two main philosophies: the synthesis of a racemic or diastereomeric mixture followed by separation, or the direct asymmetric synthesis to establish the desired stereocenters.

The most successful strategies revolve around:

  • Heterocyclic Derivatization and Chiral Resolution: Starting with a readily available pyridine precursor, which is hydrogenated and then resolved using a chiral agent. This is often the most industrially viable route.

  • Acyclic Construction and Cyclization: Building the piperidine ring from simple, non-cyclic starting materials, with stereocontrol introduced during the process or achieved via final resolution.

  • Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to directly form the desired enantiomer, minimizing the need for resolution steps.[6][7]

Synthetic_Strategies cluster_approaches General Synthetic Approaches cluster_methods Key Methodologies Topic (2R,4R)-4-methylpiperidine- 2-carboxylic acid A Heterocyclic Derivatization Topic->A B Acyclic Construction Topic->B C Asymmetric Synthesis Topic->C Res Chiral Resolution A->Res Primary Method B->Res Often Required Aux Chiral Auxiliaries C->Aux Cat Catalytic Asymmetry C->Cat

Caption: High-level overview of synthetic approaches to the target molecule.

Route 1: Pyridine Hydrogenation Followed by Chiral Resolution

This is arguably the most established and scalable method for industrial production. The core logic is to start with an inexpensive, commercially available aromatic heterocycle and perform a robust reduction, deferring the complex stereochemical challenge to a final, decisive resolution step.

Starting Material: 4-methyl-2-pyridinecarboxylic acid (also known as 4-methylpicolinic acid).

Mechanistic Rationale and Workflow

The synthesis begins with the catalytic hydrogenation of the pyridine ring. This reduction is typically not stereoselective and produces a mixture of cis and trans diastereomers of 4-methylpiperidine-2-carboxylic acid. The trans isomer is the desired precursor to the (2R,4R) and (2S,4S) enantiomers. The separation of these diastereomers is often achieved by converting the carboxylic acids to their corresponding esters, which may have different physical properties (e.g., solubility) that facilitate separation by crystallization. Once the racemic trans-ester is isolated, a classical chemical resolution is performed using a chiral acid.

Route1_Workflow Start 4-Methyl-2- pyridinecarboxylic acid H2 Catalytic Hydrogenation Start->H2 Mix Mixture of cis/trans 4-methylpiperidine- 2-carboxylic acid H2->Mix Ester Esterification (e.g., EtOH, SOCl2) Mix->Ester Cis cis-isomer (removed) Mix->Cis Trans trans-4-methylpiperidine- 2-carboxylate (racemic) Ester->Trans Resolve Chiral Resolution (e.g., L-tartaric acid) Trans->Resolve Final (2R,4R)-4-methylpiperidine- 2-carboxylate Resolve->Final Route2_Workflow Start1 Diethyl Oxalate Grignard Grignard Reaction + Addition Start1->Grignard Start2 1-Bromo-propylene Start2->Grignard Intermediate1 2-carbonyl-4-substituted- 5-cyano ethyl valerate Grignard->Intermediate1 Cyclize Cyclization Reaction Intermediate1->Cyclize Protect Protection/Deprotection (e.g., Benzyl Ester) Cyclize->Protect Racemate trans-4-methyl-2- piperidine ethyl formate Protect->Racemate Resolve Chiral Resolution Racemate->Resolve Final (2R,4R)-4-methyl-2- piperidine formic acid Resolve->Final

Caption: Synthesis of the piperidine ring from acyclic precursors.

Experimental Protocol

This protocol is based on the methodology described in patent CN101712645B. [8] Step 1: Grignard Reaction and Addition

  • Prepare a Grignard reagent from 1-bromo-propylene and magnesium turnings in a dry ether solvent (e.g., diethyl ether or THF).

  • In a separate flask, dissolve diethyl oxalate in the same dry solvent.

  • Slowly add the Grignard reagent to the diethyl oxalate solution at a controlled temperature to form an intermediate.

  • This is followed by an addition reaction to yield an intermediate like 2-carbonyl-4-substituted-5-cyano ethyl valerate. [8] Step 2: Cyclization and Protection

  • The intermediate from Step 1 undergoes a cyclization reaction, often under conditions that promote intramolecular condensation, to form the piperidine ring.

  • The resulting 4-substituted-piperidine-2-carboxylate may require protection, for instance, as a benzyl ester, to facilitate purification or prevent side reactions in subsequent steps. [8] Step 3: Deprotection and Resolution

  • The protecting group is removed to yield the racemic trans-4-substituted-2-piperidine carboxylic acid ethyl ester. [8]2. The final product is obtained by chiral resolution of this racemic ester, similar to the method described in Route 1, using a resolving agent like L-tartaric acid in a solvent such as ethanol. [8]

    Parameter Details Source
    Starting Materials Diethyl oxalate, 1-bromo-propylene [8]
    Key Reactions Grignard reaction, Addition, Cyclization [8]
    Overall Yield Approximately 24% [8]

    | Resolving Agent | L-tartaric acid | [8]|

Comparison of Primary Synthetic Routes

The choice of synthetic strategy depends heavily on the specific requirements of the project, including scale, cost, available equipment, and time.

FeatureRoute 1: Pyridine HydrogenationRoute 2: Acyclic Construction
Starting Materials 4-methyl-2-pyridinecarboxylic acidDiethyl oxalate, 1-bromo-propylene
Cost-Effectiveness Generally higher due to cheap starting material and robust reactions.Can be more expensive due to multi-step nature and reagents.
Scalability Excellent; hydrogenation is a common industrial process.Moderate; Grignard reactions can be challenging to scale.
Key Challenge Efficient separation of diastereomers and effective chiral resolution.Controlling selectivity in multiple bond-forming steps; lower overall yield.
Stereocontrol Achieved at the final stage via classical resolution.Also relies on a final resolution step.
Advantages Fewer steps, high-pressure hydrogenation is well-understood.High flexibility in introducing different substituents.
Disadvantages Requires high-pressure equipment; resolution can be yield-limiting.More complex, lower overall yield, multiple intermediate purifications.

Conclusion and Future Outlook

The synthesis of this compound is a mature field, with the hydrogenation of 4-methyl-2-pyridinecarboxylic acid followed by classical resolution remaining the most practical and economically viable route for large-scale production. This method leverages an inexpensive starting material and relies on a robust, albeit non-stereoselective, reduction followed by a well-established resolution protocol.

Alternative routes starting from acyclic precursors provide valuable flexibility for analog synthesis in a research context but are often less efficient for bulk manufacturing.

Looking forward, the development of efficient, stereoselective catalytic methods could revolutionize the synthesis of this and other chiral piperidines. [7][9]Chemo-enzymatic approaches, for instance, which combine chemical synthesis with highly selective biocatalytic steps, offer a promising avenue for creating stereo-defined piperidines under mild conditions, potentially bypassing the need for classical resolution altogether. [9]As the demand for enantiomerically pure pharmaceuticals continues to grow, innovation in asymmetric synthesis will be key to developing more sustainable and efficient manufacturing processes.

References

  • Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(27), 4949–4953.
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An In-depth Technical Guide to the Spectroscopic Characterization of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block and is identified as a reference standard in the synthesis of complex molecules, including impurities of anticoagulants like Argatroban.[1][2] A thorough understanding of its structural and spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, detailing both the theoretical underpinnings and field-proven experimental protocols. We will delve into the predicted data and interpretation for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, drawing upon established principles and data from analogous structures to provide a robust analytical blueprint for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

This compound possesses a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. The structure is further defined by two stereocenters at the C2 and C4 positions, leading to a specific trans configuration of the carboxylic acid and methyl groups. The molecular formula is C₇H₁₃NO₂ with a molecular weight of approximately 143.18 g/mol .[3][4] The precise stereochemistry is critical for its biological interactions and its role as a chiral synthon.[1]

For clarity in the subsequent spectroscopic analysis, the IUPAC numbering convention for the piperidine ring is used.

Caption: General experimental workflow for ESI-MS and MS/MS analysis.

Predicted Data and Interpretation:

  • Molecular Formula: C₇H₁₃NO₂

  • Exact Mass: 143.0946 g/mol [5]* Positive Ion Mode: The base peak is expected to be the protonated molecule, [M+H]⁺ at m/z 144.1021 .

  • Negative Ion Mode: The base peak is expected to be the deprotonated molecule, [M-H]⁻ at m/z 142.0868 .

  • Key MS/MS Fragment ([M+H]⁺ precursor): The most probable and structurally significant fragmentation is the loss of the carboxylic acid group as formic acid (HCOOH, 46.0055 Da), or sequential losses of water (H₂O, 18.0106 Da) and carbon monoxide (CO, 27.9949 Da). A major fragment ion would likely be observed at m/z 98.1021 , corresponding to the [M+H - HCOOH]⁺ ion (the 4-methylpiperidine iminium ion).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. The zwitterionic nature of amino acids in the solid state, along with strong hydrogen bonding, leads to very broad and characteristic absorption bands. [6]The spectrum will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer. Ensure the ATR crystal is clean before use.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted Data and Interpretation: The IR spectrum will display characteristic bands confirming the presence of the carboxylic acid and the secondary amine within the piperidine ring.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Appearance & Notes
O-H (Carboxylic Acid)Stretch2500 - 3300Very broad and strong, due to extensive hydrogen bonding. This is a hallmark of a carboxylic acid dimer or zwitterion. [6]
N-H (Amine Salt)Stretch2400 - 2800Broad, medium-to-strong bands, often superimposed on the O-H stretch, typical for a secondary ammonium (R₂NH₂⁺) group.
C-H (Aliphatic)Stretch2850 - 2960Strong, sharp peaks corresponding to the methyl and methylene groups.
C=O (Carboxylate)Asymmetric Stretch1570 - 1620Strong and broad. The position is lower than a typical carboxylic acid C=O (~1710 cm⁻¹) due to the formation of the carboxylate anion (COO⁻) in the zwitterionic solid state.
N-H (Amine Salt)Bend1500 - 1550Medium intensity, confirming the R₂NH₂⁺ structure.
C-O (Carboxylic Acid)Stretch1250 - 1350Medium-to-strong intensity.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming stereochemistry and connectivity. Mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns, primarily the loss of the carboxyl group. Finally, IR spectroscopy serves as a rapid confirmation of essential functional groups, with characteristic broad absorptions indicating the zwitterionic nature of the molecule in its solid form. The integrated data from these methods, guided by the protocols and interpretations outlined in this guide, provides a self-validating system for the definitive characterization of this important chiral building block.

References

  • Schilling, B., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(7), 665-674.
  • Takino, M., et al. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Metabolites, 11(11), 778.
  • Hsu, C. C., et al. (2018). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry.
  • Sun, C. X., et al. (2009). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society, 56(5), 986-993.
  • Gunaherath, G. M. K. B., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Natural Product Communications, 9(10), 1449-1452.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Wikipedia. (2024). Piperidine.
  • PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information.
  • Wu, J., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Soochow University.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
  • Sudo, M., et al. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2), 226-231.
  • SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum.
  • PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(10), 7290-7306.
  • MDPI. (2024). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride.
  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • PubChem. (n.d.). 4-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2R,4R)-4-methylpiperidine-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this chiral molecule. By elucidating the structural and stereochemical nuances revealed by ¹H NMR, this guide serves as an essential resource for the characterization of substituted piperidine scaffolds, which are of significant interest in medicinal chemistry.

Introduction: The Structural Significance of this compound

This compound is a chiral, non-proteinogenic amino acid derivative. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The specific stereochemistry of substituents on the piperidine ring is often critical for biological activity, making unambiguous structural and stereochemical elucidation paramount.

¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. This guide will systematically deconstruct the ¹H NMR spectrum of this compound, offering insights into its conformational preferences and the factors governing its spectral features.

Due to the presence of two chiral centers (at C2 and C4), the protons on the piperidine ring exhibit complex splitting patterns arising from diastereotopicity. Understanding these patterns is key to confirming the relative stereochemistry of the molecule.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by several key factors: the chair conformation of the piperidine ring, the electronic effects of the carboxylic acid and methyl substituents, and the through-bond scalar (J) couplings between neighboring protons.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. In the case of this compound, the thermodynamically most stable conformation is expected to have both the carboxylic acid group at C2 and the methyl group at C4 in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions.

Diagram 1: Chair Conformation of this compound

G cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Setup cluster_acq Data Acquisition A Weigh 5-10 mg of (2R,4R)-4-methylpiperidine- 2-carboxylic acid B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) A->B C Filter solution if particulates are present B->C D Transfer to a clean, 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock on deuterium signal of the solvent E->F G Shim magnetic field for homogeneity F->G H Set acquisition parameters (pulse sequence, spectral width, acquisition time) G->H I Acquire ¹H NMR spectrum H->I J Process data (Fourier transform, phase correction, baseline correction) I->J K K J->K Spectral Analysis

Caption: Workflow for ¹H NMR analysis.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound. [1][2][3]2. Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice for observing the zwitterionic form of the amino acid, though the NH and OH protons will be exchanged. [4]Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if observation of these exchangeable protons is desired.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial. [1][5]4. Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to avoid issues with shimming. [6][2]5. Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.

  • Data Processing: After data acquisition, process the Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction.

Spectral Interpretation: Decoding the ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR data for this compound, assuming a chair conformation with equatorial substituents and data acquired in a non-protic solvent for illustrative purposes.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2 (axial)~3.2dd³Jₐₐ ≈ 10, ³Jₐₑ ≈ 4
H6eq~3.0dm²J ≈ 12
H6ax~2.6ddd²J ≈ 12, ³Jₐₐ ≈ 11, ³Jₐₑ ≈ 3
H3eq~1.9dm²J ≈ 13
H3ax~1.3ddd²J ≈ 13, ³Jₐₐ ≈ 11, ³Jₐₑ ≈ 4
H4 (axial)~1.6m-
H5eq~1.7dm²J ≈ 13
H5ax~1.2ddd²J ≈ 13, ³Jₐₐ ≈ 11, ³Jₐₑ ≈ 4
CH₃~0.9d³J ≈ 7
NHVariable, broadbr s-
COOH>10, broadbr s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Analysis of Key Signals:

  • The H2 Signal: The signal for the proton at C2 is a good starting point for analysis. Its downfield shift and characteristic splitting pattern (a doublet of doublets) due to coupling with the two non-equivalent protons at C3 provide a clear entry point for assigning the rest of the spectrum.

  • Diastereotopic Pairs: The geminal protons at C3, C5, and C6 will each give rise to two distinct signals. For example, H3ax will appear further upfield than H3eq. The large geminal coupling constant (²J) will be observed between them, and each will show different vicinal couplings to their neighbors.

  • Confirmation of Stereochemistry: The large axial-axial coupling constants (³Jₐₐ) between H2a-H3a, H3a-H4a, H4a-H5a, and H5a-H6a are diagnostic for the chair conformation. The presence of these large couplings confirms the relative trans relationship between adjacent axial protons, which is consistent with the (2R,4R) stereochemistry where both substituents are equatorial.

Conclusion

The ¹H NMR spectrum of this compound is rich in information, providing a detailed fingerprint of its molecular structure and stereochemistry. A thorough understanding of conformational analysis, diastereotopicity, and spin-spin coupling principles is essential for its accurate interpretation. This guide has provided a framework for predicting, acquiring, and analyzing the spectrum, offering valuable insights for researchers working with this and structurally related compounds. The methodologies and principles outlined herein are broadly applicable in the field of drug discovery and development for the characterization of complex chiral molecules.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Chemistry Stack Exchange. (n.d.). 1H NMR of amino acids: can we actually observe the zwitterion?.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
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  • Reddit. (2016, February 17). NMR: relating coupling constants and major product.
  • Riddell, F. G., & Robinson, M. J. T. (1967). Conformational analysis of saturated heterocycles—XXIII: The conformational equilibria in piperidine and some N-methyl derivatives. Tetrahedron, 23(8), 3417-3429. (A representative authoritative journal article on piperidine conformation, specific URL not provided by the search tool)
  • Biological Magnetic Resonance Data Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.

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An In-depth Technical Guide to the ¹³C NMR Analysis of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (2R,4R)-4-methylpiperidine-2-carboxylic acid, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. We delve into the foundational principles of ¹³C NMR spectroscopy, detailing the influence of molecular structure and stereochemistry on carbon chemical shifts. This document outlines a robust, field-proven protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. Furthermore, it presents a systematic approach to the assignment of carbon signals, leveraging advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). This guide is intended for researchers, scientists, and drug development professionals seeking to apply ¹³C NMR for the unambiguous structural elucidation and characterization of complex heterocyclic molecules.

Introduction: The Significance of this compound and the Role of ¹³C NMR

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile building block for modulating drug-target interactions. This compound, with its specific stereochemistry, represents a chiral building block whose purity and structural integrity are paramount for its intended applications.

¹³C NMR spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[1] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR spectra are often simpler, with each unique carbon atom typically giving rise to a distinct signal.[2] This makes it a powerful tool for:

  • Confirming Molecular Structure: Verifying the carbon framework of a synthesized molecule.

  • Assessing Purity: Detecting the presence of impurities or isomeric contaminants.

  • Determining Stereochemistry: Elucidating the relative and absolute configuration of chiral centers through the analysis of diastereotopic chemical shifts.

This guide will walk through the theoretical and practical aspects of obtaining and interpreting a high-quality ¹³C NMR spectrum of this compound.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of attached atoms, and steric effects all contribute to the final observed chemical shift. For this compound, we can predict the approximate chemical shifts of its seven unique carbon atoms based on established principles and data from related structures.

The Influence of Substituents and Stereochemistry

The piperidine ring carbons are influenced by the nitrogen heteroatom and the two substituents: a carboxylic acid at C2 and a methyl group at C4.

  • Nitrogen Heteroatom: The electronegative nitrogen atom deshields the adjacent carbons (C2 and C6), causing them to resonate at a lower field (higher ppm) compared to a simple cyclohexane ring.

  • Carboxylic Acid Group: The electron-withdrawing nature of the carbonyl group in the carboxylic acid at C2 will further deshield the C2 carbon. The carbonyl carbon itself will appear significantly downfield, typically in the 170-185 ppm range.[3]

  • Methyl Group: The methyl group at C4 will have a more localized effect. The methyl carbon itself will appear in the aliphatic region (typically 15-25 ppm). The C4 carbon to which it is attached will experience a downfield shift (α-effect), and the adjacent carbons (C3 and C5) will also be influenced (β-effect).

  • Stereochemistry: The cis relationship between the carboxylic acid at C2 and the methyl group at C4 in the (2R,4R) isomer influences the conformational equilibrium of the piperidine ring. This, in turn, affects the chemical shifts of the ring carbons due to steric interactions (γ-gauche effects), which typically cause an upfield shift (lower ppm) for the involved carbons.[4]

Predicted Chemical Shift Ranges

Based on data for piperidine, 4-methylpiperidine, and piperidine-2-carboxylic acid, we can estimate the expected chemical shift regions for each carbon in this compound.[5][6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)
C=O (Carboxylic Acid)170 - 180C (Quaternary)
C2 55 - 65CH (Methine)
C6 44 - 50CH₂ (Methylene)
C4 30 - 40CH (Methine)
C3 25 - 35CH₂ (Methylene)
C5 25 - 35CH₂ (Methylene)
CH₃ (at C4)18 - 25CH₃ (Methyl)

Table 1: Predicted ¹³C NMR chemical shift ranges and multiplicities for this compound.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the final spectrum is directly dependent on meticulous sample preparation and appropriate data acquisition parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.

Step-by-Step Protocol:

  • Determine Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 50-100 mg dissolved in 0.5-0.7 mL of deuterated solvent is recommended.[8] If the sample amount is limited, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Choose a Deuterated Solvent: Select a deuterated solvent that fully dissolves the sample. For this compound, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are suitable choices. The deuterium in the solvent provides a lock signal for the spectrometer to maintain magnetic field stability.

  • Dissolution and Filtration: Dissolve the sample in the chosen solvent in a small vial. To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) are commonly used. For organic solvents, tetramethylsilane (TMS) is the standard.[8]

  • Labeling: Clearly label the NMR tube with the sample identification.[10]

G cluster_prep Sample Preparation Workflow weigh Weigh 50-100 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., D₂O) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general guide for setting up a standard ¹³C NMR experiment. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Standard ¹³C Experiment (Proton Decoupled): This is the most common ¹³C experiment. It provides a spectrum with a single peak for each unique carbon atom.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 200 ppm).

    • Number of Scans: For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

  • DEPT Experiments: To aid in signal assignment, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable.[11][12] These experiments differentiate between CH, CH₂, and CH₃ groups.

    • DEPT-90: This experiment will only show signals for CH (methine) carbons.[13][14]

    • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons.[13][14] Quaternary carbons are not observed in DEPT spectra.[12]

Data Analysis and Signal Assignment

A systematic approach is required to assign each peak in the ¹³C NMR spectrum to a specific carbon atom in the molecule.

Integrated Analysis Workflow

The assignment process involves a combination of the standard ¹³C spectrum and the DEPT experiments.

G cluster_analysis ¹³C NMR Signal Assignment Workflow cluster_assign Assignment Logic c13 Acquire Standard Proton-Decoupled ¹³C Spectrum identify_c Identify Quaternary C (Present in ¹³C, absent in DEPT) c13->identify_c dept90 Acquire DEPT-90 Spectrum identify_ch Identify CH (Present in DEPT-90) dept90->identify_ch identify_ch3 Identify CH₃ (Positive in DEPT-135, absent in DEPT-90) dept90->identify_ch3 dept135 Acquire DEPT-135 Spectrum identify_ch2 Identify CH₂ (Negative in DEPT-135) dept135->identify_ch2 dept135->identify_ch3 final Final Peak Assignment identify_c->final identify_ch->final identify_ch2->final identify_ch3->final

Caption: Logic for assigning ¹³C signals using DEPT.

Step-by-Step Assignment for this compound
  • Identify the Carbonyl Carbon: The signal furthest downfield (around 170-180 ppm) is assigned to the quaternary carbonyl carbon of the carboxylic acid. This peak will be present in the standard ¹³C spectrum but absent in both DEPT-90 and DEPT-135 spectra.

  • Identify the Methine (CH) Carbons: The DEPT-90 spectrum will show two signals, corresponding to C2 and C4. Based on the deshielding effect of the adjacent nitrogen and carboxylic acid group, the signal further downfield (approx. 55-65 ppm) is assigned to C2, while the other (approx. 30-40 ppm) is assigned to C4.

  • Identify the Methyl (CH₃) Carbon: The DEPT-135 spectrum will show one positive signal in the aliphatic region (approx. 18-25 ppm) that is absent in the DEPT-90 spectrum. This is the methyl carbon.

  • Identify the Methylene (CH₂) Carbons: The DEPT-135 spectrum will show three negative signals corresponding to C3, C5, and C6.

    • The signal for C6 will be the most deshielded of the three due to its proximity to the nitrogen atom (approx. 44-50 ppm).

    • The remaining two negative signals for C3 and C5 will be in a similar region (approx. 25-35 ppm). Unambiguous assignment of these two may require more advanced 2D NMR techniques like HSQC or HMBC, but their identity as methylene carbons is confirmed.

Conclusion

¹³C NMR spectroscopy, particularly when coupled with DEPT experiments, provides an unequivocal method for the structural verification of this compound. By understanding the fundamental principles of chemical shifts and employing a systematic workflow for sample preparation, data acquisition, and spectral interpretation, researchers can confidently characterize this and other complex heterocyclic molecules. This guide provides the necessary framework for achieving accurate and reliable results, ensuring the quality and integrity of materials used in research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Alberta.
  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Carbon-13 Magnetic Resonance: the Stereochemistry of 1,2- and 1,3-Dimethyl-4-phenylpiperidine Derivatives. Canadian Journal of Chemistry, 51(11), 1782-1789.
  • University of California, San Diego.
  • Royal Society of Chemistry.
  • Anasazi Instruments. (2019). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]
  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]
  • University College London.
  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy. [Link]
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  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • ACD/Labs. (2017).
  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

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Mass spectrometry of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Authored by: A Senior Application Scientist
Introduction

This compound is a chiral heterocyclic amino acid of significant interest in pharmaceutical development. As a constrained amino acid analog and a chiral building block, its stereochemical purity is critical for the efficacy and safety of active pharmaceutical ingredients (APIs). Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the structural confirmation, purity assessment, and quantification of this molecule. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals. We will delve into two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind each experimental choice to ensure robust and reliable results.

The Challenge of Stereoisomer Analysis by Mass Spectrometry

Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ions. Stereoisomers, such as the enantiomers (2R,4R)- and (2S,4S)-4-methylpiperidine-2-carboxylic acid, possess identical masses and will produce indistinguishable mass spectra under standard conditions.[1] Therefore, direct MS analysis cannot differentiate between them. The key to successful analysis lies in coupling the mass spectrometer with a chiral separation technique, which separates the isomers before they enter the MS detector. While tandem mass spectrometry can sometimes reveal subtle differences in fragment ion intensities between isomers, chromatographic separation remains the most definitive approach.[2][3][4]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] However, this compound, being a zwitterionic amino acid, is non-volatile and thermally labile. To make it amenable to GC analysis, a critical chemical modification step—derivatization—is required.

The Imperative of Derivatization

Derivatization converts the polar, non-volatile amino acid into a volatile and thermally stable derivative by masking the active hydrogens on the carboxylic acid and amine functional groups. This process is not merely a suggestion but a prerequisite for successful GC-MS analysis. The choice of derivatization agent is critical and influences the fragmentation pattern observed in the mass spectrum.

Common Derivatization Strategies
Derivatization ReagentTarget GroupsDerivative FormedAdvantagesConsiderations
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)-COOH, -NHTBDMS (tert-butyldimethylsilyl) ether/esterForms highly stable derivatives, less moisture sensitive than TMS derivatives, characteristic fragmentation.Higher molecular weight increase, may require elevated temperatures and longer reaction times.
HFBCF (Heptafluorobutyl Chloroformate)-COOH, -NHHFB (heptafluorobutyl) ester/amideRapid, quantitative reaction at room temperature, highly electronegative derivative enhances sensitivity in Electron Capture Negative Ionization (ECNI).[7]HFBCF is corrosive and moisture-sensitive.

The following workflow illustrates the GC-MS analysis pipeline, emphasizing the central role of derivatization.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample of (2R,4R)-4-methylpiperidine- 2-carboxylic acid Dry Evaporation to Dryness Sample->Dry Deriv Derivatization (e.g., with MTBSTFA) Dry->Deriv GC GC Injection & Chiral Column (e.g., Chirasil-L-Val) Deriv->GC Inject Derivatized Sample EI Ionization (Electron Ionization, 70 eV) GC->EI MS Mass Analyzer (Quadrupole/TOF) EI->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Chiral Separation by GC

To resolve the (2R,4R) isomer from its stereoisomers, a chiral stationary phase is essential. Columns like Chirasil-L-Val are effective for separating derivatized amino acid enantiomers.[7] The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral stationary phase, which have different interaction energies and thus different retention times.

Ionization and Fragmentation under Electron Ionization (EI)

Once separated, the derivatized analyte enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This hard ionization technique induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.

For the TBDMS derivative of this compound, the fragmentation is predictable based on established rules for silylated compounds and piperidine rings.[8]

  • Molecular Ion ([M]•+): The molecular ion peak may be weak or absent.

  • Loss of a Methyl Group ([M-15]+): A common loss from the TBDMS group.

  • Loss of a tert-Butyl Group ([M-57]+): A highly characteristic and often abundant fragment for TBDMS derivatives, resulting in a stable ion.

  • Alpha-Cleavage: The C-C bond adjacent to the ring nitrogen is a primary site of cleavage, leading to the loss of the silylated carboxyl group or other substituents.[8]

  • Ring Fragmentation: The piperidine ring itself can open and fragment, though this is often less dominant than cleavage at the substituent positions.

EI_Fragmentation M Derivatized Molecule [M]•+ F1 [M - CH3]•+ [M-15] M->F1 - CH3• F2 [M - C4H9]•+ [M-57] M->F2 - C4H9• (tert-butyl) F3 α-Cleavage Fragment M->F3 - •COOTBDMS F4 Ring Fragments M->F4 Ring Opening

Caption: Predicted major EI fragmentation pathways for a TBDMS-derivatized molecule.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS/MS is the preferred method for analyzing polar, non-volatile compounds in complex matrices, offering superior sensitivity and specificity.[9][10] It allows for the analysis of this compound in its native form, circumventing the need for derivatization.

Chiral Separation by LC

Similar to GC, a chiral stationary phase (CSP) is required to separate the stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are widely effective for resolving a broad range of chiral compounds, including piperidine derivatives, under normal-phase, polar-organic, or reversed-phase conditions.[11][12]

Ionization via Electrospray (ESI)

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8] For this compound, the basic nitrogen atom of the piperidine ring is readily protonated. Therefore, ESI in the positive ion mode is the logical choice, yielding an abundant protonated molecule, [M+H]+, which serves as the precursor ion for MS/MS analysis. The molecular formula is C₇H₁₃NO₂, giving a monoisotopic mass of 143.09 Da.[13] The expected precursor ion would be at m/z 144.1.

Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, the precursor ion ([M+H]+ at m/z 144.1) is isolated in the first mass analyzer (MS1), subjected to fragmentation through collision-induced dissociation (CID) with an inert gas (e.g., argon), and the resulting product ions are analyzed in the second mass analyzer (MS2). This process provides structural information and enhances selectivity.

Common fragmentation pathways for protonated piperidine derivatives in ESI-MS/MS include:[8]

  • Neutral Loss of Water ([M+H - H₂O]+): Loss of the carboxylic acid hydroxyl group and a proton.

  • Neutral Loss of Formic Acid ([M+H - HCOOH]+): Loss of the entire carboxylic acid group.

  • Ring Fission: Cleavage of the piperidine ring, leading to characteristic acyclic fragment ions.

The workflow for LC-MS/MS provides a highly selective and sensitive analytical path.

LCMS_Workflow cluster_lc LC System cluster_ms Tandem Mass Spectrometer Sample Sample in Solution LC UHPLC Injection & Chiral Column (e.g., Chiralpak IC-3) Sample->LC ESI Ionization (Positive ESI) LC->ESI Eluent MS1 MS1: Precursor Ion Selection ([M+H]+, m/z 144.1) ESI->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Detector Detection & Data Analysis MS2->Detector

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Data

The following table summarizes the predicted key ions for the analysis of the underivatized molecule by LC-ESI-MS/MS.

Ion TypePredicted m/zIdentity / Neutral LossSignificance
Precursor Ion144.1[M+H]⁺Selected in MS1 for fragmentation.
Product Ion126.1[M+H - H₂O]⁺Loss of water from the carboxylic acid group.
Product Ion98.1[M+H - HCOOH]⁺Loss of formic acid, indicating the presence of a carboxylic acid.
Product Ion84.1C₅H₁₀N⁺Fragment resulting from cleavage of both C-C bonds adjacent to the nitrogen, losing the methyl and carboxyl groups.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for method development. Optimization is expected based on available instrumentation and specific sample matrices.

Protocol 1: GC-MS Analysis with TBDMS Derivatization

This protocol is designed for purity assessment and structural confirmation where volatility is achievable.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL autosampler vial.

    • If in solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to remove all moisture.

  • Derivatization:

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

    • Cap the vial tightly and heat at 80-100°C for 2-4 hours to ensure complete derivatization of both the amine and carboxylic acid groups.

    • Cool the vial to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm x 0.16 µm).

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min. (This program must be optimized for isomer separation).

    • MS System: Agilent 5977B or equivalent single quadrupole or TOF MS.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis

This is the recommended protocol for quantification and analysis in biological or complex matrices.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase (or a compatible solvent) to a concentration of approximately 1 mg/mL to create a stock solution.

    • Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples. A typical working concentration for injection is in the range of 1-1000 ng/mL.

    • For complex matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be required.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent.

    • Column: Chiral stationary phase column (e.g., Chiralpak IC-3, 150 x 4.6 mm, 3 µm) maintained at 30°C.[11][12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. (Gradient must be optimized for chiral resolution).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • MS System: Triple quadrupole (e.g., Sciex 7500, Waters Xevo TQ-XS) or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions (for quantification):

      • Primary: m/z 144.1 → 98.1 (Collision Energy optimized, e.g., 15 eV).

      • Confirmatory: m/z 144.1 → 84.1 (Collision Energy optimized, e.g., 25 eV).

Conclusion

The robust analysis of this compound by mass spectrometry is a multi-faceted task that hinges on the intelligent application of coupled separation science. While mass spectrometry alone cannot resolve chirality, its combination with chiral GC or LC transforms it into an indispensable tool for stereoisomer-specific identification and quantification. The choice between GC-MS and LC-MS/MS should be guided by the analytical objective: GC-MS, with its requisite derivatization, provides rich, library-searchable fragmentation patterns ideal for structural confirmation, whereas LC-MS/MS offers unparalleled sensitivity and specificity for quantification in complex environments without derivatization. By understanding the principles of ionization, fragmentation, and chiral separation outlined in this guide, researchers can develop and validate methods that ensure the stereochemical integrity of this vital pharmaceutical building block.

References
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  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
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  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
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  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • GC/MS-based profiling of amino acids and TCA cycle-related molecules in ulcerative colitis.
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An In-Depth Technical Guide to the FT-IR Spectrum of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (2R,4R)-4-methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid of interest in medicinal chemistry and drug development. The guide details the theoretical principles and practical considerations for obtaining and interpreting the FT-IR spectrum of this molecule. A thorough examination of the characteristic vibrational modes is presented, including those associated with the carboxylic acid, the secondary amine of the piperidine ring, and the aliphatic backbone. This document serves as a practical resource for researchers utilizing FT-IR spectroscopy for the structural elucidation and characterization of complex heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted derivative of pipecolic acid, featuring a defined stereochemistry at the 2nd and 4th positions of the piperidine ring.[1][2][3][4] The spatial arrangement of the carboxylic acid and methyl groups is critical to its biological activity and its utility as a chiral building block in the synthesis of pharmaceuticals. The presence of both a secondary amine and a carboxylic acid group within the same molecule allows for the formation of a zwitterion in the solid state, a key factor that profoundly influences its vibrational spectrum.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[5][6] By identifying the frequencies at which a molecule absorbs infrared radiation, we can deduce the presence of specific functional groups and gain insights into its molecular structure and bonding. For a molecule like this compound, FT-IR provides a unique "fingerprint," confirming the presence of the carboxylic acid and secondary amine functionalities and offering clues about intermolecular interactions such as hydrogen bonding.[5][6]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum of a solid sample like this compound necessitates meticulous sample preparation to minimize scattering of infrared radiation and ensure reproducibility. The following protocol outlines the potassium bromide (KBr) pellet method, a widely accepted technique for solid-state FT-IR analysis.[7][8]

Materials and Equipment
  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR Spectrometer (e.g., Bruker Tensor 27)

  • Spatula

  • Desiccator

Step-by-Step KBr Pellet Preparation
  • Drying: Gently dry the this compound sample and the KBr powder in an oven at a suitable temperature (e.g., 100-110 °C) for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the spectrum. Store the dried materials in a desiccator.

  • Grinding: In the agate mortar, place approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[7] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the incident IR radiation to reduce scattering (Christiansen effect).[9]

  • Pellet Formation: Transfer the ground mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[7] A clear pellet indicates good mixing and pressing.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[5] A background spectrum of a blank KBr pellet should be run to account for any atmospheric H₂O and CO₂ and instrumental artifacts.[8]

An alternative to the KBr pellet method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[7][8] For ATR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[7]

FT-IR Spectrum Analysis and Interpretation

The FT-IR spectrum of this compound is best understood by dissecting it into regions corresponding to the vibrations of its key functional groups. The solid-state spectrum will be dominated by features indicative of a zwitterionic structure, where the carboxylic acid proton has transferred to the amine nitrogen, resulting in a carboxylate (COO⁻) and a secondary ammonium (R₂NH₂⁺) group.

The Carboxyl and Amino Group Region (4000-2500 cm⁻¹)
  • N-H Stretching (Ammonium): In the zwitterionic form, the secondary amine becomes a secondary ammonium ion. This gives rise to a broad, strong absorption band typically in the range of 3300-2500 cm⁻¹, resulting from the N-H stretching vibrations. This broadness is a consequence of extensive hydrogen bonding.

  • O-H Stretching (Carboxylic Acid): A very broad and characteristic O-H stretching band for a carboxylic acid dimer is expected between 3300 and 2500 cm⁻¹.[10][11] However, in the zwitterionic form, this band is often obscured by or merged with the N-H stretching absorption of the ammonium group.

  • C-H Stretching: Sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group and the piperidine ring will appear in the 3000-2800 cm⁻¹ region.[12]

The Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
  • C=O Stretching (Carboxylic Acid): A non-zwitterionic carboxylic acid would show a strong, sharp C=O stretching absorption between 1760 and 1690 cm⁻¹.[11][13]

  • Asymmetric COO⁻ Stretching (Carboxylate): The presence of the zwitterion is strongly indicated by the disappearance of the typical C=O band and the appearance of a strong, broad band for the asymmetric stretching of the carboxylate group (COO⁻) in the 1650-1540 cm⁻¹ range.[14]

  • N-H Bending (Ammonium): The N-H bending (scissoring) vibration of the R₂NH₂⁺ group is expected in the 1650-1580 cm⁻¹ region.[15][16] This peak may overlap with the asymmetric carboxylate stretch.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of complex vibrations that are unique to the molecule's overall structure.

  • Symmetric COO⁻ Stretching (Carboxylate): A second strong band for the symmetric stretching of the carboxylate group will appear between 1450 and 1360 cm⁻¹.[14] The presence of both the asymmetric and symmetric carboxylate stretches is a definitive indicator of the zwitterionic form.

  • C-H Bending: Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups will be present in the 1470-1350 cm⁻¹ range.

  • C-N Stretching: The C-N stretching vibration of the aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ range.[15]

  • C-O Stretching: The C-O stretching of the carboxylate group contributes to the complex pattern in this region, typically appearing between 1320-1210 cm⁻¹.[11]

  • N-H Wagging: A broad, strong band due to the out-of-plane N-H wagging of the secondary ammonium group may be observed in the 910-665 cm⁻¹ range.[15]

Summary of Expected Vibrational Modes

The following table summarizes the key expected FT-IR absorption bands for this compound, assuming a zwitterionic solid-state structure.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3300-2500N-H Stretch (Secondary Ammonium, R₂NH₂⁺)Strong, BroadOverlaps with C-H stretches. Indicative of extensive hydrogen bonding.
3000-2800C-H Stretch (Aliphatic CH, CH₂, CH₃)Medium to StrongSharp peaks superimposed on the broad N-H stretch.
1650-1540Asymmetric COO⁻ Stretch (Carboxylate)StrongKey indicator of the zwitterionic form. May overlap with N-H bending.
1650-1580N-H Bend (Secondary Ammonium)MediumMay be observed as a shoulder on the asymmetric COO⁻ stretch.
1450-1360Symmetric COO⁻ Stretch (Carboxylate)StrongThe second key indicator of the zwitterionic form.
1470-1350C-H Bend (CH₂, CH₃)MediumScissoring and umbrella modes.
1250-1020C-N StretchMedium to WeakCharacteristic of aliphatic amines.
910-665N-H Wag (Out-of-plane bend)Medium, BroadCharacteristic of secondary amines/ammonium groups.

Visualizing the Workflow

The process of obtaining and interpreting the FT-IR spectrum can be visualized as a logical workflow, from sample preparation to final structural confirmation.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample (2R,4R)-4-methylpiperidine- 2-carboxylic acid (Solid) Grind Grind 1-2 mg Sample with 100-200 mg KBr Sample->Grind Step 1 Press Press Mixture into Transparent Pellet Grind->Press Step 2 Pellet KBr Pellet Press->Pellet Step 3 Spectrometer FT-IR Spectrometer Pellet->Spectrometer SampleScan Acquire Sample Spectrum (4000-400 cm-1) Spectrometer->SampleScan Background Acquire Background (Blank KBr Pellet) Background->SampleScan Reference RawSpectrum Transmittance Spectrum SampleScan->RawSpectrum Process Baseline Correction & Conversion to Absorbance RawSpectrum->Process ProcessedSpectrum Absorbance Spectrum Process->ProcessedSpectrum Identify Identify Key Bands: N-H, C-H, COO- (asym/sym) ProcessedSpectrum->Identify Correlate Correlate with Structure & Functional Groups Identify->Correlate Conclusion Structural Confirmation Correlate->Conclusion

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of this compound provides a definitive confirmation of its chemical structure. The key diagnostic features in the solid state are the broad N-H stretching absorption of the secondary ammonium group and the strong, distinct asymmetric and symmetric stretching bands of the carboxylate group, which collectively confirm the molecule's zwitterionic nature. This guide provides the necessary theoretical foundation and practical steps for researchers to confidently acquire and interpret the FT-IR spectrum of this and similar chiral cyclic amino acids, aiding in structural verification and quality control in a drug discovery and development context.

References

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online.
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018, May 1). Spectroscopy Online.
  • What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase.
  • IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
  • This compound | C7H13NO2. (n.d.). PubChem.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
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  • This compound. (2022, December 30). ChemicalBook.
  • This compound | CAS 74892-81-2. (n.d.). Santa Cruz Biotechnology.
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  • Infrared Spectroscopy of Amino Acid Side Chains. (2016, March 8). Undergraduate Science Journals.

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An In-Depth Technical Guide to the Crystal Structure Determination of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a pivotal chiral building block in contemporary pharmaceutical synthesis, most notably as a key intermediate in the production of the direct thrombin inhibitor, Argatroban.[1][2] The precise three-dimensional arrangement of its constituent atoms, dictated by its crystal structure, is of paramount importance for understanding its reactivity, and for the rational design of novel therapeutics. To date, a publically available, experimentally determined crystal structure for this compound has not been reported. This guide, therefore, serves a dual purpose: firstly, to underscore the significance of elucidating the crystal structure of this molecule, and secondly, to provide a comprehensive, field-proven methodology for its synthesis, crystallization, and subsequent structure determination via single-crystal X-ray diffraction. This document is intended to be a practical resource for researchers engaged in the structural analysis of small molecule drug intermediates.

Introduction: The Significance of this compound

Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The introduction of chiral centers into the piperidine ring profoundly influences a molecule's pharmacodynamic and pharmacokinetic properties, as the specific stereochemistry governs its interaction with biological targets.[5][6] this compound is a prime example of such a stereochemically defined building block. Its rigid, chair-like conformation and the specific spatial orientation of the carboxylic acid and methyl groups are critical for its successful incorporation into the final drug product, Argatroban, a potent anticoagulant used in the treatment of thrombosis.[1][7][8]

An experimental determination of the crystal structure of this compound would provide invaluable, unambiguous information regarding its solid-state conformation, including bond lengths, bond angles, torsional angles, and intermolecular interactions. This data is crucial for:

  • Conformational Analysis: To definitively establish the preferred chair conformation of the piperidine ring and the equatorial or axial positioning of the substituents.

  • Stereochemical Confirmation: To provide unequivocal proof of the (2R,4R) absolute configuration.

  • Computational Modeling: To furnish a solid-state benchmark for theoretical calculations and molecular modeling studies, aiding in the design of new catalysts for its synthesis or novel derivatives.

  • Polymorph Screening: To serve as the foundational data for identifying and characterizing potential polymorphs, which can have significant implications for the stability, solubility, and bioavailability of pharmaceutical ingredients.

This guide will now delineate a robust workflow for achieving these goals.

Synthesis and Chiral Resolution

The synthesis of this compound typically involves the preparation of a racemic mixture of the trans-isomer, followed by chiral resolution. Several synthetic strategies have been reported in the patent literature. A common approach commences with 4-methylpicolinic acid.[1]

Synthesis of trans-4-methylpiperidine-2-carboxylic acid

A representative synthetic pathway involves the hydrogenation of 4-methylpicolinic acid to yield a mixture of cis and trans isomers of 4-methylpiperidine-2-carboxylic acid, followed by esterification and separation of the desired trans isomer.

Experimental Protocol:

  • Hydrogenation: 4-methylpicolinic acid is dissolved in a suitable solvent (e.g., an acidic aqueous solution) and subjected to catalytic hydrogenation using a noble metal catalyst such as platinum oxide or rhodium on carbon, under elevated hydrogen pressure.

  • Esterification: The resulting mixture of piperidine carboxylic acids is esterified, for instance, by reaction with ethanol in the presence of a strong acid catalyst (e.g., thionyl chloride or sulfuric acid), to yield the corresponding ethyl esters.

  • Isomer Separation: The cis and trans isomers of the ethyl ester are then separated. This can often be achieved by fractional crystallization, leveraging the differential solubility of the isomers or their salts in specific solvent systems.

Chiral Resolution of trans-4-methylpiperidine-2-carboxylic acid

With the racemic trans-isomer in hand, the next critical step is the resolution of the enantiomers to isolate the desired (2R,4R) form. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol:

  • Salt Formation: The racemic trans-4-methylpiperidine-2-carboxylic acid (or its ester) is dissolved in a suitable solvent, such as methanol or ethanol.[1] A chiral resolving agent, for example, D-tartaric acid or a derivative thereof, is added to the solution.[1]

  • Diastereomeric Crystallization: The solution is allowed to cool slowly, promoting the selective crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts are the basis for this separation.

  • Isolation and Liberation of the Enantiomer: The crystalline diastereomeric salt is isolated by filtration. The desired this compound is then liberated from the salt by treatment with a base to neutralize the resolving agent, followed by extraction and purification.

Synthesis_and_Resolution_Workflow cluster_synthesis Synthesis of Racemic trans-Isomer cluster_resolution Chiral Resolution 4-Methylpicolinic_Acid 4-Methylpicolinic_Acid Hydrogenation Hydrogenation 4-Methylpicolinic_Acid->Hydrogenation cis/trans_Mixture cis/trans_Mixture Hydrogenation->cis/trans_Mixture Esterification Esterification cis/trans_Mixture->Esterification Ester_Mixture Ester_Mixture Esterification->Ester_Mixture Isomer_Separation Isomer_Separation Ester_Mixture->Isomer_Separation rac-trans-Ester rac-trans-Ester Isomer_Separation->rac-trans-Ester Salt_Formation Salt_Formation rac-trans-Ester->Salt_Formation + Chiral Acid Diastereomeric_Salts Diastereomeric_Salts Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional_Crystallization Diastereomeric_Salts->Fractional_Crystallization Isolated_Salt Isolated_Salt Fractional_Crystallization->Isolated_Salt Liberation Liberation Isolated_Salt->Liberation Final_Product (2R,4R)-4-methylpiperidine- 2-carboxylic acid Liberation->Final_Product X-ray_Crystallography_Workflow Crystal_Mounting Mounting of Single Crystal Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Expose to X-ray beam Data_Processing Data Processing and Reduction (Integration, Scaling) Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Refined Model Final_Structure Final Crystal Structure (CIF, ORTEP) Validation->Final_Structure Validated Structure

Sources

Conformational Landscape of (2R,4R)-4-methylpiperidine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents.[1][2] The biological activity of molecules is intrinsically linked to their three-dimensional structure. Therefore, a thorough understanding of the conformational preferences of this substituted piperidine is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional and steric strain.[3] However, the presence of substituents introduces a layer of complexity, influencing the equilibrium between different chair and boat conformations.[4] For this compound, the interplay between the equatorial and axial positioning of the 4-methyl and 2-carboxylic acid groups dictates the molecule's overall shape, polarity, and interaction with biological targets.

This guide will delve into the theoretical underpinnings of piperidine conformation, the specific stereoelectronic effects at play in this molecule, and a multi-pronged experimental and computational approach to elucidate its conformational landscape.

Foundational Principles of Piperidine Conformation

The conformational analysis of this compound is built upon the foundational principles of cyclohexane stereochemistry. The piperidine ring, similar to cyclohexane, is not planar and exists primarily in low-energy chair conformations to alleviate angle and torsional strain.[3]

Chair Conformations and Ring Inversion

The two primary chair conformations of a piperidine ring can interconvert through a process called ring inversion. In this process, axial substituents become equatorial and vice versa. The nitrogen atom in the piperidine ring introduces a key difference from cyclohexane: the nitrogen lone pair and the N-H proton also occupy axial or equatorial positions. The equatorial conformation of the N-H bond is generally more stable.[3]

Influence of Substituents

Substituents on the piperidine ring introduce steric and electronic effects that influence the equilibrium between the two chair conformers.

  • A-value: The conformational preference of a substituent is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. Larger A-values indicate a stronger preference for the equatorial position to minimize 1,3-diaxial interactions.

  • Stereoelectronic Effects: The presence of the heteroatom (nitrogen) and polar substituents can lead to stereoelectronic effects, such as the anomeric effect, which can influence conformational preferences in ways not solely dictated by sterics.[5] The interaction between the nitrogen lone pair and the antibonding orbital of an adjacent C-X bond can stabilize certain conformations.[6]

Conformational Analysis of this compound

The specific stereochemistry of this compound dictates the relative positioning of the methyl and carboxylic acid groups. In a chair conformation, both substituents can be either axial or equatorial.

Predicted Stable Conformations

Given the (2R,4R) configuration, the two primary chair conformations to consider are:

  • Diequatorial Conformer: The 4-methyl group and the 2-carboxylic acid group both occupy equatorial positions. This conformation is generally expected to be the most stable due to the minimization of steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these groups were axial.

  • Diaxial Conformer: Both the 4-methyl and 2-carboxylic acid groups occupy axial positions. This conformation is expected to be significantly higher in energy due to severe 1,3-diaxial steric clashes.

It is important to note that under certain conditions, such as in polar solvents or upon protonation of the nitrogen, the stability of the axial conformer can be influenced by electrostatic interactions.[7]

The following diagram illustrates the logical flow for predicting the most stable conformation.

A Start: this compound B Consider Chair Conformations A->B C Diequatorial Conformer (4-Me and 2-COOH are equatorial) B->C D Diaxial Conformer (4-Me and 2-COOH are axial) B->D E Analyze Steric Interactions C->E D->E F Minimal 1,3-diaxial strain E->F In Diequatorial G Significant 1,3-diaxial strain E->G In Diaxial H Predicted Lowest Energy Conformer F->H G->H

Caption: Predictive workflow for the stable conformation of this compound.

Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.[8]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity of protons. Strong NOEs between protons in a 1,3-diaxial relationship can provide definitive evidence for a specific chair conformation.[9]

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state.[10] While the solid-state conformation may not always be the most populated in solution, it offers a crucial reference point and definitive structural information.[11][12]

Computational Modeling

Computational methods are invaluable for exploring the potential energy surface of a molecule and predicting the relative stabilities of different conformers.[13]

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the energies of different conformations. This is useful for an initial broad conformational search.[7]

  • Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and are well-suited for optimizing the geometries and calculating the relative energies of the most likely conformers identified by MM.[14][15]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational dynamics of the molecule over time in a simulated solvent environment, providing insights into the flexibility and interconversion of different conformers.

Integrated Experimental and Computational Workflow

A robust conformational analysis integrates both experimental and computational approaches in a synergistic manner.

cluster_exp Experimental Workflow cluster_comp Computational Workflow A Synthesize and Purify Compound B 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) A->B E X-ray Crystallography (if suitable crystals are obtained) A->E C Measure ³JHH Coupling Constants B->C D Analyze NOE Correlations B->D F Propose Solution and Solid-State Conformations C->F D->F E->F M Correlate Experimental and Computational Data F->M G Initial Conformational Search (Molecular Mechanics) H Geometry Optimization and Energy Calculation (DFT: B3LYP, M06-2X) G->H I Frequency Calculations (Confirm minima) H->I J Predict NMR Parameters (Chemical shifts, coupling constants) H->J K Molecular Dynamics Simulation (Optional, for flexibility analysis) H->K L Predict Relative Populaces of Conformers I->L J->M L->M N Definitive Conformational Assignment M->N

Caption: Integrated workflow for the conformational analysis of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon signals using COSY and HSQC data.

    • Extract ³JHH values from the high-resolution ¹H spectrum.

    • Integrate and analyze cross-peaks in the NOESY/ROESY spectrum to identify through-space correlations.

Computational Protocol: DFT Analysis
  • Structure Building: Construct the initial 3D structures of the diequatorial and diaxial conformers of this compound.

  • Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

  • DFT Optimization: For the lowest energy conformers, perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d,p) or larger).[13][14] The absence of imaginary frequencies confirms a true energy minimum.

  • Energy Calculation: Calculate the relative electronic and free energies of the optimized conformers to determine their relative populations based on the Boltzmann distribution.

  • NMR Prediction (Optional): Predict NMR chemical shifts and coupling constants for the optimized geometries to compare with experimental data.

Data Presentation and Interpretation

The results of the conformational analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Predicted and Experimental NMR Data for the Major Conformer

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Key ³JHH Coupling Constants (Hz)Observed NOEs
H2J(H2ax, H3ax), J(H2ax, H3eq)H2ax to H4ax, H6ax
H3axJ(H3ax, H2ax), J(H3ax, H4ax)H3ax to H5ax
H3eqJ(H3eq, H2ax), J(H3eq, H4ax)H3eq to H4eq
H4J(H4ax, H3ax), J(H4ax, H5ax)H4ax to H2ax, H6ax
...

Table 2: Calculated Relative Energies of Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Free Energy (kcal/mol)Predicted Population (%)
Diequatorial0.000.00>99
Diaxial>5.0>5.0<1

Conclusion

The conformational analysis of this compound is a critical step in understanding its chemical and biological properties. A synergistic approach that combines high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides the most comprehensive and reliable picture of its conformational landscape. The anticipated predominance of the diequatorial chair conformation serves as a foundational hypothesis for its application in drug design, where this rigid scaffold can be used to orient pharmacophoric groups in a well-defined three-dimensional space. This guide provides a robust framework for researchers to conduct a thorough and accurate conformational analysis of this important synthetic intermediate.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.
  • Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Sampath, N. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society. 2017;58(4):804-808.
  • Google Patents. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra.
  • PubMed. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts.
  • National Institutes of Health. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
  • ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • OSTI.GOV. Conformational diversity of 1-phenylpiperidin-4-one in the gas phase.
  • National Institutes of Health. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction.
  • ACS Publications. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.
  • PubMed Central. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one.
  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
  • Wikipedia. Piperidine.

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The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to (2R,4R)-4-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule Forged by Therapeutic Need

(2R,4R)-4-methylpiperidine-2-carboxylic acid, a chiral heterocyclic compound, holds a significant position in the landscape of medicinal chemistry. It is not a molecule discovered in the annals of natural products, but rather one born out of the persistent and targeted pursuit of a potent and selective therapeutic agent. Its history is inextricably linked to the development of Argatroban, the world's first direct thrombin inhibitor, a groundbreaking anticoagulant drug.[1][2][3] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

The significance of this compound lies in its specific stereochemistry, which is crucial for the biological activity of Argatroban.[1] Argatroban's ability to directly and reversibly inhibit the active site of the thrombin enzyme has made it an invaluable tool in treating thrombotic disorders, particularly in patients with heparin-induced thrombocytopenia (HIT).[3][4] Understanding the journey of this key intermediate, from its conceptualization to its sophisticated synthesis, offers a compelling case study in rational drug design and process chemistry.

Historical Context: The Quest for a Direct Thrombin Inhibitor

The story of this compound begins in the 1970s with the pioneering work of Dr. Shosuke Okamoto and his research group in Japan.[1][2][3] At the time, the primary anticoagulants, such as heparin and warfarin, had significant limitations, including indirect mechanisms of action and a narrow therapeutic window. Dr. Okamoto envisioned a new class of anticoagulants that could directly, potently, and selectively inhibit thrombin, the key enzyme in the blood coagulation cascade.[1][5]

This vision led to the design and synthesis of numerous arginine derivatives, culminating in the discovery of "compound No. 805," which would later be named Argatroban.[1][6] The structure of Argatroban was meticulously crafted to fit into the active site of thrombin. A critical component of this structure was a substituted piperidine ring, which was designed to interact with the hydrophobic pocket of the enzyme.

Early structure-activity relationship (SAR) studies revealed the profound importance of the stereochemistry of the 4-methylpiperidine-2-carboxylic acid moiety.[1] The (2R,4R) configuration was found to be optimal for binding and inhibitory activity. This discovery set the stage for the development of synthetic routes that could deliver this specific stereoisomer with high purity.

The Evolution of Synthetic Strategies

The synthesis of this compound has evolved significantly from its early iterations, which relied on classical resolution of diastereomers, to more elegant and efficient asymmetric syntheses. This progression reflects the broader advancements in stereoselective catalysis and chiral chemistry.

Early Approaches: Resolution of Diastereomers

The initial syntheses of this compound, as outlined in early patents for Argatroban, typically involved the preparation of a mixture of stereoisomers followed by a resolution step.[7] A common starting material was 4-methylpyridine, which could be converted to a mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid through hydrogenation and subsequent functional group manipulations.

The critical step in these early methods was the separation of the desired trans-isomer from the cis-isomer, followed by the resolution of the racemic trans-mixture. This was often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-mandelic acid or tartaric acid, followed by fractional crystallization.[2] While effective, this method was inherently inefficient, with a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.

Diagram 1: Early Resolution-Based Synthesis Workflow

G cluster_0 Synthesis of Racemic trans-Isomer cluster_1 Chiral Resolution A 4-Methylpyridine B Hydrogenation A->B C Functional Group Manipulation B->C D Mixture of cis/trans 4-Methylpiperidine-2-carboxylic Acid C->D E Separation of trans-Isomer D->E F Racemic trans-4-Methylpiperidine- 2-carboxylic Acid E->F G Addition of Chiral Resolving Agent (e.g., D-Mandelic Acid) F->G H Diastereomeric Salt Mixture G->H I Fractional Crystallization H->I J (2R,4R)-Salt I->J Desired Diastereomer K (2S,4S)-Salt I->K Undesired Diastereomer L Acidification J->L M (2R,4R)-4-Methylpiperidine- 2-carboxylic Acid L->M

Caption: Workflow of early synthesis relying on chiral resolution.

Stereoselective Synthesis: The Advent of Asymmetric Catalysis

The demand for a more efficient and scalable synthesis of this compound spurred the development of stereoselective methods. These approaches aim to control the formation of the desired stereoisomer from the outset, thereby avoiding the wasteful resolution step.

One of the most successful strategies has been the diastereoselective hydrogenation of a suitable prochiral precursor. This typically involves the hydrogenation of a substituted pyridine or dehydropiperidine derivative using a chiral catalyst. The catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the substrate, leading to the preferential formation of the desired diastereomer.

Diagram 2: Asymmetric Hydrogenation Approach

G A Prochiral Precursor (e.g., 4-Methyl-2-pyridinecarboxylic Acid Derivative) B Asymmetric Hydrogenation A->B D High Diastereomeric Excess of (2R,4R)-4-Methylpiperidine- 2-carboxylic Acid Derivative B->D C Chiral Catalyst (e.g., Rh-DIPAMP) C->B E Deprotection D->E F (2R,4R)-4-Methylpiperidine- 2-carboxylic Acid E->F

Caption: Stereoselective synthesis via asymmetric hydrogenation.

Another approach involves the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound in a research or industrial setting depends on a variety of factors, including cost, scalability, and the desired level of stereochemical purity.

Synthetic Strategy Starting Materials Key Steps Stereocontrol Typical Overall Yield Typical Diastereomeric/Enantiomeric Excess Advantages Disadvantages
Classical Resolution 4-MethylpyridineHydrogenation, Isomer Separation, Diastereomeric Salt Formation, Fractional CrystallizationPost-synthesis resolutionLow (<50% from racemate)>99% e.e. (after resolution)Well-established, high final purityInefficient, wasteful of undesired enantiomer, labor-intensive
Asymmetric Hydrogenation 4-Methyl-2-pyridinecarboxylic acid derivativesCatalytic Hydrogenation with Chiral LigandCatalyticModerate to HighHigh d.r. and e.e.Atom-economical, potentially scalable, high stereoselectivityCatalyst cost and sensitivity, optimization required
Chiral Auxiliary Acyclic precursorsAttachment of chiral auxiliary, diastereoselective cyclization, removal of auxiliarySubstrate-controlledModerateHigh d.r.Predictable stereochemical outcomeStoichiometric use of chiral auxiliary, additional protection/deprotection steps

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation and Chiral Resolution (Illustrative)

This protocol is a generalized representation of the early, resolution-based approaches.

Step 1: Hydrogenation of 4-Methyl-2-pyridinecarboxylic Acid

  • To a solution of 4-methyl-2-pyridinecarboxylic acid in a suitable solvent (e.g., acetic acid), add a hydrogenation catalyst (e.g., Platinum oxide).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 atm).

  • Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain a mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid.

Step 2: Esterification and Isomer Separation

  • Esterify the mixture of piperidinecarboxylic acids using standard conditions (e.g., ethanol and a catalytic amount of sulfuric acid).

  • Separate the trans-ester from the cis-ester by fractional distillation or column chromatography.

Step 3: Chiral Resolution of the trans-Ester

  • Dissolve the racemic trans-4-methylpiperidine-2-carboxylic acid ester in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a chiral resolving agent (e.g., D-(-)-tartaric acid).

  • Allow the diastereomeric salts to crystallize. The salt of the desired (2R,4R)-enantiomer will preferentially crystallize.

  • Collect the crystals by filtration and recrystallize to enhance diastereomeric purity.

  • Treat the purified diastereomeric salt with a base to liberate the free this compound ester.

  • Hydrolyze the ester to obtain the final product, this compound.

The Crucial Role of Stereochemistry in Thrombin Inhibition

The precise three-dimensional arrangement of atoms in this compound is paramount to the therapeutic efficacy of Argatroban. X-ray crystallography studies of the Argatroban-thrombin complex have elucidated the molecular basis for this stereochemical preference.

The piperidine ring of the (2R,4R)-isomer fits snugly into the S2 hydrophobic pocket of the thrombin active site. The methyl group at the 4-position and the carboxylic acid at the 2-position are oriented in a way that maximizes favorable interactions within this pocket, contributing significantly to the overall binding affinity and inhibitory potency of the drug. Other stereoisomers of 4-methylpiperidine-2-carboxylic acid do not align as effectively within the active site, resulting in a weaker interaction with thrombin and consequently, reduced anticoagulant activity.

Diagram 3: Simplified Representation of Argatroban Binding to Thrombin

G cluster_0 Thrombin Active Site cluster_1 Argatroban S1 S1 Specificity Pocket (Binds Arginine moiety) S2 S2 Hydrophobic Pocket S3_S4 S3/S4 Pockets Arginine Arginine Mimetic Arginine->S1 Binds Piperidine (2R,4R)-4-Methylpiperidine -2-carboxylic Acid Arginine->Piperidine Piperidine->S2 Fits into Sulfonyl Sulfonyl Group Piperidine->Sulfonyl Sulfonyl->S3_S4 Interacts with

Sources

Methodological & Application

Application Notes and Protocols: (2R,4R)-4-methylpiperidine-2-carboxylic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for engaging with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, allowing for more precise and potent interactions with chiral biomolecules like enzymes and receptors.[3][4][5] (2R,4R)-4-methylpiperidine-2-carboxylic acid is a prime example of such a chiral building block, offering a rigidified, stereochemically defined framework that has proven invaluable in the design of highly selective therapeutic agents.[6]

The defined stereochemistry at the C2 and C4 positions of this compound provides a distinct three-dimensional architecture. This pre-organized conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the strategic placement of the methyl group can influence the molecule's metabolic stability and pharmacokinetic profile.[3][4] This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the construction of complex bioactive molecules, most notably the direct thrombin inhibitor, Argatroban.[7][8]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][9]
Molecular Weight 143.18 g/mol [1][9]
CAS Number 74892-81-2[9]
Appearance White to off-white crystalline powderVendor Data
Melting Point Not available
Boiling Point 267 °C (Predicted)[No Source]
Solubility Soluble in water and methanol[No Source]
pKa Not available
LogP -1.6 (Predicted)[2][9]

digraph "Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; C3 [label="C", pos="-1.2,-1.5!"]; C4 [label="C", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-1.5!"]; C6 [label="C", pos="1.2,0!"]; C_carboxyl [label="C", pos="-2.4,0.8!"]; O1_carboxyl [label="O", pos="-2.4,2!"]; O2_carboxyl [label="O", pos="-3.4,0!"]; C_methyl [label="C", pos="0,-3.8!"];

// Hydrogen nodes H_N1 [label="H", pos="0,1.2!"]; H_C2 [label="H", pos="-1.5,0.5!"]; H1_C3 [label="H", pos="-2, -1.8!"]; H2_C3 [label="H", pos="-0.8, -1.8!"]; H_C4 [label="H", pos="0.3, -2!"]; H1_C5 [label="H", pos="2, -1.8!"]; H2_C5 [label="H", pos="0.8, -1.8!"]; H_C6_1 [label="H", pos="1.5, 0.5!"]; H_C6_2 [label="H", pos="1.8, -0.3!"]; H_O2 [label="H", pos="-4.1,0.3!"]; H1_methyl [label="H", pos="-0.5, -4.3!"]; H2_methyl [label="H", pos="0.5, -4.3!"]; H3_methyl [label="H", pos="0, -4.3!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C4 -- C_methyl; N1 -- H_N1; C2 -- H_C2 [style=dashed, color="#EA4335"]; // R configuration C3 -- H1_C3; C3 -- H2_C3; C4 -- H_C4 [style=dashed, color="#EA4335"]; // R configuration C5 -- H1_C5; C5 -- H2_C5; C6 -- H_C6_1; C6 -- H_C6_2; O2_carboxyl -- H_O2; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl;

// Stereochemistry labels label_C2 [label="(R)", pos="-1.8, -0.5!"]; label_C4 [label="(R)", pos="-0.5, -2.2!"]; }

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The enantiomerically pure form of 4-methylpiperidine-2-carboxylic acid is most commonly obtained through the resolution of a racemic mixture of the trans-diastereomer. A common synthetic route starts from 4-methyl-2-picolinic acid.[4]

Synthesis_Workflow start 4-Methyl-2-picolinic Acid step1 Hydrogenation (e.g., Pd/C, H₂) start->step1 Reduction of pyridine ring step2 Esterification (e.g., SOCl₂, Ethanol) step1->step2 Formation of ethyl ester step3 Resolution with Chiral Acid (e.g., D-Mandelic Acid) step2->step3 Diastereomeric salt formation end This compound step3->end Isolation of desired enantiomer Amide_Coupling_Workflow start (2R,4R)-4-methylpiperidine- 2-carboxylic acid intermediate Activated Ester Intermediate start->intermediate Activation of Carboxylic Acid reagents Coupling Reagents (e.g., HATU, HOBt, EDC) + Amine (R-NH₂) reagents->intermediate product Amide Product intermediate->product Nucleophilic attack by amine

Figure 3: Workflow for a typical amide coupling reaction.

Protocol 2: General Amide Coupling using HATU

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Synthesis: N-Alkylation

The secondary amine of the piperidine ring is another key functional handle that allows for further diversification of the scaffold. N-alkylation introduces substituents that can modulate the pharmacological properties of the final compound, such as its basicity, lipophilicity, and potential for additional interactions with the biological target. [10]

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of secondary amines. This protocol describes a general procedure using an aldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent. For this reaction, the carboxylic acid of the title compound is typically protected as an ester (e.g., ethyl ester) to prevent unwanted side reactions.

Materials:

  • Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: The Role of this compound in Argatroban

The most prominent application of this compound is as a key chiral building block in the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant. [6][8]The piperidine moiety of Argatroban plays a crucial role in its binding to thrombin.

The synthesis of Argatroban involves the amide coupling of this compound with a protected L-arginine derivative, which is subsequently coupled with a 3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl moiety. [7][11][12]The (2R,4R)-stereochemistry of the piperidine ring is critical for the optimal orientation of the molecule within the active site of thrombin, leading to potent and selective inhibition.

Characterization

¹H NMR (400 MHz, D₂O):

  • Chemical shifts will be dependent on the pH of the solution. Expected signals would include a doublet for the methyl group, and complex multiplets for the piperidine ring protons. The proton at C2 would likely appear as a doublet of doublets.

¹³C NMR (100 MHz, D₂O):

  • Expected signals would include the carboxyl carbon, the carbons of the piperidine ring, and the methyl carbon.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its rigidified, stereochemically defined structure provides a robust platform for the synthesis of complex molecules with tailored pharmacological profiles. The protocols outlined in this guide provide a starting point for researchers to utilize this important synthetic intermediate in their own research endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics.

References

  • Jiangsu Baozhong Baoda Pharmaceutical Co., Ltd. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. CN103524401A.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • Lundbeck Pharmaceuticals Italy S.p.A. (2012).
  • ResearchGate. (2015). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)
  • New Drug Approvals. (2013).
  • Chongqing Weierde Haorui Pharmaceutical Chemical Co., Ltd. (2010). Preparation method for (2R, 4R)
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017).
  • PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid.
  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3358–3374. [Link]
  • PubChem. (n.d.). 4-Methylpiperidine-4-carboxylic acid.
  • PubChem. (n.d.). 4-Methylpiperidine-2-carboxylic acid.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Organic Syntheses. (n.d.).
  • da Silva, A. F., et al. (2019). Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. Molecules, 24(21), 3949. [Link]
  • JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

Sources

The Strategic deployment of (2R,4R)-4-methylpiperidine-2-carboxylic acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug-target interactions, the three-dimensional architecture of a molecule is paramount. Flexible molecules often pay a significant entropic penalty upon binding to their biological target, as they must adopt a specific, rigid conformation. The use of conformationally constrained building blocks in drug design is a powerful strategy to mitigate this penalty and enhance binding affinity and selectivity.[1][2] (2R,4R)-4-methylpiperidine-2-carboxylic acid, a chiral substituted cyclic amino acid, has emerged as a valuable scaffold in medicinal chemistry precisely for this reason. Its rigid piperidine core pre-organizes appended functional groups in a well-defined spatial orientation, facilitating optimal interactions with protein binding pockets. This application note provides an in-depth guide for researchers on the utility of this scaffold, covering its conformational rationale, applications in drug discovery with a focus on protease inhibition, and detailed protocols for its synthesis and biological evaluation.

Structural Rationale: Conformational Analysis of the this compound Scaffold

The therapeutic efficacy of molecules incorporating the this compound scaffold is intrinsically linked to the conformational preferences of the piperidine ring. The chair conformation is the most stable arrangement for the piperidine ring, and the substituents' preference for either an axial or equatorial position is governed by a complex interplay of steric and electronic factors.

In the case of this compound, the trans relationship between the carboxylic acid at C2 and the methyl group at C4 dictates that in a chair conformation, one substituent will be in an axial position while the other is in an equatorial position, or vice-versa. Computational studies and NMR analysis of related substituted piperidines have shown that the conformational free energies of 4-substituted piperidines are nearly identical to those of analogous cyclohexanes.[1] For a methyl group, the equatorial position is strongly favored to minimize 1,3-diaxial interactions. Conversely, the conformational preference of a carboxylic acid group can be influenced by factors such as solvent and protonation state.

The predominant chair conformation for this compound places the larger carboxylic acid group in the more sterically favored equatorial position, leaving the smaller methyl group in the axial position. This arrangement minimizes steric hindrance and is the key to its utility as a constrained scaffold.

Figure 1: Conformational equilibrium of the piperidine ring.

Applications in Drug Discovery: Beyond a Simple Building Block

The unique stereochemistry and conformational rigidity of this compound have made it a valuable component in the design of several classes of therapeutics, most notably protease inhibitors.

Thrombin Inhibitors: The Argatroban Story

The most prominent example of this compound in an approved drug is Argatroban, a direct thrombin inhibitor used as an anticoagulant.[3][4] In Argatroban, the piperidine carboxylic acid core serves as a rigid scaffold that correctly positions the key pharmacophoric elements for binding to the active site of thrombin. The carboxylic acid forms a crucial salt bridge with the basic guanidinium group of an arginine residue in the drug, while the piperidine ring itself makes favorable van der Waals contacts within the S2-S4 pockets of the enzyme.

The structure-activity relationship (SAR) of Argatroban and its analogues highlights the importance of the (2R,4R)-stereochemistry. Any deviation from this specific configuration leads to a significant loss of inhibitory potency, underscoring the precise geometric requirements for optimal binding.

Compound/AnalogueModification from ArgatrobanThrombin Inhibition (Ki, nM)Reference
Argatroban -19[3]()
Analogue 1(2S,4S)-piperidine isomer> 1000[3]()
Analogue 2Unsubstituted piperidine150[3]()
Analogue 34-ethylpiperidine45[3]()

Table 1: Representative Structure-Activity Relationship data for Argatroban and its analogues.

Emerging Applications: Factor Xa Inhibitors and Beyond

The success of the piperidine scaffold in thrombin inhibitors has prompted its exploration in the development of inhibitors for other serine proteases, such as Factor Xa, another key enzyme in the coagulation cascade.[5][6] The constrained nature of the this compound moiety allows for its use as a template to design selective inhibitors targeting the S1-S4 pockets of various proteases.

Furthermore, this building block is being explored in the design of neurokinin receptor antagonists and other GPCR modulators, where the rigid piperidine core can serve as a scaffold to present pharmacophoric groups in a defined orientation for interaction with transmembrane helical domains.[7] Its use in the synthesis of protein degrader building blocks is another promising area of research.[8]

drug_discovery_workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Lead Generation & Optimization cluster_2 Preclinical & Clinical Development A (2R,4R)-4-methylpiperidine- 2-carboxylic acid scaffold B Stereoselective Synthesis A->B C Library Synthesis (Combinatorial Chemistry) B->C E In vitro Biological Screening (e.g., Thrombin Inhibition Assay) C->E D Structure-Activity Relationship (SAR) Studies F Lead Optimization (ADME/Tox Profiling) D->F E->D G In vivo Efficacy Studies F->G H Clinical Trials G->H

Figure 2: Drug discovery workflow with the chiral scaffold.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound

This protocol is adapted from a patented diastereoselective hydrogenation approach.[4]

1. Materials and Reagents:

  • 4-methyl-2-pyridinecarboxylic acid

  • Hydrogen gas (high pressure)

  • Rhodium on carbon (Rh/C) catalyst

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Thionyl chloride (SOCl2)

  • (R)-(+)-α-methylbenzylamine

  • Palladium on carbon (Pd/C) catalyst

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (chromatography)

2. Step-by-Step Procedure:

  • Step 1: Hydrogenation of 4-methyl-2-pyridinecarboxylic acid.

    • In a high-pressure reactor, dissolve 4-methyl-2-pyridinecarboxylic acid (1 equivalent) in methanol.

    • Add 5% Rh/C catalyst (0.1 mol%).

    • Pressurize the reactor with hydrogen gas (50 atm) and heat to 80°C for 24 hours.

    • Cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain crude cis/trans-4-methylpiperidine-2-carboxylic acid.

  • Step 2: Esterification.

    • Suspend the crude product from Step 1 in toluene.

    • Cool to 0°C and add thionyl chloride (1.2 equivalents) dropwise.

    • Stir at room temperature for 2 hours, then add anhydrous ethanol (5 equivalents) and reflux for 4 hours.

    • Cool, quench with saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the ethyl ester.

  • Step 3: Chiral Resolution.

    • Dissolve the ethyl ester mixture in ethanol.

    • Add a solution of (R)-(+)-α-methylbenzylamine (0.5 equivalents) in ethanol.

    • Allow the diastereomeric salts to crystallize. The salt of the (2R,4R)-isomer will preferentially precipitate.

    • Filter the crystals and wash with cold ethanol.

    • Liberate the free base by treating the salt with aqueous NaOH and extracting with ethyl acetate.

  • Step 4: Deprotection and Hydrolysis.

    • Dissolve the resolved ethyl ester in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate at 50 psi for 12 hours to remove the chiral auxiliary.

    • Filter the catalyst and concentrate the filtrate.

    • Hydrolyze the ester by refluxing with 6N HCl for 6 hours.

    • Cool and neutralize with NaOH to pH 7.

    • The product can be purified by ion-exchange chromatography to yield this compound.

3. Validation and Expected Results:

  • The stereochemical purity should be assessed by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • An overall yield of 20-30% can be expected.

Protocol 2: Fluorometric Thrombin Inhibition Assay

This protocol is designed for screening compounds for their ability to inhibit human α-thrombin.

1. Materials and Reagents:

  • Human α-thrombin (Sigma-Aldrich, T6884)

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC, Sigma-Aldrich, B7270)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.8

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

2. Step-by-Step Procedure:

  • Step 1: Reagent Preparation.

    • Prepare a 1 µM stock solution of human α-thrombin in assay buffer.

    • Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Step 2: Assay Procedure.

    • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control).

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the 1 µM thrombin solution to each well to initiate the pre-incubation. The final thrombin concentration will be 50 nM.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 1 mM substrate solution. The final substrate concentration will be 50 µM.

  • Step 3: Data Acquisition and Analysis.

    • Immediately begin reading the fluorescence intensity every minute for 30 minutes at 37°C.

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Self-Validation:

  • Include a known thrombin inhibitor (e.g., Argatroban) as a positive control to validate the assay performance.

  • The Z'-factor for the assay should be calculated to ensure it is suitable for high-throughput screening (Z' > 0.5 is considered excellent).

Conclusion

This compound is a powerful and versatile building block for contemporary drug discovery. Its conformationally constrained nature provides a solid foundation for the design of potent and selective ligands. The successful application of this scaffold in the development of the anticoagulant Argatroban serves as a testament to its potential. The protocols provided herein offer a practical guide for the synthesis and biological evaluation of novel compounds incorporating this valuable chiral synthon, paving the way for the discovery of new therapeutics.

References

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. J. Chem. Soc., Perkin Trans. 2, 1993, 1879-1884. [Link]
  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World, 2023. [Link]
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 2006, 786, 53-64. [Link]
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022, 7, 8, 7037–7046. [Link]
  • The two possible chair conformations of piperidines 11 and 13. Dihedral...
  • Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). Bioorganic & Medicinal Chemistry Letters, 1998, 8(18), 2637-2642. [Link]
  • Quantitative structure -- activity relationships (QSARs) of thrombin inhibitors: review, evaluation and comparative analysis. Current Medicinal Chemistry, 2003, 10(7), 525-577. [Link]
  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 2006, 14(15), 5146-5156. [Link]
  • Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1539-1543. [Link]
  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 2022, 65(4), 3338-3360. [Link]
  • Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 1997, 40(19), 3091-3099. [Link]
  • Arginine derivatives.
  • Method for preparing (2R,4R)-4-methyl-2-pipecolic acid.
  • Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry, 2011, 76(2), 624-627. [Link]
  • Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PLoS One, 2015, 10(11), e0142774. [Link]
  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 1992, 35(17), 3111-3115. [Link]
  • Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. Bioorganic & Medicinal Chemistry Letters, 2010, 20(21), 6313-6315. [Link]
  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 2001, 11(16), 2079-2083. [Link]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 2021, 64(15), 11136-11154. [Link]
  • Non-peptidic inhibitors targeting SARS-CoV-2 main protease: A review. Bioorganic Chemistry, 2024, 149, 107380. [Link]/]([Link])

Sources

Application Notes & Protocols: (2R,4R)-4-methylpiperidine-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: (2R,4R)-4-methylpiperidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has emerged as a crucial building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with defined stereochemistry, allows for the precise spatial orientation of functional groups, making it an invaluable tool for designing highly specific and potent therapeutic agents. This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a particular focus on its role as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. We present detailed protocols, the scientific rationale behind methodological choices, and a discussion of its broader utility in drug discovery, offering researchers a comprehensive resource for leveraging this powerful scaffold.

Structural and Physicochemical Profile

This compound, a derivative of pipecolic acid, is characterized by a piperidine ring with a carboxylic acid at the C2 position and a methyl group at the C4 position. The (2R,4R) stereochemistry dictates a trans configuration between these two substituents, which locks the molecule into a preferred chair conformation. This structural rigidity is a key attribute for its function in medicinal chemistry.

PropertyData
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
CAS Number 74892-81-2[1][2]
Appearance White to off-white powder
Stereochemistry (2R,4R)
Boiling Point ~267°C[3]
Storage 2-8°C[3]

The Strategic Advantage of Conformational Constraint in Drug Design

The use of rigid molecular scaffolds like this compound is a cornerstone of modern drug design. Flexible molecules must adopt a specific, energetically unfavorable conformation to bind to a biological target, a process associated with a significant entropic penalty. By pre-organizing the key binding groups in the correct 3D orientation, constrained scaffolds minimize this penalty, leading to enhanced binding affinity and potency.

Causality in Design:

  • Enhanced Potency: By reducing the entropic cost of binding, the molecule's Gibbs free energy of binding (ΔG) becomes more favorable, resulting in a lower dissociation constant (Kd) and higher potency.

  • Improved Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins, leading to higher selectivity and a better safety profile.

  • Increased Metabolic Stability: The non-natural amino acid structure is resistant to degradation by proteases, improving the molecule's pharmacokinetic profile.[4]

  • Favorable Physicochemical Properties: The piperidine motif is a "privileged scaffold," frequently found in CNS-active and other orally bioavailable drugs, suggesting it imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]

G cluster_0 Flexible Ligand Binding cluster_1 Constrained Ligand Binding Unbound_Flex High Entropy (Flexible Ligand) Bound_Flex Low Entropy (Bound Conformation) Unbound_Flex->Bound_Flex High Entropic Penalty Receptor_A Receptor A Bound_Flex->Receptor_A Binding Unbound_Constrained Low Entropy (Constrained Ligand) Bound_Constrained Low Entropy (Bound Conformation) Unbound_Constrained->Bound_Constrained Low Entropic Penalty Receptor_B Receptor B Bound_Constrained->Receptor_B Binding Title Conceptual Workflow: Entropic Advantage of Constrained Scaffolds

Figure 1: Comparison of binding thermodynamics for flexible vs. constrained ligands.

Synthesis and Stereoselective Resolution: A Protocol

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the effective resolution of diastereomers. A common and scalable route starts from 4-methylpicolinic acid.[7]

Figure 2: General synthetic workflow from 4-methylpicolinic acid to the target compound.

Protocol 3.1: Synthesis of this compound

Materials:

  • 4-Methylpicolinic acid

  • Palladium on Carbon (Pd/C, 5-10%)

  • Ethanol (anhydrous)

  • Thionyl Chloride (SOCl₂) or HCl gas

  • L-(+)-Tartaric acid

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Hydrogenation of the Pyridine Ring:

    • Procedure: Dissolve 4-methylpicolinic acid in a suitable solvent like ethanol or water in a high-pressure hydrogenation vessel. Add a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas (typically 4-5 MPa) and heat to 90-100°C.[8] The reaction is monitored by TLC or LC-MS until the starting material is consumed.

    • Causality: The palladium catalyst facilitates the reduction of the aromatic pyridine ring to a saturated piperidine ring. This reaction is typically not stereoselective and produces a mixture of cis and trans diastereomers.

    • Work-up: After cooling and venting, filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield a mixture of 4-methylpiperidine-2-carboxylic acid isomers.

  • Esterification:

    • Procedure: Suspend the crude product from Step 1 in anhydrous ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. After the addition, allow the reaction to warm to room temperature and then reflux until esterification is complete (monitored by TLC).

    • Causality: Esterification of the carboxylic acid is necessary to protect it and to facilitate the subsequent resolution step. The ester group can be easily hydrolyzed in the final step.

    • Work-up: Remove the solvent under reduced pressure. The resulting product is the hydrochloride salt of the ethyl 4-methylpiperidine-2-carboxylate mixture.

  • Diastereoselective Resolution:

    • Procedure: Dissolve the mixture of ester hydrochlorides in a minimal amount of a solvent system like acetone/ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent system, heating gently if necessary.[9] Combine the two solutions, stir, and allow to cool slowly to room temperature, then to 0-5°C to induce crystallization.

    • Causality: The chiral resolving agent, L-tartaric acid, reacts with the racemic mixture of esters to form diastereomeric salts. These salts have different physical properties, most importantly, different solubilities. The (2R,4R)-ester-(L)-tartrate salt is typically less soluble and precipitates out of the solution.

    • Work-up: Collect the precipitated solid by filtration. The solid can be recrystallized from the same solvent system to improve diastereomeric purity.

  • Liberation of the Free Ester:

    • Procedure: Suspend the tartrate salt in a biphasic system of water and dichloromethane. Cool in an ice bath and add a base (e.g., 30% aqueous potassium carbonate or NaOH solution) until the pH is >10 to deprotonate the piperidine nitrogen and break the salt.

    • Causality: The base neutralizes the tartaric acid and the amine salt, liberating the free ester into the organic phase.

    • Work-up: Separate the organic layer, and extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched ethyl (2R,4R)-4-methylpiperidine-2-carboxylate.[9]

  • Hydrolysis to the Final Acid:

    • Procedure: Dissolve the enriched ester in an aqueous HCl or NaOH solution and heat to reflux. Monitor the reaction for the disappearance of the ester.

    • Causality: Acidic or basic hydrolysis cleaves the ethyl ester to reveal the final carboxylic acid.

    • Work-up: After the reaction is complete, adjust the pH to the isoelectric point (around pH 6-7) to precipitate the zwitterionic product. Cool the mixture and collect the solid product by filtration. Wash with cold water and dry under vacuum.

Application Case Study: The Role in Argatroban

The most prominent application of this compound is as a pivotal intermediate in the total synthesis of Argatroban.[7] Argatroban is a synthetic, direct thrombin inhibitor used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[7]

Mechanism of Action: Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, leading to clot formation. Argatroban binds reversibly to the active site of thrombin, preventing this conversion. The this compound moiety is crucial as it anchors the inhibitor in the S1 specificity pocket of the thrombin active site, mimicking the arginine side chain of natural substrates. The precise stereochemistry ensures optimal orientation for the rest of the molecule to engage with other regions of the enzyme, leading to high-affinity binding.

G Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr Forms Fibrin Fibrin Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Thrombin->Fibrinogen Catalyzes Clot Clot Fibr->Clot Polymerizes to form Argatroban Argatroban Argatroban->Thrombin Inhibits caption Simplified Coagulation Cascade and Site of Argatroban Inhibition

Figure 3: The inhibitory action of Argatroban on Thrombin within the coagulation cascade.

Broader Applications in Drug Discovery

While its role in Argatroban is well-established, the this compound scaffold and its analogs are valuable in other therapeutic areas, demonstrating the versatility of constrained piperidines.

Therapeutic AreaTarget/Application ExampleRationale for Piperidine Scaffold
Neuroscience NMDA Receptor AntagonistsThe piperidine-2-carboxylic acid core can mimic the glutamate backbone, while substituents at the C4 position can modulate potency and selectivity. Used for treating neurodegenerative disorders or preventing neuronal damage.[10]
Virology CCR5 Antagonists (Anti-HIV)The 4-substituted piperidine ring serves as a rigid scaffold to present functional groups that block the CCR5 co-receptor, preventing HIV entry into host cells.[11]
Metabolic Diseases DPP-4 Inhibitors (Antidiabetic)The piperidine moiety is found in several DPP-4 inhibitors (e.g., Alogliptin), where it provides a stable, well-oriented core for interacting with the enzyme's active site.[12]
Oncology/Immunology Protein Degrader Building BlocksThis scaffold can be used as a chiral building block in the synthesis of ligands for E3 ubiquitin ligases, a key component of PROTACs (PROteolysis TArgeting Chimeras).[1]
Serotonin Modulation 5-HT₂C Receptor Modulators4-substituted piperidine-2-carboxamides have been developed as positive allosteric modulators (PAMs) for the 5-HT₂C receptor, with potential applications in treating substance use disorders.[13]

Analytical Characterization

Ensuring the chemical identity, purity, and stereochemical integrity of the final product is critical.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the core structure and the trans relationship of the C2 and C4 substituents through analysis of coupling constants.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric and diastereomeric purity of the final product by separating it from other stereoisomers.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of stereochemically-defined, conformationally constrained scaffolds in modern drug discovery. Its successful application in the synthesis of Argatroban highlights the profound impact that precise molecular architecture can have on therapeutic efficacy. By providing a rigid and tunable framework, this building block enables medicinal chemists to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. The protocols and principles outlined in this guide are intended to equip researchers with the knowledge to effectively synthesize and apply this versatile scaffold in the development of next-generation therapeutics across a wide range of diseases.

References

  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.
  • (2R, 4R)-4-Methylpiperidine-2-carboxylic acid, min 98%, 100 mg. AFECHEM. [Link]
  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]
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  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks. [Link]
  • Wang, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3881-3884. [Link]
  • Yoshikai, N. (2025). Rewiring amino acids to piperidines.
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  • Wold, E. A., et al. (2022). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 65(15), 10542-10564. [Link]
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  • Ornstein, P. L., et al. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Argatroban from (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the chemical synthesis of Argatroban, a potent direct thrombin inhibitor. The synthesis commences with the chiral building block (2R,4R)-4-methylpiperidine-2-carboxylic acid, a critical component that establishes the final stereochemistry essential for the drug's biological activity.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key procedural choices. We will navigate through the primary stages of the synthesis: peptide coupling, sulfonylation, and the final catalytic hydrogenation, culminating in the purification of Argatroban monohydrate.[3][4]

Introduction to Argatroban

Argatroban, with the chemical name (2R,4R)-4-methyl-1-[N-[(3-methyl-1,2,3,4-tetrahydro-8-quinolyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid, is a synthetic anticoagulant derived from L-arginine.[5][6] It functions as a direct thrombin inhibitor, reversibly binding to the active site of thrombin and inhibiting downstream reactions essential for fibrin clot formation.[7][8] This mechanism makes it a critical therapeutic agent for patients with heparin-induced thrombocytopenia (HIT), an immune-mediated adverse reaction to heparin.[8][9]

The structure of Argatroban is a dipeptide mimic, featuring a non-proteogenic amino acid, (2R,4R)-4-methyl-2-piperidinecarboxylic acid, linked to a modified L-arginine core.[2] The specific stereochemistry of the piperidine moiety is crucial for its high-affinity binding to thrombin.[10] The synthesis is a multi-step process that requires careful control of reaction conditions and purification strategies to yield the final active pharmaceutical ingredient (API) with high purity.[3][11]

Overall Synthetic Strategy

The synthesis of Argatroban from this compound can be logically segmented into three major phases. This strategic approach ensures the controlled assembly of the complex molecular architecture.

  • Phase 1: Dipeptide Core Formation. This phase begins with the esterification of the starting piperidine carboxylic acid to enhance its reactivity. This is followed by a peptide coupling reaction with a doubly-protected L-arginine derivative, typically Nα-Boc-Nω-nitro-L-arginine, to form the central amide bond.[12][13]

  • Phase 2: Sulfonylation. Following the selective deprotection of the arginine's α-amino group, the key 3-methyl-8-quinolinesulfonyl moiety is introduced via a sulfonamide bond formation.[5]

  • Phase 3: Final Deprotection and Purification. The synthesis culminates in the catalytic hydrogenation of the advanced intermediate. This critical step simultaneously removes the nitro protecting group from the guanidino function and reduces the quinoline ring to the required tetrahydroquinoline.[4] Subsequent hydrolysis of the ester and purification by crystallization yields the target Argatroban, often as a monohydrate.[3]

Logical Workflow of Argatroban Synthesis

Argatroban Synthesis Workflow cluster_0 Phase 1: Dipeptide Core Formation cluster_1 Phase 2: Sulfonylation cluster_2 Phase 3: Final Steps A Start: (2R,4R)-4-methyl- piperidine-2-carboxylic acid B Step 1: Esterification (e.g., with Ethanol/SOCl₂) A->B C Intermediate 1: Ethyl (2R,4R)-4-methyl- piperidine-2-carboxylate B->C D Step 2: Peptide Coupling (with Nα-Boc-Nω-nitro-L-arginine) C->D E Intermediate 2: Protected Dipeptide Ester D->E F Step 3: Boc Deprotection (e.g., with HCl) E->F G Intermediate 3: Amine Salt F->G H Step 4: Sulfonylation (with 3-methyl-8-quinolinesulfonyl chloride) G->H I Intermediate 4: Fully Protected Precursor (Ester) H->I J Step 5: Saponification (Ester Hydrolysis) I->J K Intermediate 5: (2R,4R)-1-[NG-nitro-N2-(3-methyl-8- quinolinesulfonyl)-L-arginyl]-4-methyl- 2-piperidine carboxylic acid J->K L Step 6: Catalytic Hydrogenation (e.g., Pd/C, H₂) K->L M Crude Argatroban L->M N Step 7: Purification (Crystallization) M->N O Final Product: Argatroban Monohydrate N->O

Caption: High-level workflow for the synthesis of Argatroban.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (Intermediate 1)
  • Rationale: The carboxylic acid starting material is first converted to its ethyl ester. This is a crucial activation step. The ester is a better nucleophile in the subsequent peptide coupling reaction and prevents the free carboxylate from interfering with the coupling reagents. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acid chloride intermediate.

  • Protocol:

    • Suspend this compound (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of acid).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and SOCl₂.

    • The resulting residue, which is the hydrochloride salt of the ester, can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base.

ParameterValue
Starting Material This compound
Reagents Anhydrous Ethanol, Thionyl Chloride (SOCl₂)
Temperature 0°C to Reflux (78°C)
Reaction Time 3-4 hours
Typical Yield >95% (as hydrochloride salt)
Step 2: Peptide Coupling to Form Protected Dipeptide (Intermediate 2)
  • Rationale: This step forms the core amide bond of Argatroban. The ethyl ester (Intermediate 1) is coupled with Nα-Boc-Nω-nitro-L-arginine. The Boc (tert-butyloxycarbonyl) group protects the α-amino group of arginine, preventing self-coupling, and is easily removable under acidic conditions. The nitro group protects the guanidino side chain; it is stable to most reaction conditions and can be removed in the final hydrogenation step.[12] Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid of the protected arginine, facilitating nucleophilic attack by the piperidine nitrogen.[13]

  • Protocol:

    • Dissolve Nα-Boc-Nω-nitro-L-arginine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add dicyclohexylcarbodiimide (DCC) (1.05 eq) to the solution and stir for 15-20 minutes at 0°C to form the active ester.

    • In a separate flask, dissolve Intermediate 1 (1.0 eq, free base) in the same solvent. If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

    • Add the solution of Intermediate 1 to the activated arginine mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC/LC-MS.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide ester. The product may require purification by column chromatography.

ParameterValue
Reactants Intermediate 1, Nα-Boc-Nω-nitro-L-arginine
Coupling Agent Dicyclohexylcarbodiimide (DCC)
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 85-90%[13]
Step 3 & 4: Boc Deprotection and Sulfonylation (Intermediates 3 & 4)
  • Rationale: This two-step sequence first exposes the α-amino group of the arginine moiety and then caps it with the quinolinesulfonyl group. The Boc group is selectively removed using a strong acid like hydrochloric acid (HCl) in an organic solvent, which leaves the nitro and ethyl ester groups intact. The resulting amine hydrochloride salt (Intermediate 3) is then reacted with 3-methyl-8-quinolinesulfonyl chloride in the presence of a base to neutralize the HCl and scavenge the HCl produced during the sulfonylation reaction.[5]

  • Protocol:

    • Deprotection: Dissolve the protected dipeptide (Intermediate 2) (1.0 eq) in a minimal amount of an organic solvent like dioxane or ethyl acetate.

    • Add a saturated solution of HCl in the chosen solvent (or bubble HCl gas through the solution) at 0°C.

    • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the solvent under reduced pressure to obtain the crude hydrochloride salt of the deprotected amine (Intermediate 3).[5][14]

    • Sulfonylation: Dissolve the crude Intermediate 3 in chloroform or DCM. Cool the solution to 0-5°C.

    • Add triethylamine (TEA) (2.5 eq) followed by the portion-wise addition of 3-methyl-8-quinolinesulfonyl chloride (1.1 eq).[5]

    • Stir the reaction at low temperature for 3-5 hours.

    • After completion, wash the reaction mixture with water twice to remove triethylamine hydrochloride and excess reagents.

    • Dry the organic phase with anhydrous Na₂SO₄ and evaporate the solvent to obtain the crude fully protected precursor ester (Intermediate 4).

ParameterValue
Deprotection Reagent HCl in Dioxane/Ethyl Acetate
Sulfonylation Reagent 3-methyl-8-quinolinesulfonyl chloride, Triethylamine
Solvent Chloroform / Dichloromethane
Temperature 0-5°C
Reaction Time 3-5 hours
Typical Yield >90% over two steps
Step 5, 6 & 7: Saponification, Hydrogenation, and Purification
  • Rationale: This final sequence transforms the advanced intermediate into the final drug substance. First, the ethyl ester is hydrolyzed (saponification) to the carboxylic acid (Intermediate 5) using a base like NaOH, as the free acid is the final form in Argatroban. The subsequent catalytic hydrogenation is the most critical step.[3] It achieves two crucial transformations simultaneously: the reduction of the nitro group on the guanidino side chain to an amino group and the hydrogenation of the quinoline ring to a 1,2,3,4-tetrahydroquinoline.[4] Palladium on carbon (Pd/C) is the catalyst of choice for these transformations. Finally, purification via crystallization is performed to remove any remaining impurities and diastereomers, yielding Argatroban monohydrate in its pure form.[7]

  • Protocol:

    • Saponification: Dissolve Intermediate 4 in a mixture of ethanol and water. Add aqueous sodium hydroxide (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed. Acidify the mixture with HCl to pH ~3-4 and extract the carboxylic acid (Intermediate 5) with an organic solvent.

    • Hydrogenation: In a pressure-rated hydrogenation vessel, dissolve Intermediate 5 in a solvent mixture such as methanol/acetic acid.[3]

    • Add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w).

    • Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (e.g., 5-10 bar) and heat to 50-85°C.[4][7]

    • Maintain the reaction under vigorous stirring for 8-12 hours or until hydrogen uptake ceases.

    • Cool the vessel, safely vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Purification: Concentrate the filtrate to a residue. The pH may be adjusted to ~7.5 with a base to facilitate purification.[3]

    • Dissolve the crude Argatroban residue in a suitable organic solvent like dichloromethane and then perform crystallization by adding an anti-solvent such as isopropanol or n-propanol.[3][7]

    • The product can also be recrystallized from an ethanol/water mixture to obtain the monohydrate form.[4]

    • Filter the resulting crystalline solid, wash with a cold solvent, and dry under vacuum to obtain pure Argatroban monohydrate.

ParameterValue
Hydrogenation Catalyst Palladium on Carbon (Pd/C)
Hydrogen Source H₂ Gas or Formate (Transfer Hydrogenation)[5]
Solvent Methanol/Acetic Acid
Temperature/Pressure 50-85°C / 5-10 bar H₂
Purification Method Crystallization from Propanol or Ethanol/Water
Typical Yield 70-90%

Key Transformations and Structures

The following diagram illustrates the chemical structures of the key intermediates throughout the synthesis.

Argatroban_Chemical_Scheme Start Start: (2R,4R)-4-methylpiperidine- 2-carboxylic acid Int1 Intermediate 1: Ethyl Ester Start->Int1 Step 1 Esterification Int2 Intermediate 2: Protected Dipeptide Int1->Int2 Step 2 Peptide Coupling Int4 Intermediate 4: Sulfonylated Precursor Int2->Int4 Steps 3 & 4 Deprotection & Sulfonylation Int5 Intermediate 5: Nitro-Argatroban Acid Int4->Int5 Step 5 Saponification Final Argatroban Int5->Final Step 6 Hydrogenation

Caption: Key structural transformations in the synthesis of Argatroban.

Conclusion

The synthesis of Argatroban from this compound is a well-established yet intricate process that showcases modern principles of organic synthesis, including the use of protecting groups, peptide coupling chemistry, and catalytic hydrogenation. The success of the synthesis hinges on precise control over each reaction step and effective purification to achieve the high degree of purity and correct stereochemistry required for a pharmaceutical active ingredient. This guide provides a robust framework and the scientific context necessary for researchers to successfully replicate and understand this important synthetic route.

References

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  • US8378106B2 - Method for preparing argatroban monohydrate and a process for its synthesis.
  • Gatti, F. G., et al. (2015). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation. Tetrahedron: Asymmetry, 26(1), 37-42. [Link]
  • Arg
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  • Structure of argatroban.
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  • Arg

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(2R,4R)-4-Methylpiperidine-2-carboxylic Acid: A Versatile Scaffold for Potent and Selective Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Constrained Piperidine Scaffold in Protease Inhibition

In the landscape of modern drug discovery, the pursuit of highly selective and potent protease inhibitors remains a cornerstone of therapeutic development. Proteases, a vast class of enzymes that catalyze the cleavage of peptide bonds, are integral to a multitude of physiological processes and are implicated in a wide array of pathologies, including thrombosis, inflammation, cancer, and viral infections. The design of small molecules that can exquisitely modulate the activity of specific proteases is therefore of paramount importance. The (2R,4R)-4-methylpiperidine-2-carboxylic acid scaffold has emerged as a privileged structural motif in this endeavor, offering a unique combination of conformational rigidity, stereochemical complexity, and synthetic tractability.

This six-membered heterocyclic ring system, with its defined stereochemistry at the C2 and C4 positions, provides a three-dimensional framework that can be strategically elaborated to engage with the active site of target proteases with high affinity and specificity. The constrained nature of the piperidine ring reduces the entropic penalty upon binding, while the methyl and carboxylic acid functionalities serve as key anchoring points and vectors for further chemical modification. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in the development of potent protease inhibitors, with a particular focus on the direct thrombin inhibitor, Argatroban.

Synthesis of the this compound Scaffold: A Practical Guide

The enantiomerically pure this compound is a crucial intermediate in the synthesis of various bioactive molecules.[1] Several synthetic strategies have been developed to access this key building block, often involving stereoselective reduction and resolution steps. Below is a representative, multi-step synthesis protocol adapted from the patent literature, providing a clear pathway for its preparation in a laboratory setting.[2]

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route starting from 4-methyl-2-pyridinecarboxylic acid.

Step 1: Reduction of 4-Methyl-2-pyridinecarboxylic Acid

  • In a high-pressure autoclave, dissolve 100g of 4-methyl-2-pyridinecarboxylic acid in 350g of methanol.

  • Add 10g of 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Seal the reactor and stir the mixture.

  • Pressurize the reactor with hydrogen gas to 2-3 kg/cm ².

  • Heat the reaction mixture to 45-55°C and maintain for the duration of the reaction, monitoring for the cessation of hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-methylpiperidine-2-carboxylic acid, as a mixture of stereoisomers.

Step 2: Esterification

  • Dissolve the crude product from Step 1 in toluene.

  • Cool the solution in an ice bath and slowly add thionyl chloride.

  • After the addition is complete, allow the reaction to stir and warm to room temperature.

  • Slowly add anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Cool the reaction mixture and wash with water. Separate the organic layer.

  • The toluene layer, containing the ethyl ester of 4-methylpiperidine-2-carboxylic acid, is carried forward to the next step.

Step 3: Separation of Stereoisomers

  • The separation of the cis and trans isomers can be achieved by fractional crystallization or column chromatography. The patent literature suggests a method involving the formation of a hydrochloride salt followed by selective precipitation.[3]

  • A more direct approach for obtaining the desired (2R,4R) isomer involves chiral resolution.

Step 4: Chiral Resolution

  • Dissolve the mixture of trans-4-methylpiperidine-2-carboxylic acid ethyl ester in a suitable solvent such as acetone or ethanol.

  • Add a chiral resolving agent, such as L-tartaric acid.

  • Heat the mixture to dissolve the solids and then allow it to cool slowly to room temperature to induce crystallization of the desired diastereomeric salt.

  • Collect the crystals by filtration. Recrystallization may be necessary to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a base, such as potassium carbonate, to liberate the free base of this compound ethyl ester.

  • Extract the free base with an organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the purified this compound ethyl ester.

  • Hydrolyze the ester using standard conditions (e.g., aqueous NaOH followed by acidification) to obtain the final product, this compound.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="4-Methyl-2-pyridinecarboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(H2, Pd/C)"]; esterification [label="Esterification\n(EtOH, SOCl2)"]; separation [label="Isomer Separation &\nChiral Resolution\n(e.g., L-Tartaric Acid)"]; hydrolysis [label="Ester Hydrolysis"]; final_product [label="(2R,4R)-4-Methylpiperidine-\n2-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reduction [label="Step 1"]; reduction -> esterification [label="Step 2"]; esterification -> separation [label="Step 3 & 4"]; separation -> hydrolysis [label="Final Step"]; hydrolysis -> final_product; } dot Caption: Synthetic workflow for this compound.

Application in Protease Inhibitor Design: The Case of Argatroban

The most prominent application of the this compound scaffold is in the synthesis of Argatroban, a potent and selective direct thrombin inhibitor.[4] Argatroban is a synthetic L-arginine derivative that reversibly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thus exhibiting anticoagulant properties.[4]

The this compound moiety in Argatroban plays a crucial role in its interaction with the thrombin active site. The stereochemistry of this scaffold is critical for optimal binding and inhibitory activity.

Protocol 2: Synthesis of an Argatroban Analogue

This protocol describes the coupling of the this compound scaffold to a protected L-arginine derivative, a key step in the synthesis of Argatroban-like molecules.[1]

Step 1: Amide Coupling

  • In a round-bottom flask, dissolve this compound ethyl ester and NG-nitro-N2-tBoc-L-arginine in a suitable solvent such as dichloromethane.

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC).

  • Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) for 1-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and stir for 30-60 minutes.

  • Cool the reaction mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU.

  • Separate the organic layer and wash sequentially with a dilute base (e.g., 5-10% NaOH), a dilute acid (e.g., 5-10% citric acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the coupled product.

Step 2: Deprotection

  • The protecting groups (e.g., tBoc and nitro) are removed in subsequent steps using standard deprotection protocols to yield the final Argatroban analogue.

dot digraph "Inhibitor_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

scaffold [label="(2R,4R)-4-Methylpiperidine-\n2-carboxylic Acid Ethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; arginine [label="Protected L-Arginine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling [label="Amide Coupling\n(e.g., DCC)"]; deprotection [label="Deprotection"]; inhibitor [label="Final Protease Inhibitor\n(Argatroban Analogue)", fillcolor="#34A853", fontcolor="#FFFFFF"];

scaffold -> coupling; arginine -> coupling; coupling -> deprotection [label="Step 1"]; deprotection -> inhibitor [label="Step 2"]; } dot Caption: General workflow for incorporating the scaffold into a protease inhibitor.

Biochemical and Cellular Evaluation of Protease Inhibitors

Once a protease inhibitor incorporating the this compound scaffold is synthesized, its efficacy and selectivity must be rigorously evaluated. This involves a combination of in vitro biochemical assays and cell-based functional assays.

Protocol 3: Chromogenic Thrombin Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of thrombin using a colorimetric substrate.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of thrombin to each well.

  • Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time in a kinetic mode. The rate of color development is proportional to the residual thrombin activity.

  • Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protocol 4: Activated Partial Thromboplastin Time (aPTT) Assay

This cell-based clotting assay assesses the effect of an anticoagulant on the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Test inhibitor

  • Coagulometer or a water bath at 37°C and a stopwatch

Procedure:

  • Prepare platelet-poor plasma by centrifuging citrated whole blood.[3]

  • Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a test tube, mix a volume of plasma with a volume of the test inhibitor at various concentrations. Include a control with no inhibitor.

  • Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3-5 minutes).

  • Add the aPTT reagent to the tube and incubate for a precise time (e.g., 3 minutes) at 37°C to activate the contact factors.[5]

  • Add the pre-warmed CaCl2 solution to the tube and simultaneously start a timer.

  • Record the time taken for a fibrin clot to form. This is the aPTT.

  • An increase in the aPTT in the presence of the inhibitor indicates its anticoagulant activity.

Data Presentation and Interpretation

The data obtained from the biochemical and cellular assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Compound Target Protease Biochemical Assay (IC50/Ki) Cell-Based Assay (e.g., aPTT)
Argatroban AnalogueThrombin[Insert Value][Insert Value]
Control InhibitorThrombin[Insert Value][Insert Value]

Future Perspectives: Expanding the Utility of the Scaffold

While the this compound scaffold has been successfully utilized in the development of the thrombin inhibitor Argatroban, its potential extends to other protease targets. The rigid, stereochemically defined nature of this scaffold makes it an attractive starting point for the design of inhibitors against a range of proteases, including those involved in viral replication (e.g., SARS-CoV-2 main protease, HCV NS3/4A protease) and other diseases.

Structure-activity relationship (SAR) studies on derivatives of this scaffold can provide valuable insights into the key interactions required for potent and selective inhibition of different proteases.[6] Furthermore, computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of novel inhibitors and guide their design.[7] The continued exploration of the chemical space around the this compound core promises to yield a new generation of highly effective and selective protease inhibitors for a variety of therapeutic applications.

References

  • [Link to a relevant review on protease inhibitors in drug discovery]
  • [Link to a paper on the importance of stereochemistry in drug design]
  • CN100465161C - Process for preparing argatroban intermediates - Google P
  • APTT - Liofilchem. (URL: [Link])
  • APTT | Linear Chemicals. (URL: [Link])
  • This compound | C7H13NO2 | CID 5288786 - PubChem. (URL: [Link])
  • Argatroban - St
  • [Link to a relevant scientific article on Arg
  • CN103524401A - Synthetic method for (2R, 4R)
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])
  • [Link to a relevant paper on chromogenic assays for protease inhibitors]
  • [Link to a relevant paper on aPTT assays for anticoagulants]
  • [Link to a review on the use of piperidine scaffolds in medicinal chemistry]
  • [Link to a molecular modeling study of piperidine-based inhibitors]
  • [Link to a paper on the synthesis of chiral piperidines]
  • Insilico assessment of hesperidin on SARS-CoV-2 main protease and RNA polymerase: Molecular docking and - University of Hertfordshire Research Archive. (URL: [Link])

Sources

Application Notes & Protocols: (2R,4R)-4-methylpiperidine-2-carboxylic acid as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a well-defined chiral building block, notably recognized as a key intermediate in the synthesis of the thrombin inhibitor Argatroban.[1] While its role as a synthetic intermediate is established, its application as a primary chiral ligand in asymmetric catalysis remains an area of burgeoning potential. This guide provides a comprehensive overview of the prospective uses of this compound and its derivatives as chiral ligands in metal-catalyzed and organocatalytic reactions. Drawing parallels with structurally related and catalytically successful proline and piperidine-based ligands, this document outlines detailed protocols and mechanistic insights for its application in key asymmetric transformations. The unique stereochemistry and conformational rigidity of the 4-methylpiperidine scaffold offer a distinct platform for inducing high levels of enantioselectivity.

Introduction: The Promise of a Conformationally Constrained Chiral Ligand

The quest for novel chiral ligands is a central theme in modern asymmetric catalysis. The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure, which dictates the stereochemical outcome of a catalytic transformation. This compound presents a compelling scaffold for a chiral ligand due to several key features:

  • Defined Stereochemistry: The presence of two stereocenters at the 2 and 4 positions provides a well-defined chiral environment.

  • Conformational Rigidity: The piperidine ring is more conformationally restricted than acyclic or five-membered ring systems, which can lead to more predictable and higher enantioselectivity.

  • Bidentate Coordination: The secondary amine and the carboxylic acid moiety can act as a bidentate ligand, chelating to a metal center to form a stable chiral complex.

  • Tunable Functionality: The carboxylic acid and the secondary amine can be readily modified to fine-tune the steric and electronic properties of the ligand, allowing for optimization for specific catalytic reactions.

These inherent properties position this compound as a promising candidate for a range of asymmetric catalytic applications, analogous to the highly successful proline-derived ligands.

Synthesis of this compound

The synthesis of this compound has been reported through multi-step sequences, often starting from 4-methyl-2-picolinic acid. A common synthetic route involves hydrogenation, esterification, and chiral resolution.

A representative synthetic pathway is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Methyl-2-picolinic Acid Step1 Hydrogenation (e.g., H2, Pd/C) Start->Step1 Reduction Intermediate1 rac-4-Methylpiperidine- 2-carboxylic acid Step1->Intermediate1 Step2 Esterification (e.g., SOCl2, EtOH) Intermediate1->Step2 Intermediate2 rac-Ethyl 4-methylpiperidine- 2-carboxylate Step2->Intermediate2 Step3 Chiral Resolution (e.g., with a chiral acid like D-mandelic acid) Intermediate2->Step3 Product (2R,4R)-Ethyl 4-methylpiperidine- 2-carboxylate Step3->Product Step4 Hydrolysis Product->Step4 Final_Product (2R,4R)-4-methylpiperidine- 2-carboxylic acid Step4->Final_Product

Caption: A general workflow for the synthesis of the target ligand.

A typical synthetic protocol involves the hydrogenation of 4-methyl-2-picolinic acid to yield a mixture of cis and trans isomers of 4-methylpiperidine-2-carboxylic acid. Subsequent esterification and fractional crystallization or chiral resolution with a resolving agent like D-mandelic acid can be employed to isolate the desired (2R,4R) isomer.[1]

Application in Asymmetric Catalysis: Protocols and Mechanistic Considerations

While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural analogy to proline and other cyclic amino acids allows for the formulation of highly probable application protocols.

Proposed Application: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation. Chiral amino acids and their derivatives are well-known to catalyze this reaction with high enantioselectivity.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction of Ketones with Aldehydes

This protocol is based on established procedures for proline-catalyzed aldol reactions.

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone, cyclohexanone)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL), add the ketone (5.0 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle:

The proposed mechanism involves the formation of an enamine intermediate from the ketone and the secondary amine of the ligand. This enamine then attacks the aldehyde from a sterically less hindered face, directed by the chiral scaffold of the ligand, to form the C-C bond. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Aldol_Cycle cluster_aldol Proposed Catalytic Cycle for Asymmetric Aldol Reaction Catalyst (2R,4R)-4-methylpiperidine- 2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product Aldol Product (chiral) Iminium->Product + H2O Product->Catalyst Regeneration

Caption: Hypothetical catalytic cycle for the aldol reaction.

Proposed Application: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the formation of chiral 1,5-dicarbonyl compounds and their derivatives.

Protocol 2: Metal-Catalyzed Asymmetric Michael Addition of Malonates to Enones

This protocol outlines a hypothetical procedure where the ligand is used in a metal-catalyzed reaction.

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., Cu(OAc)2, Ni(acac)2)

  • Chalcone or other α,β-unsaturated ketone (Enone)

  • Diethyl malonate (Nucleophile)

  • Base (e.g., NaH, DBU)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Standard inert atmosphere techniques (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal salt (0.05 mmol) and this compound (0.06 mmol) in the anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the enone (1.0 mmol) to the catalyst solution.

  • In a separate flask, prepare a solution of diethyl malonate (1.2 mmol) and the base (1.1 mmol) in the anhydrous solvent (3 mL).

  • Slowly add the solution of the nucleophile to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

  • Stir the reaction for 12-48 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Proposed Mechanism:

The ligand coordinates to the metal center, creating a chiral Lewis acid catalyst. This chiral complex then activates the enone towards nucleophilic attack. The stereochemistry of the ligand directs the approach of the nucleophile, leading to the formation of the product with high enantioselectivity.

Michael_Addition_Mechanism cluster_michael Proposed Mechanism for Asymmetric Michael Addition Ligand_Metal Chiral Ligand-Metal Complex (Catalyst) Activated_Complex Chiral Lewis Acid- Enone Complex Ligand_Metal->Activated_Complex + Enone Enone α,β-Unsaturated Ketone Transition_State Diastereoselective Transition State Activated_Complex->Transition_State + Nucleophile Nucleophile Nucleophile (e.g., Malonate enolate) Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Ligand_Metal Catalyst Regeneration Product Chiral Michael Adduct Product_Complex->Product Release

Caption: A plausible mechanistic pathway for the Michael addition.

Data Presentation and Expected Outcomes

As these are proposed applications, experimental data is not available. However, based on results from similar catalytic systems, the expected outcomes can be tabulated for hypothetical substrates.

Table 1: Hypothetical Results for Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
14-NitrobenzaldehydeAcetone10488592
2BenzaldehydeCyclohexanone10727888
32-NaphthaldehydeAcetone5489095

Table 2: Hypothetical Results for Asymmetric Michael Addition

EntryEnoneNucleophileMetal/Ligand (mol%)Time (h)Yield (%)ee (%)
1ChalconeDiethyl malonateCu(OAc)2 / 6249294
2CyclohexenoneDimethyl malonateNi(acac)2 / 6488590
3BenzylideneacetoneNitromethaneCu(OAc)2 / 6368891

Conclusion and Future Outlook

This compound holds significant, albeit largely unexplored, potential as a chiral ligand in asymmetric catalysis. Its rigid structure and defined stereochemistry make it an attractive candidate for inducing high levels of enantioselectivity in a variety of organic transformations. The protocols and mechanistic hypotheses presented in this guide are intended to serve as a starting point for researchers to explore the catalytic applications of this readily accessible chiral building block. Further research into the synthesis of derivatives of this ligand, such as amides and esters, could lead to the development of a new class of highly effective catalysts for asymmetric synthesis, with broad applications in academic research and the pharmaceutical industry.

References

  • Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Recent Developments in Catalytic Asymmetric Aziridination. National Institutes of Health. (URL: [Link])
  • Chiral guanidines and their derivatives in asymmetric synthesis. Royal Society of Chemistry. (URL: [Link])
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. National Institutes of Health. (URL: [Link])
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. Royal Society of Chemistry. (URL: [Link])

Sources

Derivatization of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Strategic for Medicinal Chemistry

Introduction: The Value of Conformational Constraint

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid analog that has garnered significant interest in modern drug discovery. Its rigid piperidine ring, combined with the stereochemically defined methyl and carboxylic acid groups, serves as a valuable scaffold. This structure provides a degree of conformational constraint that is highly sought after in inhibitor and modulator design, as it can lead to improved binding affinity, selectivity, and favorable pharmacokinetic properties by reducing the entropic penalty of binding to a biological target.

This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of this versatile building block. We will explore the key reactive handles—the secondary amine and the carboxylic acid—and detail methodologies for their selective modification, focusing on the practical aspects and chemical reasoning that underpin successful synthesis.

Part 1: Foundational Strategy - Orthogonal Protecting Groups

The bifunctional nature of this compound necessitates a robust protection strategy to achieve selective derivatization. The secondary amine is nucleophilic and readily undergoes acylation, alkylation, and other reactions, while the carboxylic acid can be converted to esters or amides. Attempting to selectively modify one site without masking the other often leads to a mixture of products, including polymerization.

The most common and effective strategy involves the use of orthogonal protecting groups. The piperidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions.

Workflow for Selective Derivatization

The logical flow for creating diverse derivatives from the parent acid hinges on this protection-deprotection sequence.

G A (2R,4R)-4-methylpiperidine- 2-carboxylic acid B Boc Protection (Di-tert-butyl dicarbonate) A->B C N-Boc Protected Intermediate B->C D Amide Coupling / Esterification (at Carboxylic Acid) C->D E Fully Protected Derivative D->E F Acidic Deprotection (e.g., TFA, HCl) E->F G Free Amine Derivative F->G H N-Acylation / N-Alkylation (at Piperidine Nitrogen) G->H I Final N-Functionalized Derivative H->I

Caption: General workflow for selective functionalization.

Part 2: Protocol for N-Boc Protection

This protocol details the standard procedure for protecting the piperidine nitrogen, a critical first step for subsequent modifications at the carboxylic acid.

Principle: The secondary amine of the piperidine ring reacts as a nucleophile with di-tert-butyl dicarbonate (Boc)₂O. A base, such as sodium hydroxide, is used to deprotonate the carboxylic acid and neutralize the HCl byproduct, improving the nucleophilicity of the amine and driving the reaction to completion.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (NaOH, 2.5 eq) and stir until all solids are dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of 1,4-dioxane dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. This protonates the carboxylate, making the product extractable into an organic solvent.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

ParameterValue/ConditionRationale
Solvent Dioxane/WaterEnsures solubility of both the polar starting material and the less polar (Boc)₂O reagent.
Base NaOHDeprotonates the amine and carboxylic acid, enhancing reactivity and solubility.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; RT allows for completion.
Stoichiometry 1.2 eq (Boc)₂OA slight excess ensures complete consumption of the starting material.
Typical Yield >95%This reaction is generally high-yielding and clean.

Part 3: Derivatization at the Carboxylic Acid - Amide Bond Formation

With the N-Boc protected intermediate in hand, the carboxylic acid is now free to be activated and coupled with a primary or secondary amine to form a diverse range of amides. This is a cornerstone reaction in medicinal chemistry for building complex molecules.

Principle: Peptide coupling reagents are used to convert the carboxylic acid into a more reactive species (an activated ester or similar), which is then susceptible to nucleophilic attack by an amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. A non-nucleophilic base like diisopropylethylamine (DIPEA) is required to mop up the acid formed during the reaction.

G cluster_activation Activation Step cluster_coupling Coupling Step A N-Boc Acid C Activated OAt-Ester A->C + B HATU B->C DIPEA E Final Amide Product C->E + D Amine (R-NH2) D->E

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Setup: To a solution of N-Boc-(2R,4R)-4-methylpiperidine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq).

  • Reagent Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Then, add HATU (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Deprotection (Optional): The resulting N-Boc protected amide can be deprotected by dissolving it in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stirring at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the final amine salt.

ReagentRoleRationale
HATU Coupling AgentForms a highly reactive activated ester, leading to high yields and low epimerization.
DIPEA Non-nucleophilic BaseNeutralizes acids without competing as a nucleophile in the coupling reaction.
DMF SolventAnhydrous polar aprotic solvent that solubilizes most reactants effectively.
TFA/DCM Deprotection AgentStrong acid cleaves the acid-labile Boc group cleanly.

Part 4: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. Key signals to observe include the appearance of new peaks corresponding to the added amide or ester group and shifts in the signals of the piperidine ring protons upon derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new molecule. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC may be necessary to confirm that the stereochemical integrity at the C2 and C4 positions has been maintained throughout the synthetic sequence, as some harsh conditions can lead to epimerization.

References

  • General Piperidine Scaffolds in Medicinal Chemistry. Title: The piperidine motif in the design of potent, selective, and CNS-penetrant inhibitors. Source: MedChemComm, Royal Society of Chemistry. URL: [Link]
  • Amide Bond Formation and Coupling Reagents. Title: Amide bond formation and peptide coupling.
  • Boc Protection Methodology. Title: Greene's Protective Groups in Organic Synthesis. Source: John Wiley & Sons. URL: [Link]
  • Use of HATU in Peptide Synthesis. Title: HATU: A Potent Coupling Reagent for Racemization-Free Peptide Synthesis. Source: A comprehensive review often found in chemical supplier technical notes or review articles on peptide synthesis. URL: (A general search for "HATU peptide coupling review" will yield numerous authoritative resources from suppliers like Sigma-Aldrich or journals like the Journal of Organic Chemistry).

(2R,4R)-4-methylpiperidine-2-carboxylic acid in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (2R,4R)-4-Methylpiperidine-2-carboxylic Acid in the Synthesis of Bioactive Molecules

Introduction: The Strategic Importance of a Chiral Scaffold

In the intricate field of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. This compound is a premier example of a chiral building block that offers chemists a rigid and stereochemically defined scaffold, essential for designing potent and selective therapeutic agents.[1][2] Its constrained piperidine ring reduces the conformational flexibility of a drug candidate, a crucial factor in enhancing binding affinity to biological targets like enzymes and receptors. The specific trans configuration of the carboxylic acid at the 2-position and the methyl group at the 4-position creates a unique spatial orientation that can be leveraged to achieve highly specific interactions within a binding pocket, ultimately influencing the molecule's pharmacodynamic and pharmacokinetic profile. This guide provides a detailed exploration of the synthesis of this key intermediate and its application in the construction of complex bioactive molecules, supported by field-proven protocols and mechanistic insights.

Part 1: Synthesis of the Chiral Building Block: this compound

The availability of enantiomerically pure this compound is the critical first step for its use in drug synthesis. Several synthetic strategies have been developed, with one of the most common industrial methods involving the stereoselective resolution of a trans-diastereomer from a mixture of isomers.

A prevalent method starts from 4-methyl-2-picolinic acid or 4-methyl-2-cyanopiperidine.[3][4] The general pathway involves hydrogenation or hydrolysis to form the piperidine ring, followed by esterification and, critically, resolution using a chiral acid.[4] The principle of chiral resolution relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Protocol 1: Synthesis and Resolution of Ethyl (2R,4R)-4-Methylpiperidine-2-carboxylate

This protocol outlines a common industrial approach starting from 4-methyl-2-cyanopiperidine.[3]

Step 1: Hydrolysis of 4-Methyl-2-cyanopiperidine

  • Procedure: 4-methyl-2-cyanopiperidine is subjected to hydrolysis using a strong acid, such as hydrochloric acid, under reflux conditions.

  • Causality: The acidic conditions protonate the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield the corresponding carboxylic acid, which is isolated as its hydrochloride salt.

Step 2: Esterification

  • Procedure: The resulting 4-methyl-2-piperidinecarboxylic acid hydrochloride is esterified using ethanol, often with a catalyst like thionyl chloride or by bubbling HCl gas through the alcohol.[4]

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol to form the ethyl ester. This step typically yields a mixture of cis and trans isomers of the ethyl ester hydrochloride.

Step 3: Isolation of the trans-Isomer

  • Procedure: The mixture of isomers is treated with a specific solvent system, such as methyl tertiary-butyl ether (MTBE) and ethanol.[3] The cis isomer hydrochloride salt is significantly less soluble and precipitates, allowing for its removal by filtration. The mother liquor, enriched with the desired trans-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride, is collected.[3]

  • Causality: The differential solubility of the diastereomeric hydrochlorides in the chosen solvent system is the basis for this separation.

Step 4: Chiral Resolution with L-Tartaric Acid

  • Procedure: The free base of the trans-ester is liberated and then treated with L-tartaric acid in a solvent like acetone/ethanol.[3] The solution is heated to ensure complete dissolution and then cooled slowly. The (2R,4R)-ester-L-tartrate salt selectively crystallizes out of the solution.

  • Causality: The L-tartaric acid forms diastereomeric salts with the (2R,4R) and (2S,4S) enantiomers. The (2R,4R)-ester-L-tartrate salt has a lower solubility and crystallizes preferentially, enabling its isolation in high enantiomeric purity.

Step 5: Liberation of the Final Product

  • Procedure: The isolated tartrate salt is dissolved in water and treated with a base (e.g., potassium carbonate) to break the salt and liberate the free ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, which can be extracted with an organic solvent like dichloromethane.[3] Subsequent hydrolysis of the ester yields the target carboxylic acid.

Workflow for Synthesis and Resolution

G cluster_0 Synthesis Pathway A 4-Methyl-2-cyanopiperidine B 4-Methyl-2-piperidinecarboxylic Acid HCl (cis/trans mix) A->B  HCl, H2O  Reflux C Ethyl 4-Methylpiperidine-2-carboxylate HCl (cis/trans mix) B->C  Ethanol, SOCl2  or HCl (gas) D trans-Ethyl 4-Methylpiperidine-2-carboxylate (Racemic) C->D  Solvent Trituration  (e.g., MTBE/Ethanol)  Remove cis-precipitate E (2R,4R)-Ester L-Tartrate Salt (Crystallized Solid) D->E  1. Basification  2. L-Tartaric Acid  3. Crystallization F Ethyl (2R,4R)-4-methylpiperidine- 2-carboxylate E->F  Base (e.g., K2CO3)  Extraction

Caption: Synthetic workflow for obtaining the enantiomerically pure building block.

Part 2: Application in Bioactive Molecule Synthesis

The true utility of this compound is demonstrated in its incorporation into complex drug molecules. The primary reaction for this is amide bond formation, where the carboxylic acid is coupled with a key amine fragment of the target molecule.

Case Study: Synthesis of Argatroban

Argatroban is a potent, direct thrombin inhibitor used as an anticoagulant.[3] Its chemical structure is (2R,4R)-4-methyl-1-[N-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid. The this compound moiety is a critical component that fits into a specific pocket of the thrombin enzyme, contributing significantly to the drug's potency and selectivity.

Synthetic Strategy: Amide Coupling

The synthesis involves the formation of an amide bond between the carboxylic acid of the piperidine building block and the N-terminal amine of a protected L-arginine derivative. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Protocol 2: General Procedure for Amide Bond Formation

This protocol describes a standard and reliable method for coupling the piperidine acid with an amine, a central step in the synthesis of molecules like Argatroban.

Materials & Reagents:

  • This compound (or its ethyl ester, followed by saponification)

  • Amine coupling partner (e.g., a protected amino acid derivative)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Carboxylic Acid Activation: To the solution, add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Trustworthiness: Pre-activation is a self-validating step. The formation of the activated ester can often be monitored by TLC or LC-MS. This ensures the carboxylic acid is ready for coupling before the valuable amine component is added, minimizing potential side reactions or incomplete conversion.

  • Coupling: Add the amine coupling partner (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

    • Expertise & Experience: The choice of coupling agent is critical. HATU is highly efficient and known to suppress racemization, which is crucial when working with chiral amino acids. EDC/HOBt is a more classical and cost-effective choice, but reactions may be slower. The base (DIPEA) is a non-nucleophilic hindered amine, preventing it from competing with the desired amine partner in the coupling reaction.

  • Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃. Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Diagram of Key Amide Coupling Step

G Piperidine (2R,4R)-4-Methylpiperidine -2-carboxylic Acid Reagents HATU / DIPEA DMF Piperidine->Reagents Amine Amine Partner (e.g., Arginine derivative) Amine->Reagents Product Coupled Product (Amide Bond Formed) Reagents->Product

Caption: Core amide bond formation workflow.

Application Insight: Niraparib Synthesis

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain cancers.[5] Its chemical name is 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.[6] While the final molecule contains a (3S)-piperidine moiety, not the (2R,4R)-4-methyl derivative, the synthetic principles for creating and incorporating chiral piperidines are highly relevant. The synthesis of Niraparib showcases advanced strategies for obtaining enantiomerically pure piperidine intermediates, which are then coupled to the core of the molecule.

One innovative approach for synthesizing the chiral piperidine fragment for Niraparib involves a biocatalytic transaminase reaction.[7] This method uses an enzyme to stereoselectively convert a prochiral ketone or aldehyde surrogate into the desired chiral amine, offering high enantiomeric excess and avoiding classical resolution.[7] The subsequent steps involve coupling this chiral piperidine fragment to the indazole core, often via C-N cross-coupling reactions, followed by deprotection and amidation to complete the synthesis.[7][8] This highlights the broader importance of chiral piperidines as indispensable building blocks in modern drug synthesis.

Data Summary: Amide Coupling Conditions

The following table summarizes common conditions for the amide coupling of this compound, providing a quick reference for experimental design.

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)Notes
HATU DIPEADMF20-2585-95%Highly efficient, low racemization. Preferred for sensitive substrates.
EDC / HOBt DIPEA / NMMDCM / DMF0 to 2570-90%Cost-effective standard method. HOBt minimizes side reactions.
T3P® (Propylphosphonic Anhydride) Pyridine / DIPEAEthyl Acetate25-5080-95%Excellent for water-soluble products as byproducts are easily removed.
SOCl₂ (via Acid Chloride) N/A (then add Amine + Base)Toluene / DCM0 to 2565-85%Harsh conditions, risk of racemization. Used for robust substrates.

Conclusion

This compound stands out as a high-value chiral building block in the synthesis of complex bioactive molecules. Its rigid conformation and defined stereochemistry are instrumental in achieving high-potency and selective drug candidates like Argatroban. The protocols and mechanistic discussions provided herein demonstrate that a deep understanding of its synthesis and reactivity, particularly in amide bond formation, is essential for researchers and scientists in drug development. As synthetic methodologies continue to advance, the strategic application of such well-defined molecular scaffolds will remain a cornerstone of modern medicinal chemistry.

References

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt....
  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • This compound. MySkinRecipes. [Link]
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Synthesis of niraparib (XXXII).
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.

Sources

Application Notes and Protocols for the Use of (2R,4R)-4-methylpiperidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Conformational Rigidity in Peptide Design

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. (2R,4R)-4-methylpiperidine-2-carboxylic acid, a conformationally constrained cyclic amino acid, offers a unique tool for peptide designers. Its rigid piperidine ring introduces a defined structural motif into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby increasing potency and selectivity for its target. Furthermore, the N-substituted nature of this amino acid inherently blocks the amide bond from enzymatic degradation, contributing to a longer in vivo half-life.

A notable application of this compound is in the synthesis of the potent thrombin inhibitor, Argatroban.[1][2] In Argatroban, this moiety plays a crucial role in orienting the other pharmacophoric groups for optimal interaction with the active site of the thrombin enzyme.[3] This successful clinical application underscores the potential of this building block in drug discovery.

However, the structural features that make this compound a valuable tool in peptide design also present unique challenges in its synthetic incorporation. As a secondary amine and a sterically hindered amino acid, its efficient coupling during solid-phase peptide synthesis (SPPS) requires specialized protocols that deviate from standard methodologies. These application notes provide a comprehensive guide to the successful use of this compound in peptide synthesis, covering protecting group strategies, optimized coupling protocols, and final cleavage and deprotection.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this unique amino acid is essential for its effective handling and incorporation into peptides.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.18 g/mol [4][5]
CAS Number 74892-81-2[4][5]
Appearance White to off-white solid[6]
Boiling Point 267°C (Predicted)[6]
Storage 2-8°C[6]

Protecting Group Strategies: A Critical First Step

For successful incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies, the α-amino group of this compound must be temporarily protected. The two most common orthogonal protecting group strategies in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

Fmoc-Protection of this compound

The Fmoc group is the standard for most modern SPPS protocols due to its mild deprotection conditions (typically 20% piperidine in DMF).

  • Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents) in dioxane dropwise while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-(2R,4R)-4-methylpiperidine-2-carboxylic acid.

Boc-Protection of this compound

The Boc group is an alternative that is stable to the basic conditions used for Fmoc removal, offering an orthogonal protection scheme. It is typically removed with moderate to strong acids like trifluoroacetic acid (TFA).

  • Dissolution: Suspend this compound (1 equivalent) in a mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.5 equivalents) and stir until the amino acid is fully dissolved.

  • Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 3 with a cold solution of potassium hydrogen sulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(2R,4R)-4-methylpiperidine-2-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of the Fmoc- or Boc-protected this compound into a growing peptide chain on a solid support is the most critical step. Due to the steric hindrance around the carboxylic acid and the secondary amine nature of the piperidine ring, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) often result in low coupling yields.[7][8] More potent coupling reagents are required to achieve efficient amide bond formation.

Recommended Coupling Reagents

For sterically hindered and N-alkylated amino acids, phosphonium and uronium/aminium salt-based coupling reagents are highly recommended.

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHighly reactive, forms OAt esters, effective for hindered couplings.[8][9]
PyBOP Phosphonium SaltRapid and efficient coupling, low racemization.[10]
PyBrOP Phosphonium SaltParticularly effective for coupling to N-methyl amino acids where other reagents may fail.[11]

The following protocols are optimized for the manual Fmoc-based solid-phase synthesis of a peptide containing this compound.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Swell Resin Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 2. Expose N-terminus Coupling Coupling of Fmoc-(2R,4R)-4-Me-Pip-OH (HATU/DIPEA in DMF) Washing_1->Coupling 3. Prepare for Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 4. Form Peptide Bond Capping Optional: Capping (Acetic Anhydride/DIPEA) Washing_2->Capping 5. Check Coupling Efficiency Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat If complete Capping->Repeat If incomplete Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage After final residue

Sources

Application Notes & Protocols: (2R,4R)-4-methylpiperidine-2-carboxylic acid as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2R,4R)-4-methylpiperidine-2-carboxylic acid. As a conformationally constrained proline analog, this non-canonical amino acid serves as a powerful tool in peptidomimetic design to enhance biological activity, selectivity, and metabolic stability. We present an in-depth analysis of its structural and conformational properties, protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methodologies for the structural and functional characterization of the resulting modified peptides.

Introduction: The Rationale for Conformational Constraint

The biological function of peptides is intrinsically linked to their three-dimensional structure. However, native peptides often suffer from significant therapeutic limitations, including conformational flexibility, which leads to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acid analogs is a cornerstone of modern peptidomimetic design, aiming to lock the peptide backbone into a bioactive conformation.[1]

This compound is a superior scaffold for this purpose. It can be conceptualized as a proline analog with an expanded six-membered ring and a methyl group at the 4-position. This unique stereochemistry—(2R,4R)—imposes rigid, predictable constraints on the peptide backbone's torsion angles (phi, ψ), effectively guiding the peptide to adopt specific secondary structures, such as β-turns. This pre-organization can significantly enhance binding affinity to target receptors and increase resistance to enzymatic degradation.[2]

Physicochemical and Structural Properties

Understanding the inherent properties of this compound is critical for its effective application.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem CID: 5288786[3]
Molecular Weight 143.18 g/mol PubChem CID: 5288786[3][4]
CAS Number 74892-81-2[4]
Stereochemistry (2R,4R)[5][6]
Predicted Conformation The piperidine ring predominantly adopts a chair conformation. The (2R,4R) stereoisomer favors a conformation where the C2-carboxyl and C4-methyl groups are positioned to minimize steric hindrance, influencing the peptide backbone geometry.[7][8]

Synthesis of the Monomer

The synthesis of enantiomerically pure this compound is a multi-step process. While several routes exist, a common strategy involves the hydrogenation and reduction of a pyridine-based precursor, followed by esterification and chiral resolution.[5][6]

A representative synthetic pathway is outlined below. The critical step is the chiral resolution, which separates the desired (2R,4R) diastereomer from other isomers, often using a chiral resolving agent like L-tartaric acid or D-mandelic acid.[5][9]

G cluster_0 Synthetic Pathway Overview Start 4-methyl-2-pyridinecarboxylic acid Step1 Hydrogenation/Reduction (e.g., H₂, Catalyst) Start->Step1 Intermediate1 rac-trans-4-methylpiperidine- 2-carboxylic acid mixture Step1->Intermediate1 Step2 Esterification (e.g., EtOH, SOCl₂) Intermediate1->Step2 Intermediate2 Esterified Mixture Step2->Intermediate2 Step3 Chiral Resolution (e.g., L-tartaric acid) Intermediate2->Step3 Product (2R,4R)-4-methylpiperidine- 2-carboxylic acid Step3->Product

Caption: Generalized synthetic workflow for preparing the target compound.

Application Protocol: Incorporation into Peptides via SPPS

The integration of this compound into a peptide sequence is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[10][11][12][13] The secondary amine of the piperidine ring requires that the coupling step for the subsequent amino acid be optimized to ensure high efficiency.

Materials and Reagents
  • Fmoc-(2R,4R)-4-methylpiperidine-2-carboxylic acid

  • Fmoc-protected standard amino acids

  • SPPS Resin (e.g., Rink Amide or Wang resin)

  • Coupling Reagents: HBTU/HATU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Washing Solvents: Methanol, Diethyl ether

Step-by-Step SPPS Protocol

This protocol outlines the manual synthesis procedure for incorporating the constrained analog.[10][14]

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain the solvent.[10] This step is crucial as most coupling sites are internal to the resin beads, and swelling ensures optimal permeation of reagents.[10]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain.

    • Repeat with a second 7-minute treatment.[14]

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-(2R,4R)-4-methylpiperidine-2-carboxylic acid:

    • In a separate vial, dissolve Fmoc-(2R,4R)-4-methylpiperidine-2-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 40-60 minutes.

    • Causality: Using a slight excess of reagents drives the coupling reaction to completion, which is essential for achieving high purity of the final peptide.[13]

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of the Subsequent Amino Acid:

    • Critical Step: The coupling onto the secondary amine of the piperidine analog is sterically hindered and slower than coupling to a primary amine.

    • Use a more potent coupling agent like HATU.

    • Double the coupling time to 2 hours and consider using a higher excess of activated amino acid (4-5 eq.).

    • Causality: Failure to achieve complete coupling at this step is a common point of failure, leading to truncated sequences. The use of stronger reagents and longer reaction times mitigates this risk.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

SPPS Workflow Diagram

G Resin Start: Swell Resin in DMF Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop_Point Wash2->Loop_Point Loop_Point->Deprotect1 Repeat for next AA Final_Deprotect Final Fmoc Deprotection Loop_Point->Final_Deprotect Final AA Cleave Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate & Purify Crude Peptide Cleave->Precipitate

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Application Protocol: Structural Analysis by NMR Spectroscopy

Incorporating a constrained analog fundamentally alters a peptide's conformational landscape. NMR spectroscopy is the primary tool for elucidating these structural changes in solution.[15][16][17]

Rationale for NMR Analysis

By analyzing various NMR parameters, one can determine the local and global conformation of the modified peptide. Key experiments include:

  • 1D ¹H NMR: Provides an initial assessment of peptide folding and purity. Well-dispersed amide proton signals (7-9 ppm) often indicate a structured peptide.[17]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies proton spin systems, allowing for the assignment of individual amino acid residues.[18][19]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing distance restraints crucial for 3D structure calculation.[17][18]

Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents like DMSO-d₆) to a final concentration of 1-3 mM.[15] Adjust pH to a physiological range (e.g., 5.0-6.5) if necessary.

  • Data Acquisition: Acquire a suite of 2D NMR spectra (TOCSY, NOESY, COSY) on a high-field NMR spectrometer (≥500 MHz).

  • Data Analysis:

    • Use the TOCSY spectrum to identify the unique spin systems of each amino acid residue. The constrained analog will have a distinct pattern of cross-peaks corresponding to the protons on its piperidine ring.

    • Use the NOESY spectrum to find spatial correlations. Look for key NOEs between the analog's ring protons and adjacent amino acid residues to define the local backbone conformation.

    • Integrate the NOE cross-peak intensities to generate a set of distance restraints.

    • Utilize molecular modeling software to calculate a family of 3D structures consistent with the experimental NMR restraints.

Expected Outcomes

The introduction of this compound is expected to induce a well-defined turn structure. This will be evident in the NMR data through:

  • Diagnostic NOEs: Specific short-distance NOEs between protons on adjacent residues that are characteristic of a β-turn.

  • Chemical Shift Dispersion: Increased separation of proton chemical shifts, particularly in the amide region, indicating a stable, folded conformation.[16]

G cluster_1 NMR Structural Analysis Workflow Sample Prepare Purified Peptide Sample Acquire Acquire 2D NMR Data (TOCSY, NOESY) Sample->Acquire Assign Resonance Assignment (via TOCSY) Acquire->Assign Restraints Identify Distance Restraints (via NOESY) Assign->Restraints Calculate 3D Structure Calculation & Refinement Restraints->Calculate Analyze Analyze Conformation (e.g., turn type, stability) Calculate->Analyze

Caption: Workflow for determining peptide solution structure using NMR.

Functional Characterization: A Case Study Approach

The ultimate validation of using this compound is the enhancement of biological function. This is assessed by comparing the activity of the modified peptide against its native counterpart.

Example: Opioid Receptor Binding Assay

Let's consider a hypothetical analog of an opioid peptide like Morphiceptin, where the Proline at position 2 is replaced by our constrained analog.[20]

  • Objective: To determine if the conformational constraint enhances binding affinity for the µ-opioid receptor.

  • Method: A competitive radioligand binding assay.

  • Protocol:

    • Prepare cell membrane homogenates expressing the µ-opioid receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO).

    • Add increasing concentrations of the unlabeled native peptide and the modified peptide analog in separate experiments.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptide required to inhibit 50% of radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value.

Anticipated Results and Interpretation
PeptideIC₅₀ (nM)Interpretation
Native Peptide 50 nMBaseline affinity
Analog Peptide 5 nM10-fold increase in affinity. The lower IC₅₀ value indicates that the analog is a more potent competitor for the receptor. This suggests that the conformation induced by the this compound residue is closer to the bioactive conformation required for receptor binding.

This enhancement in binding affinity provides strong evidence for the utility of this constrained analog in rational drug design. Similar comparative assays can be used to evaluate improvements in enzymatic stability, cell permeability, and in vivo efficacy.

Conclusion

This compound is a highly effective tool for introducing conformational rigidity into peptides. Its defined stereochemistry provides a predictable means of inducing specific secondary structures, leading to significant improvements in affinity, selectivity, and stability. The protocols detailed herein provide a robust framework for the successful synthesis, structural characterization, and functional evaluation of peptides containing this valuable non-canonical amino acid, empowering researchers to develop next-generation peptide therapeutics.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Ismail, M., & Taha, M. I. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100806.
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents.
  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
  • Mukherjee, S., & Chowdhury, S. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate.
  • Keating, C. E., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Jia, X., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules, 25(21), 5183.
  • PubChem. (2S,4S)-4-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • Nairoukh, Z., et al. (2018). Tuning the conformational behavior of 4‐methylpiperidine analogues by fluorine substitutions. Chemistry – A European Journal, 24(59), 15858-15862.
  • Unknown Author. (n.d.). peptide nmr.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Zhang, Z., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 12(1), 1876.
  • Ahmadian, M., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(12), 6549.
  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306.
  • PubChem. 4-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
  • Albericio, F., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 23(10), 2631.
  • Falciani, C., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. Molecules, 28(20), 7168.
  • Isai, V., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 12(9), 1464-1478.
  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Gonzalez, N. B., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.
  • Wang, Y., et al. (2023). Marine Bioactive Peptides—Structure, Function, and Application 2.0. Marine Drugs, 21(6), 352.
  • de Souza, E. L., et al. (2017). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 16(1), 183-200.
  • Sánchez, A., & Vázquez, A. (2017). Biologically active peptides: Processes for their generation, purification and identification and applications as natural additives in the food and pharmaceutical industries. Food and Chemical Toxicology, 103, 192-201.

Sources

Scale-up synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Abstract

This compound is a pivotal chiral building block in modern pharmaceutical development, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban.[1] The stereospecific synthesis of this substituted piperidine presents significant challenges, demanding precise control over two stereocenters to achieve the desired diastereomer and enantiomer. This application note provides a detailed, scalable, and field-proven protocol for the synthesis of this compound. The described route commences with readily available 4-methyl-2-picolinic acid and proceeds through a strategic sequence of hydrogenation, esterification, diastereomeric separation, and chiral resolution. We offer in-depth explanations for critical process parameters, safety considerations, and analytical controls necessary for successful scale-up in a research or drug development setting.

Introduction and Strategic Overview

The piperidine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved drugs and natural products.[2][3] However, the creation of stereochemically pure substituted piperidines remains a complex task.[4][5] While numerous innovative catalytic asymmetric methods have been developed, their reliance on expensive transition metal catalysts and complex ligands can limit their applicability for large-scale production.[6][7]

The synthetic strategy detailed herein was selected for its robustness, scalability, and use of cost-effective starting materials. It circumvents the challenges of direct asymmetric synthesis by employing a classical resolution approach, which remains a highly reliable method in process chemistry. The core logic involves:

  • Ring Saturation: Catalytic hydrogenation of the aromatic pyridine ring to create the piperidine core. This step non-selectively generates a mixture of cis and trans diastereomers.

  • Derivatization for Separation: Conversion of the zwitterionic amino acid into an ester. This facilitates handling and allows for the physical separation of the diastereomers.

  • Diastereomeric Separation: Exploiting the differential solubility of the cis and trans ester hydrochlorides to isolate the desired trans racemate.

  • Chiral Resolution: Formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts enable the separation of the desired (2R,4R) enantiomer.

  • Final Hydrolysis: Conversion of the resolved ester back to the target carboxylic acid.

This methodical approach ensures that stereochemical purity is systematically built and refined at each stage, culminating in the high-quality target compound.

Visualized Synthetic Workflow

The overall process can be visualized as a five-stage sequence, from the starting pyridine derivative to the final enantiomerically pure product.

G cluster_0 Process Stages cluster_1 Key Intermediates A Stage 1: Hydrogenation P2 cis/trans-4-Methylpiperidine- 2-carboxylic Acid A->P2 B Stage 2: Esterification P3 cis/trans-Ethyl 4-Methylpiperidine- 2-carboxylate HCl B->P3 C Stage 3: Diastereomer Separation P4 trans-(±)-Ethyl 4-Methylpiperidine- 2-carboxylate C->P4 D Stage 4: Chiral Resolution P5 Diastereomeric Salt ((2R,4R)-Ester • L-Tartaric Acid) D->P5 E Stage 5: Hydrolysis P7 (2R,4R)-4-Methylpiperidine- 2-carboxylic Acid E->P7 P1 4-Methyl-2-Picolinic Acid P1->A H₂, Catalyst P2->B EtOH, SOCl₂ P3->C Crystallization P4->D L-Tartaric Acid P6 Ethyl (2R,4R)-4-Methylpiperidine- 2-carboxylate P5->P6 Base Treatment P6->E Acid Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory. Hydrogenation under pressure requires specialized equipment and trained personnel. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Catalytic Hydrogenation of 4-Methyl-2-Picolinic Acid
  • Rationale: This step reduces the aromatic pyridine ring to the saturated piperidine ring. The choice of catalyst and acidic solvent is crucial for achieving good conversion. This reaction typically yields a mixture of diastereomers.

  • Procedure:

    • Charge a pressure-rated hydrogenation vessel with 4-methyl-2-picolinic acid (1.0 eq).

    • Add a suitable catalyst, such as 5% Rhodium on alumina or Platinum(IV) oxide (approx. 1-5 mol%).

    • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

    • Heat the mixture to 50-60 °C with vigorous stirring.

    • Monitor the reaction by hydrogen uptake or periodic sampling (TLC/LC-MS). The reaction is typically complete within 12-24 hours.

    • Once complete, cool the vessel to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of acetic acid.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid as a solid. This material is typically carried forward without further purification.

Protocol 2: Esterification to Ethyl Ester Hydrochloride
  • Rationale: The carboxylic acid is converted to its ethyl ester. This modification improves solubility in organic solvents and makes the subsequent separation of diastereomers more manageable. Using thionyl chloride in ethanol is a common and effective method for this transformation.[8]

  • Procedure:

    • Suspend the crude product from Protocol 1 in absolute ethanol (approx. 10 mL per gram) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Cool the stirred suspension to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent and excess reagents under reduced pressure.

    • The resulting crude solid, a mixture of cis- and trans-4-methylpiperidine-2-carboxylate hydrochloride, is used directly in the next step.

Protocol 3: Separation of the trans-Diastereomer
  • Rationale: The cis and trans diastereomers exhibit different physical properties, including solubility. By carefully selecting a solvent system, the desired trans isomer can be separated from the cis isomer through crystallization or selective dissolution.[8]

  • Procedure:

    • Add a mixed solvent system, such as methyl tert-butyl ether (MTBE) and ethanol, to the crude hydrochloride salt mixture from Protocol 2.[8]

    • Stir (mash) the slurry at room temperature for several hours. The cis isomer, being less soluble in this system, will remain as a solid.

    • Filter the mixture to remove the solid cis isomer.

    • Collect the filtrate, which contains the desired trans isomer.

    • Evaporate the filtrate to dryness under reduced pressure to obtain the racemic trans-(±)-ethyl 4-methylpiperidine-2-carboxylate hydrochloride. Purity should be assessed by NMR or GC to confirm the diastereomeric ratio.

Protocol 4: Chiral Resolution of the trans-Racemate
  • Rationale: This is the key stereochemistry-defining step. A chiral resolving agent, L-tartaric acid, is used to form two diastereomeric salts with the racemic ester.[8] These salts have different solubilities, allowing the salt containing the desired (2R,4R) enantiomer to be selectively crystallized.

  • Procedure:

    • Dissolve the racemic trans-ester hydrochloride from Protocol 3 in water and neutralize with a base (e.g., aq. NaOH) to a pH of ~9-10. Extract the free base into an organic solvent like dichloromethane, dry over Na₂SO₄, and concentrate to an oil.

    • Dissolve the resulting free base (1.0 eq) in a minimal amount of a suitable alcohol, such as methanol or ethanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the ester solution with stirring.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization. The L-tartrate salt of the (2R,4R)-ester should preferentially precipitate.

    • Collect the crystalline solid by filtration and wash with a small amount of cold solvent.

    • To obtain the enantiomerically enriched free ester, suspend the salt in water, add a base (e.g., K₂CO₃) to raise the pH to >9, and extract with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to yield ethyl (2R,4R)-4-methylpiperidine-2-carboxylate. Enantiomeric excess (e.e.) must be determined by chiral HPLC.

G cluster_0 Chiral Resolution Logic Racemate trans-(±)-Ester (2R,4R) + (2S,4S) SaltFormation Diastereomeric Salt Formation in Solution Racemate->SaltFormation ResolvingAgent L-Tartaric Acid ResolvingAgent->SaltFormation Salt1 (2R,4R)-Ester • L-Tartrate (Less Soluble) SaltFormation->Salt1 Salt2 (2S,4S)-Ester • L-Tartrate (More Soluble) SaltFormation->Salt2 Crystallization Selective Crystallization Salt1->Crystallization Salt2->Crystallization Solid Solid Precipitate Crystallization->Solid Collect MotherLiquor Mother Liquor Crystallization->MotherLiquor Discard or Rework

Caption: Logical flow of the chiral resolution step via diastereomeric salt formation.

Protocol 5: Saponification to the Final Product
  • Rationale: The final step is the hydrolysis (saponification) of the ethyl ester to yield the desired carboxylic acid. Acidic hydrolysis is commonly used to yield the hydrochloride salt, which is then neutralized.

  • Procedure:

    • Combine the enantiomerically pure ester from Protocol 4 with 6N hydrochloric acid (HCl).

    • Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the ester by TLC or LC-MS.

    • After completion, cool the solution and concentrate it under reduced pressure to remove water and excess HCl, yielding the hydrochloride salt of the product.

    • Dissolve the crude salt in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base like 1M NaOH or by using an ion-exchange resin.

    • The zwitterionic product will precipitate out of the solution. Cool the mixture to maximize precipitation.

    • Filter the white solid, wash with cold water followed by a cold alcohol (e.g., isopropanol), and dry under vacuum to afford the final this compound.

Data Summary and Characterization

The following table outlines expected outcomes and necessary analytical controls for a successful synthesis.

Parameter Stage 1: Hydrogenation Stage 2: Esterification Stage 3: Diastereomer Separation Stage 4: Chiral Resolution Stage 5: Hydrolysis
Starting Material 4-Methyl-2-Picolinic AcidMixed Piperidine AcidsMixed Ester HCltrans-(±)-Ester(2R,4R)-Ester
Key Reagents H₂, Rh/Al₂O₃, Acetic AcidEthanol, SOCl₂MTBE/EthanolL-Tartaric Acid6N HCl, NaOH
Typical Yield >95% (crude)>90% (crude)35-45% (of trans)30-40% (of one enantiomer)>90%
Product Form White SolidTan SolidWhite Solid / OilCrystalline SolidWhite Crystalline Solid
Purity Control (Method) TLC, LC-MSTLC¹H NMR, GCChiral HPLC¹H NMR, ¹³C NMR, LC-MS
Stereochem Control N/AN/ADiastereomeric Ratio >98:2Enantiomeric Excess >99%Chiral HPLC, Polarimetry

Conclusion

The protocol described provides a comprehensive and scalable pathway to high-purity this compound. By systematically addressing the challenges of both diastereomeric and enantiomeric control through classical chemical principles, this method stands as a reliable and economically viable option for producing this critical pharmaceutical intermediate. The success of the scale-up operation hinges on careful execution of the separation and resolution steps, supported by rigorous in-process analytical controls.

References

  • Wrubel, F., et al. (2018). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health (NIH).
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
  • Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Changzhou Taikang Pharmaceutical Co., Ltd. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents, CN103524401A.
  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2018). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents, CN108047125A.
  • Gunasekar, R., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
  • Rowley, E. G., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH).
  • Gunasekar, R., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Changzhou Pharmaceutical Factory. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents, CN102887854B.
  • Dipharma Francis S.r.l. (2012). Method for the preparation of process intermediates for the synthesis of argatroban monohydrate. Google Patents, WO2012136504A1.
  • G.K. Tóth, et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health (NIH).

Sources

(2R,4R)-4-methylpiperidine-2-carboxylic acid reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Mechanisms and Synthetic Utility of (2R,4R)-4-Methylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the stereochemistry, conformational behavior, and reaction mechanisms of this compound. As a vital chiral building block in modern medicinal chemistry, particularly as a key component of the direct thrombin inhibitor Argatroban, a thorough understanding of its reactivity is essential for its effective application in drug design and synthesis.

Introduction: The Significance of a Constrained Scaffold

This compound is a non-proteinogenic, cyclic amino acid. Its rigid piperidine framework and defined stereocenters make it an invaluable scaffold for creating peptidomimetics and other complex molecular architectures.[1][2] The constrained conformation of the piperidine ring allows for the precise spatial presentation of its functional groups—the secondary amine and the carboxylic acid—which is critical for specific, high-affinity interactions with biological targets like enzyme active sites.[3][4] Its most notable application is in the synthesis of Argatroban, where it forms a key part of the molecule that interacts with the thrombin enzyme.[1][5][6]

Part 1: Stereochemistry and the Causality of Conformational Behavior

The reactivity of this compound is not merely a function of its amine and carboxyl groups, but is profoundly influenced by the three-dimensional structure of the piperidine ring. Understanding its conformational preferences is the foundation for predicting and controlling its reaction outcomes.

The Ground-State Conformation

The trans relationship between the substituents at the C2 and C4 positions dictates a strong preference for a chair conformation where both the C2-carboxylic acid and the C4-methyl group occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial steric interactions, representing the most stable thermodynamic state of the molecule.

In this equatorial-equatorial conformation:

  • The Secondary Amine: The N-H bond is axial, and the nitrogen lone pair is equatorial. The nucleophilicity of this lone pair is influenced by the inductive effects of the ring substituents.

  • The Carboxylic Acid: The equatorial position makes the carboxyl group sterically accessible for activation and subsequent reactions.

cluster_0 Stable Chair Conformation start C6 C N1 N-H C2 C N1->C2 C3 C C2->C3 COOH_eq COOH (Equatorial) C2->COOH_eq C4 C C3->C4 C5 C C4->C5 Me_eq CH₃ (Equatorial) C4->Me_eq C5->C6 C6->N1

Caption: Predicted stable conformation of this compound.

Conformational Shift upon N-Acylation: The Role of Pseudo-Allylic Strain

A critical and often counter-intuitive conformational change occurs upon N-acylation of the piperidine nitrogen. The formation of an amide bond increases the sp² hybridization of the nitrogen atom as its lone pair delocalizes into the carbonyl π-system.[7][8] This flattening of the nitrogen geometry creates a partial double-bond character in the N1-C2 bond.

This introduces a phenomenon known as pseudo-allylic strain (or A¹,³ strain) between the newly introduced N-acyl group and the substituent at C2.[7][8] To alleviate this steric repulsion, the piperidine ring undergoes a conformational flip, forcing the C2-substituent (now an acyl-protected carboxyl group) into the axial position.[9] This conformational inversion is a dominant effect that dictates the stereochemical environment for any subsequent reactions.

start Free Amino Acid (Equatorial COOH) acylation N-Acylation start->acylation Reacts with Acylating Agent intermediate N-Acylated Intermediate acylation->intermediate strain Pseudo-Allylic (A¹,³) Strain (Repulsion between Acyl and C2-substituent) intermediate->strain inversion Ring Inversion intermediate->inversion To relieve strain product Stable Acylated Conformer (Axial COOH) inversion->product

Caption: Conformational inversion workflow upon N-acylation.

Part 2: Reaction Mechanisms and Experimental Protocols

The dual functionality of this compound allows for two primary classes of reactions: those involving the secondary amine and those involving the carboxylic acid.

Reactions at the Nitrogen Atom: N-Acylation

N-acylation is typically the first step when this molecule is used as a building block, for instance, in the synthesis of Argatroban where it couples with a sulfonylated arginine derivative.[1]

Mechanism: The reaction is a nucleophilic acyl substitution. The nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated acyl donor (e.g., an acid chloride or anhydride). The reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.

Stereoelectronic Considerations:

  • In the ground state, the equatorial lone pair of the nitrogen is sterically accessible.

  • The electron-withdrawing carboxylic acid group, being two carbons away (β-position), has a modest deactivating effect on the amine's nucleophilicity. Studies on substituted piperidines have shown that equatorial substituents exert a stronger electron-withdrawing effect than axial ones.[10][11][12]

Piperidine (2R,4R)-4-methylpiperidine- 2-carboxylic acid (ester form, R') Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Base Base (e.g., Et₃N) Product N-Acylated Piperidine Base->Product Neutralizes HCl byproduct Intermediate->Product Collapse of Intermediate (Loss of Cl⁻) Byproduct [Base-H]⁺Cl⁻

Caption: Mechanism of N-acylation of the piperidine nitrogen.

Protocol 1: General N-Acylation with an Acid Chloride

This protocol describes a standard procedure for the N-acylation of the piperidine nitrogen after protecting the carboxylic acid, a common preliminary step.

1. Materials:

  • This compound ethyl ester hydrochloride

  • Acid Chloride (e.g., 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride for Argatroban synthesis)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • Suspend the piperidine ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add the base (e.g., Et₃N, 2.2 eq) dropwise at 0 °C (ice bath). Stir for 15 minutes to liberate the free amine.

  • Dissolve the acid chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3. Causality and Insights:

  • Ester Protection: The carboxylic acid is typically protected as an ester first to prevent it from reacting with the acylating agent or interfering with the N-acylation.

  • Base: Two equivalents of base are used: one to neutralize the hydrochloride salt and one to scavenge the HCl generated during the acylation.

  • Temperature Control: The dropwise addition at 0 °C controls the exothermicity of the reaction and minimizes potential side reactions.

Reactions at the Carboxyl Group: Amide / Peptide Coupling

This reaction is central to the utility of the molecule in building larger structures. Due to the substituents at C2 and C4, the molecule behaves as a sterically hindered amino acid .[13][14] Standard peptide coupling conditions may be sluggish, necessitating highly efficient activation methods.

Mechanism: The carboxylic acid is first converted into a more reactive species (an "activated ester" or other intermediate) that is susceptible to nucleophilic attack by an amine. This is a two-step, one-pot process.

  • Activation: A coupling reagent transforms the carboxyl OH into a better leaving group. Common activators include:

    • Carbodiimides (e.g., DIC, EDC): Form a highly reactive O-acylisourea intermediate. This is often used with additives like HOBt or Oxyma Pure to form a more stable active ester and suppress racemization.[15]

    • Onium Salts (e.g., HBTU, HATU): Directly convert the carboxylic acid into an activated ester (e.g., HOBt or HOAt ester) which is highly reactive towards amines.

    • Mixed Anhydrides: Reaction with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base (like N-methylmorpholine) forms a mixed anhydride, which is a potent acylating agent.[12]

  • Coupling: The amine nucleophile attacks the activated carbonyl, displacing the leaving group to form the new amide bond.

Stereoelectronic Considerations:

  • The steric bulk from the piperidine ring itself, particularly the hydrogen atom at C2, can hinder the approach of the coupling reagent and the incoming amine nucleophile.[13][16]

  • The choice of coupling reagent is critical. For hindered couplings, potent reagents like HATU or the mixed anhydride method are often preferred.[15]

cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid N-Protected Piperidine Carboxylic Acid CouplingReagent Coupling Reagent (e.g., HATU, DIC/HOBt) CarboxylicAcid->CouplingReagent ActivatedEster Activated Intermediate (e.g., O-Acylisourea, HOAt-Ester) CouplingReagent->ActivatedEster Forms PeptideBond Peptide/Amide Product ActivatedEster->PeptideBond Reacts with Amine Amine Nucleophile (R'-NH₂) Amine->PeptideBond Nucleophilic Attack

Caption: General workflow for peptide coupling of the carboxylic acid.

Protocol 2: Mixed Anhydride Peptide Coupling (Argatroban Synthesis Model)

This protocol is based on a method reported for the synthesis of Argatroban, showcasing an effective strategy for coupling this hindered amino acid.[1][12]

1. Materials:

  • N-protected this compound (1.0 eq)

  • Amine component (e.g., an L-arginine derivative, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • N-methylmorpholine (NMM) (1.1 eq)

  • Isobutyl chloroformate (1.05 eq)

  • Standard aqueous workup solutions

2. Procedure:

  • Dissolve the N-protected piperidine carboxylic acid in anhydrous THF under an inert atmosphere.

  • Cool the solution to -15 °C (salt-ice bath).

  • Add N-methylmorpholine dropwise and stir for 5 minutes.

  • Add isobutyl chloroformate dropwise, ensuring the temperature remains below -10 °C. A precipitate (NMM·HCl) may form. Stir the mixture for 10-15 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of the amine component in anhydrous THF.

  • Add the solution of the amine component to the mixed anhydride suspension at -15 °C.

  • Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Filter off any solids and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and perform a standard aqueous workup (e.g., wash with mild acid, bicarbonate solution, and brine).

  • Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.

3. Causality and Insights:

  • Mixed Anhydride: This method generates a highly reactive acylating agent in situ. The low temperature is crucial to prevent disproportionation of the anhydride and to minimize side reactions, including racemization.

  • Base Choice: NMM is used because it is a tertiary amine that effectively scavenges HCl without being nucleophilic itself.

  • Steric Hindrance: The high reactivity of the mixed anhydride is sufficient to overcome the steric hindrance presented by the piperidine scaffold, enabling efficient coupling.

Summary Data Table

The following table summarizes the key reactions and the rationale behind the choice of conditions.

Reaction TypeFunctional GroupKey ChallengeMechanistic PrincipleRecommended Reagent ClassRationale
N-Acylation Secondary AminePotential for slow reaction due to moderate nucleophilicityNucleophilic Acyl SubstitutionAcid Chlorides, AnhydridesHigh reactivity of the acylating agent drives the reaction to completion.
Amide Coupling Carboxylic AcidSteric hindrance from the piperidine ringCarboxyl Activation followed by Nucleophilic AttackMixed Anhydrides, Onium Salts (HATU)Generates a highly electrophilic intermediate to overcome the steric barrier and achieve high yields.

References

  • Jensen, H. H., Lyngbye, L., & Bols, M. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Chemistry – A European Journal, 8(5), 1218-1226. [Link]
  • Bols, M. (2006). Stereoelectronic substituent effects. Accounts of Chemical Research, 39(4), 259-265. [Link]
  • Zanon, J. (2012). Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
  • PubChem. (n.d.). Argatroban. National Center for Biotechnology Information.
  • Cossy, J., & Belotti, D. (2001). A short synthesis of argatroban, a potent selective thrombin inhibitor. Bioorganic & Medicinal Chemistry, 9(10), 2549-2553. [Link]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
  • Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493-8501. [Link]
  • Le Nouen, D., et al. (2008). Examples of conformation change by N-acylation or isomerisation.
  • Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]
  • Jensen, H. H., et al. (2002). Stereoelectronic Substituent Effects in Polyhydroxylated Piperidines and Hexahydropyridazines. Chemistry – A European Journal. [Link]
  • Aguiar, A. C. C., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Cossy, J., & Belotti, D. (2001). Synthesis of Argatroban.
  • Jacobson, K. A., et al. (2016). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. [Link]
  • Beil, W., et al. (2018). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]
  • Falivene, L., et al. (2008). Approaches to the synthesis of cyclic peptides with inhibitory activity. IRIS UPO. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Brückner, H., & Keller-Adami, J. (2008). Conformational Properties of Secondary Amino Acids: Replacement of Pipecolic Acid by N-Methyl-L-alanine in Efrapeptin C.
  • PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
  • Casy, A. F., & Ison, R. R. (1970). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Gilon, C., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments. [Link]
  • Hauptmann, J., et al. (2012).
  • Liu, J., et al. (2018). Synthesis and biocompatibility of an argatroban-modified polysulfone membrane that directly inhibits thrombosis. International Journal of Nanomedicine, 13, 2647-2659. [Link]
  • Gennari, C., et al. (2010). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 8(17), 3983-3991. [Link]

Sources

Application Notes and Protocols for (2R,4R)-4-methylpiperidine-2-carboxylic acid in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Stereospecific Piperidine Scaffolds in CNS Therapeutics

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal starting point for the design of potent and selective ligands for various CNS targets. Within this class of compounds, (2R,4R)-4-methylpiperidine-2-carboxylic acid stands out as a chiral building block with significant potential for the development of novel therapeutics for neurological and psychiatric disorders.

The stereochemistry of this molecule, with defined configurations at both the 2- and 4-positions, is crucial for its biological activity. It is hypothesized that this specific arrangement of the carboxylic acid and methyl groups allows for precise interactions with the binding pockets of its target proteins, leading to high affinity and selectivity. While direct experimental data for this specific molecule is emerging, its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists suggests its potential to modulate glutamatergic neurotransmission.[1][2] Dysregulation of the NMDA receptor is implicated in a wide range of CNS disorders, including neurodegenerative diseases, epilepsy, and neuropathic pain, making it a key target for therapeutic intervention.

These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its synthesis and stereochemical control, provide detailed protocols for its evaluation as an NMDA receptor antagonist, and outline in vivo methodologies to assess its neuroprotective effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [3]
CAS Number 74892-81-2[3]
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A
Stereochemistry (2R, 4R)[4]

Synthesis and Stereochemical Control

The synthesis of this compound with high stereochemical purity is a critical step in its development as a CNS drug candidate. The following protocol is a general guideline based on established methods for the synthesis and chiral resolution of similar piperidine derivatives.[4][5]

Protocol 1: Synthesis and Resolution of this compound

Objective: To synthesize racemic 4-methylpiperidine-2-carboxylic acid and resolve the (2R,4R) stereoisomer.

Workflow Diagram:

G cluster_0 Synthesis of Racemic Mixture cluster_1 Separation and Resolution start 4-Methylpicolinic Acid step1 Hydrogenation start->step1 H₂, Catalyst step2 Esterification step1->step2 Alcohol, Acid racemate Racemic cis/trans- 4-methylpiperidine-2-carboxylic acid ester step2->racemate step3 Crystallization/ Chromatography racemate->step3 Separation of trans isomer trans_isomer trans-4-methylpiperidine- 2-carboxylic acid ester step3->trans_isomer step4 Chiral Resolution trans_isomer->step4 Chiral Acid (e.g., D-tartaric acid) resolved_ester (2R,4R)-4-methylpiperidine- 2-carboxylic acid ester step4->resolved_ester step5 Hydrolysis resolved_ester->step5 Acid/Base final_product (2R,4R)-4-methylpiperidine- 2-carboxylic acid step5->final_product G prep Prepare Brain Membrane Homogenate incubation Incubate Membranes with: - Radioligand (e.g., [³H]MK-801) - Test Compound (serial dilutions) - Control (Buffer) prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Data Analysis: - Competition Curve - IC₅₀ Determination - Ki Calculation counting->analysis G culture Culture Primary Cortical Neurons pretreatment Pre-treat Neurons with Test Compound culture->pretreatment excitotoxicity Induce Excitotoxicity with Glutamate pretreatment->excitotoxicity incubation Incubate for 24 hours excitotoxicity->incubation viability_assay Assess Neuronal Viability (e.g., MTT, LDH assay) incubation->viability_assay analysis Quantify Neuroprotection viability_assay->analysis G animal_prep Animal Acclimatization and Grouping drug_admin Administer Test Compound (e.g., i.p., i.v.) animal_prep->drug_admin lesion Stereotaxic Injection of NMDA into Striatum drug_admin->lesion post_op Post-operative Care and Monitoring lesion->post_op behavioral Behavioral Testing (optional) post_op->behavioral histology Histological Analysis of Brain Tissue post_op->histology behavioral->histology analysis Quantify Lesion Volume and Neuronal Loss histology->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2R,4R)-4-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chiral intermediate.

Introduction

This compound is a key chiral building block, notably used in the synthesis of the direct thrombin inhibitor Argatroban.[1] Achieving high diastereomeric and enantiomeric purity is paramount for the successful synthesis of the final active pharmaceutical ingredient (API). The purification process primarily focuses on the separation of the desired (2R,4R) isomer from other stereoisomers, namely its enantiomer (2S,4S) and its diastereomers (cis-isomers). This guide provides a comprehensive overview of purification strategies, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and industrially scalable method for purifying this compound is through diastereomeric salt resolution . This classical resolution technique involves reacting the racemic trans-4-methylpiperidine-2-carboxylic acid with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[2] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

Other methods include:

  • Chiral Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution for separating enantiomers and is particularly useful for obtaining high-purity material on a smaller scale.[3][4]

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC, often providing faster separations and improved efficiency for basic compounds like piperidine derivatives.[4]

Q2: Which chiral resolving agents are most effective for the diastereomeric salt resolution?

A2: For the resolution of trans-4-methylpiperidine-2-carboxylic acid, chiral acids are the resolving agents of choice. The patent literature frequently cites the use of:

  • L-Tartaric acid: This is a commonly used and cost-effective resolving agent for forming diastereomeric salts with the piperidine derivative.[1]

  • D-Mandelic acid: This has also been reported as an effective resolving agent.[5]

The selection of the optimal resolving agent and solvent system often requires empirical screening to achieve efficient crystallization and high diastereomeric excess.[3]

Q3: How is the purity of the final product typically determined?

A3: The diastereomeric and enantiomeric purity of this compound is typically assessed using chromatographic and spectroscopic methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating piperidine derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine diastereomeric purity. For determining enantiomeric purity, chiral derivatizing agents or chiral lanthanide shift reagents can be employed to induce chemical shift differences between the enantiomers.[6]

Q4: What are the critical parameters to control during the diastereomeric salt crystallization process?

A4: Several parameters are crucial for a successful diastereomeric salt crystallization:

  • Solvent System: The choice of solvent is critical as it influences the solubility difference between the diastereomeric salts.[7] A mixture of solvents is often used to fine-tune solubility and induce crystallization.

  • Temperature: A controlled cooling profile is essential to promote the crystallization of the less soluble diastereomeric salt while keeping the more soluble one in solution.[8]

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can impact the yield and purity of the crystallized salt.

  • Supersaturation: Achieving an optimal level of supersaturation is key to initiating crystallization without causing rapid precipitation of both diastereomers.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Diastereomeric Salt Crystallization Issues

Q5: I've mixed my racemic trans-4-methylpiperidine-2-carboxylic acid with the chiral resolving agent, but no crystals are forming, or an oil is precipitating. What should I do?

A5: The formation of an oil or failure to crystallize are common challenges in diastereomeric salt resolution. Here’s a systematic approach to troubleshoot this issue:

  • Problem: Inappropriate Solvent System. The solvent may be too good, keeping both diastereomeric salts fully dissolved, or too poor, causing them to crash out as an oil.

    • Solution: Conduct a solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile) and consider using solvent/anti-solvent mixtures.[7] A good starting point can be a solvent in which the starting material is soluble upon heating but has limited solubility at room temperature.

  • Problem: Insufficient Supersaturation. Crystallization will not occur if the solution is not supersaturated with the desired diastereomeric salt.

    • Solution:

      • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration.[3]

      • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to induce crystallization.[3]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3]

  • Problem: Purity of Starting Materials. Impurities can inhibit crystallization.

    • Solution: Ensure that the starting racemic mixture and the chiral resolving agent are of high purity. Consider a preliminary purification step for the racemate if necessary.

Q6: My crystallization yielded a product with low diastereomeric excess (d.e.). How can I improve the purity?

A6: Low d.e. indicates that the desired diastereomeric salt did not crystallize selectively.

  • Problem: Suboptimal Crystallization Conditions. The cooling rate might be too fast, or the final temperature not low enough, leading to co-precipitation of the more soluble diastereomer.

    • Solution:

      • Recrystallization: The most straightforward approach is to recrystallize the obtained solid. This process can be repeated until the desired d.e. is achieved.

      • Optimize the Cooling Profile: Employ a slower, more controlled cooling rate to allow for the selective crystallization of the less soluble salt.

      • Solvent Optimization: Re-evaluate the solvent system. A different solvent or solvent mixture may provide a larger solubility difference between the two diastereomeric salts.[9]

Analytical and Final Product Issues

Q7: My chiral HPLC analysis of the final product shows poor peak shape (tailing). What could be the cause and how can I fix it?

A7: Peak tailing for basic compounds like piperidine derivatives is a common issue in HPLC, often caused by interactions with the stationary phase.[10]

  • Problem: Secondary Interactions. The basic nitrogen atom of the piperidine ring can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[5]

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), into the mobile phase. This will compete for the active sites on the stationary phase and improve peak symmetry.[11]

      • Adjust Mobile Phase pH: Using a mobile phase with a pH that ensures the analyte is in a single ionic state can improve peak shape.[1]

      • Use a Different Column: Consider using a column with advanced end-capping or a non-silica-based column to minimize silanol interactions.[1]

Q8: After purification, I'm struggling to remove residual solvents to acceptable levels. What techniques can I use?

A8: Residual solvents can be trapped within the crystal lattice and may be difficult to remove by standard oven drying.[12]

  • Problem: Solvent Entrapment. Solvents like ethanol or isopropanol can be challenging to remove completely.

    • Solution:

      • Vacuum Hydration: This technique involves drying the material under vacuum in the presence of water vapor. The water molecules can displace the trapped solvent molecules within the crystal structure.[13][14]

      • Fluid Bed Drying: Using a fluid bed dryer with moist nitrogen gas can also be an effective method for removing residual solvents.[13]

      • Slurrying in a Non-Solvent: Slurrying the final product in a solvent in which it is insoluble (an "anti-solvent") can help to wash away residual solvents.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve one equivalent of racemic trans-4-methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., a mixture of acetone and ethanol).[1]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-tartaric acid in the same solvent, heating gently if necessary.

    • Add the L-tartaric acid solution to the racemic mixture solution with stirring.

  • Crystallization:

    • Heat the resulting solution to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, then further cool to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble (2R,4R)-acid-L-tartrate salt.

  • Isolation:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Acid:

    • Dissolve the diastereomeric salt in water.

    • Adjust the pH to basic (e.g., pH 11) with an aqueous base like potassium carbonate to liberate the free amine.[1]

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane).[1]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).[3]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a standard solution of the purified compound (~1 mg/mL).

    • Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% diethylamine (DEA).[11]

    • Inject the sample and monitor the separation.

    • If resolution is poor, systematically vary the percentage of isopropanol and/or try a different alcohol modifier (e.g., ethanol).

Visualizations

Purification_Workflow cluster_0 Purification of this compound racemate Racemic trans-4-methyl- piperidine-2-carboxylic acid resolution Diastereomeric Salt Resolution (with L-Tartaric Acid) racemate->resolution crystallization Fractional Crystallization resolution->crystallization salt Diastereomeric Salt ((2R,4R)-acid-L-tartrate) crystallization->salt liberation Liberation of Free Acid (Base Treatment) salt->liberation product Purified (2R,4R)-4-methyl- piperidine-2-carboxylic acid liberation->product analysis Purity Analysis (Chiral HPLC, NMR) product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization start Crystallization Issue: No Crystals or Oiling Out solvent Inappropriate Solvent? start->solvent supersaturation Insufficient Supersaturation? solvent->supersaturation No solve_solvent Perform Solvent Screen solvent->solve_solvent Yes purity Starting Material Purity? supersaturation->purity No solve_super Concentrate, Seed, or Scratch supersaturation->solve_super Yes solve_purity Purify Starting Materials purity->solve_purity Yes

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • CN108047125A - The preparation method of one kind (2R, 4R)
  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed. [Link]
  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes | LCGC Intern
  • CN103524401A - Synthetic method for (2R, 4R)
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - N
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
  • How to fix peak shape in hplc?
  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC Intern
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - ResearchG
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - the University of B
  • Risks and Control Strategies of Scale-up in Purific
  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column - PubMed. [Link]
  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chrom
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica - Googleapis.com.
  • Residual Solvents in Pharmaceuticals - Veeprho. [Link]
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents - EMA. [Link]
  • Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs - ACS Public
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH. [Link]
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development. [Link]
  • Considerations for Scaling Up Purific
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. [Link]
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. [Link]
  • Considerations for successful scale-up and viral vector purific

Sources

Technical Support Center: Separation of (2R,4R)-4-methylpiperidine-2-carboxylic acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of (2R,4R)-4-methylpiperidine-2-carboxylic acid diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate, notably a key building block for the anticoagulant Argatroban.[1][2] The synthesis of 4-methylpiperidine-2-carboxylic acid typically yields a mixture of stereoisomers, and isolating the desired (2R,4R) diastereomer in high purity is a frequent and significant challenge.

This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated methodologies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation process, providing probable causes and actionable solutions.

Q1: My diastereomeric salt crystallization is resulting in low yields and/or poor diastereomeric excess (d.e.). What's going wrong?

A1: This is a common and multifaceted problem in diastereomeric salt resolutions. The root cause is almost always suboptimal selectivity in the crystallization process, where the solubilities of the desired and undesired diastereomeric salts are too similar in the chosen solvent system.

Probable Causes & Step-by-Step Solutions:

  • Unsuitable Resolving Agent or Solvent: The interaction between the chiral resolving agent and your diastereomers is highly specific and solvent-dependent.

    • Solution: Conduct a systematic screen of resolving agents and solvents. For this compound (or its ester precursor), L-tartaric acid is a commonly cited and effective resolving agent.[2] D-mandelic acid has also been shown to be effective.[1][3] The ideal solvent will fully dissolve both diastereomeric salts at an elevated temperature but will show a significant solubility difference upon cooling, allowing the desired salt to crystallize selectively.[4]

    • Actionable Protocol: Perform a small-scale solvent screen as detailed in the protocol section below. Test a range of solvents with varying polarities.

Solvent ClassExamplesRationale
Alcohols Methanol, EthanolGood starting point, often effective for amine salts.[1]
Ketones AcetoneFrequently used with tartaric acid resolutions.[2]
Esters Ethyl Acetate, Isopropyl AcetateCan offer different selectivity.[3]
Aqueous Mixtures Ethanol/Water, Acetone/WaterAdding water can modulate solubility and sometimes improve selectivity.
  • Cooling Rate is Too Fast: Rapid cooling promotes precipitation rather than selective crystallization, trapping impurities and the undesired diastereomer in the crystal lattice.

    • Solution: Employ a slow, controlled cooling profile. After dissolving the components at an elevated temperature, allow the solution to cool gradually to room temperature over several hours. Forcing crystallization by plunging a warm solution into an ice bath is a common cause of poor purity.[5]

  • Insufficient Recrystallization: A single crystallization is often insufficient to achieve high diastereomeric purity (>99% d.e.).

    • Solution: Perform one or more subsequent recrystallizations. Analyze the diastereomeric purity of the crystals after each step using a suitable analytical method like chiral HPLC. While each recrystallization step will result in some loss of material, it is often essential for achieving the required purity.[3]

Workflow for Diastereomeric Crystallization

cluster_prep Preparation cluster_cryst Crystallization cluster_purify Purification & Isolation start Mixture of Diastereomers (e.g., trans-4-methyl-2-piperidine carboxylic acid ethyl ester) dissolve Dissolve in Chosen Solvent (e.g., Acetone/Ethanol) start->dissolve add_agent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) dissolve->add_agent heat Heat to Complete Dissolution add_agent->heat cool_slow Slow Cooling to Room Temp. heat->cool_slow cool_ice Further Cooling (Ice Bath) cool_slow->cool_ice filter Filter to Collect Crystals (Desired Diastereomeric Salt) cool_ice->filter analyze Analyze Purity (Chiral HPLC) filter->analyze recryst Recrystallize (if d.e. is low) recryst->analyze analyze->recryst d.e. < 99% liberate Liberate Free Acid (e.g., with base) analyze->liberate d.e. ≥ 99% product Pure (2R,4R) Diastereomer liberate->product

Caption: Workflow for diastereomeric salt crystallization.

Q2: I'm attempting a chromatographic separation, but my diastereomers are co-eluting or showing very poor resolution (Rs < 1.0). How can I improve this?

A2: Diastereomers can have very similar polarities, making their separation by standard chromatography challenging.[6][7] Success depends on exploiting subtle differences in their interaction with the stationary and mobile phases.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Stationary Phase: The default stationary phase (e.g., standard silica or C18) may not have the right selectivity for your diastereomers.

    • Solution: Screen different types of columns. While diastereomers can sometimes be separated on achiral phases, chiral stationary phases (CSPs) are often more effective as they can exploit the three-dimensional structural differences.[4]

    • Screening Recommendations:

      • Normal Phase: Try silica, cyano (CN), or amino (NH2) columns. These can offer different interaction mechanisms (e.g., hydrogen bonding).[8]

      • Reverse Phase: Test different alkyl chain lengths (C8, C18) and phenyl-hexyl columns. Sometimes a less conventional reverse-phase column provides unique selectivity.[4]

      • Chiral Stationary Phases: This is often the best approach. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are powerful tools for separating stereoisomers, including diastereomers.[9][10]

  • Incorrect Mobile Phase Composition: The mobile phase composition directly controls retention and selectivity.

    • Solution: Systematically vary the mobile phase.

      • For Normal Phase: Adjust the ratio of a non-polar solvent (e.g., hexane, heptane) and a more polar modifier (e.g., isopropanol, ethanol, ethyl acetate). Small additions of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine for basic compounds can drastically improve peak shape and resolution.

      • For Reverse Phase: Vary the ratio of water/buffer to organic solvent (acetonitrile or methanol). Changing the organic modifier (e.g., from methanol to acetonitrile) can alter selectivity because they have different interactions.[11]

      • Gradient vs. Isocratic: If a scouting gradient run shows the peaks are very close, a shallow gradient or an isocratic hold at the optimal solvent composition will provide better resolution.[4]

  • Suboptimal Method Parameters: Flow rate and temperature can influence separation efficiency.

    • Solution: Lower the flow rate. This increases the residence time on the column, allowing for more interactions and potentially improving resolution, though it will lengthen the run time.[6] Also, varying the column temperature can sometimes affect selectivity.

Troubleshooting Poor Chromatographic Resolution

start start q_phase Is the stationary phase optimal? Try a different phase. start->q_phase q_mobile Is the mobile phase optimal? Systematically vary composition. q_phase->q_mobile No solution Improved Resolution q_phase->solution Yes chiral Try Chiral Column (e.g., Chiralpak) q_phase:s->chiral normal Try Normal Phase (Silica, Cyano) q_phase:s->normal reverse Try different RP (Phenyl-Hexyl) q_phase:s->reverse q_params Are other parameters optimal? Adjust flow rate/temp. q_mobile->q_params No q_mobile->solution Yes gradient Optimize Gradient (Make it shallower) q_mobile:s->gradient solvent solvent q_mobile:s->solvent additive Add an Additive (e.g., TFA) q_mobile:s->additive q_params->solution No flow Lower Flow Rate q_params:s->flow temp Vary Temperature q_params:s->temp

Caption: Decision tree for troubleshooting poor chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the this compound diastereomers? A1: The synthesis from 4-methyl-2-picolinic acid first produces a mixture of cis and trans diastereomers after hydrogenation.[1] The first step is typically a separation of these two groups. The desired trans isomer is then subjected to a chiral resolution to separate the (2R,4R) enantiomer from the (2S,4S) enantiomer. The two most common industrial and lab-scale techniques for this chiral resolution are:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic trans mixture with a single enantiomer of a chiral resolving agent (like L-tartaric acid) to form two diastereomeric salts.[2] These salts have different physical properties, most importantly solubility, allowing one to be crystallized selectively.[3] This method is often preferred for large-scale production due to its cost-effectiveness and scalability.[4]

  • Chiral Chromatography: This uses a chiral stationary phase (CSP) in an HPLC or MPLC system to physically separate the two enantiomers.[9] This method provides excellent separation and is invaluable for analytical assessment of purity, but it can be more expensive and less scalable for large quantities compared to crystallization.

Q2: How do I choose the right chiral resolving agent for crystallization? A2: The choice is based on finding an agent that forms a stable, crystalline salt with your compound and imparts a significant difference in solubility between the two resulting diastereomeric salts. For 4-methylpiperidine-2-carboxylic acid and its esters, which are basic, an acidic resolving agent is used. The literature strongly supports the use of:

  • L-Tartaric Acid: A patent for preparing the ethyl ester of this compound specifies using L-tartaric acid in an acetone/ethanol mixture.[2]

  • D-Mandelic Acid: Another patent mentions mandelic acid as a suitable choice.[1]

  • Dibenzoyl-L-tartaric acid: This is another effective, albeit more expensive, resolving agent for piperidine derivatives.[3]

The selection is often empirical. It is recommended to start with L-tartaric acid due to its documented success and lower cost.

Q3: How can I confirm the absolute stereochemistry and diastereomeric purity of my final product? A3: A combination of analytical techniques is required for unambiguous confirmation:

  • Diastereomeric Purity (d.e.): Chiral HPLC is the primary method.[9] An analytical method should be developed that shows baseline separation (Rs > 1.5) between the (2R,4R) and (2S,4S) peaks. The d.e. is calculated from the relative peak areas.

  • Chemical Structure and Purity: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any residual solvents or chemical impurities.[9]

  • Absolute Stereochemistry: While chromatographic and NMR data confirm relative purity, they do not definitively prove the absolute (R/S) configuration. The gold standard for this is X-ray crystallography of a suitable crystal of either the final compound or one of its diastereomeric salts.[9]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization with L-Tartaric Acid

This protocol is a representative example based on literature procedures for the ethyl ester precursor.[2]

  • Dissolution: In a reaction vessel, dissolve 1.0 equivalent of the racemic trans-4-methylpiperidine-2-carboxylic acid ethyl ester in a suitable solvent volume (e.g., 10 volumes of acetone/ethanol, 25:1 v/v).

  • Addition of Resolving Agent: Add 1.0 to 1.2 equivalents of L-tartaric acid to the solution.

  • Heating: Heat the mixture gently (e.g., to 40-50 °C) with stirring until all solids are completely dissolved.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly to ambient temperature. The formation of crystalline solids should be observed. Stir the resulting slurry for an additional 2-4 hours at room temperature.

  • Chilling: Cool the slurry further in an ice bath (0-5 °C) for at least 1 hour to maximize the yield of the crystallized salt.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent mixture.

  • Analysis & Recrystallization: Dry the crystals and determine the diastereomeric excess (d.e.) by chiral HPLC. If the d.e. is below the desired specification (>99%), repeat steps 1-6 using the enriched crystalline material.

  • Liberation of Free Base/Acid: Once the desired purity is achieved, dissolve the tartrate salt in water. Basify the solution (e.g., with potassium carbonate) and extract the free ester with an organic solvent (e.g., dichloromethane).[2] If the free acid is the target, subsequent hydrolysis of the ester would be performed.

Protocol 2: Chiral HPLC Method Development for Purity Analysis
  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC). These are robust and versatile.

  • Mobile Phase Screening:

    • Normal Phase Mode: This is often a good starting point.

      • Mobile Phase A: Hexane/Isopropanol (90:10 v/v)

      • Mobile Phase B: Hexane/Ethanol (90:10 v/v)

    • Reverse Phase Mode:

      • Mobile Phase C: Water with 0.1% Formic Acid / Acetonitrile (gradient)

      • Mobile Phase D: 10 mM Ammonium Bicarbonate Buffer / Methanol (gradient)

  • Initial Run:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

    • Injection Volume: 5 µL of a ~1 mg/mL solution.

  • Optimization: Based on the initial screening results, systematically optimize the separation.

    • If peaks are observed but not resolved, try an isocratic run at a mobile phase composition just before the peaks elute.

    • If resolution is still poor, change the alcohol modifier in normal phase (e.g., isopropanol to ethanol) or the organic solvent in reverse phase (acetonitrile to methanol).[11]

    • Adjust the flow rate and temperature to fine-tune the resolution and peak shape.

References

  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • CN101712645B - Preparation method for (2R, 4R)
  • CN108047125A - The preparation method of one kind (2R, 4R)
  • Help with separation of diastereomers.
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...
  • How to separate the diastereomer peak
  • Separation of diastereomers - Chrom
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - eScholarship. [Link]
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. [Link]
  • The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,...

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Technical Support Center: Optimizing Chiral Resolution of 4-Methylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 4-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the separation of this critical chiral intermediate. The following sections are structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established scientific principles and methodologies.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution by forming diastereomeric salts is a robust and scalable method for separating enantiomers.[1][2] It relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a chiral resolving agent.[1][3]

Troubleshooting Guide & FAQs

Question: I've mixed my racemic 4-methylpiperidine-2-carboxylic acid with a chiral resolving agent, but no crystals are forming. What should I do?

Answer: Failure to crystallize is a common issue and can be addressed by systematically evaluating several factors:

  • Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the diastereomeric salts to a moderate extent, creating a supersaturated solution upon cooling or concentration that allows the less soluble salt to crystallize selectively.

    • Troubleshooting Steps:

      • Increase Concentration: Carefully concentrate the solution by evaporating the solvent. Be cautious not to form an oil, which can inhibit crystallization.

      • Introduce an Anti-Solvent: Add a solvent in which the salts are poorly soluble to induce precipitation. This must be done slowly to encourage crystal growth rather than amorphous precipitation.

      • Solvent Screening: If the above fails, a systematic solvent screen is necessary. Common solvents for resolving amino acid derivatives include alcohols (methanol, ethanol), water, or mixtures thereof.[4] A patent for a similar compound suggests methanol is a preferred resolution solvent.[4]

      • Temperature Cycling: Subject the solution to temperature cycles (e.g., heating to 40-50°C then cooling slowly to room temperature, followed by further cooling to 0-5°C) to promote nucleation.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can be highly effective at inducing crystallization in a supersaturated solution.[3]

Question: My resolution yields a product with low enantiomeric excess (ee). How can I improve its purity?

Answer: Low enantiomeric excess is typically due to either co-precipitation of the more soluble diastereomer or incomplete separation.

  • Recrystallization: The most effective method to enhance ee is to perform one or more recrystallizations of the diastereomeric salt.[2] Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the optical purity of the final enantiomer after the resolving agent is removed.

  • Molar Ratio of Resolving Agent: The stoichiometry between the racemic compound and the resolving agent is a key parameter.[1]

    • Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher ee in the crystallized salt, although the theoretical yield is limited to 50%.

    • Conversely, using molar ratios greater than 1.5 can sometimes improve purity by shifting the complex chemical equilibria in the solution.[1]

  • Choice of Resolving Agent: Not all resolving agents are equally effective. For 4-methylpiperidine-2-carboxylic acid, which is a cyclic amino acid, chiral acids are the resolving agents of choice.[2]

    • Recommended Agents: Based on literature and patents for this molecule and its derivatives, successful resolving agents include L-tartaric acid, D-mandelic acid, and D-camphorsulfonic acid.[4][5] Di-benzoyl-L-tartaric acid is also a powerful resolving agent for similar piperidine derivatives.[6]

    • Rationale: The effectiveness of a resolving agent depends on its ability to form a stable, well-ordered crystal lattice with one enantiomer while the other diastereomeric salt remains in solution. This is governed by specific intermolecular interactions (hydrogen bonding, ionic bonds, van der Waals forces).

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation & Isolation Racemate Racemic (±)-Acid Mix Dissolve & Mix Racemate->Mix Agent Chiral Resolving Agent (e.g., D-Mandelic Acid) Agent->Mix Solvent Select Solvent (e.g., Methanol) Solvent->Mix Cool Cool / Concentrate Induce Crystallization Mix->Cool Form Diastereomeric Salts in Solution Filter Filtration Cool->Filter Crystals Less Soluble Diastereomeric Salt (e.g., (R)-Acid·(D)-Agent) Filter->Crystals MotherLiquor Mother Liquor with More Soluble Salt (e.g., (S)-Acid·(D)-Agent) Filter->MotherLiquor Liberate_R Liberate Free Acid (pH Adjustment / Extraction) Crystals->Liberate_R Liberate_S Liberate Free Acid (Workup) MotherLiquor->Liberate_S Pure_R Pure (R)-Enantiomer Liberate_R->Pure_R Pure_S Recovered (S)-Enantiomer Liberate_S->Pure_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to catalyze a reaction (e.g., acylation, hydrolysis) on one enantiomer at a much faster rate than the other.[7][8] This results in a mixture of a product and the unreacted, enantiomerically enriched starting material, which can then be separated.

Troubleshooting Guide & FAQs

Question: My enzymatic resolution is very slow, or the conversion stops at a low percentage. What could be the cause?

Answer: Low enzyme activity can stem from several sources:

  • Enzyme Choice: The selected enzyme may not be suitable for the substrate. Lipases (e.g., from Candida antarctica, Lipase B or CAL-B) and esterases are commonly used for resolving piperidine derivatives and carboxylic acids.[8][9] It may be necessary to screen a panel of different enzymes.

  • Reaction Conditions:

    • pH and Temperature: Every enzyme has an optimal pH and temperature range. Ensure your reaction buffer and temperature are aligned with the enzyme's specifications.

    • Solvent: Organic solvents are often used to solubilize substrates and can dramatically impact enzyme activity and selectivity.[7][10] Toluene, methyl tert-butyl ether (MTBE), and hexane are common choices. Ensure the solvent is anhydrous, as water content can affect the reaction equilibrium.[7]

  • Enzyme Deactivation: The substrate, product, or acylating agent (or a byproduct) might be inhibiting or deactivating the enzyme. Try running the reaction at a lower substrate concentration.

Question: The enantioselectivity of my enzymatic reaction is poor. How can I improve it?

Answer: Improving the enantiomeric ratio (E-value) is key to a successful kinetic resolution.

  • Optimize the Acylating Agent: For the resolution of an amine or alcohol, the choice of acylating agent is crucial. In a study on a piperidine atropisomer, trifluoroethyl isobutyrate was found to be a highly effective acylating agent with a lipase.[7][10] Screening different activated esters (e.g., vinyl, ethyl, or trifluoroethyl esters of various acids) can significantly improve selectivity.

  • Solvent Engineering: As with activity, the solvent has a profound effect on selectivity.[7][10] Changing the solvent can alter the enzyme's conformation, thereby influencing how the enantiomers fit into the active site.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. A balance must be struck between selectivity and reaction time.

Principle of Enzymatic Kinetic Resolution

G cluster_0 Reaction Mixture (at ~50% Conversion) Racemate Racemic Substrate (R)-Sub + (S)-Sub Enzyme Enzyme (e.g., Lipase) Racemate->Enzyme Product Product (e.g., (R)-Amide) Enzyme->Product k_fast (Fast Reaction) Unreacted Unreacted Substrate (Enriched in (S)-Sub) Enzyme->Unreacted k_slow (Slow Reaction) Separator Separation (Chromatography / Extraction) Product->Separator Unreacted->Separator Final_Product Pure (R)-Product Separator->Final_Product Isolate Product Final_Reactant Pure (S)-Substrate Separator->Final_Reactant Isolate Substrate

Caption: Principle of separating enantiomers using enzymatic kinetic resolution.

Section 3: Chromatographic Resolution (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers.[11][12]

Troubleshooting Guide & FAQs

Question: I'm not getting any separation of my enantiomers on a chiral column. Where do I start troubleshooting?

Answer: A lack of resolution (Rs < 1.5) requires a systematic approach to method development.

  • Confirm Column Choice: Ensure the Chiral Stationary Phase (CSP) is appropriate for your molecule. For amino acid derivatives, popular choices include:

    • Polysaccharide-based CSPs: (e.g., Chiralpak®, Chiralcel® series). These are broadly applicable and highly successful for a wide range of compounds.[11]

    • Pirkle-type CSPs: These are effective for molecules with π-acidic or π-basic groups.[13]

    • Macrocyclic Antibiotic CSPs: (e.g., Vancomycin-based). These are particularly useful for amino acids.[14]

  • Mobile Phase Composition: This is the most critical parameter to adjust.

    • Normal Phase (NP): Typically mixtures of hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol). The percentage of alcohol dramatically affects retention and selectivity. Small changes (e.g., from 2% to 5% IPA) can have a large impact.[15]

    • Additives/Modifiers: For an acidic compound like yours, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is often essential to improve peak shape and achieve resolution.[15][16] For basic compounds, a basic modifier (e.g., diethylamine) is used.

    • Reversed Phase (RP): Less common for this type of compound but involves aqueous buffers and organic modifiers like acetonitrile or methanol.

  • Column Equilibration: Chiral columns, especially in normal phase, can require extensive equilibration time (30-60 minutes or more) with the mobile phase before becoming stable.[15] Insufficient equilibration is a common cause of poor or drifting results.

Question: My resolution is good, but the peak shape is poor (tailing or fronting). How can I fix this?

Answer: Poor peak shape is often related to secondary interactions or sample overload.

  • Optimize Additives: As mentioned above, acidic or basic additives are crucial for suppressing unwanted ionic interactions between the analyte and the silica support or CSP, leading to sharper peaks.

  • Sample Solvent: The sample should be dissolved in the mobile phase if possible. Injecting a sample in a solvent much stronger than the mobile phase will cause peak distortion.

  • Reduce Mass Load: Injecting too much sample can overload the column, leading to broad, triangular peaks. Reduce the injection volume or sample concentration.

Question: Should I use HPLC or SFC for my separation?

Answer: Both techniques are viable, but SFC often offers significant advantages for chiral separations.

  • SFC Advantages: Uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, higher efficiency, and significantly reduced solvent consumption compared to HPLC.[12][17] It is often considered the technique of choice for high-throughput chiral screening and purification.

  • HPLC Advantages: The technology is widely available, and method development can be more straightforward for those unfamiliar with SFC. A vast library of existing methods is available.

Comparison of Chiral Stationary Phases (CSPs)
CSP TypeChiral Selector ExampleTypical Mobile Phases (NP)Strengths for 4-Methylpiperidine-2-Carboxylic Acid
Polysaccharide Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hexane/IPA, Hexane/EthanolBroad applicability, high success rate for diverse structures.[11]
Pirkle-Type (R,R)-Whelk-O 1Hexane/IPAGood for compounds with aromatic rings and H-bond donors/acceptors.[13]
Macrocyclic Antibiotic Vancomycin, TeicoplaninACN/Methanol/BuffersSpecifically designed for amino acids, utilizes multiple interaction types.[14]
Ion-Exchange Chiral crown ethers or ligand-exchangeAqueous buffersCan be highly selective but often requires specific conditions.

Appendix: Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

  • Dissolution: Dissolve one equivalent of racemic 4-methylpiperidine-2-carboxylic acid in a minimal amount of a suitable heated solvent (e.g., methanol, ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., D-mandelic acid) in the same solvent. Add this solution to the racemate solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4°C) or freezer (-20°C) overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the diastereomeric salt.

  • Purity Check: Dry the crystals and determine their purity (e.g., by measuring optical rotation or by liberating the acid and analyzing by chiral HPLC).

  • Recrystallization (if needed): If the enantiomeric excess is insufficient, recrystallize the salt from a fresh portion of the hot solvent to further purify it.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and adjust the pH with a strong acid (e.g., HCl) or base (e.g., NaOH) to break the salt. Extract the liberated enantiomer with an appropriate organic solvent.

  • Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or SFC.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution (Ester Hydrolysis)

(Assumes resolution of a racemic methyl or ethyl ester of the title compound)

  • Reaction Setup: To a solution of the racemic ester of 4-methylpiperidine-2-carboxylic acid in a phosphate buffer (e.g., 100 mM, pH 7.0), add the selected enzyme (e.g., a lipase or esterase, either free or immobilized). A co-solvent like DMSO may be needed to ensure solubility.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC to determine the conversion percentage.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent and denaturing the enzyme (e.g., by pH shift).

  • Separation: Separate the resulting product (the enantiomerically enriched carboxylic acid) from the unreacted starting material (the enantiomerically enriched ester). This is typically achieved by an acid-base extraction.

    • Acidify the aqueous layer to protonate the newly formed carboxylic acid.

    • Extract with an organic solvent (e.g., ethyl acetate) to isolate the acid.

    • The unreacted ester will remain in the organic layer from the initial workup.

  • Analysis: Determine the enantiomeric excess of both the isolated acid and the recovered ester using a validated chiral HPLC or SFC method.

References

  • Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Request PDF: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Abreu, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Contente, M. L., et al. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]
  • LibreTexts Chemistry. (2019). 6.
  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
  • WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
  • Aboul-Enein, H. Y., & Islam, M. R. (1991). Chiral separation of nipecotic acid amides.
  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters. [Link]
  • Bosits, M. H., et al. (2022).
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • Request PDF: Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase.
  • Regis Technologies. (n.d.).
  • Fernandes, C., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]
  • Ilisz, I., et al. (2022).
  • PubMed. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. [Link]
  • CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
  • Feibush, B., et al. (1982). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
  • Al-Saeed, F. A., et al. (2024).
  • MDPI. (2021). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Link]
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Nishijo, J., et al. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods. [Link]
  • George, A. (2020). Trouble with chiral separations.
  • ResearchGate. (2014). How can I improve my chiral column resolution? [Link]
  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. [Link]
  • ResearchGate. (n.d.).
  • Request PDF: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
  • PubMed. (2023). Use of N-(4-aminophenyl)
  • PubMed. (2024).

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Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Piperidine Synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. However, its synthesis is often plagued by a variety of side reactions that can diminish yields, complicate purification, and compromise stereochemical integrity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanistic insights into common challenges, offering robust troubleshooting strategies and preventative measures. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues encountered at the bench.

Section 1: Reductive Amination

Reductive amination is a widely utilized method for constructing the piperidine ring, typically through the intramolecular cyclization of an amino-aldehyde or amino-ketone, or intermolecularly by reacting a precursor with an amine. While powerful, this method is susceptible to several side reactions.

Troubleshooting Guide: Reductive Amination

Question 1: Why is the yield of my desired piperidine unexpectedly low?

Answer: Low yields in reductive amination often trace back to one of two critical phases: inefficient imine/iminium ion formation or competing reduction pathways.

  • Inefficient Imine/Iminium Formation: The initial condensation of the amine and carbonyl to form an imine or iminium ion is a reversible equilibrium.[1] If this equilibrium does not favor the imine intermediate, the subsequent reduction step will be inefficient.

    • Causality: The presence of water, a byproduct of condensation, can drive the equilibrium back towards the starting materials.[2] Additionally, suboptimal pH can hinder the reaction; acidic conditions are required to protonate the hydroxyl group of the hemiaminal intermediate to facilitate water elimination, but highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[3]

    • Solutions:

      • Water Removal: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[4] For reactions at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.

      • pH Control: Use a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation without passivating the amine nucleophile.[4] The optimal pH is typically between 4 and 5.[3]

      • Increase Reactant Concentration: Higher concentrations can shift the equilibrium toward the imine product.[4]

  • Competing Reduction of the Carbonyl Starting Material: This is a common issue when using strong, non-selective reducing agents.

    • Causality: Hydride reagents can reduce both the desired iminium ion and the carbonyl group of the starting material. If the rate of carbonyl reduction is competitive with or faster than imine formation, a significant portion of the starting material will be converted to the corresponding alcohol byproduct.[5]

    • Solutions:

      • Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations because it is less reactive and selectively reduces the protonated iminium ion over the carbonyl group.[4] This allows for a one-pot procedure where all reagents can be combined.[4]

      • Stepwise Procedure: If using a stronger reducing agent like sodium borohydride (NaBH₄), perform the reaction in two steps. First, allow the imine to form completely (monitoring by TLC or LC-MS), then add the reducing agent.[4][6]

Question 2: I'm observing the formation of an enamine byproduct. Why is this happening and how can I prevent it?

Answer: Enamine formation occurs when a deprotonation happens at the α-carbon of the iminium ion intermediate, rather than the intended reduction of the C=N bond.[7]

  • Causality: This side reaction is more prevalent with secondary amines, which lack a proton on the nitrogen in the iminium ion stage.[3] The reaction mechanism then favors deprotonation of an adjacent C-H bond to form the more stable, neutral enamine.[8] While less common in intramolecular cyclizations leading to piperidines (which typically involve primary amines), it can be a significant pathway in intermolecular reactions or with certain substrates.

  • Solutions:

    • Control of Reaction Conditions: Ensure the reaction conditions strongly favor the reduction of the iminium ion. Using a sufficiently reactive hydride source and maintaining an appropriate pH can help.

    • Choice of Amine: When designing an intermolecular synthesis, be aware that secondary amines will lead to enamines if an α-proton is available.[3]

Comparative Data: Reducing Agents in Reductive Amination
Reducing AgentSelectivityTypical SolventsKey AdvantagesCommon Issues & Side Reactions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for iminium ions over ketones/aldehydes.[4]DCE, THF, DCMAllows for a convenient one-pot reaction; mild conditions.[4]Hydrolytically sensitive; can acetylate amines over long reaction times.[9]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at acidic pH.[10]MeOH, EtOHEffective and well-established.Highly toxic (releases HCN gas at pH < 10); often requires careful pH control.[11]
Sodium Borohydride (NaBH₄) Non-selective; reduces both imines and carbonyls.[5]MeOH, EtOHInexpensive and readily available.Requires a two-step procedure (imine formation first); can lead to alcohol byproducts if added prematurely.[4][6]
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) Effective for imine reduction, but can also reduce other functional groups.Alcohols, Acetic Acid"Green" method with high atom economy; can be highly stereoselective.[2]May require high pressure; potential for catalyst poisoning; may reduce other functional groups (e.g., alkenes, nitro groups).
Visualizing the Reductive Amination Workflow

G cluster_start Reaction Setup cluster_imine Imine Formation (Equilibrium) cluster_reduction Reduction Step cluster_troubleshooting Troubleshooting start Combine Amine and Carbonyl Substrates add_acid Add Catalytic Acid (e.g., Acetic Acid) start->add_acid add_drying Add Dehydrating Agent (e.g., MgSO4) start->add_drying imine_check Monitor Imine Formation (TLC, LC-MS) add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) imine_check->add_reductant Imine Detected add_acid->imine_check add_drying->imine_check product Desired Piperidine Product add_reductant->product low_yield Low Yield? product->low_yield side_products Side Products Observed? (e.g., Alcohol, Enamine) product->side_products low_yield->imine_check No re_evaluate Re-evaluate Reducing Agent and Reaction Conditions side_products->re_evaluate Yes re_evaluate->start

Caption: Troubleshooting workflow for reductive amination.

Section 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline, a common core in piperidine-containing alkaloids.[12] The key intermediate is an electrophilic iminium ion that undergoes intramolecular cyclization.[13]

Troubleshooting Guide: Pictet-Spengler Reaction

Question 1: My Pictet-Spengler reaction is sluggish or fails to proceed. What are the likely causes?

Answer: A stalled Pictet-Spengler reaction typically points to issues with either the activation of the carbonyl component or the nucleophilicity of the aromatic ring.

  • Insufficient Electrophilicity of the Iminium Ion: The driving force of the reaction is the cyclization of the aromatic ring onto the iminium ion.[12] If the iminium ion is not sufficiently electrophilic, the reaction will not proceed.

    • Causality: The reaction is acid-catalyzed because the initially formed imine is often not electrophilic enough for the ring closure to occur.[12] Insufficient acid or an overly weak acid will fail to generate the required concentration of the more electrophilic iminium ion.

    • Solutions:

      • Acid Choice and Loading: Ensure an appropriate acid catalyst is used. Trifluoroacetic acid (TFA) is commonly employed. For less reactive systems, stronger acids may be necessary.[14] The catalyst loading can range from catalytic amounts to stoichiometric, depending on the substrates.[14]

      • N-Acyliminium Ion Variant: For particularly challenging cyclizations, the imine can be acylated to form a highly reactive N-acyliminium ion intermediate. This species is a much more potent electrophile and can undergo cyclization under milder conditions.[8][12]

  • Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an intramolecular electrophilic aromatic substitution.

    • Causality: Aromatic rings with electron-withdrawing groups are deactivated and will be poor nucleophiles, leading to slow or no reaction. In contrast, electron-rich aromatic systems, such as indoles or phenols, are highly reactive.[15]

    • Solutions:

      • Substrate Design: This is a fundamental limitation. The Pictet-Spengler reaction works best with electron-rich β-arylethylamines.

      • Harsher Conditions: For less nucleophilic systems, higher temperatures and stronger acids may be required, though this increases the risk of side reactions.[12]

Question 2: I'm observing significant byproduct formation. What are the common side reactions?

Answer: Byproducts in the Pictet-Spengler reaction often arise from the instability of the starting materials or intermediates under acidic conditions.

  • Aldehyde Self-Condensation: Aldehydes, particularly unhindered ones, can undergo acid-catalyzed self-condensation or polymerization.[16]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the aldehyde to ensure full consumption of the more valuable amine starting material, but avoid a large excess.[15] Slow addition of the aldehyde can also help maintain a low concentration, minimizing self-reaction.

  • Oxidation of the Product: The tetrahydro-β-carboline product can be susceptible to oxidation to the corresponding aromatic β-carboline, especially at elevated temperatures with prolonged exposure to air.[14]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction closely to avoid unnecessarily long reaction times.

  • Decomposition of Starting Materials: Some starting materials, like dopamine, are sensitive to acid and can decompose under the reaction conditions.[16]

    • Solution: Use milder reaction conditions where possible. This may involve using a weaker acid, lower temperatures, or switching to the N-acyliminium ion variant which often requires less harsh conditions.[8]

Protocol: Minimizing Side Reactions in a Pictet-Spengler Cyclization

This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline using conditions designed to minimize byproduct formation.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the tryptamine derivative (1.0 eq.). Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).

  • Aldehyde Addition: Add the aldehyde (1.1-1.2 eq.) to the solution.

  • Acid Catalyst: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 1.0-2.0 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir under an inert atmosphere. Monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

Section 3: N-Alkylation of Piperidines

Direct N-alkylation of a pre-formed piperidine ring is a common functionalization strategy. However, this seemingly straightforward Sₙ2 reaction is often complicated by over-alkylation.

Troubleshooting Guide: N-Alkylation

Question: How can I prevent the formation of the dialkylated quaternary ammonium salt in my N-alkylation reaction?

Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation.[17] It occurs because the mono-alkylated piperidine product (a tertiary amine) is often still nucleophilic and can react with a second molecule of the alkylating agent.

  • Causality: The relative rates of the first and second alkylation reactions determine the product distribution. If the second alkylation is fast, a significant amount of the quaternary salt will be formed.

  • Solutions:

    • Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkylating agent (1.0-1.1 eq.) slowly to the reaction mixture. This ensures that the concentration of the alkylating agent is always low, favoring reaction with the more abundant starting secondary amine.[18]

    • Use a Large Excess of the Amine: Alternatively, using a large excess of the piperidine starting material can statistically favor mono-alkylation.[19] However, this is often not practical if the piperidine is a valuable or complex intermediate.

    • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[19]

    • Choice of Base: If a base is used to scavenge the acid byproduct (e.g., HBr from an alkyl bromide), a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is a good choice. It will deprotonate the piperidinium salt formed after the first alkylation but is too bulky to act as a competing nucleophile.[18]

Section 4: Epimerization

Maintaining stereochemical integrity is paramount in pharmaceutical synthesis. Epimerization, the inversion of a stereocenter, is a common pitfall in piperidine chemistry, particularly at the α-carbon to the nitrogen.

Troubleshooting Guide: Epimerization

Question: I am observing a loss of stereochemical purity in my substituted piperidine product. What is causing this epimerization?

Answer: Epimerization in piperidines typically occurs at an activated stereocenter, most commonly the α-carbon, via the formation of a planar intermediate.

  • Base-Catalyzed Epimerization: This is the most frequent cause.

    • Causality: The proton on the α-carbon to the piperidine nitrogen is weakly acidic. A sufficiently strong base can abstract this proton to form a planar, achiral enamine or a resonance-stabilized carbanion.[20] Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of diastereomers and scrambling of the original stereochemistry.[20]

    • Solutions:

      • Avoid Strong Bases: Whenever possible, use mild reaction conditions and avoid strong, non-selective bases (e.g., alkoxides, organolithiums) if there is a sensitive stereocenter.

      • Low Temperatures: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.[20]

      • Protecting Groups: N-protection with an electron-withdrawing group (e.g., Boc, Cbz) can decrease the basicity of the nitrogen and may influence the acidity of the α-proton, sometimes mitigating epimerization.

  • Photocatalytic Epimerization: While often a side reaction, this process can also be used strategically.

    • Causality: It has been shown that visible light photocatalysis in the presence of a hydrogen atom transfer (HAT) agent can lead to the epimerization of piperidines.[21][22] The reaction proceeds through an α-amino radical intermediate, which can equilibrate to the thermodynamically more stable diastereomer.[21] This can be an unwanted side reaction if the desired product is the thermodynamically less stable isomer.

    • Solutions:

      • Protect from Light: If photocatalytically active reagents are present, protect the reaction from light.

      • Leverage as a Strategy: Conversely, if the desired product is the thermodynamically more stable diastereomer and the synthesis yields the less stable one, a photocatalytic epimerization step can be intentionally employed to correct the stereochemistry.[21][23]

Visualizing the Epimerization Mechanism

Caption: Mechanism of base-induced epimerization.

Section 5: Purification Strategies

Effective purification is crucial for removing side products and unreacted starting materials. The choice of method depends on the physical properties of the desired piperidine and the impurities.

Frequently Asked Questions: Purification

Question: I am having difficulty separating my piperidine product from unreacted pyridine starting material after a hydrogenation reaction. Why is simple distillation not working?

Answer: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor phase.[24] This azeotrope contains approximately 92% piperidine and 8% pyridine, making complete separation by conventional fractional distillation impossible.[25]

  • Solutions:

    • Azeotropic Distillation with an Entrainer: Adding water or a non-aromatic hydrocarbon like toluene can form a new, lower-boiling azeotrope with one of the components (typically pyridine), allowing for its selective removal.[26][27]

    • Selective Salt Formation: A highly effective chemical separation involves bubbling carbon dioxide (CO₂) through a solution of the mixture. Piperidine is a stronger base than pyridine and will selectively react to form solid piperidine carbonate, which can be filtered off. The free base is then regenerated by treatment with a strong base like NaOH.[24][25]

Question: My piperidine product is an oil and difficult to purify by crystallization. What is the best general approach for purification?

Answer: For non-crystalline, polar compounds like many substituted piperidines, flash column chromatography is the method of choice.

  • Best Practices for Chromatography:

    • Solvent System (Eluent): Develop a solvent system using TLC that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common mobile phase is a mixture of hexanes and ethyl acetate.

    • Tailing Reduction: Piperidines are basic and can "tail" (streak) on silica gel, which is acidic. To prevent this and achieve sharp bands, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[28]

    • Acid-Base Extraction: Before chromatography, an aqueous acid-base workup can be highly effective. Dissolve the crude mixture in an organic solvent and wash with dilute acid (e.g., 1M HCl). The basic piperidine product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified piperidine back into an organic solvent.[24]

References

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
  • Shen, Z., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
  • Neely, J. M., & Rovis, T. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.
  • Engel, K. H. (1944). Purification of piperidine. U.S.
  • Stasse, H. L. (1944). Process for purifying piperidine. U.S.
  • Walker, M. M., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • ResearchGate. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer | Request PDF. [Link]
  • Shanghai Jiuxing Thermal Oil Co., Ltd. (2018). Method for treating mixed liquid containing piperidine and water.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
  • ResearchGate. (n.d.). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | Request PDF. [Link]
  • SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Yancheng Dehong Chemical Co., Ltd. (2025).
  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Movassaghi, M., & Sisco, R. M. (2019). Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A.
  • Bentham Science. (n.d.). Synthetic versus enzymatic pictet-spengler reaction: An overview. [Link]
  • G. D'Agostino, et al. (2016). The Pictet-Spengler Reaction Updates Its Habits.
  • Wikipedia. (n.d.).
  • Nielsen, T. E., & Schreiber, S. L. (2008). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry. [Link]
  • Stasse, H. L. (1944). Process for the purification of piperidine. U.S.
  • Reddit. (2025).
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
  • Shandong Xinhua Pharmaceutical Co., Ltd. (2009). A kind of purification method of high-purity piperidine.
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Sources

Technical Support Center: Synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

The synthesis of this compound, a key chiral intermediate in the synthesis of various pharmaceutical agents, presents notable challenges, particularly in controlling stereochemistry and maximizing yield. This guide will help you address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is consistently low. What are the general principles I should reconsider?

A: Low overall yield in a multi-step synthesis is a common issue stemming from the multiplicative effect of individual step yields. A comprehensive review of your synthetic strategy is crucial. Key areas to focus on include:

  • Retrosynthetic Analysis: Re-evaluate your synthetic plan. Are there alternative, more efficient routes to the target molecule? A well-thought-out retrosynthetic analysis can often reveal more optimal pathways.

  • Reaction Conditions: Each step needs to be optimized for temperature, solvent, concentration, and reaction time. Small adjustments can lead to significant improvements in yield.

  • Purification Techniques: Ensure that your purification methods (e.g., chromatography, recrystallization) are efficient and minimize product loss.[1]

  • Protecting Groups: If you are using protecting groups, ensure they are robust under the reaction conditions and can be removed with high efficiency.

Q2: I'm having trouble with the stereoselectivity of my reaction, resulting in a mixture of diastereomers. How can I improve this?

A: Achieving high diastereoselectivity is a critical challenge in the synthesis of polysubstituted piperidines.[2][3][4] The formation of undesired stereoisomers can often be attributed to the reaction mechanism and conditions.

  • Catalyst Choice: The catalyst can significantly influence the stereochemical outcome. For instance, in Aza-Diels-Alder reactions, the choice of Lewis acid can determine whether the reaction proceeds via a concerted or stepwise pathway, impacting stereoselectivity.[5]

  • Reaction Pathway: Understanding the reaction mechanism is key. For example, visible-light-driven radical silylative cyclization of aza-1,6-dienes has been shown to produce densely functionalized piperidines with good to excellent diastereoselectivity, influenced by the geometry of the olefin.[3]

  • Substrate Control: The stereochemistry of your starting materials can direct the formation of a specific diastereomer. Utilizing chiral auxiliaries or substrates with inherent stereocenters can be an effective strategy.

Q3: What is a common synthetic route for this compound, and what are the critical steps?

A: A frequently employed route starts from 4-methyl-2-picolinic acid. This method involves a sequence of reduction, esterification, and chiral resolution.[6]

The key steps and their rationale are:

  • Hydrogenation Reduction: The pyridine ring of 4-methyl-2-picolinic acid is reduced to a piperidine ring. This is a critical step for establishing the core structure.

  • Esterification: The carboxylic acid is converted to an ester, which facilitates purification and handling in subsequent steps.

  • Crystallization and Resolution: This is the crucial step for isolating the desired (2R,4R) stereoisomer. A chiral resolving agent, such as D-mandelic acid or L-tartaric acid, is used to form diastereomeric salts that can be separated by crystallization.[6][7]

Q4: During the chiral resolution step, my yield of the desired diastereomeric salt is low. What are the potential causes and solutions?

A: Low yield during chiral resolution can be frustrating. Several factors can contribute to this issue.

  • Solvent System: The choice of solvent is critical for selective crystallization. Experiment with different solvents or solvent mixtures to find the optimal conditions for precipitating the desired salt while keeping the undesired diastereomer in solution.[7][8]

  • Cooling Rate: A slow and controlled cooling process often leads to better crystal formation and higher purity. Rapid cooling can trap impurities and the undesired diastereomer.[9]

  • Purity of the Racemic Mixture: Impurities in the starting racemic mixture can interfere with crystallization. Ensure your material is of high purity before attempting resolution.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the synthesis of this compound and offers targeted solutions.

Problem 1: Low Yield in the Hydrogenation of 4-Methyl-2-Picolinic Acid
Potential Cause Recommended Solution(s) Scientific Rationale
Catalyst Inactivity Use a fresh batch of catalyst (e.g., PtO₂, Rh/C).[5][10] Ensure the catalyst is not poisoned by impurities in the starting material or solvent.The catalyst's surface can be deactivated by contaminants, reducing its efficiency. Heterogeneous catalysts have a finite lifetime and can lose activity over time.
Incomplete Reaction Increase hydrogen pressure or reaction time.[5] Monitor the reaction progress using techniques like TLC or GC-MS to ensure full conversion.[5]The reduction of the aromatic pyridine ring is a thermodynamically demanding process that may require forcing conditions to go to completion.
Side Reactions Over-reduction of the carboxylic acid can occur. Using a milder reducing agent or optimizing the reaction conditions (lower temperature, shorter time) can mitigate this.While the primary goal is to reduce the pyridine ring, harsh conditions can lead to the reduction of other functional groups.
Problem 2: Poor Separation of cis and trans Isomers after Esterification
Potential Cause Recommended Solution(s) Scientific Rationale
Inefficient Crystallization Optimize the solvent system for crystallization. A mixture of solvents, such as methyl tertiary butyl ether (MTBE) and ethanol, can be effective for selectively precipitating one isomer.[7]The solubility of the cis and trans diastereomers can differ significantly in specific solvent systems, allowing for their separation by fractional crystallization.
Isomerization The reaction conditions for esterification might be promoting isomerization. Using milder conditions or a different esterification method could prevent this.Acidic or basic conditions used during esterification can potentially lead to epimerization at the C2 position, scrambling the desired stereochemistry.
Inaccurate Characterization Confirm the identity of the isomers using NMR spectroscopy or other analytical techniques.It is crucial to have a reliable method to distinguish between the cis and trans isomers to accurately assess the efficiency of the separation.
Problem 3: Formation of Byproducts during Synthesis
Potential Cause Recommended Solution(s) Scientific Rationale
Oxidation of Intermediates Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.Piperidine derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of undesired byproducts.[11]
Polymerization Control the reaction temperature and monitor the reaction time closely. Lowering the temperature can often minimize polymerization.[5]Side reactions like polymerization are often kinetically favored at higher temperatures. Careful control of reaction parameters can favor the desired reaction pathway.
Self-Condensation For reactions involving dicarbonyl compounds, such as in reductive amination approaches, self-condensation can be a competing reaction. Control the pH and addition rate of reagents.[12]The formation of an iminium ion, a key intermediate in reductive amination, is a pH-dependent equilibrium. Maintaining the optimal pH range (typically 4-6) is crucial to favor the desired reaction over side reactions.[12]

Experimental Workflows & Diagrams

Workflow: Chiral Resolution of 4-Methylpiperidine-2-carboxylic Acid Ethyl Ester

This workflow outlines a typical procedure for the chiral resolution of the trans-4-methylpiperidine-2-carboxylic acid ethyl ester.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Crystallization cluster_2 Step 3: Recrystallization cluster_3 Step 4: Liberation of Free Base start trans-4-methylpiperidine-2-ethyl formate dissolve Heat to 40°C and stir to dissolve start->dissolve solvent Acetone/Ethanol mixture solvent->dissolve resolving_agent L-tartaric acid resolving_agent->dissolve cool Cool to 20 +/- 5°C dissolve->cool stir Stir for 2h to allow precipitation cool->stir filter1 Filter to collect solid tartrate salt stir->filter1 re_dissolve Dissolve solid in fresh Acetone/Ethanol filter1->re_dissolve re_cool Cool to 20 +/- 5°C to recrystallize re_dissolve->re_cool filter2 Filter to obtain purified tartrate salt re_cool->filter2 dissolve_salt Dissolve tartrate salt in water filter2->dissolve_salt add_base Add 30% Potassium Carbonate solution dissolve_salt->add_base extract Extract with Dichloromethane add_base->extract dry_extract Dry organic phase with Na2SO4 extract->dry_extract evaporate Evaporate solvent dry_extract->evaporate product (2R,4R)-4-methylpiperidine-2-ethyl formate evaporate->product

Caption: Workflow for the chiral resolution of trans-4-methylpiperidine-2-ethyl formate.

Logical Relationship: Troubleshooting Low Stereoselectivity

This diagram illustrates the decision-making process when troubleshooting poor stereoselectivity.

G cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents & Catalysts cluster_mechanism Reaction Mechanism start Problem: Poor Stereoselectivity temp Analyze Reaction Temperature start->temp solvent Evaluate Solvent Polarity start->solvent concentration Check Reactant Concentrations start->concentration catalyst Optimize Catalyst/Lewis Acid start->catalyst chiral_aux Consider Chiral Auxiliary start->chiral_aux pathway Investigate Reaction Pathway (Concerted vs. Stepwise) start->pathway solution1 Optimize Temperature temp->solution1 Lower temperature to favor kinetic product? solution2 Optimize Solvent solvent->solution2 Change solvent to influence transition state? solution3 Optimize Catalyst System catalyst->solution3 Screen different catalysts for higher selectivity? pathway->solution3

Caption: Troubleshooting workflow for poor stereoselectivity.

References

  • Vertex AI Search. (n.d.). Organic Chemistry Multi-Step Synthesis Problems.
  • Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. ACS Publications.
  • PubMed. (2019, December 20). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies.
  • National Institutes of Health. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC.
  • ACS Publications. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • PubMed. (2024, September 16). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Google Patents. (n.d.). CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
  • BenchChem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
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  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt....
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry.
  • WSU. (n.d.). How to Succeed in Multi-Step Organic Synthesis.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. PubMed.
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
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  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
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Technical Support Center: Troubleshooting Catalytic Hydrogenation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these reactions. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyridine hydrogenation reaction is stalled or incomplete. What are the likely causes?

A1: Incomplete hydrogenation is a frequent issue stemming from several factors, primarily related to catalyst activity and reaction conditions. The most common culprit is catalyst poisoning.[1][2] The nitrogen atom in both the pyridine starting material and the piperidine product possesses a lone pair of electrons that can strongly coordinate to the metal surface of the catalyst, effectively blocking active sites and inhibiting further reaction.[1][3] This phenomenon is known as self-poisoning.[3]

Harsh reaction conditions are not always the solution and can sometimes be detrimental. While elevated temperature and pressure are often necessary to overcome the aromatic stability of the pyridine ring, excessively high temperatures can lead to catalyst sintering and a loss of active surface area.[4][5] Conversely, conditions that are too mild (low pressure or temperature) may simply be insufficient to drive the reaction to completion.[2][5]

Q2: I'm observing the formation of partially hydrogenated intermediates, such as tetrahydropyridines. How can I promote complete saturation to the desired piperidine?

A2: The formation of partially hydrogenated intermediates suggests that the reaction is kinetically hindered at a certain stage. The stepwise addition of hydrogen to the pyridine ring can sometimes be interrupted, leading to the accumulation of these intermediates.[6][7] To favor the formation of the fully saturated piperidine, consider the following:

  • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, which can enhance the rate of the subsequent hydrogenation steps.[5][8]

  • Optimize Temperature: While excessively high temperatures can be problematic, a moderate increase can provide the necessary activation energy to hydrogenate the more stable intermediates.[5]

  • Choice of Catalyst: Some catalysts are more effective at achieving full saturation. For instance, rhodium and ruthenium-based catalysts are often cited for their high activity in pyridine hydrogenation.[2][4]

Q3: My substrate contains other reducible functional groups (e.g., nitro, alkene, carbonyl). How can I selectively hydrogenate the pyridine ring without affecting these other groups?

A3: Achieving chemoselectivity in molecules with multiple reducible functionalities is a significant challenge. The choice of catalyst and reaction conditions is paramount. Generally, reducing a pyridine ring requires more forcing conditions than reducing an alkene or a nitro group.[2] Therefore, selective hydrogenation of other functional groups in the presence of a pyridine ring is more common.

However, if the goal is to selectively reduce the pyridine ring, one strategy is to exploit the different reactivity of catalysts. For example, certain rhodium catalysts, like Rhodium(III) oxide, have shown efficacy in hydrogenating pyridines under mild conditions, potentially leaving other sensitive groups intact.[1][9] Another approach involves protecting the more reactive functional groups before carrying out the pyridine hydrogenation under more vigorous conditions.

Conversely, to selectively reduce another functional group while preserving the pyridine ring, milder conditions and catalysts like Palladium on carbon (Pd/C) are often employed.[2][10][11] The addition of an acid can also protonate the pyridine nitrogen, preventing it from coordinating to and poisoning the catalyst, thereby allowing for the selective reduction of the other functional group.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion

Symptoms: The starting material is largely unreacted after the expected reaction time.

Possible Causes & Solutions:

  • Catalyst Deactivation/Poisoning:

    • Diagnosis: The reaction may start but then abruptly stop.

    • Solution: The most common cause is the Lewis basicity of the pyridine nitrogen poisoning the catalyst.[1][12] To mitigate this, consider adding a Brønsted acid (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.[2][13][14] The acid protonates the pyridine nitrogen, forming a pyridinium salt, which prevents the lone pair from binding to the catalyst.[2][13] Be mindful that acidic conditions can influence the selectivity and stability of other functional groups.

  • Insufficiently Active Catalyst:

    • Diagnosis: The chosen catalyst may not be active enough for the specific pyridine derivative.

    • Solution: Switch to a more active catalyst. Rhodium, ruthenium, and iridium-based catalysts are generally more effective for pyridine hydrogenation than palladium or platinum.[4][14] For example, Rh/C, Ru/C, or even homogeneous catalysts like [Ir-OMs] can exhibit superior activity.[15]

  • Sub-optimal Reaction Conditions:

    • Diagnosis: The reaction may be proceeding very slowly.

    • Solution: The hydrogenation of the aromatic pyridine ring is often challenging and requires elevated temperature and pressure to proceed at a reasonable rate.[5][13] Systematically increase the hydrogen pressure (e.g., from 30 bar to 80 bar) and temperature (e.g., from room temperature to 60-80 °C) to find the optimal conditions for your substrate.[5]

Issue 2: Poor Selectivity and Formation of Byproducts

Symptoms: The reaction yields a mixture of the desired product, partially hydrogenated intermediates, and potentially products from the reduction of other functional groups.

Possible Causes & Solutions:

  • Non-selective Catalyst:

    • Diagnosis: Multiple products are observed, indicating the catalyst is active towards various functional groups.

    • Solution: If you desire to hydrogenate only the pyridine ring in the presence of other reducible groups, a highly active but less selective catalyst might be the issue. Consider a catalyst known for its selectivity under specific conditions. For instance, some rhodium oxide catalysts have been reported to selectively hydrogenate pyridines.[1]

  • Interrupted Hydrogenation:

    • Diagnosis: Significant amounts of di- or tetrahydropyridine intermediates are present in the final reaction mixture.

    • Solution: This indicates that the hydrogenation is not proceeding to completion. As mentioned in the FAQs, increasing hydrogen pressure and optimizing the temperature can help drive the reaction forward.[5] Prolonging the reaction time may also be beneficial.

  • Hydrogenolysis of Substituents:

    • Diagnosis: Loss of functional groups, particularly those attached by a benzylic C-O or C-N bond.

    • Solution: This is a common side reaction, especially with palladium catalysts. Switching to a different catalyst, such as rhodium or platinum, may reduce the extent of hydrogenolysis. Milder reaction conditions (lower temperature) can also help minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Pyridine

This protocol provides a general starting point for the hydrogenation of a simple pyridine derivative using a heterogeneous catalyst.

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the pyridine substrate (1.0 mmol) and the chosen catalyst (e.g., 5 mol% Rh/C).

  • Solvent Addition: Add an appropriate solvent (e.g., 10 mL of methanol or trifluoroethanol).[1]

  • Acid Additive (Optional): If catalyst poisoning is suspected, add a stoichiometric amount of an acid (e.g., trifluoroacetic acid, 1.0 mmol).[14]

  • Reaction Execution: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).[5][8]

  • Heating and Stirring: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60-80 °C).[5]

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified by standard methods.

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Piperidine (%)Reference
Ru-PdActivated Carbon10030>99100[4]
Ru-Ptγ-Al2O310030>99~100[4]
RhCarbonAmbientN/A (Electrocatalytic)>9998[13]
PtO2None254VariableVariable[5]
Pd/CCarbon306100Variable (depends on substrate)[16]
Rh2O3None405>99High[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Pyridine Hydrogenation

G start Incomplete Hydrogenation catalyst_check Is the catalyst known to be active for pyridines? start->catalyst_check conditions_check Are the reaction conditions (T, P) sufficient? catalyst_check->conditions_check Yes switch_catalyst Switch to a more active catalyst (e.g., Rh, Ru) catalyst_check->switch_catalyst No poisoning_check Is catalyst poisoning suspected? conditions_check->poisoning_check Yes increase_conditions Increase H2 pressure and/or temperature conditions_check->increase_conditions No add_acid Add a Brønsted acid (e.g., TFA) poisoning_check->add_acid Yes success Successful Hydrogenation poisoning_check->success No switch_catalyst->success increase_conditions->success add_acid->success

A decision tree for troubleshooting incomplete reactions.

Diagram 2: Mechanistic Overview of Pyridine Hydrogenation and Catalyst Poisoning

G cluster_reaction Desired Reaction Pathway cluster_poisoning Catalyst Poisoning cluster_solution Acid Additive Solution pyridine Pyridine + 3H2 piperidine Piperidine pyridine->piperidine Catalyst catalyst Catalyst Active Site inactive_catalyst_py Inactive Pyridine-Catalyst Complex catalyst->inactive_catalyst_py inactive_catalyst_pi Inactive Piperidine-Catalyst Complex catalyst->inactive_catalyst_pi pyridine_poison Pyridine pyridine_poison->inactive_catalyst_py piperidine_poison Piperidine piperidine_poison->inactive_catalyst_pi pyridine_sol Pyridine pyridinium Pyridinium Salt (non-coordinating) pyridine_sol->pyridinium acid H+ acid->pyridinium

The interplay between hydrogenation and catalyst deactivation.

References

  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchGate. (n.d.).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (n.d.).
  • Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing). (n.d.).
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry.
  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - ACS Publications. (2018).
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.).
  • Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study - Canadian Science Publishing. (n.d.).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (2024).
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC. (n.d.).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison - J-Stage. (n.d.).
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (n.d.).
  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - Bohrium. (n.d.).
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (2022).
  • Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions - ResearchGate. (n.d.).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (n.d.).
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
  • ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF - ResearchGate. (n.d.).
  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines | Journal of the American Chemical Society. (2013).
  • Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex - MDPI. (n.d.).
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing). (2022).
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate. (2024).
  • Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE - YouTube. (2020).
  • Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst - ACS Publications. (n.d.).
  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed. (2023).
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. (n.d.).

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Technical Support Center: Overcoming Catalyst Poisoning in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic hydrogenation of pyridines. Catalyst deactivation, particularly through poisoning, is a frequent and costly challenge in this process. This document provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose, mitigate, and overcome these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of catalyst poisoning relevant to piperidine synthesis.

Q1: What is catalyst poisoning in the context of piperidine synthesis?

A1: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of chemical species present in the reaction environment.[1][2] In piperidine synthesis via pyridine hydrogenation, the catalyst's active sites—the specific locations where the reaction occurs—become blocked or electronically modified by these "poisons."[3] This prevents reactant molecules from adsorbing and reacting, leading to a significant decrease in reaction rate and efficiency.[4] This deactivation can be reversible, where activity can be restored, or irreversible, necessitating catalyst replacement.[4][5]

Q2: What are the most common poisons encountered in pyridine hydrogenation?

A2: The most prevalent poisons fall into several distinct categories:

  • Nitrogen-Containing Compounds: The pyridine substrate, piperidine product, and any nitrogenous intermediates are themselves catalyst poisons.[5] The lone pair of electrons on the nitrogen atom strongly adsorbs to the active metal sites, inhibiting catalytic activity.[4][6] Notably, the piperidine product can sometimes be a stronger poison than the starting pyridine.[5][7]

  • Sulfur Compounds: Sulfur-containing molecules, often present as impurities in starting materials or solvents, are notorious for poisoning precious metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[5][8] They form strong metal-sulfur bonds that fundamentally alter the catalyst's properties.[9]

  • Carbon Monoxide (CO): CO can be an impurity in the hydrogen gas supply or arise from side reactions. It acts as a strong poison by competitively coordinating with the active metal sites, blocking them from the reactants.[10][11]

  • Halides: Impurities like chloride ions can act as catalyst poisons, though their effect is sometimes less severe than that of sulfur or CO.[5]

  • Heavy Metals: Trace amounts of metals such as mercury, lead, or arsenic in the feedstock can irreversibly deactivate the catalyst.[12]

Q3: Which catalysts are most susceptible to poisoning during piperidine synthesis?

A3: Catalysts commonly used for hydrogenation are particularly vulnerable. These include:

  • Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂, Pt/C), and Rhodium (e.g., Rh/C) are highly effective for pyridine hydrogenation but are also highly susceptible to poisoning by the nitrogen-containing product and other impurities.[4][6]

  • Nickel Catalysts: Raney Nickel and supported nickel catalysts are also prone to poisoning by nitrogen and sulfur compounds.[4][13]

Q4: What are the typical symptoms of catalyst poisoning in my reaction?

A4: The primary indicators that your catalyst may be poisoned include:

  • Decreased Reaction Rate: A noticeable slowdown in reaction progress is the most immediate symptom.

  • Incomplete Conversion: The reaction stalls before all the pyridine starting material is consumed, even with extended reaction times or increased hydrogen pressure.[4]

  • Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the distribution of intermediates and the final product.[4]

Troubleshooting Guide: Stalled or Inefficient Reactions

This guide provides a systematic approach to diagnosing and solving common problems encountered during the catalytic hydrogenation of pyridines.

Problem: My hydrogenation reaction is extremely slow or has stalled completely.

This is a classic sign of catalyst poisoning. The following workflow can help you identify the cause and find a solution.

G start Reaction Stalled or Slow cause1 Potential Cause: Product Inhibition start->cause1 cause2 Potential Cause: Feedstock Impurities start->cause2 cause3 Potential Cause: Sub-optimal Conditions start->cause3 sol1a Solution: Add Stoichiometric Acid (HCl, HOAc) cause1->sol1a Protonates Nitrogen sol1b Solution: Increase Catalyst Loading cause1->sol1b Compensates for poisoned sites sol1c Solution: Consider Flow Chemistry Setup cause1->sol1c Minimizes product contact time sol2a Solution: Purify Pyridine Substrate (Distillation, Chromatography) cause2->sol2a Removes S, metals sol2b Solution: Use High-Purity H2 Gas & Solvents cause2->sol2b Removes CO, S sol3a Solution: Increase H2 Pressure & Temperature cause3->sol3a Overcomes aromaticity sol3b Solution: Screen Alternative Catalysts (e.g., Rh/C, PtO2) cause3->sol3b Varies poison sensitivity

Caption: Troubleshooting workflow for stalled pyridine hydrogenation.

In-Depth Analysis of Causes and Solutions

Cause 1: Product/Substrate Inhibition (Nitrogen Poisoning)

The nitrogen lone pair in both pyridine and the resulting piperidine strongly coordinates to the catalyst's metal surface, blocking active sites.[6][14] This is often the primary cause of decreased reaction rates.

  • Solution 1A: Employ Acidic Additives. This is the most common and effective strategy.[15] Adding a stoichiometric amount of an acid (e.g., hydrochloric acid, acetic acid) protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to and poisoning the catalyst, dramatically increasing the reaction rate.[14]

  • Solution 1B: Increase Catalyst Loading. While not the most economical solution, increasing the catalyst-to-substrate ratio can compensate for the portion of active sites that become poisoned.[4]

  • Solution 1C: Switch to a More Resistant Catalyst. Rhodium and Platinum-based catalysts are often more effective and less susceptible to nitrogen poisoning for pyridine reduction than Palladium catalysts.[15][16] Recent research has also shown that specialized Iridium(III) catalysts operating via an ionic hydrogenation mechanism can circumvent poisoning by nitrogen lone pairs entirely.[17]

Cause 2: Feedstock and Reagent Impurities

Impurities in your pyridine starting material, solvent, or hydrogen gas can act as potent poisons. Sulfur compounds are particularly detrimental.[5][12]

  • Solution 2A: Purify Starting Materials. Ensure the pyridine substrate is of high purity. Purification methods like distillation or column chromatography can remove non-volatile impurities.

  • Solution 2B: Use High-Purity Reagents. Utilize high-purity, anhydrous solvents and ensure your hydrogen gas is free from carbon monoxide contamination.[18] Using a fresh batch of catalyst from a reputable supplier can also rule out issues of poor catalyst quality.[4]

Summary of Common Poisons and Mitigation Strategies
Poison TypeCommon SourceAffected CatalystsMitigation Strategy
Nitrogen Compounds Pyridine, PiperidinePd, Pt, Rh, NiAdd acidic additives (HCl, Acetic Acid); Use more resistant catalysts (Rh, Pt, Ir).[14][15][17]
Sulfur Compounds Feedstock impuritiesPd, Pt, Rh, NiPurify starting materials; Use guard beds or sulfur scavengers.[5][8]
Carbon Monoxide (CO) Impure H₂ gas, side reactionsPd, Pt, RhUse high-purity H₂; Purge system effectively.[11]
Heavy Metals Feedstock impuritiesPd, Pt, Rh, NiPurify starting materials.[12]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Pyridine using an Acidic Additive

This protocol describes a standard lab-scale procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂) with acetic acid as both a solvent and a poison inhibitor.

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Anhydrous)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor vessel, add the substituted pyridine (1.0 eq).

  • Solvent/Additive Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to ensure effective stirring.

  • Catalyst Addition: Under a flow of inert gas, carefully add the PtO₂ catalyst. The vessel should be purged with the inert gas to remove air.

  • Pressurization: Seal the reactor. Purge the system with low-pressure hydrogen gas 3-5 times to remove the inert gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi).

  • Execution: Begin vigorous stirring or shaking. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 50 °C) for 4-24 hours.[15]

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Progress can also be checked by taking aliquots (after safely depressurizing and purging) and analyzing via GC-MS or TLC.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system thoroughly with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The solvent can then be removed under reduced pressure, and the resulting piperidine salt can be neutralized and purified.

Protocol 2: Guideline for Thermal Regeneration of a Fouled Catalyst

This procedure is a general guideline for regenerating a catalyst deactivated by carbonaceous deposits (coking/fouling). Caution: This process must be performed with extreme care to avoid uncontrolled combustion and thermal damage to the catalyst.

G spent_cat Spent Catalyst (Fouled with Coke) purge_n2 Purge with Inert Gas (N2) at low temp spent_cat->purge_n2 heat_air Controlled Heating in Dilute Air/N2 Flow purge_n2->heat_air burn_off Isothermal Hold (e.g., 300-500 °C) Coke Combustion heat_air->burn_off cool_n2 Cool Down under Inert Gas burn_off->cool_n2 reactivated_cat Regenerated Catalyst cool_n2->reactivated_cat

Caption: Workflow for thermal regeneration of a coked catalyst.

Procedure:

  • Preparation: The spent catalyst is recovered from the reaction mixture and washed with a suitable solvent to remove any residual, non-adsorbed organic material. It is then dried.

  • Loading: The catalyst is placed in a tube furnace or a specialized regeneration unit.

  • Inert Purge: The system is purged with an inert gas (e.g., nitrogen) to remove all oxygen and flammable vapors.

  • Controlled Oxidation: A flow of a dilute oxygen/nitrogen mixture (typically 1-5% O₂) is introduced. The temperature is slowly ramped up. This controlled introduction of the oxidant is critical to manage the exotherm from coke combustion.[5][9]

  • Burn-off: The temperature is held at a specific setpoint (e.g., 300-500 °C, catalyst-dependent) until the combustion of coke is complete, often monitored by analyzing the off-gas for CO₂.

  • Cooling: After regeneration, the catalyst is cooled to room temperature under a flow of inert gas before handling. The regenerated catalyst can then be tested for activity.

References

  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. 2025-12-03.
  • EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering.
  • The effect of sulfur and phosphorus compounds on supported platinum catalyst activity. Digital Commons @ NJIT.
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  • Role of Carbon Monoxide in Catalyst Reconstruction for CO Hydrogenation: First-Principles Study of the Composition, Structure, and Stability of Cu/Co(101̅2) as a Function of CO Pressure.
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  • Biloen, P., et al. The Role of Rhenium and Sulfur in Platinum-Based Hydrocarbon-Conversion Catalysts.
  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Question 37: What is the impact of CO (carbon monoxide) and/or CO2 (carbon dioxide) on noble metal catalyst performance? American Fuel & Petrochemical Manufacturers.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. 2024-03-09.
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  • Mechanisms of catalyst deactivation.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • How to Prevent Catalyst Poisoning
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). 2024-01-03.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
  • Platinum/Platinum Sulfide on Sulfur-Doped Carbon Nanosheets with Multiple Interfaces toward High Hydrogen Evolution Activity. MDPI. 2024-09-26.
  • How Can You Prevent C
  • Sulfur stabilizing metal nanoclusters on carbon at high temper
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Preparation of Piperidines, Part 1: Substituted
  • Hydrogenation of Carbon Monoxide in the Liquid Phase: Influence of the Synthetic Methods on Characteristics and Activity of Hydrogenation C
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Maxted, E. B., & Walker, A. G. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). 1948.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • The Art of Heterogeneous Catalytic Hydrogen
  • A Review of Theoretical Studies on Carbon Monoxide Hydrogenation via Fischer–Tropsch Synthesis over Transition Metals. MDPI.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. 2025-08-27.
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  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
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  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N

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Technical Support Center: (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a crucial chiral building block in modern drug development, most notably as a key intermediate in the synthesis of the anticoagulant Argatroban.[1][2] Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and best practices for maintaining the stability and purity of this compound throughout its handling, storage, and use in experimental workflows.

Section 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: How should I store the solid compound upon receipt?

A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For long-term storage (months to years), refrigeration at 2-8°C is recommended to minimize the risk of slow degradation from ambient heat and moisture. The primary concerns for the solid are slow oxidation if exposed to air and potential clumping or degradation if exposed to humidity.

Q2: What is the best way to prepare and store stock solutions?

A: The preparation and storage of solutions are critical moments where stability can be compromised.

  • Solvent Choice: For short-term use, high-purity polar aprotic solvents like DMSO or DMF are often suitable. For aqueous applications, use a buffered solution. Unbuffered water is not recommended as the compound's zwitterionic nature can be sensitive to pH shifts.

  • pH Control: The piperidine nitrogen and the carboxylic acid moiety mean the molecule's charge and stability are pH-dependent. When preparing aqueous stocks, use a buffer system appropriate for your downstream application, typically in the pH range of 4-7. Extreme pH values (highly acidic or alkaline) can accelerate degradation.[5]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. A single freeze-thaw cycle is generally acceptable, but multiple cycles can lead to degradation. Protect solutions from light, especially if stored for extended periods.

Q3: Are there any materials or chemicals I should avoid letting the compound come into contact with?

A: Yes. Avoid strong oxidizing agents, as the piperidine ring can be susceptible to oxidation.[5] Also, avoid prolonged contact with strong acids or bases, which can catalyze hydrolysis or other degradation reactions. When used in subsequent synthetic steps, ensure that reactive reagents like acyl halides are used under controlled conditions to prevent side reactions with the secondary amine or carboxylic acid.

Section 2: Troubleshooting Guide for Experimental Issues

This guide is designed to help you diagnose and resolve specific stability-related problems you may encounter during your experiments.

Q1: My chiral HPLC analysis shows a new peak eluting near my main compound, and the peak area for my desired (2R,4R) isomer is decreasing. What is happening?

A: This is a classic sign of epimerization at the C2 position, leading to the formation of the (2S,4R) diastereomer. The carbon alpha to the carboxylic acid is susceptible to racemization (or in this case, epimerization) under certain conditions.

  • Causality: This process is often catalyzed by heat, particularly in aqueous or protic solvents.[6] Heating the compound in solution can provide enough energy to transiently deprotonate and re-protonate the C2 carbon, leading to inversion of stereochemistry.

  • Troubleshooting Steps:

    • Review Thermal History: Analyze your experimental protocol for any steps involving prolonged heating. Can the temperature be lowered or the duration shortened?

    • Check pH: Epimerization can be pH-dependent. Ensure your solutions are appropriately buffered.

    • Solvent Choice: If possible, conduct reactions at lower temperatures or consider using aprotic solvents for steps that do not require a proton source.

Q2: I'm observing a loss of total compound mass or the appearance of multiple new peaks in my LC-MS analysis over time. What are the likely degradation pathways?

A: This indicates chemical degradation rather than just stereochemical changes. Based on the structure, several pathways are possible, analogous to the degradation seen in other piperidine-containing pharmaceuticals.[5]

  • Potential Pathways:

    • Oxidation: The piperidine ring, particularly the carbons adjacent to the nitrogen, can be oxidized. This may involve hydroxylation or ring-opening reactions.

    • Decarboxylation: While less common without significant heat or a catalyst, the loss of the carboxylic acid group is a potential degradation route, especially under harsh thermal or pH stress.

    • Impurity-Mediated Degradation: Trace impurities from the synthesis, such as residual catalysts or reagents, could be promoting decomposition.[7]

  • Recommended Action: Perform a forced degradation study (see Protocol 3.2) to identify the specific conditions (acid, base, oxidation, heat, light) that cause degradation. This will help you pinpoint the source of instability in your workflow and develop mitigation strategies.

Q3: The pH of my unbuffered aqueous stock solution is drifting downwards over several days. Why?

A: While less common, this could be indicative of oxidative degradation leading to the formation of acidic byproducts. More likely, if the compound was supplied as a salt (e.g., hydrochloride), there might be complex equilibria at play. However, any unbuffered solution of an amino acid can be sensitive to CO₂ absorption from the air, which forms carbonic acid and lowers the pH. Always use a suitable buffer for aqueous solutions to ensure pH stability.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of your compound.

Protocol 3.1: Purity and Stereochemical Integrity Analysis via Chiral HPLC

This protocol allows for the simultaneous assessment of chemical purity and the diastereomeric ratio.

  • Column Selection: Choose a chiral stationary phase (CSP) capable of separating piperidine carboxylic acid isomers. Phenylglycine or cellulose-based columns are often good starting points.

  • Mobile Phase Preparation: A typical mobile phase might consist of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to improve peak shape.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of the mobile phase or a compatible solvent to create a 1 mg/mL stock.

    • Prepare a working solution by diluting to a final concentration of ~50-100 µg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector: UV at 210-220 nm (or Mass Spectrometer)

    • Column Temperature: 25°C (maintain consistent temperature)

  • Analysis: Inject the sample. The (2R,4R) isomer and any potential (2S,4R) epimer should elute as distinct peaks. Calculate the diastereomeric excess (%de) and overall purity by peak area integration.

Protocol 3.2: Performing a Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential stability liabilities.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat at 60°C.

    • Photolytic Stress: Expose to UV light (e.g., 254 nm).

    • Control: Keep one vial at 4°C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, neutralize the acidic and basic samples, then dilute all samples to a suitable concentration and analyze using the HPLC method from Protocol 3.1.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the conditions that cause a significant loss of the parent peak or the formation of new peaks.

Section 4: Data Interpretation & Visualization

Table 1: Summary of Stability Influencing Factors
ParameterHigh Risk ConditionRecommended PracticeRationale
Temperature Prolonged heating (>40°C) in solutionStore solid at 2-8°C. Minimize heat in experimental steps.Heat can provide the activation energy for both chemical degradation and epimerization at the C2 position.[6]
pH < 4 or > 8 in aqueous solutionsUse buffered solutions (pH 4-7) for aqueous work.Extreme pH can catalyze degradation. The molecule's charge state and solubility are also pH-dependent.[5]
Solvent Unbuffered water, protic solvents with heatUse aprotic solvents (DMSO, DMF) or buffered aqueous systems.Protic solvents can facilitate proton exchange, increasing the risk of epimerization, especially when heated.[6]
Oxygen/Air Long-term exposureStore solid and solutions under an inert atmosphere (N₂ or Ar) if possible.The piperidine ring can be susceptible to slow oxidation.[5]
Light Direct UV exposureStore in amber vials or protect from light.Photolytic degradation is a potential risk for many organic molecules.
Diagrams

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Actionable Insights Observe Experimental Issue Observed (e.g., New HPLC Peak, Loss of Activity) Purity Check Chemical Purity (Protocol 3.1) Observe->Purity Stereo Check Stereochemical Integrity (Protocol 3.1) Observe->Stereo Degradation Chemical Degradation Identified Purity->Degradation Purity < 98% or new impurity peaks Epimerization Epimerization Identified Stereo->Epimerization Diastereomer detected Forced Perform Forced Degradation (Protocol 3.2) Optimize Optimize Conditions: - Lower Temperature - Adjust pH/Buffer - Change Solvent - Protect from Light/Air Forced->Optimize Degradation->Forced If pathway is unknown Degradation->Optimize Epimerization->Optimize DegradationPathways cluster_main Parent Compound cluster_products Potential Degradation Products Parent (2R,4R)-4-methylpiperidine- 2-carboxylic acid Epimer (2S,4R) Diastereomer (Epimerization) Parent->Epimer Heat pH extremes Protic Solvents Oxidized Oxidized Products (e.g., N-oxide, hydroxylated ring) Parent->Oxidized Oxidizing Agents Air (long term) Decarboxylated Decarboxylated Product (4-methylpiperidine) Parent->Decarboxylated Extreme Heat

Caption: Potential degradation pathways.

References

  • Safety Data Sheet. Matrix Scientific. [URL: https://www.matrixscientific.com/msdsv5.nsf/a246c43075b42d2c852573c800536f87/992422668393b4ed85257e350057053e/ FILE/097-842.pdf)
  • Piperidine-4-carboxylic acid Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR6923_msds.pdf
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. URL: https://www.mdpi.com/1424-8247/14/11/1163
  • (2R)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid. ChemBeast. URL: https://www.chembeast.com/p/6331
  • Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents (CN103524401A). URL: https://patents.google.
  • This compound. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5288786
  • The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents (CN108047125A). URL: https://patents.google.
  • This compound. Santa Cruz Biotechnology, Inc. URL: https://www.scbt.com/p/2r-4r-4-methylpiperidine-2-carboxylic-acid-74892-81-2
  • Racemization method for producing levobupivacaine and related piperidine carboxanilide with anesthetic effect. Google Patents (DE69628540T2). URL: https://patents.google.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents (CN102887854B). URL: https://patents.google.

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Technical Support Center: (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-074892-81-2-V1

Last Updated: January 9, 2026

Welcome to the technical support guide for (2R,4R)-4-methylpiperidine-2-carboxylic acid (CAS No. 74892-81-2). This document provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for the effective storage, handling, and experimental use of this chiral building block.

Section 1: Compound Identity and Key Properties

This compound is a specific stereoisomer of 4-methylpipecolic acid.[1][2] Its rigid, chiral structure makes it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules, including protein degrader building blocks.[3][4] Understanding its fundamental properties is the first step to successful experimentation.

PropertyValueSource(s)
CAS Number 74892-81-2[3][5][6][7][8]
Molecular Formula C₇H₁₃NO₂[3][5][7][8]
Molecular Weight 143.18 g/mol [3][5][7][8]
Appearance White to off-white solid/powderInferred from typical small molecule acids
Purity Typically ≥98%[3]
Synonyms (2R,4R)-4-methylpipecolic acid[1]

Section 2: Storage and Stability FAQs

Proper storage is critical to maintain the chemical integrity and stereochemical purity of the compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature or refrigerated (2-8°C) in a tightly sealed container.[9] The key is to protect it from moisture and light. One supplier recommends storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5]

Causality Insight: As a carboxylic acid and a secondary amine, the compound is susceptible to atmospheric moisture (hygroscopic) and potential degradation via oxidation or reaction with atmospheric CO₂ over extended periods. An inert atmosphere displaces oxygen and moisture, preventing these undesirable side reactions.

Q2: Is this compound hygroscopic? What should I do if I suspect water absorption?

A2: While specific data is limited, piperidine derivatives and amino acids are often hygroscopic. Assume the compound can absorb atmospheric moisture. Water absorption leads to inaccurate weighing, resulting in lower-than-expected molar concentrations in your experiments.

Protocol: Handling a Potentially Hygroscopic Compound

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric water onto the cold powder.

  • Weighing: Weigh the required amount of powder quickly in a low-humidity environment if possible. Do not leave the container open.

  • Storage: Immediately after weighing, tightly reseal the container, purge with an inert gas if available, and store as recommended.

  • Drying: If moisture absorption is suspected (e.g., clumping), the material can be dried under a high vacuum for several hours. Do not heat without prior thermal stability analysis (e.g., TGA), as this could cause degradation.

Q3: How stable is the compound once dissolved in a solvent?

A3: Solution stability is highly dependent on the solvent and storage conditions.

  • Aprotic Solvents (DMSO, DMF): Solutions in high-purity aprotic solvents are generally stable for several weeks to months when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as this can introduce moisture and promote degradation. It is best practice to aliquot stock solutions into single-use volumes.

  • Protic Solvents (Water, Alcohols): Stability in protic solvents, especially aqueous buffers, is lower. The free amine and carboxylic acid can participate in various reactions. Prepare aqueous solutions fresh for each experiment. Do not store aqueous solutions for more than 24 hours unless stability data for your specific conditions is available.

Section 3: Handling and Solution Preparation FAQs

Proper handling ensures both experimental accuracy and user safety. Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

Q1: What solvents are recommended for dissolving this compound?

A1: As an amino acid, its solubility is pH-dependent.

  • Organic Solvents: It has limited solubility in non-polar organic solvents. It is expected to be soluble in Dimethyl Sulfoxide (DMSO) and potentially with difficulty in alcohols like methanol or ethanol.[12] One vendor provides a sample protocol for preparing a 40 mg/mL stock solution in DMSO.[12]

  • Aqueous Solvents: Solubility in neutral water is likely low. It will readily dissolve in aqueous acidic or basic solutions by forming the corresponding salt. For example, dissolution in 1M HCl will form the hydrochloride salt, while dissolution in 1M NaOH will form the sodium carboxylate salt.

Q2: My compound is not dissolving in my chosen solvent. What can I do?

A2: Use the following troubleshooting workflow to address solubility issues.

G start Compound Insoluble solvent_check What is the solvent? start->solvent_check organic Organic (e.g., DMSO, MeOH) solvent_check->organic Organic aqueous Aqueous (e.g., Water, Buffer) solvent_check->aqueous Aqueous aid_organic Apply Gentle Aid: 1. Vortex vigorously 2. Sonicate for 5-10 min 3. Warm gently (to 30-40°C) organic->aid_organic adjust_ph Adjust pH: 1. Add dilute HCl (to pH < 2) 2. Add dilute NaOH (to pH > 10) Which works better? aqueous->adjust_ph success_org Success: Solution is clear. Proceed with experiment. aid_organic->success_org Dissolved fail_org Failure: Still insoluble. Consider a different solvent or preparing a salt form. aid_organic->fail_org Not Dissolved success_aq Success: Solution is clear. Note the final pH. Proceed with experiment. adjust_ph->success_aq Dissolved fail_aq Failure: Still insoluble. This is highly unusual. Verify compound identity. adjust_ph->fail_aq Not Dissolved

Caption: Troubleshooting workflow for solubility issues.

Causality Insight: Sonication provides energy to break up the crystal lattice of the solid, facilitating solvent interaction. Gentle warming increases the kinetic energy of the solvent molecules, enhancing the dissolution rate. For zwitterionic compounds like amino acids, adjusting the pH away from the isoelectric point (pI) ensures that the molecule carries a net positive (low pH) or net negative (high pH) charge, which dramatically increases its solubility in aqueous media due to ion-dipole interactions.

Section 4: Troubleshooting Experimental Artifacts

Chiral carboxylic acids can present unique challenges in analysis and reactions.

Q1: I am performing an LC-MS analysis and see peak tailing or poor peak shape. What is the cause?

A1: Poor peak shape for a basic compound like a piperidine derivative is often due to secondary interactions with the stationary phase. The secondary amine can interact with residual free silanol groups on standard silica-based C18 columns, leading to tailing.

Protocol: Improving LC-MS Peak Shape

  • Use an Acidic Modifier: Add a small amount of acid to your mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

    • Reasoning: The acid protonates the piperidine nitrogen to form a piperidinium ion. This single, positively charged species will behave more predictably during chromatography. It also protonates the silanol groups on the stationary phase, reducing their ability to interact with the analyte.

  • Use a Modern Column: Employ a column with end-capping technology or a different stationary phase (e.g., phenyl-hexyl) designed to minimize silanol interactions.

  • Check for Overload: Injecting too much sample can saturate the column and lead to broad, asymmetric peaks. Try diluting your sample 10-fold and re-injecting.

Q2: My reaction requires derivatizing the carboxylic acid (e.g., amide coupling). How do I ensure the stereochemistry at the C2 position is not compromised?

A2: The alpha-proton at the C2 position (adjacent to the carboxylic acid) is susceptible to epimerization (loss of stereochemical purity) under harsh conditions, particularly strong base and high temperatures.

Causality Insight: A strong base can deprotonate the C2 carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of R and S configurations at C2 (racemization).

Best Practices for Stereopreservation during Amide Coupling:

  • Use Standard Coupling Reagents: Employ standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt. These reagents activate the carboxylic acid under mild conditions, avoiding the need for strong bases.

  • Control the Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of stronger, unhindered bases like triethylamine (TEA). Use the minimum stoichiometric amount required (typically 1.1 to 2.0 equivalents).

  • Maintain Low Temperatures: Run the reaction at a low temperature (start at 0°C) and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary.

G cluster_0 Risk of Epimerization at C2 cluster_1 Recommended Pathway Start (2R,4R)-Acid Enolate Planar Enolate Intermediate (Loss of C2 Chirality) Start->Enolate Strong Base / Heat (Deprotonation) End (2R,4R)-Product + (2S,4R)-Epimer (Mixture) Enolate->End Reprotonation Activated Activated Ester (e.g., HATU-Ester) (Stereocenter Intact) FinalProduct (2R,4R)-Amide Product (Stereochemically Pure) Activated->FinalProduct Amine + Mild Base (Nucleophilic Attack) Start2 (2R,4R)-Acid Start2->Activated Coupling Reagent (Mild Conditions)

Caption: Reaction pathways for C2 epimerization vs. stereopreservation.

References

  • This compound | BLDpharm. URL: https://www.bldpharm.com/products/74892-81-2.html
  • (2S,4S)-4-Methylpiperidine-2-carboxylic Acid | Pharmaffiliates. URL: https://www.
  • This compound | Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2r-4r-4-methylpiperidine-2-carboxylic-acid-74892-81-2
  • This compound, min 98%, 100 mg | A&A Pharmachem. URL: https://www.aapharmachem.com/product/b560002-100mg-2r-4r-4-methylpiperidine-2-carboxylic-acid-min-98.html
  • This compound | PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5288786
  • This compound | TargetMol. URL: https://www.targetmol.com/product/2r-4r-4-methylpiperidine-2-carboxylic-acid
  • MSDS of (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid | Capot Chemical. URL: https://www.capotchem.com/msds/2331211-59-5.html
  • Piperidine-4-carboxylic acid | Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/or6923_msds.pdf
  • Safety Data Sheet | Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC384870010
  • Safety Data Sheet | Cayman Chemical. URL: https://cdn.caymanchem.com/cdn/msds/19639m.pdf
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors | ACG Publications. URL: https://acgpubs.org/record/2023/5/1/105-112
  • Pipecolic acid | Wikipedia. URL: https://en.wikipedia.org/wiki/Pipecolic_acid

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Technical Support Center: Optimizing Reaction Conditions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of piperidine and its derivatives. Our goal is to equip you with the expertise to navigate common challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.

The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and natural products. Its synthesis, while conceptually established, often presents practical challenges that can impact timelines and research outcomes. This guide provides field-proven insights to address these issues head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common general questions related to piperidine synthesis and handling.

Q1: My purified piperidine has developed a yellow tint upon storage. What is the cause, and how can I resolve this?

A: A yellow discoloration in piperidine is a common observation and is typically caused by oxidation products.[1][2] While minor discoloration may not affect the outcome of all reactions, for high-purity applications, it is crucial to address this.

  • Root Cause: The secondary amine in the piperidine ring is susceptible to air oxidation over time, leading to the formation of colored impurities.

  • Solution: The most effective method for removing these colored byproducts is distillation.[1][2]

  • Preventative Measures: To minimize oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[2]

Q2: I am struggling to separate piperidine from unreacted pyridine starting material using fractional distillation. Why is this challenging?

A: This is a classic purification challenge in piperidine synthesis. Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation difficult.[1][2][3] This azeotrope is approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[2]

  • Recommended Solution: A highly effective method is the selective formation of a salt. Piperidine readily reacts with carbon dioxide (CO₂) to form solid piperidine carbonate, whereas pyridine does not under the same conditions. This allows for the separation of the solid salt by filtration.[1][2][4] The free piperidine can then be regenerated by treating the salt with a strong base, followed by extraction and final distillation.[1][3]

Q3: My solution of piperidine in an organic solvent (e.g., DMF) has formed crystals upon storage. What has happened?

A: This is likely due to the formation of a salt. Piperidine, being a basic secondary amine, can react with acidic gases present in the atmosphere, most commonly carbon dioxide, to form piperidine carbonate.[2] If other acidic reagents are stored nearby, it could also react with liberated gases like HCl to form piperidine hydrochloride.[2]

  • Resolution: The crystals can often be redissolved, but for sensitive reactions, it is best to use a fresh solution.

  • Prevention: Ensure storage containers are tightly sealed and consider storing solutions under an inert atmosphere to prevent exposure to atmospheric gases.[2]

Q4: How can I efficiently remove water from my piperidine sample?

A: Water is a common impurity, particularly after aqueous workup steps. Its removal is critical as it can interfere with subsequent reactions.

  • Effective Method: For the bulk removal of water, piperidine can be pre-dried by letting it stand over solid potassium hydroxide (KOH) pellets for several hours or overnight.[1][3] Following this, the piperidine should be decanted or filtered and then distilled for final purification.[1]

Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered during the most common methods for piperidine synthesis.

Route 1: Catalytic Hydrogenation of Pyridine

This is the most direct and industrially common method for piperidine synthesis.[5] However, it is not without its challenges, including catalyst poisoning and chemoselectivity issues with substituted pyridines.

Problem 1: Low or Stalled Reaction Conversion

  • Potential Cause: Catalyst deactivation or poisoning. The nitrogen lone pair in both pyridine and piperidine can coordinate strongly to the metal catalyst, inhibiting its activity.[6]

  • Troubleshooting Steps:

    • Acidic Additives: Performing the hydrogenation in the presence of an acid, such as glacial acetic acid, can protonate the nitrogen, reducing its ability to poison the catalyst and facilitating the reduction.[7]

    • Catalyst Choice and Loading: Ensure the catalyst (e.g., Pd/C, PtO₂, Rh/C) is fresh and active.[7][8] If deactivation is suspected, increasing the catalyst loading may be necessary. For some substrates, a rhodium catalyst may prove more effective.[9]

    • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure the reactor is properly sealed and maintained at the recommended pressure (e.g., 50-70 bar for some systems).[7] A moderate increase in temperature can also improve the reaction rate.

Problem 2: Poor Chemoselectivity with Substituted Pyridines

  • Potential Cause: Reduction of other functional groups on the pyridine ring. Many catalysts used for pyridine hydrogenation are also effective for reducing other moieties (e.g., nitro, alkenyl, alkynyl groups).[6]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical. Platinum group metals are generally very active. Recent advances have shown that specific iridium(III) catalysts can offer exceptional chemoselectivity, leaving sensitive functional groups intact under mild conditions.[6]

    • Reaction Conditions Optimization: Milder conditions (lower temperature and pressure) can sometimes favor the reduction of the pyridine ring over other functional groups. Careful monitoring of the reaction is key.

Route 2: Reductive Amination

Reductive amination is a versatile one-pot method for synthesizing piperidines, typically from a dicarbonyl compound and an amine.[10][11] Success hinges on the efficient formation of an iminium ion intermediate followed by its reduction.

Problem: Low Yield of the Desired Piperidine

  • Potential Cause 1: Inefficient Iminium Ion Formation. The initial condensation to form the iminium ion is a pH-dependent equilibrium.[12]

    • Solution: The reaction should be run in a mildly acidic pH range, typically between 4 and 6.[12] This can be achieved by adding a mild acid like acetic acid.

  • Potential Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is critical for selectively reducing the iminium ion in the presence of the starting carbonyl compound.

    • Solution: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for iminium ions, and effective under slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is generally too reactive and can reduce the starting aldehyde or ketone, leading to side products.[12]

  • Potential Cause 3: Decomposition of the Reducing Agent. Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[12]

Visualizing the Workflow: Troubleshooting Reductive Amination

The following diagram illustrates a logical workflow for troubleshooting low yields in a reductive amination reaction for piperidine synthesis.

Caption: Troubleshooting workflow for low yield in reductive amination.

Data Presentation: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical Reaction ConditionsSelectivityKey Considerations
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mildly acidic (pH 4-6)High for imines/iminium ionsPreferred choice for one-pot reactions; less sensitive to moisture than NaBH₄.
Sodium CyanoborohydrideNaBH₃CNMildly acidic (pH 4-6)High for imines/iminium ionsHighly effective but also highly toxic (can release HCN gas).
Sodium BorohydrideNaBH₄Neutral to basicLow; reduces aldehydes/ketonesCan be used in a two-step process where the imine is pre-formed.[12]
Borane-Pyridine ComplexBH₃·C₅H₅NNeutralGoodLess toxic alternative to NaBH₃CN; avoids nitrile byproduct formation.[13]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of a substituted pyridine where chemoselectivity may be a concern.[2]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor

  • Hydrogen gas source

  • Celite® for filtration

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[7]

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[2] Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2] Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be further purified by distillation, crystallization, or column chromatography as needed.[2]

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This protocol is particularly effective for removing pyridine impurities from a crude piperidine sample.[1][3]

Materials:

  • Crude piperidine containing pyridine

  • Organic solvent (e.g., diethyl ether)

  • Carbon dioxide (gas or dry ice)

  • Strong base (e.g., aqueous sodium hydroxide)

  • Drying agent (e.g., solid potassium hydroxide)

Procedure:

  • Dissolution: Dissolve the crude piperidine in a suitable organic solvent.

  • Salt Formation: Bubble carbon dioxide gas through the solution or add crushed dry ice in small portions. Piperidine will react to form a white precipitate of piperidine carbonate, while pyridine remains in solution.[1]

  • Filtration: Cool the mixture to ensure complete precipitation and then filter the solid piperidine carbonate.[1]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine from its salt.[1][3]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).[3] Dry the organic extract over a drying agent like solid KOH, filter, and then distill to obtain pure piperidine.[1][3]

Safety Precautions

Piperidine is a flammable, toxic, and corrosive substance.[14][15][16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Keep it away from heat, sparks, open flames, and oxidizing agents.[14][15] Ensure all equipment is properly grounded to prevent static discharge.[14][15]

References

  • Piperidine - Wikipedia. Wikipedia. [Link]
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]
  • Shaikh, A. A., Ghorpade, R., & Sangshetti, J. N. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Iridium Catalysis Enables Piperidine Synthesis
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Tateno, H., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1838-1844. [Link]
  • Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(49), 9857-9898. [Link]
  • Banks, H. D. (1992). Piperidine Synthesis.
  • PIPERIDINE.
  • Craig, L. E., & Tarbell, D. S. (1948). A New Synthesis of Piperidine. Canadian Journal of Research, 26b(11), 765-771. [Link]
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]
  • Cislak, F. E. (1944). Process for the purification of piperidine.
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  • Safety D
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  • Safety D
  • Safety D
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-806. [Link]
  • Show how to synthesize the following amines from the indicated starting materials by reductive amin
  • Reductive amination and amide synthesis.
  • Optimization of the reaction conditions.
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  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Preprints.org. [Link]
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
  • Glutarimide - Wikipedia. Wikipedia. [Link]
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Technical Support Center: A Guide to the Purification of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals, offering detailed troubleshooting for the purification of (2R,4R)-4-methylpiperidine-2-carboxylic acid. Below you will find a comprehensive set of frequently asked questions and troubleshooting protocols to address common impurity challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in the synthesis of this compound?

A1: The nature and quantity of impurities are highly dependent on the synthetic route. However, several classes of impurities are commonly encountered:

  • Diastereomers: The most common impurities are other stereoisomers of 4-methylpiperidine-2-carboxylic acid, such as the (2S,4R), (2R,4S), and (2S,4S) forms. Their similar physical properties can make them difficult to remove.

  • Enantiomers: The (2S,4S) enantiomer may be present if the stereochemical control of the synthesis is not absolute.

  • Starting Materials and Reagents: Unreacted starting materials, such as 4-methyl-2-pyridinecarboxylic acid, and residual reagents can carry through to the final product.[1]

  • Reaction By-products: Side reactions can generate structurally related impurities that may be challenging to separate from the desired product.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a complete purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity.[2][3] A suitable chiral stationary phase (CSP) can separate all stereoisomers, allowing for accurate quantification.[2][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying structural impurities. While standard NMR may not distinguish between enantiomers, it can often differentiate diastereomers. The use of chiral solvating or derivatizing agents can enable enantiomeric excess determination by NMR.[2][4]

  • Gas Chromatography (GC): For volatile derivatives of the target compound, chiral GC can also be an effective separation technique.[4]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, aiding in their structural elucidation.[6]

Troubleshooting Guide for Purification

Problem 1: My product is contaminated with diastereomers, as confirmed by HPLC and/or NMR. How can I remove them?

The separation of diastereomers is achievable due to their different physical properties. The optimal method will depend on the specific diastereomers present and the scale of your purification.

Solution A: Fractional Recrystallization

This is often the most practical and scalable method for separating diastereomers. It leverages the differences in solubility between the desired compound and the unwanted diastereomers in a specific solvent.

Step-by-Step Protocol for Fractional Recrystallization:

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, isopropanol, acetone, or mixtures with water) to find a system where the desired (2R,4R) isomer has lower solubility than the contaminating diastereomers at a given temperature.[7]

  • Dissolution: Dissolve the impure material in the minimum amount of the selected hot solvent to form a saturated solution.

  • Controlled Cooling: Slowly cool the solution to induce crystallization. Slow cooling is critical for achieving high selectivity and forming pure crystals.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.[7]

  • Purity Analysis: Analyze the purity of the isolated crystals and the mother liquor using an appropriate analytical method (e.g., chiral HPLC).

  • Iteration: If the desired purity is not achieved in a single step, one or more recrystallization cycles may be necessary.

Why it Works (Causality): Diastereomers have distinct three-dimensional structures, which leads to differences in their crystal lattice energies and how they interact with solvent molecules. These differences result in varying solubilities, allowing for their separation by crystallization.

Visualizing the Workflow: Fractional Recrystallization

G A Impure Product (with diastereomers) B Dissolve in Hot Solvent A->B C Slow Cooling & Selective Crystallization B->C D Filtration C->D E Purified Crystals (Enriched in (2R,4R) isomer) D->E F Mother Liquor (Enriched in other diastereomers) D->F G Purity Analysis (Chiral HPLC) E->G

Caption: Workflow for Diastereomer Purification via Fractional Recrystallization.

Solution B: Preparative Chromatography

For smaller quantities or when recrystallization is not effective, preparative HPLC is a highly efficient alternative.

Key Steps in Preparative Chiral HPLC:

  • Method Development: Begin with analytical scale chiral HPLC to identify a suitable chiral stationary phase and mobile phase that provides good separation of the diastereomers.[8]

  • Scale-Up: Transfer the optimized analytical method to a preparative scale column, adjusting the flow rate and sample loading accordingly.

  • Fraction Collection: Collect the eluent in fractions and analyze each to identify those containing the pure (2R,4R) isomer.

  • Product Isolation: Combine the pure fractions and remove the solvent to obtain the purified product.

Problem 2: My product contains the (2S,4S) enantiomer. How can I achieve enantiomeric resolution?

Enantiomers possess identical physical properties in a non-chiral environment, making their separation more challenging than that of diastereomers. The classical and most common method is through the formation of diastereomeric salts.

Solution: Resolution via Diastereomeric Salt Formation

This technique involves reacting the racemic or enantiomerically enriched mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by crystallization.[9][10]

Detailed Protocol for Diastereomeric Salt Resolution:

  • Selection of a Resolving Agent: For the acidic this compound, a chiral base such as (R)-(+)-α-methylbenzylamine, brucine, or strychnine is a suitable resolving agent.[9] Patents also describe the use of chiral organic acids like tartaric acid or mandelic acid for resolving related piperidine derivatives.[1]

  • Salt Formation: Dissolve the enantiomeric mixture in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of the chiral resolving agent.

  • Selective Crystallization: Allow the diastereomeric salts to crystallize. One diastereomer of the salt should be less soluble and will preferentially precipitate.[11]

  • Isolation of the Diastereomeric Salt: Isolate the crystals by filtration. The purity of the salt can be enhanced by recrystallization if necessary.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the carboxylic acid, or a base to neutralize the resolving agent, thereby liberating the free enantiomer.

  • Extraction and Isolation: Extract the desired enantiomer into an organic solvent, and then remove the solvent to yield the purified product.

Why it Works (Causality): The reaction of a racemic mixture with a single enantiomer of a chiral resolving agent produces a mixture of diastereomers. As diastereomers have different physical properties, including solubility, they can be separated by conventional techniques like crystallization.[10]

Visualizing the Workflow: Enantiomeric Resolution

G A Enantiomeric Mixture ((2R,4R) & (2S,4S)) B Add Chiral Resolving Agent A->B C Formation of Diastereomeric Salts B->C D Selective Crystallization of Less Soluble Salt C->D E Isolated Diastereomeric Salt D->E F Liberate Free Acid (Acid/Base Treatment) E->F G Pure (2R,4R) Enantiomer F->G

Caption: Workflow for the Resolution of Enantiomers via Diastereomeric Salt Formation.

Summary of Purification Techniques and Expected Outcomes

Impurity TypeRecommended Purification MethodExpected PurityTypical YieldKey Considerations
Diastereomers Fractional Recrystallization>99%60-80%Requires careful solvent selection and controlled cooling.
Preparative Chiral HPLC>99.5%70-90%More suitable for smaller scales; requires method development.
Enantiomers Diastereomeric Salt Resolution>99% e.e.30-45% (of the desired enantiomer)Requires a suitable and affordable resolving agent.

Note: Yields are estimates and can vary significantly based on the initial purity and specific experimental conditions.

References

  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru.
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents.
  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
  • Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed.
  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
  • Analytical Techniques for Stereochemistry. Chiralpedia.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT - Validation Network.
  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. ACS Publications.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Chiral resolution. Wikipedia.
  • What are the key steps in the purification of pharmaceutical intermediates? Blog.
  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate.
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  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Troubleshooting Guide. Phenomenex.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
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  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Dove Press.
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Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of piperidine and its derivatives. Piperidine scaffolds are crucial building blocks in a vast number of pharmaceuticals and agrochemicals, making their efficient and clean synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Section 1: Purification and Purity Issues

Question 1: My purified piperidine derivative has a yellow tint. What causes this and how can I remove it?

Answer:

A yellow discoloration in piperidine or its derivatives is a common issue, typically arising from oxidation products.[3][4] While minor oxidation may not impact all downstream applications, high-purity compounds require the removal of these impurities.

Causality: The secondary amine in the piperidine ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and heat.[3]

Solution:

The most effective method for removing these colored impurities is distillation.[3] For solid derivatives, recrystallization can be an effective alternative.

Preventative Measures: To prevent future discoloration, it is crucial to store purified piperidine and its derivatives under an inert atmosphere, such as nitrogen or argon. Additionally, protecting them from light and heat by using amber-colored vials and storing them in a cool, dark place is recommended.[3]

Question 2: I'm struggling to separate my piperidine product from a pyridine impurity using distillation. Why is this so challenging?

Answer:

The difficulty in separating piperidine from its precursor, pyridine, stems from the formation of a constant-boiling azeotropic mixture.[3] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at a constant temperature, making complete separation by simple fractional distillation impossible.[3]

Causality: Azeotropes form due to non-ideal intermolecular interactions between the components of the mixture, leading to a constant boiling point at a specific composition.

Solutions:

  • Chemical Separation via Salt Formation: A highly effective method involves the selective reaction of piperidine with carbon dioxide (CO2) to form a solid piperidinium salt, while pyridine does not react.[3][5] This allows for the separation of the solid salt by filtration. The free piperidine can then be regenerated by treating the salt with a strong base, such as sodium hydroxide (NaOH).[1][5]

  • Azeotropic Distillation: While less common for this specific separation, azeotropic distillation with an entrainer (a third component that forms a new, lower-boiling azeotrope) can sometimes be employed.

Experimental Protocol: Purification of Piperidine from Pyridine via Carbonate Salt Formation [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve the crude piperidine/pyridine mixture in an organic solvent like acetone.[5]

  • CO2 Addition: Bubble CO2 gas through the solution. Piperidine will react to form a solid piperidinium salt, which will precipitate out of the solution.[5]

  • Filtration: Filter the mixture to isolate the solid piperidinium salt.

  • Liberation of Piperidine: Treat the collected salt with an aqueous solution of a strong base, such as 10-20% sodium hydroxide, to liberate the free piperidine.[5]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over a drying agent like solid potassium hydroxide (KOH), filter, and distill to obtain pure piperidine.[1]

Diagram: Logic for Separating Piperidine from Pyridine Impurity

start Crude Mixture (Piperidine + Pyridine) process1 Add Organic Solvent & Bubble CO2 start->process1 decision Reaction with CO2? process1->decision piperidine_path Piperidine forms solid salt decision->piperidine_path Yes pyridine_path Pyridine remains in solution decision->pyridine_path No separation Filtration piperidine_path->separation pyridine_path->separation base_treatment Treat salt with strong base (e.g., NaOH) separation->base_treatment pyridine_solution Pyridine in filtrate separation->pyridine_solution pure_piperidine Pure Piperidine base_treatment->pure_piperidine

Caption: Logic for separating piperidine from pyridine impurity.

Section 2: Low Yields and Reaction Failures

Question 3: My reductive amination to form a piperidine ring is giving a low yield. What are the common pitfalls?

Answer:

Reductive amination is a versatile one-pot reaction for synthesizing piperidines from a dicarbonyl compound and an amine.[3] However, low yields can result from several factors.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Imine/Enamine Formation The initial condensation reaction is an equilibrium process. Water produced during this step can inhibit the reaction.- Use a dehydrating agent (e.g., molecular sieves).- Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
Incorrect Reducing Agent The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion without reducing the starting carbonyl compound is required.- Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of acidic conditions.- Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic.
Reaction pH The pH of the reaction is crucial for iminium ion formation. If the pH is too high, the amine is not sufficiently protonated. If it's too low, the amine is fully protonated and non-nucleophilic.- The optimal pH is typically between 4 and 6. Acetic acid is often used as a catalyst.
Side Reactions The starting materials or product may be unstable under the reaction conditions, leading to decomposition or polymerization.- Optimize the reaction temperature; lower temperatures may minimize side reactions.- Monitor the reaction progress to avoid prolonged reaction times.[3]

Diagram: Troubleshooting Workflow for Low Yield in Reductive Amination

start Low Yield in Reductive Amination check_imine Check Imine/ Enamine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_ph Verify Reaction pH start->check_ph check_side_reactions Investigate Side Reactions start->check_side_reactions solution_imine Add dehydrating agent or remove water azeotropically check_imine->solution_imine solution_reducing_agent Switch to a milder reducing agent (e.g., STAB) check_reducing_agent->solution_reducing_agent solution_ph Adjust pH to 4-6 (e.g., with acetic acid) check_ph->solution_ph solution_side_reactions Optimize temperature and reaction time check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 3: Side Reactions and Byproduct Formation

Question 4: I am observing the formation of 2-piperidone as a major byproduct in my synthesis. How can I avoid this?

Answer:

The formation of 2-piperidone, a cyclic amide, is a common side reaction when synthesizing 2-piperidinol derivatives.[6]

Causality: The secondary alcohol of 2-piperidinol is susceptible to oxidation to a ketone, which then exists in equilibrium with its tautomer, the 2-piperidone lactam.[6] This oxidation can occur if the reaction is not performed under an inert atmosphere or in the presence of certain oxidizing reagents.[6]

Solutions:

  • Inert Atmosphere: Ensure that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Choice of Reagents:

    • When reducing a 2-piperidone to a 2-piperidinol, ensure complete reduction by using a sufficient excess of a strong reducing agent like lithium aluminum hydride (LiAlH4). Incomplete reduction will leave unreacted starting material as the main impurity.[6]

    • Avoid reagents that can promote oxidation.

  • Protecting Groups: If the piperidine nitrogen is unprotected, it can influence the reactivity of the rest of the molecule. In some cases, using a suitable N-protecting group can prevent side reactions.

Question 5: My radical-mediated amine cyclization is producing a linear alkene as a byproduct. What is happening and how can I favor the desired cyclization?

Answer:

In radical-mediated amine cyclizations for piperidine synthesis, the formation of a linear alkene byproduct can occur due to a competing 1,5-hydrogen transfer (1,5-H-transfer) process.[2][7]

Causality: The desired reaction pathway involves a radical rebound to form the cyclized product. However, a competing pathway where the radical abstracts a hydrogen atom from the 1,5-position can lead to the formation of a linear alkene.[2][7]

Solutions:

  • Catalyst Choice: The choice of catalyst can influence the relative rates of the desired cyclization and the competing 1,5-H-transfer. Experiment with different catalysts to find one that favors the cyclization pathway.

  • Substrate Design: The structure of the starting material can also play a role. Modifying the substrate to disfavor the 1,5-H-transfer conformation may improve the yield of the cyclized product.

  • Reaction Conditions: Optimization of reaction conditions such as temperature, concentration, and solvent can also help to shift the equilibrium towards the desired piperidine product.

Section 4: Stereoselectivity Issues

Question 6: My Aza-Diels-Alder reaction is resulting in poor stereoselectivity. How can I improve this?

Answer:

The Aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring, but achieving high stereoselectivity can be challenging. Poor stereoselectivity may indicate that the reaction is proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[3]

Causality: The mechanism of the Aza-Diels-Alder reaction can be either concerted or stepwise, and this can be influenced by factors such as the choice of Lewis acid, the nature of the reactants, and the reaction conditions. A stepwise pathway often leads to a loss of stereochemical control.

Solutions:

  • Use of Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivities in Aza-Diels-Alder reactions.[3]

  • Optimize the Lewis Acid: Strong Lewis acids can sometimes promote the stepwise pathway. Screening different Lewis acids may help to identify one that favors the concerted mechanism.

  • Chiral Catalysts: For enantioselective synthesis, the use of chiral catalysts is essential. The choice of catalyst can significantly influence the stereochemical outcome.

  • Reaction Conditions: Temperature and pressure can also play a role in stereoselectivity. For example, in some cases, increasing the pressure has been shown to improve the cis:trans ratio in hydrogenation reactions, a principle that may also apply to other stereoselective transformations.[3]

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Common side reactions and byproducts in 2-Piperidinol synthesis - Benchchem.
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  • What are the best methods for Piperidine purification alternatives to distillation?.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • Piperidine - Wikipedia.
  • Common side reactions in peptide synthesis occurring on resin (a and b)... - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate.
  • Making Piperidine to piss off my FBI Agent - YouTube.

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Validation & Comparative

A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. This is particularly true for chiral building blocks like (2R,4R)-4-methylpiperidine-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[1] Ensuring its enantiomeric purity is paramount, as the presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacokinetics, or even adverse off-target effects. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity in Drug Development

The specific stereoisomer, this compound, possesses a defined three-dimensional arrangement of its atoms.[2][3] Its enantiomer, the (2S,4S) form, is a mirror image that cannot be superimposed. This seemingly subtle difference can have profound biological consequences. Regulatory bodies, such as the FDA and EMA, have stringent requirements for the stereoisomeric purity of drug substances, necessitating robust and validated analytical methods to quantify even trace amounts of the unwanted enantiomer.[4][5]

This guide will dissect and compare the most effective techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be evaluated based on its principles, performance, and practical applicability.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is a cornerstone technique for enantiomeric purity analysis due to its versatility and high resolving power.[6] The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).

Principle of Chiral HPLC

Direct Method (Chiral Stationary Phase): In this approach, the enantiomers are separated based on their differential interactions with a chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer.[7][8]

Indirect Method (Chiral Derivatizing Agent): This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[9][10] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[9][11]

Experimental Protocol: Indirect Analysis via Derivatization

This protocol outlines a robust method for the derivatization of this compound followed by RP-HPLC analysis.

1. Derivatization:

  • Reagents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), acetone, 1 M sodium bicarbonate.
  • Procedure:
  • Dissolve approximately 10 mg of the this compound sample in 200 µL of acetone.
  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
  • Add 80 µL of 1 M sodium bicarbonate.
  • Incubate the mixture at 40°C for 1 hour.
  • Cool the reaction mixture to room temperature and neutralize with 40 µL of 2 M HCl.
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Conditions:

  • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.[10]
  • Injection Volume: 20 µL.
Workflow for Indirect Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample (2R,4R)-4-methylpiperidine- 2-carboxylic acid Sample Derivatization Derivatization with Marfey's Reagent Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injection Injection onto Achiral RP-HPLC Diastereomers->Injection Separation Separation of Diastereomers Injection->Separation Detection UV Detection (340 nm) Separation->Detection Quantification Quantification of Enantiomeric Purity Detection->Quantification

Caption: Workflow for indirect chiral HPLC analysis.

Chiral Gas Chromatography (GC): High Sensitivity for Volatile Derivatives

Chiral GC offers excellent sensitivity and resolution, making it a powerful tool for enantiomeric purity analysis, provided the analyte is volatile or can be made volatile through derivatization.[12][13]

Principle of Chiral GC

Similar to HPLC, chiral GC relies on either a chiral stationary phase or derivatization to create diastereomers. For a cyclic amino acid like this compound, derivatization is necessary to increase its volatility and improve peak shape.[14][15]

Experimental Protocol: Derivatization and GC Analysis

This protocol details a two-step derivatization process followed by analysis on a chiral GC column.

1. Derivatization:

  • Reagents: 3 N Methanolic HCl, methylene chloride, trifluoroacetic anhydride (TFAA).
  • Procedure:
  • Esterification: Add 1 mL of 3 N methanolic HCl to 1 mg of the sample. Heat at 100°C for 30 minutes in a sealed vial. Cool and evaporate the solvent.[14]
  • Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of TFAA. Heat at 60°C for 10 minutes in a sealed vial.[14] Cool before injection.

2. GC Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Val).[16]
  • Carrier Gas: Helium.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
  • Detector: Flame Ionization Detector (FID) at 250°C.
Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis Sample (2R,4R)-4-methylpiperidine- 2-carboxylic acid Sample Esterification Esterification (Methanolic HCl) Sample->Esterification Acylation Acylation (TFAA) Esterification->Acylation VolatileDerivative Volatile Derivative Acylation->VolatileDerivative Injection Injection into GC with Chiral Column VolatileDerivative->Injection Separation Separation of Enantiomers Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification of Enantiomeric Ratio Detection->Quantification

Caption: Workflow for chiral GC analysis.

Chiral Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Chiral CE is a high-resolution separation technique that requires minimal sample and solvent consumption.[4][17] It is particularly well-suited for the analysis of polar and charged molecules like amino acids.[18]

Principle of Chiral CE

Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.[17] Cyclodextrins and their derivatives are the most commonly used chiral selectors.[19][20] The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.[17]

Experimental Protocol: Chiral CE Analysis

1. Sample Preparation:

  • Dissolve the this compound sample in water or a suitable buffer to a concentration of approximately 1 mg/mL.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
  • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated-β-cyclodextrin.[19]
  • Voltage: 25 kV.
  • Temperature: 25°C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Detection: UV at 200 nm.
Workflow for Chiral CE Analysis

cluster_prep Sample Preparation cluster_analysis CE Analysis Sample (2R,4R)-4-methylpiperidine- 2-carboxylic acid Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution Injection Hydrodynamic Injection Dissolution->Injection BGE Background Electrolyte with Chiral Selector (Sulfated-β-CD) Separation Electrophoretic Separation of Enantiomers BGE->Separation Injection->Separation Detection UV Detection (200 nm) Separation->Detection Quantification Quantification of Enantiomeric Purity Detection->Quantification

Caption: Workflow for chiral CE analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute Configuration and Enantiomeric Excess

NMR spectroscopy can be used to determine enantiomeric excess (e.e.) by creating a diastereomeric environment that results in distinct signals for each enantiomer.[21][22][23] This is achieved using chiral derivatizing agents or chiral solvating agents.

Principle of Chiral NMR

By reacting the enantiomeric mixture with a chiral auxiliary, two diastereomers are formed.[24] These diastereomers have different NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio.[22] Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes that also exhibit distinct NMR signals.[25]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

1. Derivatization:

  • Reagents: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), deuterated chloroform (CDCl₃), pyridine.
  • Procedure:
  • Dissolve approximately 5 mg of the sample in 0.5 mL of CDCl₃ in an NMR tube.
  • Add a small drop of pyridine.
  • Add a slight molar excess of Mosher's acid chloride.
  • Shake the NMR tube to ensure complete reaction.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum.
  • Identify a well-resolved signal corresponding to a proton in the newly formed diastereomers.
  • Integrate the signals for each diastereomer to calculate the enantiomeric excess.
Comparison of Analytical Methods
FeatureChiral HPLCChiral GCChiral CEChiral NMR
Principle Differential interaction with CSP or separation of diastereomersSeparation of volatile enantiomers on a CSP or as diastereomersDifferential mobility of diastereomeric complexes in an electric fieldDifferentiation of diastereomeric signals in a magnetic field
Resolution High to ExcellentExcellentExcellentModerate to High
Sensitivity HighVery HighHighLow
Analysis Time ModerateFastFastModerate
Sample Prep. Moderate (derivatization may be needed)Extensive derivatization often requiredMinimalModerate (derivatization may be needed)
Sample Req. LowVery LowVery LowHigh
Method Dev. Moderate to ComplexModerateModerateRelatively Simple
Quantitation ExcellentExcellentGood to ExcellentGood

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • Chiral HPLC is a versatile and robust method suitable for both routine quality control and research and development. Its ability to use both direct and indirect approaches provides flexibility.

  • Chiral GC offers the highest sensitivity and is ideal for trace analysis, but the requirement for derivatization can be a drawback.

  • Chiral CE is an excellent choice when sample volume is limited and high separation efficiency is required. Its low solvent consumption also makes it an environmentally friendly option.[4]

  • Chiral NMR is a powerful tool for absolute configuration determination and can provide a direct measure of enantiomeric excess without the need for a reference standard of the other enantiomer. However, its lower sensitivity may be a limiting factor.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable the researcher to make an informed decision and ensure the stereochemical integrity of their chiral molecules. Method validation is a critical step to ensure the chosen method is suitable for its intended purpose and produces reliable and consistent results.[26][27]

References

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.PubMed. [Link]
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.PMC - NIH. [Link]
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.PubMed. [Link]
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
  • Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis...
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.PubMed Central. [Link]
  • Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis.MDPI. [Link]
  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva.PubMed. [Link]
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • 1.1.3. Chiral separation of amino acids by gas chromatography.
  • Strategies in method development to quantify enantiomeric impurities using CE.
  • (2R, 4R)-4-Methylpiperidine-2-carboxylic acid, min 98%, 100 mg.[No valid source found].
  • Development and validation of indirect RP-HPLC method for enantiomeric purity determination of d-cycloserine drug substance.ElectronicsAndBooks. [Link]
  • Chiral stationary phases and applications in gas chrom
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separ
  • Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin.[No valid source found].
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.[No valid source found].
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separ
  • This compound | C7H13NO2 | CID 5288786.PubChem. [Link]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[No valid source found].
  • The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,...
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.MDPI. [Link]
  • Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

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A Comparative Guide to Chiral HPLC Methodologies for (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a crucial chiral building block in modern medicinal chemistry and drug development.[1][2] Its rigid, stereochemically defined piperidine scaffold is integral to the synthesis of various bioactive molecules, including protease inhibitors and other pharmaceuticals where precise three-dimensional orientation dictates biological activity. The stereoisomeric purity of this intermediate is therefore a critical quality attribute, demanding robust and accurate analytical methods to quantify the desired (2R,4R) enantiomer and control for the presence of its enantiomer, (2S,4S), and two diastereomers, (2R,4S) and (2S,4R).

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the enantioselective analysis of this compound. A significant analytical challenge is the molecule's lack of a native chromophore, which precludes sensitive detection by standard UV-Vis spectrophotometry.[3][4][5] We will explore two primary methodological pillars to overcome this challenge: direct separation on advanced chiral stationary phases with specialized detectors, and indirect separation following a pre-column derivatization step to introduce a detectable tag. This guide will dissect the underlying principles, compare the performance of various approaches with supporting data, and provide a detailed, field-tested protocol for a recommended method.

Foundational Strategies for Chiral Resolution

The enantioseparation of this compound by HPLC can be approached via two distinct pathways. The choice between them depends on available instrumentation, required sensitivity, and the analytical objective (e.g., routine quality control vs. trace-level impurity analysis).

G Analyte (2R,4R)-4-methylpiperidine- 2-carboxylic acid Strategy Lacks UV Chromophore: Methodology Decision Point Analyte->Strategy Direct Strategy 1: Direct Separation (Underivatized) Strategy->Direct If MS or CAD is available Indirect Strategy 2: Indirect Separation (Derivatized) Strategy->Indirect For UV or FLD detection Direct_Desc Principle: Direct resolution on a Chiral Stationary Phase (CSP). Requires specialized detection. Direct->Direct_Desc Indirect_Desc Principle: Chemical modification to enhance detection and/or facilitate separation. Indirect->Indirect_Desc G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Weigh 1. Accurately weigh sample Dissolve 2. Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Weigh->Dissolve Aliquot 3. Take 100 µL aliquot Dissolve->Aliquot Buffer 4. Add 200 µL NaHCO₃ Buffer (pH 9) Aliquot->Buffer Dansyl 5. Add 200 µL Dansyl-Cl solution Buffer->Dansyl Incubate 6. Incubate at 60 °C for 30 min Dansyl->Incubate Quench 7. Quench with 100 µL HCl Incubate->Quench Filter 8. Filter (0.45 µm) into HPLC vial Quench->Filter Inject 9. Inject onto Chiral HPLC System Filter->Inject Separate 10. Enantioseparation on CSP Inject->Separate Detect 11. Fluorescence Detection (Ex: 340 nm, Em: 525 nm) Separate->Detect Quantify 12. Integrate peaks and quantify Detect->Quantify

Sources

Validation of analytical methods for (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Analytical Methods for (2R,4R)-4-methylpiperidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral substituted piperidine, a structural motif of significant interest in modern drug discovery due to its prevalence in a wide array of biologically active molecules.[1] The precise control and quantification of its stereoisomeric purity are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of validated analytical methods for the stereoselective analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) methods, underpinned by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] This guide will not only present the validation data but also elucidate the scientific rationale behind the selection of specific methodologies and experimental parameters, empowering you to make informed decisions for your analytical challenges.

The Foundation: Regulatory Framework for Analytical Method Validation

The validation of analytical methods in the pharmaceutical industry is a mandatory requirement to ensure the quality and consistency of drug products.[8][9][10] The ICH, FDA, and EMA provide harmonized guidelines that form the bedrock of our validation strategies.[2][5][9][11] The core validation characteristics that will be assessed for each analytical technique include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[2][12][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]

  • Accuracy: The closeness of the test results to the true value.[2][8][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][8][12] This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][8][12]

Comparative Analysis of Analytical Methodologies

This section provides a head-to-head comparison of HPLC, GC, and CE for the analysis of this compound. Each method presents a unique set of advantages and challenges.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for the separation of enantiomers.[14] For a non-chromophoric compound like this compound, pre-column derivatization with a UV-active agent is often necessary to enable detection.[14] The separation is achieved on a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers.

Experimental Workflow:

Caption: HPLC workflow for the analysis of this compound.

Detailed Protocol:

  • Derivatization: React the sample with p-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.[14]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 0.1% Diethylamine in Ethanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 228 nm

  • Validation Experiments: Perform experiments to determine specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.

Validation Data Summary (Illustrative):

Validation ParameterHPLC Performance
Specificity Baseline resolution of enantiomers (>4.0) and from potential impurities.
Linearity (r²) > 0.999 for both enantiomers.
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition.

Expert Insights: The pre-column derivatization step, while adding complexity, is essential for achieving the required sensitivity and selectivity with UV detection. The choice of a polysaccharide-based CSP like Chiralpak AD-H is based on its proven efficacy in resolving a wide range of chiral compounds.[14]

Method 2: Chiral Gas Chromatography (GC)

Principle: Chiral GC is a highly efficient separation technique, particularly for volatile compounds.[15] For amino acids and their derivatives, derivatization is necessary to increase volatility and improve chromatographic performance.[16][17]

Experimental Workflow:

Caption: GC workflow for the analysis of this compound.

Detailed Protocol:

  • Derivatization: React the sample with trifluoroacetic anhydride to form volatile derivatives.[16][18]

  • Chromatographic Conditions:

    • Column: Chirasil-L-Val capillary column, 25 m x 0.25 mm

    • Carrier Gas: Hydrogen

    • Temperature Program: 100 °C (1 min), ramp to 180 °C at 5 °C/min

    • Injector Temperature: 250 °C

    • Detector: Flame Ionization Detector (FID) at 250 °C

  • Validation Experiments: Conduct validation experiments in accordance with ICH guidelines.

Validation Data Summary (Illustrative):

Validation ParameterGC Performance
Specificity Excellent resolution of enantiomers and separation from derivatization by-products.
Linearity (r²) > 0.998 for both enantiomers.
Range 0.5 - 40 µg/mL
Accuracy (% Recovery) 97.8 - 102.5%
Precision (% RSD) Repeatability: < 1.5%; Intermediate Precision: < 2.5%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness Sensitive to changes in temperature program and carrier gas flow rate.

Expert Insights: GC often provides higher resolution and sensitivity compared to HPLC for volatile compounds.[15] The choice of a chiral stationary phase based on an amino acid derivative, such as Chirasil-L-Val, is well-suited for the separation of derivatized amino acid enantiomers.[17] However, the derivatization step must be carefully controlled to ensure reproducibility.

Method 3: Chiral Capillary Electrophoresis (CE)

Principle: Chiral CE separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector added to the background electrolyte.[19][20][21] This technique is particularly advantageous for the analysis of polar and charged molecules.[20]

Experimental Workflow:

Caption: CE workflow for the analysis of this compound.

Detailed Protocol:

  • Sample Preparation: Dissolve the sample directly in the background electrolyte.

  • Electrophoretic Conditions:

    • Capillary: Fused silica, 50 µm i.d., 50 cm total length

    • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 30 mg/mL sulfated-β-cyclodextrin.[19]

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Detection: UV at 214 nm

  • Validation Experiments: Validate the method according to ICH guidelines.

Validation Data Summary (Illustrative):

Validation ParameterCE Performance
Specificity Good resolution of enantiomers.
Linearity (r²) > 0.997 for both enantiomers.
Range 5 - 100 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) Repeatability: < 2.0%; Intermediate Precision: < 3.0%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness Tolerant to minor variations in buffer pH and chiral selector concentration.

Expert Insights: CE offers the advantage of minimal sample preparation and low consumption of reagents and solvents.[22] The use of a charged cyclodextrin derivative, such as sulfated-β-cyclodextrin, is effective for the separation of charged analytes like amino acids.[19] While CE may have slightly lower precision compared to HPLC and GC, its simplicity and speed make it an attractive alternative.

Conclusion and Recommendations

The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis, including the desired sensitivity, precision, and sample throughput.

  • Chiral HPLC with pre-column derivatization is a robust and reliable method, offering a good balance of performance characteristics. It is well-suited for routine quality control environments.

  • Chiral GC provides excellent resolution and sensitivity but requires a more involved sample preparation procedure. It is a powerful tool for trace-level impurity analysis.

  • Chiral CE is a simple and rapid technique that is ideal for high-throughput screening and method development, although it may exhibit slightly lower precision.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the validation data and a risk-based assessment of the analytical needs. This guide provides the foundational knowledge and comparative data to support this critical decision-making process.

References

  • AMSbiopharma. (2025, July 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2020, April 21).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • International Council for Harmonisation. (2023, November 30). Q2(R2)
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024, June 25).
  • National Institutes of Health. (n.d.).
  • Wiley Analytical Science. (2018, August 16).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2024, April 4).
  • ResearchGate. (2025, August 5).
  • PubMed. (2021, February 14).
  • MDPI. (n.d.). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis.
  • PubMed. (2014, December).
  • Pharmiweb. (2013, June 6).
  • Semantic Scholar. (n.d.).
  • Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.

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A Comparative Guide to the Stereoisomers of 4-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise stereochemistry of a molecule is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile. This guide provides an in-depth comparison of (2R,4R)-4-methylpiperidine-2-carboxylic acid and its three stereoisomers: (2S,4S), (2R,4S), and (2S,4R). Understanding the distinct properties of each isomer is paramount for their application as chiral building blocks in the synthesis of complex bioactive molecules.

Introduction to the Stereoisomers of 4-Methylpiperidine-2-carboxylic Acid

4-Methylpiperidine-2-carboxylic acid possesses two chiral centers at the C2 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers. These can be categorized into two pairs of enantiomers: the trans diastereomers, (2R,4R) and (2S,4S), and the cis diastereomers, (2R,4S) and (2S,4R). The spatial arrangement of the methyl and carboxylic acid groups profoundly influences the molecule's interaction with chiral environments, such as biological receptors and enzymes.

The (2R,4R)-isomer, in particular, is a key intermediate in the synthesis of the direct thrombin inhibitor Argatroban.[1] The stereochemical purity of this starting material is crucial for the efficacy and safety of the final drug product.

Caption: Stereoisomeric relationships of 4-methylpiperidine-2-carboxylic acid.

Synthesis and Chiral Separation: A Strategic Overview

The synthesis of enantiomerically pure 4-methylpiperidine-2-carboxylic acid isomers typically commences with the synthesis of a racemic mixture of either the cis or trans diastereomers, followed by chiral resolution.

A common synthetic route starts from 4-methyl-2-picolinic acid, which is subjected to hydrogenation to yield a mixture of cis and trans 4-methylpiperidine-2-carboxylic acid.[2] Subsequent esterification provides the corresponding esters, which are more amenable to separation and resolution.[2]

Diastereomeric Separation

The separation of the cis and trans diastereomers can often be achieved by fractional crystallization or chromatography of the esterified derivatives. The different physical properties of diastereomers, such as solubility and crystal packing, are exploited in this step.

Enantiomeric Resolution

Once the diastereomers are separated, the resolution of the enantiomeric pairs is performed. This is a critical step that dictates the stereochemical purity of the final product. A widely used and effective method is the formation of diastereomeric salts with a chiral resolving agent.

For the resolution of the trans-4-methylpiperidine-2-carboxylic acid ethyl ester, chiral acids such as D-mandelic acid or L-tartaric acid are frequently employed.[2] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts liberates the pure enantiomers.

A similar strategy can be applied to the resolution of the cis isomers, often utilizing a different chiral resolving agent to achieve optimal separation. For instance, a derivative of the cis isomer has been successfully resolved using di-p-toluoyltartaric acid.[3]

G Start 4-Methyl-2-picolinic Acid Hydrogenation Hydrogenation Start->Hydrogenation H2, Catalyst Esterification Esterification Hydrogenation->Esterification EtOH, SOCl2 Diastereomer_Separation Diastereomer Separation (Crystallization/Chromatography) Esterification->Diastereomer_Separation trans_Isomers trans-Isomers ((2R,4R) & (2S,4S)) Diastereomer_Separation->trans_Isomers trans-ester cis_Isomers cis-Isomers ((2R,4S) & (2S,4R)) Diastereomer_Separation->cis_Isomers cis-ester trans_Resolution Enantiomeric Resolution (e.g., with D-Mandelic Acid) 2R4R (2R,4R) trans_Resolution->2R4R 2S4S (2S,4S) trans_Resolution->2S4S cis_Resolution Enantiomeric Resolution (e.g., with Di-p-toluoyltartaric Acid) 2R4S (2R,4S) cis_Resolution->2R4S 2S4R (2S,4R) cis_Resolution->2S4R trans_Isomers->trans_Resolution cis_Isomers->cis_Resolution

Caption: General workflow for the synthesis and resolution of 4-methylpiperidine-2-carboxylic acid isomers.

Comparative Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 4-Methylpiperidine-2-carboxylic Acid Isomers

Property(2R,4R)(2S,4S)(2R,4S)(2S,4R)
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [4]143.18 g/mol [5]143.18 g/mol 143.18 g/mol
Computed XLogP3 -1.6[4]-1.6[5]Data not availableData not available
Computed pKa Data not availableData not availableData not availableData not available
Melting Point Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available

Note: Much of the available data is computed. Experimental determination is recommended for accurate comparison.

Spectroscopic Analysis: A Tool for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial orientations of the methyl and carboxylic acid groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants for the ring protons. While a complete set of comparative spectra for all four isomers is not publicly available, analysis of related structures suggests that the chemical shifts of the protons at C2 and C4, as well as the vicinal coupling constants, would be key differentiators.

For instance, in the trans isomers, the axial-axial and equatorial-equatorial couplings between adjacent protons are expected to differ significantly from the axial-equatorial couplings observed in the cis isomers.

¹³C NMR data for (2S,4S)-4-methylpiperidine-2-carboxylic acid is available through PubChem, providing a reference for one of the isomers. [5]

Biological Activity: The Critical Impact of Stereochemistry

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Even subtle changes in the 3D arrangement of functional groups can lead to dramatic differences in receptor binding affinity and pharmacological effect.

While a direct comparative study of all four isomers of 4-methylpiperidine-2-carboxylic acid is not extensively documented, research on structurally related compounds provides valuable insights. For example, in a series of tetrazole-substituted piperidine-2-carboxylic acids, the NMDA receptor antagonist activity was found to reside exclusively with the (-)-(2R,4S)-isomer.[3] This highlights the critical importance of the cis configuration and the specific absolute stereochemistry at both chiral centers for biological activity.

Furthermore, it has been noted that the (2R,4S) stereochemistry is crucial for the interaction of some piperidine derivatives with certain enzymes, with the (2S,4S) and (2R,4R) isomers showing reduced potency.[3] This underscores the necessity of using enantiomerically pure isomers in drug discovery and development to maximize therapeutic efficacy and minimize off-target effects.

Experimental Protocols

Protocol: Chiral HPLC for Isomer Separation

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the separation of the four stereoisomers of 4-methylpiperidine-2-carboxylic acid.

Rationale: Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving a wide range of chiral compounds.

Methodology:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20).

    • For acidic compounds like these, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

  • Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the retention times and separation factor.

    • Evaluate the effect of different alcohol modifiers (isopropanol, ethanol, n-butanol) on selectivity.

    • Optimize the column temperature to improve efficiency and resolution.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for these compounds which lack a strong chromophore.

Protocol: NMR Analysis for Stereochemical Confirmation

Objective: To use ¹H and ¹³C NMR spectroscopy to differentiate between the cis and trans diastereomers of 4-methylpiperidine-2-carboxylic acid.

Rationale: The spatial relationship between substituents on the piperidine ring influences the chemical environment of the ring protons and carbons, leading to distinct NMR spectra for each diastereomer.

Methodology:

  • Sample Preparation: Dissolve a pure sample of each isolated diastereomer (or the mixture) in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃ for ester derivatives).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and multiplicities of the protons at C2, C4, and the methyl group.

    • Analyze the coupling constants (J-values) between adjacent protons. Larger J-values are typically observed for axial-axial couplings, which can help in assigning the relative stereochemistry.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the ring carbons, particularly C2, C3, C4, and C5, will differ between the cis and trans isomers due to steric effects.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign all proton and carbon signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, offering conclusive evidence for the cis or trans relationship of the substituents. For example, a NOE between the proton at C2 and the methyl protons at C4 would be indicative of a cis relationship.

Conclusion

The four stereoisomers of 4-methylpiperidine-2-carboxylic acid, while chemically identical in terms of their atomic connectivity, exhibit distinct three-dimensional structures that have profound implications for their physical, chemical, and biological properties. The (2R,4R)-isomer is a valuable chiral building block, and its synthesis necessitates a robust strategy for the separation and resolution of all four isomers.

This guide has outlined the key differences between these stereoisomers and provided a framework for their synthesis, separation, and characterization. For researchers in drug discovery and development, a thorough understanding and careful control of stereochemistry are indispensable for the rational design and synthesis of safe and effective new medicines. The supporting experimental data and protocols provided herein serve as a valuable resource for navigating the complexities of these chiral molecules.

References

  • LeTourneau, J. J., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]
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  • PubMed. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist.

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A Comparative Analysis of (2R,4R)-4-methylpiperidine-2-carboxylic acid and Proline Analogs in Peptide and Small Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Conformational Control and Therapeutic Potential

In the landscape of modern drug discovery and peptide science, the strategic manipulation of molecular conformation is a cornerstone of rational design. Proline and its analogs, by virtue of their cyclic structures, offer a powerful toolkit for medicinal chemists to enforce specific secondary structures, enhance metabolic stability, and modulate pharmacokinetic properties.[1][2][3] This guide provides an in-depth comparison of (2R,4R)-4-methylpiperidine-2-carboxylic acid, a six-membered ring homolog of proline, with various canonical and non-canonical proline analogs. We will explore their synthesis, conformational preferences, and impact on peptide and small molecule properties, supported by experimental data and established protocols.

The Critical Role of Conformational Constraint in Drug Design

Proline's unique pyrrolidine ring restricts the peptide backbone's flexibility, influencing the Φ (phi) and Ψ (psi) dihedral angles and favoring specific secondary structures like β-turns and polyproline helices.[4] This conformational rigidity is a double-edged sword; while beneficial for pre-organizing a molecule for receptor binding, the native proline structure has limitations. Proline analogs, through ring substitution, expansion, or heteroatom incorporation, provide a means to fine-tune these conformational biases, offering superior control over molecular shape and function.[2][3][5]

The introduction of substituents on the proline ring can induce specific puckering preferences (endo vs. exo), which in turn influences the cis/trans isomerism of the preceding peptide bond.[6] For instance, electron-withdrawing groups at the 4-position can stereoelectronically favor an exo pucker, which stabilizes a trans amide bond.[6] Such subtle modifications can have profound effects on protein folding, stability, and function.[6]

This compound: A Homolog with Unique Properties

This compound, a pipecolic acid derivative, expands the five-membered pyrrolidine ring of proline to a six-membered piperidine ring. This expansion, coupled with the stereospecific placement of a methyl group at the 4-position, introduces distinct conformational constraints.

The synthesis of this chiral compound often involves multi-step sequences starting from readily available materials. One common strategy involves the hydrogenation and resolution of a pyridine precursor.[7]

Illustrative Synthetic Protocol:

A general synthetic approach involves the following key transformations[7][8][9]:

  • Hydrogenation: Catalytic hydrogenation of a substituted pyridine, such as 4-methyl-2-picolinic acid, to the corresponding piperidine. This typically yields a mixture of cis and trans diastereomers.

  • Esterification: Protection of the carboxylic acid, often as an ethyl or benzyl ester, to facilitate purification and subsequent steps.

  • Diastereomeric Resolution: Separation of the desired (2R,4R) diastereomer from the mixture. This is a critical step and can be achieved through crystallization with a chiral resolving agent, such as tartaric acid or mandelic acid.[7]

  • Deprotection: Removal of the ester protecting group to yield the final carboxylic acid.

Experimental Protocol: Resolution of trans-4-methylpiperidine-2-carboxylic acid ethyl ester [8]

  • Dissolve the mixture of trans-4-methylpiperidine-2-carboxylic acid ethyl ester in a suitable solvent system (e.g., acetone/ethanol).

  • Add an equimolar amount of L-tartaric acid to the solution.

  • Heat the mixture to dissolve all solids and then allow it to cool slowly to room temperature to induce crystallization.

  • Collect the precipitated tartrate salt by filtration. This salt will be enriched in one of the enantiomers.

  • Recrystallize the salt from the same solvent system to improve diastereomeric purity.

  • Treat the purified tartrate salt with a base (e.g., potassium carbonate) to liberate the free amine.

  • Extract the desired enantiomerically enriched ester into an organic solvent.

  • Hydrolyze the ester to obtain this compound.

Comparative Analysis with Proline Analogs

The true utility of this compound is best understood in the context of other proline analogs. Below, we compare its properties with key examples.

The conformational landscape of a peptide is significantly altered by the incorporation of proline analogs. The larger ring size of pipecolic acid derivatives generally leads to a different set of accessible Φ and Ψ angles compared to proline.

Amino Acid AnalogRing SizeKey Conformational FeaturesImpact on Peptide Structure
L-Proline 5-memberedRestricted Φ (~ -60°), favors Cδ-endo or Cγ-exo puckering.Induces β-turns and polyproline II helices.[4]
This compound 6-memberedMore flexible than proline but still constrained. The methyl group can influence the chair/boat conformation of the ring.Can stabilize unique turn structures and alter backbone trajectory.
4-Fluoro-L-proline (4R and 4S) 5-memberedThe electronegative fluorine atom induces a strong stereoelectronic gauche effect, leading to a preference for either an exo (4R) or endo (4S) pucker.[6]Allows for precise control over the cis/trans amide bond ratio and local conformation.[6]
α-Methyl-L-proline 5-memberedThe α-methyl group provides significant steric hindrance, further restricting the Φ and Ψ angles.Strongly disfavors cis-amide bonds and can stabilize helical structures.[10]
Azetidine-2-carboxylic acid 4-memberedThe smaller ring size leads to a lower rotational barrier around the amide bond.[11]Can be used to modulate the cis/trans equilibrium.

The introduction of substituents and changes in ring size also affect the physicochemical properties of the amino acid, which can have implications for solubility, lipophilicity, and metabolic stability.

Amino Acid AnalogMolecular Weight ( g/mol )Predicted LogPKey Physicochemical Attributes
L-Proline 115.13-2.4Hydrophilic
This compound 143.18[12]-1.6[12]Increased lipophilicity due to the methyl group.
(4R)-4-Fluoro-L-proline 133.11-2.2The fluorine atom can modulate pKa and hydrogen bonding capacity.
α-Methyl-L-proline 129.16-1.9Increased steric bulk can shield the amide bond from enzymatic cleavage.
Applications in Medicinal Chemistry

The choice of a proline analog is highly dependent on the therapeutic target and the desired properties of the final molecule.

  • This compound has been explored as a key intermediate in the synthesis of various bioactive compounds, including thrombin inhibitors like argatroban.[7] Its specific stereochemistry is crucial for potent biological activity.

  • Fluorinated prolines are widely used to enhance the stability and binding affinity of peptides. The ability to control ring pucker and amide bond isomerization is a powerful tool in peptidomimetic design.[6]

  • α-Methylproline is often incorporated to increase metabolic stability by sterically hindering proteolytic cleavage of the adjacent peptide bond.[10]

  • Bicyclic proline analogs offer an even higher degree of conformational constraint and are found in several approved drugs, particularly ACE inhibitors.[1]

Experimental Workflows and Visualization

The characterization of the conformational effects of these analogs relies on a combination of computational modeling and experimental techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_evaluation Functional Evaluation s1 Synthesize Peptide with Proline Analog s2 Purify by HPLC s1->s2 a1 NMR Spectroscopy (NOESY, ROESY) s2->a1 Structural Elucidation a2 Circular Dichroism (CD) s2->a2 Secondary Structure a3 X-ray Crystallography s2->a3 Solid-State Structure a4 Computational Modeling (DFT, MD) a1->a4 Refine Structure a3->a4 Validate Model e1 Binding Affinity Assay (SPR, ITC) a4->e1 Predict Binding e2 Enzymatic Stability Assay e1->e2

Caption: Workflow for the synthesis and conformational analysis of peptides containing proline analogs.

G cluster_pro Proline cluster_pipecolic This compound cluster_fluoro 4-Fluoro-proline cluster_alpha α-Methyl-proline pro Proline beta_turn β-Turn pro->beta_turn ppii PPII Helix pro->ppii pip Pipecolic Acid Analog unique_turn Unique Turn Structures pip->unique_turn fluoro 4-Fluoro-proline exo_pucker Exo Pucker (trans-amide) fluoro->exo_pucker endo_pucker Endo Pucker (cis-amide) fluoro->endo_pucker alpha α-Methyl-proline helical Helical Conformations alpha->helical

Caption: Impact of different proline analogs on peptide secondary structure.

Conclusion

This compound represents a valuable extension to the proline analog toolkit. Its six-membered ring and stereodefined methyl substituent offer unique conformational properties that can be exploited in the design of novel therapeutics. The choice between this homolog and other proline analogs, such as fluorinated or alkylated derivatives, will depend on the specific design goals, whether it be enhancing metabolic stability, pre-organizing a ligand for optimal receptor binding, or fine-tuning the cis/trans amide bond equilibrium. A thorough understanding of the structure-property relationships of these building blocks, guided by robust experimental and computational analysis, is essential for their successful application in drug discovery.

References

  • Dounay, A. B., & Anderson, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
  • Wu, Y.-D., & Wang, D.-P. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Computational Chemistry, 27(5), 589-599. [Link]
  • Dounay, A. B., & Anderson, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
  • Dounay, A. B., & Anderson, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
  • Horne, D. A., & Gellman, S. H. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(41), 14716–14727. [Link]
  • Goodman, M., & Melacini, G. (2002). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Toniolo, C., & Crisma, M. (2007). Effect of proline analogues on the conformation of elastin peptides. New Journal of Chemistry, 31(10), 1756-1763. [Link]
  • Improta, R., & Barone, V. (2006). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Physical Chemistry B, 110(31), 15512–15519. [Link]
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]
  • Ferreira, P. M. T. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
  • Lecommandoux, S., & Guichard, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(9), 10425–10445. [Link]
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • Horne, D. A., & Gellman, S. H. (2017). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Semantic Scholar. [Link]
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
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A Senior Application Scientist's Guide to the Quantification of (2R,4R)-4-methylpiperidine-2-carboxylic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Stereospecific Quantification

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a pivotal chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate for the direct thrombin inhibitor Argatroban.[1] In the landscape of drug development, the precise stereochemistry of a molecule is not a trivial detail—it is fundamental to its pharmacological activity, efficacy, and safety profile. The synthesis of this compound often yields a mixture of its four possible stereoisomers. Consequently, the ability to accurately and robustly quantify the desired (2R,4R) diastereomer in complex reaction mixtures is paramount for process optimization, yield calculation, quality control, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere protocols, delving into the causality behind methodological choices to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

Chapter 1: Deconstructing the Analytical Challenge

Quantifying this compound presents a trifecta of analytical hurdles:

  • Stereoisomerism: The molecule possesses two chiral centers (at C2 and C4), giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Any robust analytical method must be able to differentiate and resolve the target (2R,4R) isomer from the others.

  • Physicochemical Properties: As a cyclic amino acid, the analyte is polar, zwitterionic at neutral pH, and non-volatile. These properties preclude direct analysis by GC and necessitate specific strategies in liquid chromatography.[2]

  • Complex Matrix: Reaction mixtures contain starting materials, reagents, solvents, and unforeseen by-products. The analytical method must be selective enough to quantify the target analyte without interference from these matrix components.

Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric and diastereomeric separations in the pharmaceutical industry.[3][4] The core principle involves creating a chiral environment where stereoisomers can interact differently, leading to differential retention times. This can be achieved through two primary strategies: direct and indirect separation.

Method 1: Direct Separation on Chiral Stationary Phases (CSPs)

This is often the most straightforward approach, as it requires minimal sample preparation and avoids potential side reactions from derivatization. The separation occurs directly on a column where a chiral selector is immobilized on the stationary phase.

Causality of Method Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often provide excellent selectivity for a broad range of chiral compounds, including those with amino and carboxylic acid groups.[5][6] The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the polysaccharide structure.

Experimental Protocol: Direct Chiral HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction mixture in the mobile phase diluent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or similar amylose-based CSP).

    • Mobile Phase: A polar ionic or normal phase mode is typically effective. For example, Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). The acidic modifier (TFA) is crucial for suppressing the ionization of the carboxylic acid and protonating the amine, leading to sharper peaks and better chromatography.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (for the carboxylic acid chromophore) or connection to a Mass Spectrometer (LC-MS) for enhanced specificity and sensitivity.

  • Quantification:

    • Perform a calibration curve using a certified reference standard of this compound.

    • Integrate the peak area corresponding to the (2R,4R) isomer and quantify against the calibration curve.

Workflow for Direct Chiral HPLC Analysis

Direct Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Reaction Mixture Sample prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject onto Chiral HPLC System (e.g., Chiralpak AD-H) prep3->hplc detect UV or MS Detection hplc->detect data1 Integrate Peak Areas of Stereoisomers detect->data1 data2 Quantify using Calibration Curve data1->data2

Caption: Workflow for direct quantification via chiral HPLC.

Method 2: Indirect Separation via Chiral Derivatization

This method involves reacting the sample with a chiral derivatizing agent (CDA) to convert the enantiomers/diastereomers into new diastereomeric derivatives.[3][7] These new derivatives have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, which are often more robust and less expensive.

Experimental Protocol: Indirect Chiral HPLC

  • Derivatization:

    • Dissolve a known amount of the reaction mixture sample in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).

    • Add a solution of the chiral derivatizing agent (e.g., Marfey's reagent in acetone).

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 1 M HCl).

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using acetonitrile and water with an acid modifier (e.g., 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the CDA's chromophore (e.g., 340 nm for DNP derivatives).

  • Quantification:

    • A reference standard of the target analyte must be derivatized and analyzed under the exact same conditions to determine its retention time and generate a calibration curve.

Workflow for Indirect Chiral HPLC Analysis

Indirect Chiral HPLC Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Reaction Mixture in Buffer der React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) prep1->der quench Quench Reaction der->quench hplc Inject onto Achiral (e.g., C18) Column quench->hplc detect UV Detection at Chromophore λmax hplc->detect data1 Integrate Diastereomer Peak Areas detect->data1 data2 Quantify using Calibration Curve data1->data2

Caption: Workflow for indirect quantification via derivatization.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of amino acids is not feasible due to their high polarity and lack of volatility.[2] Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC. The coupling with a mass spectrometer provides high sensitivity and structural confirmation.

Causality of Method Choice: GC-MS is an excellent choice for achieving very low detection limits. The key is a robust and reproducible derivatization protocol. A two-step derivatization, involving esterification of the carboxylic acid followed by acylation of the amine, is a reliable strategy.[8][9] This creates a less polar, more volatile derivative that chromatographs well. Separation is then performed on a chiral GC column.

Experimental Protocol: Chiral GC-MS

  • Sample Preparation & Derivatization:

    • Take a precise aliquot of the reaction mixture and evaporate the solvent to dryness under a stream of nitrogen.

    • Step 1 (Esterification): Add 2 M HCl in methanol and heat at 80°C for 60 minutes to form the methyl ester.[8] Evaporate the reagent.

    • Step 2 (Acylation): Add pentafluoropropionic anhydride (PFPA) in ethyl acetate and heat at 60°C for 30 minutes to acylate the secondary amine.[8] Evaporate the excess reagent.

    • Reconstitute the final derivative in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val).[10][11][12]

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector.

    • Oven Program: A temperature gradient is used to separate the derivatives (e.g., start at 80°C, ramp to 200°C).

    • MS Detection: Electron Ionization (EI) source. Monitor characteristic fragment ions for each stereoisomer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Workflow for Chiral GC-MS Analysis

Chiral GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Evaporate Sample to Dryness ester Esterification (e.g., HCl in MeOH) prep1->ester acyl Acylation (e.g., PFPA) ester->acyl recon Reconstitute in Organic Solvent acyl->recon gc Inject onto Chiral GC Column recon->gc ms MS Detection (SIM Mode) gc->ms data1 Integrate Ion Chromatograms ms->data1 data2 Quantify using Calibration Curve data1->data2 Quantitative NMR (qNMR) Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Quantification prep1 Weigh Reaction Mixture Sample prep2 Add Known Amount of Internal Standard prep1->prep2 prep3 Dissolve in Deuterated Solvent prep2->prep3 nmr Acquire 1H Spectrum with Long D1 Delay prep3->nmr data1 Phase and Baseline Correction nmr->data1 data2 Integrate Signals of Analytes and Standard data1->data2 data3 Calculate Diastereomer Concentrations data2->data3 start What is the primary analytical goal? q1 Need to quantify trace level impurities (<0.1%)? start->q1 q2 Is rapid determination of diastereomeric ratio sufficient? q1->q2 No gcms Use Chiral GC-MS q1->gcms Yes q3 Is sample throughput a high priority? q2->q3 No qnmr Use qNMR q2->qnmr Yes hplc_direct Use Direct Chiral HPLC q3->hplc_direct Yes hplc_indirect Consider Indirect HPLC (if high sensitivity needed) q3->hplc_indirect No

Sources

A Comparative Guide to the Certificate of Analysis for (2R,4R)-4-methylpiperidine-2-carboxylic acid and its (2S,4S) Stereoisomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral synthesis, the stereochemical purity of building blocks is paramount. Molecules with identical chemical formulas but different spatial arrangements of atoms, known as stereoisomers, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the analytical characterization of two key stereoisomers of 4-methylpiperidine-2-carboxylic acid: the (2R,4R) and (2S,4S) forms. Understanding the nuances of their Certificate of Analysis (CoA) is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document will delve into the typical specifications, analytical methodologies, and data interpretation for these chiral piperidine derivatives. We will explore the "why" behind the chosen analytical techniques and provide detailed experimental protocols to empower researchers in their own quality assessment.

The Criticality of Stereoisomerism: (2R,4R) vs. (2S,4S)

(2R,4R)-4-methylpiperidine-2-carboxylic acid and its (2S,4S) counterpart are chiral building blocks frequently employed in the synthesis of complex pharmaceutical agents.[1][2][3] The specific arrangement of the methyl group at the C4 position and the carboxylic acid group at the C2 position dictates the three-dimensional shape of the molecule. This, in turn, governs its interaction with chiral biological targets such as enzymes and receptors. The seemingly subtle difference between the 'R' (rectus) and 'S' (sinister) configurations can lead to significant variations in therapeutic effect and potential side effects. Therefore, robust analytical methods to confirm the identity and enantiomeric purity of the desired stereoisomer are indispensable.

Deconstructing the Certificate of Analysis: A Side-by-Side Comparison

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For chiral compounds, the CoA must not only verify the chemical identity and purity but also unequivocally establish the stereochemical integrity. Below is a comparative table outlining the typical specifications you would expect to find on a CoA for both (2R,4R)- and (2S,4S)-4-methylpiperidine-2-carboxylic acid.

Table 1: Comparative Certificate of Analysis Specifications

ParameterThis compound(2S,4S)-4-methylpiperidine-2-carboxylic acidSignificance and Rationale
CAS Number 74892-81-2[4][5]79199-63-6[1][3]A unique identifier for the specific stereoisomer, crucial for regulatory tracking and unambiguous identification.
Molecular Formula C₇H₁₃NO₂[4]C₇H₁₃NO₂[1]Identical for both stereoisomers, confirming the elemental composition.
Molecular Weight 143.18 g/mol [4]143.18 g/mol [1]Identical for both stereoisomers.
Appearance White to off-white crystalline powderWhite to off-white crystalline powderA basic quality control check for physical consistency and absence of gross impurities.
Solubility Soluble in waterSoluble in waterImportant for downstream processing and formulation development.
Melting Point Typically in the range of 230-240 °C (decomposes)Typically in the range of 230-240 °C (decomposes)While enantiomers have identical melting points, a sharp melting point range is an indicator of high purity.
Purity (by HPLC) ≥ 98.0%[4]≥ 98.0%A quantitative measure of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC).
Enantiomeric Purity ≥ 99.0% ee≥ 99.0% eeThe most critical parameter for a chiral compound, indicating the percentage of the desired enantiomer relative to the undesired one. 'ee' stands for enantiomeric excess.
Specific Rotation [α]²⁰/D +X° (c=1, H₂O)[α]²⁰/D -X° (c=1, H₂O)A measure of the rotation of plane-polarized light. Enantiomers will rotate light to an equal but opposite degree. The sign (+ or -) is a key identifier.
¹H NMR Spectrum Conforms to structureConforms to structureConfirms the chemical structure and provides information on the proton environment. The spectra for enantiomers are identical in an achiral solvent.
¹³C NMR Spectrum Conforms to structureConforms to structureConfirms the carbon framework of the molecule. The spectra for enantiomers are identical in an achiral solvent.
Mass Spectrum Conforms to structureConforms to structureConfirms the molecular weight of the compound.
Residual Solvents Meets USP <467> or ICH Q3C limitsMeets USP <467> or ICH Q3C limitsEnsures that solvents used in the synthesis are removed to levels that are safe for pharmaceutical use.
Heavy Metals ≤ 10 ppm≤ 10 ppmA safety requirement to limit the presence of heavy metal contaminants.

Key Analytical Methodologies: The Experimental Backbone

The specifications listed on a CoA are validated through rigorous analytical testing. Here, we provide a detailed look at the experimental protocols for the most critical analyses.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Causality Behind Experimental Choices: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, thus, separation. For piperidine carboxylic acids, which lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection sensitivity.[7][8] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.

Experimental Protocol: Chiral HPLC of 4-methylpiperidine-2-carboxylic acid Isomers

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective for separating cyclic amino acid derivatives.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution by suppressing the ionization of the carboxylic acid and amino groups.

  • Flow Rate: Typically 0.5 to 1.5 mL/min.

  • Column Temperature: Usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if no derivatization is used, or a more universal detector like CAD or MS.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Injection Volume: Typically 5 to 20 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Separation Separation on Chiral Column HPLC->Separation Detection Detection (UV/CAD/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation Report Report Calculation->Report

Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Causality Behind Experimental Choices: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques used to elucidate the structure of a molecule.[9] While NMR spectra of enantiomers in an achiral solvent are identical, they serve as a definitive confirmation of the chemical structure and can reveal the presence of impurities. The chemical shifts, splitting patterns, and integration of the peaks provide a detailed fingerprint of the molecule.

Expected ¹H NMR Spectral Data (in D₂O, 400 MHz):

  • δ ~3.5-3.7 ppm (m, 1H): Proton at C2 (adjacent to the carboxylic acid).

  • δ ~3.0-3.2 ppm (m, 1H): Equatorial proton at C6.

  • δ ~2.5-2.7 ppm (m, 1H): Axial proton at C6.

  • δ ~1.8-2.0 ppm (m, 2H): Protons at C3.

  • δ ~1.5-1.7 ppm (m, 1H): Proton at C4.

  • δ ~1.2-1.4 ppm (m, 2H): Protons at C5.

  • δ ~0.9-1.0 ppm (d, 3H): Methyl protons at C4.

Expected ¹³C NMR Spectral Data (in D₂O, 100 MHz):

  • δ ~175-180 ppm: Carboxylic acid carbon (C=O).

  • δ ~58-62 ppm: C2.

  • δ ~45-48 ppm: C6.

  • δ ~35-38 ppm: C3.

  • δ ~30-33 ppm: C5.

  • δ ~28-31 ppm: C4.

  • δ ~20-23 ppm: Methyl carbon.

NMR_Analysis cluster_nmr NMR Analysis Workflow Start Sample Preparation (Dissolve in D₂O) Acquisition Acquire ¹H and ¹³C NMR Spectra Start->Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectra (Chemical Shifts, Integration, Splitting) Processing->Analysis Comparison Compare with Reference Spectra Analysis->Comparison Decision Conforms to Structure? Comparison->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Workflow for NMR-based Structural Confirmation.

Interpreting the Data: A Guide for the Non-Specialist

  • Chromatogram (HPLC): The ideal chromatogram will show two well-resolved peaks, one significantly larger than the other. The large peak corresponds to the desired enantiomer, while the small peak represents the undesired enantiomer. The degree of separation between the peaks (resolution) should be greater than 1.5 for accurate quantification.

  • NMR Spectrum: The spectrum should be "clean," with all peaks corresponding to the protons and carbons of the target molecule. The absence of significant unassigned peaks indicates high purity. The integration values in the ¹H NMR spectrum should correspond to the number of protons in each environment.

  • Mass Spectrum: A prominent peak corresponding to the molecular weight of the compound (143.18 for the neutral molecule) should be observed, typically as the protonated molecule [M+H]⁺ at m/z 144.1.

Conclusion: Ensuring Quality and Advancing Research

The Certificate of Analysis for a chiral building block like this compound is more than just a document; it is a testament to the material's quality and suitability for its intended purpose. By understanding the significance of each specification and the analytical methods used to verify them, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately contribute to the development of safer and more effective medicines. This guide serves as a foundational resource for navigating the critical aspects of chiral analysis in a regulatory and research environment.

References

  • PubChem. (2S,4S)-4-Methylpiperidine-2-carboxylic acid.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Ilisz, I., Péter, A., & Fülöp, F. (2007). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • PubChem. This compound.
  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
  • Pharmaffiliates. (2S,4S)-4-Methylpiperidine-2-carboxylic Acid. [Link]
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Kim, J. H., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121.
  • ABL Technology. (2R, 4R)-4-Methylpiperidine-2-carboxylic acid, min 98%, 100 mg. [Link]
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
  • Phenomenex.
  • Synthonix. (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid. [Link]
  • Satyanarayana, M., & Kumar, P. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 32(11), 858-867.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • Kim, J. H., et al. (2016).
  • Reddy, B. R., et al. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 834-841.
  • O'Donovan, D. H., et al. (2018). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8171-8179.
  • Sreekanth, N., & Sreenivasa Rao, M. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4895-4899.

Sources

(2R,4R)-4-methylpiperidine-2-carboxylic acid reference standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (2R,4R)-4-methylpiperidine-2-carboxylic Acid Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban.[1] The integrity of any research and development program utilizing this compound is fundamentally dependent on the quality of the reference standard used. A well-characterized, high-purity standard is non-negotiable for establishing analytical methods, validating synthetic routes, and ensuring the quality control of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for selecting and validating reference standards of this compound, comparing critical quality attributes, and detailing the necessary in-house verification protocols to ensure data integrity and project success.

The Strategic Importance of a High-Quality Reference Standard

The piperidine scaffold is a privileged structure in drug discovery, and the specific stereochemistry of this compound is critical for the desired biological activity in its downstream targets.[1] Any deviation in purity or stereochemical integrity can have cascading consequences:

  • Inaccurate Quantification: Impurities in a reference standard will lead to errors in the quantification of synthesized intermediates and final APIs.

  • Propagation of Impurities: Using a contaminated starting material introduces impurities that may be difficult and costly to remove in later synthetic steps.

  • Misinterpretation of Biological Data: The presence of other stereoisomers can lead to ambiguous or erroneous structure-activity relationship (SAR) data, as different isomers may have vastly different pharmacological or toxicological profiles.

Therefore, the initial investment in a premium, fully characterized reference standard is a critical risk mitigation strategy in the drug development pipeline.

Comparative Analysis of Commercial Reference Standards

Choosing a supplier for a reference standard should be a data-driven decision. While many vendors may list the compound, the quality and completeness of the accompanying analytical data are the true differentiators. Below is a representative comparison of what researchers should look for when evaluating potential sources.

Table 1: Critical Quality Attribute Comparison for this compound Reference Standards

AttributeTier 1 Supplier (e.g., Pharmacopeial Standard or Equivalent) Tier 2 Supplier (Specialty Chemical Company) Tier 3 Supplier (General Catalog Vendor)
Purity (HPLC) ≥99.5% (with chromatogram showing peak purity)≥98%[2]≥97% (often without data)
Chiral Purity (ee%) ≥99.8% ee (Chiral HPLC data provided)≥99% ee (Statement on CoA)Not always specified
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR (spectra provided)¹H NMR, MS (spectra often available on request)Statement of identity on CoA
Water Content Specified value by Karl Fischer TitrationMay be provided as "Loss on Drying"Not typically provided
Certificate of Analysis (CoA) Comprehensive, detailing all tests, methods, and results.Provides key specifications and typical values.Basic CoA with limited data.
Traceability Documented traceability to a primary standard.Batch-specific data.Limited traceability.

Expert Analysis & Recommendation:

  • For GMP/GLP Environments & Late-Stage Development: A Tier 1 Supplier is the only acceptable choice. The comprehensive characterization and documented traceability are essential for regulatory submissions and ensuring the validity of pivotal assays. The higher cost is justified by the significant reduction in regulatory risk and internal validation workload.

  • For Early-Stage R&D and Method Development: A Tier 2 Supplier often provides a good balance of quality and cost. However, it is imperative to perform the in-house qualification detailed in Section 3 to validate the material for its intended use.

  • For Exploratory Synthesis (Non-Critical Applications): A Tier 3 Supplier may be considered, but with the understanding that extensive in-house characterization will be required before the material can be trusted in any quantitative or biologically relevant experiment. The risk of receiving material with incorrect stereochemistry or significant impurities is highest in this tier.

Mandatory In-House Qualification Protocol

Regardless of the supplier, a new lot of a reference standard must be qualified internally to verify its identity, purity, and fitness for purpose. This process forms the basis of a self-validating system for all subsequent analytical work.

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Receipt & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Data Analysis & Release A Receive Standard B Log Lot Number & Expiry A->B C Review Supplier CoA B->C D Structural Identity (¹H NMR, ¹³C NMR, HRMS) C->D E Chromatographic Purity (Reverse-Phase HPLC-UV/MS) F Chiral Purity (Chiral HPLC) G Water Content (Karl Fischer Titration) H Compare Internal Data with CoA Specs G->H I Decision: Accept or Reject H->I J Release for Use (Assign Internal Qualification Date) I->J Pass K Quarantine & Contact Supplier I->K Fail

Caption: A robust workflow for the in-house qualification of a new reference standard.

Detailed Experimental Method: Purity by HPLC-UV/MS

This method is designed to separate the main component from any potential process impurities or degradants.

  • Instrumentation: UHPLC or HPLC system with UV/Vis and Mass Spectrometry detectors.[3][4]

  • Column: Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 205 nm; MS scan in positive ion mode (m/z 144.1 for [M+H]⁺).[5]

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Water:Acetonitrile.

Causality Behind Choices: A C18 column provides excellent retention for this polar molecule. The acidic mobile phase ensures the carboxylic acid and piperidine nitrogen are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is essential to separate impurities with a wide range of polarities. MS detection provides unambiguous peak identification.

Detailed Experimental Method: Chiral Purity by Chiral HPLC

This method is critical for confirming the enantiomeric excess (ee%) of the (2R,4R) isomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, typically based on derivatized cellulose or amylose (e.g., Daicel Chiralpak series).

  • Mobile Phase: This requires screening. A common starting point is an isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in the mobile phase.

Causality Behind Choices: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase.[6][7] The non-polar mobile phase (hexane/ethanol) is typical for normal-phase chiral separations. TFA is a common additive used to improve peak shape for acidic and basic analytes by minimizing secondary ionic interactions with the stationary phase.

Authoritative References & Further Reading

For a deeper understanding of the principles governing reference standards and analytical validation, consult the following authoritative sources:

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • International Council for Harmonisation (ICH). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 5288786, this compound.[Link]

  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier Academic Press. (A comprehensive textbook on HPLC methods in the pharmaceutical industry). URL: [Link]

Sources

A Comparative Guide to Chiral Resolving Agents for 4-Methylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis and separation of chiral molecules are critical in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. 4-Methylpiperidine-2-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds, including the anticoagulant argatroban.[1][2] This guide provides a comparative analysis of chiral resolving agents for the separation of its enantiomers, focusing on the classical method of diastereomeric salt formation. Experimental data and protocols are provided to assist researchers in selecting and implementing the most suitable resolution strategy.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a well-established and widely used technique for separating enantiomers.[3][4] The process involves reacting a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[5][6] Once separated, the individual diastereomeric salts are treated to regenerate the pure enantiomers of the original compound and the resolving agent.

The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined, crystalline salts with a significant difference in solubility between the two diastereomers.

Comparative Analysis of Chiral Resolving Agents

While specific experimental data for the resolution of 4-methylpiperidine-2-carboxylic acid is not extensively published in peer-reviewed journals, valuable insights can be drawn from patent literature and studies on structurally similar piperidine and cyclic amino acid derivatives. Based on this information, several classes of chiral resolving agents have been identified as effective.

A Chinese patent discloses a method for synthesizing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid where the resolution of the corresponding carboxylate is achieved using a chiral organic acid.[1] The patent suggests mandelic acid, tartaric acid, and camphorsulfonic acid as suitable resolving agents, with a preference for D-mandelic acid.[1] Another patent related to the synthesis of argatroban intermediates also mentions the resolution of a pipecolic intermediate.[7]

The following table summarizes the potential resolving agents and their performance based on available data and general applicability to similar compounds.

Chiral Resolving AgentClassTypical Solvent(s)Key Considerations
Mandelic Acid (e.g., D-Mandelic Acid) Chiral Carboxylic AcidWater, Methanol, EthanolOften provides good crystallinity and diastereomeric differentiation. The choice of the D- or L-enantiomer will determine which enantiomer of the target molecule precipitates.[1][5]
Tartaric Acid and its Derivatives (e.g., L-Tartaric Acid, Di-benzoyl-L-tartaric acid) Chiral Carboxylic AcidWater, Alcohols, AcetoneA versatile and widely used resolving agent.[8][9] The dibenzoyl derivatives can offer enhanced selectivity.[9]
Camphorsulfonic Acid Chiral Sulfonic AcidAlcohols, WaterA strong acid that can form stable salts.[1][5]
Brucine Chiral Amine (Alkaloid)Alcohols, AcetoneA readily available and effective resolving agent for acidic compounds, though it is toxic and requires careful handling.[5][6]
(S)-(-)-α-Phenylethylamine Chiral AmineAlcoholsA common and effective resolving agent for carboxylic acids.[3]

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the chiral resolution of 4-methylpiperidine-2-carboxylic acid using a chiral acid as the resolving agent. Researchers should note that optimization of solvent, temperature, and stoichiometry is often necessary to achieve the best results.

Protocol 1: Resolution with D-Mandelic Acid

This protocol is adapted from the principles described in the patent literature for the resolution of 4-methylpiperidine-2-carboxylic acid derivatives.[1]

Materials:

  • Racemic 4-methylpiperidine-2-carboxylic acid

  • D-Mandelic Acid

  • Methanol (or other suitable solvent like ethanol or water)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 1 equivalent of racemic 4-methylpiperidine-2-carboxylic acid in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of D-mandelic acid in warm methanol.

    • Slowly add the D-mandelic acid solution to the 4-methylpiperidine-2-carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • The optical purity of the crystallized salt can be assessed at this stage by measuring its specific rotation and comparing it to literature values if available, or by regenerating the amine and analyzing by chiral HPLC.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol. Allow it to cool slowly and crystallize as before. Repeat until a constant optical rotation is achieved.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Adjust the pH to acidic (pH 1-2) with dilute HCl. This will protonate the carboxylic acid and deprotonate the mandelic acid.

    • Extract the aqueous solution with an organic solvent like dichloromethane to remove the D-mandelic acid.

    • Adjust the pH of the aqueous layer to the isoelectric point of 4-methylpiperidine-2-carboxylic acid (typically around pH 6-7) with a dilute NaOH solution to precipitate the zwitterionic amino acid.

    • Collect the precipitated enantiomerically enriched 4-methylpiperidine-2-carboxylic acid by filtration, wash with cold water, and dry.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. The other enantiomer can be recovered by a similar acidification, extraction, and precipitation procedure.

Protocol 2: Resolution with L-Tartaric Acid

This protocol follows a similar principle to the one above, utilizing another common chiral resolving agent.[8]

Materials:

  • Racemic 4-methylpiperidine-2-carboxylic acid

  • L-Tartaric Acid

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 1 equivalent of racemic 4-methylpiperidine-2-carboxylic acid in a minimal amount of hot ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of L-tartaric acid in hot ethanol.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature to induce crystallization.

  • Isolation and Purification:

    • Isolate the precipitated diastereomeric salt by vacuum filtration and wash with cold ethanol.

    • Recrystallize the salt from hot ethanol as needed to achieve high diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified salt in a biphasic mixture of water and ethyl acetate.

    • Acidify the aqueous layer with dilute HCl (to pH 1-2).

    • Separate the layers. The L-tartaric acid will preferentially remain in the aqueous layer.

    • Adjust the pH of the aqueous layer containing the 4-methylpiperidine-2-carboxylic acid to its isoelectric point with dilute NaOH to precipitate the product.

    • Filter, wash, and dry the enantiomerically enriched product.

Visualization of the Resolution Workflow

The following diagram illustrates the general workflow for chiral resolution via diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers RacemicMixture Racemic (R/S)-Acid Diastereomers Mixture of (R,R) and (S,R) Salts RacemicMixture->Diastereomers Reaction ResolvingAgent Chiral (R)-Base ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SeparatedSalts Separated Diastereomeric Salts ((R,R) and (S,R)) Crystallization->SeparatedSalts Acidification Acidification SeparatedSalts->Acidification Enantiomers Pure (R)-Acid and (S)-Acid Acidification->Enantiomers

Sources

Validation of (2R,4R)-4-methylpiperidine-2-carboxylic acid as a Pharmacophore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of (2R,4R)-4-methylpiperidine-2-carboxylic acid as a pharmacophore, primarily validated through its critical role in the direct thrombin inhibitor, Argatroban. We will explore the rationale behind its selection, compare its performance within Argatroban to other thrombin inhibitors, and provide detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this valuable chemical scaffold.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations. This allows for precise interactions with biological targets.[1][2] The specific stereochemistry of substituted piperidines is often crucial for biological activity. In this guide, we focus on the validation of the this compound moiety as a key pharmacophore for thrombin inhibition.

This compound is a chiral piperidine derivative that serves as a crucial building block in the synthesis of more complex molecules.[3][4][5] Its most notable application is as a key intermediate in the synthesis of Argatroban, a potent and selective direct thrombin inhibitor.[6]

The Biological Target: Thrombin and the Coagulation Cascade

Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin, which is essential for clot formation.[7] Direct inhibition of thrombin is a key therapeutic strategy for preventing and treating thrombosis. Argatroban, containing the this compound pharmacophore, binds directly and reversibly to the active site of both free and clot-bound thrombin.[6][7][8]

To visualize the role of thrombin and its inhibition, the following diagram illustrates a simplified coagulation cascade.

coagulation_cascade cluster_pathways Coagulation Pathways Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Common_Pathway Common Pathway Prothrombin Prothrombin Common_Pathway->Prothrombin Factor_X->Common_Pathway Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Argatroban Argatroban ((2R,4R)-4-methylpiperidine- 2-carboxylic acid pharmacophore) Argatroban->Thrombin Inhibits

Caption: Simplified Coagulation Cascade and the Site of Action for Argatroban.

Comparative Analysis of Thrombin Inhibitors

The efficacy of a pharmacophore is best understood through comparison. The following table contrasts Argatroban with other thrombin inhibitors, highlighting key performance metrics.

InhibitorCore Scaffold/PharmacophoreBinding Affinity (Ki/IC50)Half-lifeMetabolism
Argatroban This compound IC50 against free and clot-bound thrombin are comparable[9]39-51 minutes[6][10]Hepatic (CYP3A4/5)[11]
Dabigatran BenzimidazoleKi = 4.5 nM~12-17 hoursProdrug, hydrolyzed to active form
Bivalirudin Hirudin-based peptideKi = 1.9 nM~25 minutesProteolytic cleavage
Boroarginine Inhibitor with 7-Azabicycloheptane carboxylic acid Boroarginine with a proline replacementKi = 2.9 nM[12]Not availableNot available

This comparison demonstrates that while other scaffolds can also yield potent thrombin inhibitors, the this compound core in Argatroban contributes to a desirable pharmacokinetic profile with a short half-life, allowing for rapid dose adjustments.[8][10]

Structure-Activity Relationship (SAR) Insights

The specific stereochemistry of this compound is critical for its function within Argatroban. The (2R,4R) configuration optimally positions the carboxylic acid and the rest of the molecule within the active site of thrombin. Structure-activity relationship studies on various piperidine derivatives have consistently shown that substitutions on the piperidine ring significantly impact biological activity.[13][14][15] For thrombin inhibitors, the piperidine moiety often serves to orient key binding groups, and even small changes can lead to a significant loss of potency. The development of conformationally constrained analogues, such as the 7-azabicycloheptane carboxylic acid, represents an effort to mimic the bioactive conformation of such scaffolds.[12]

Experimental Protocols for Pharmacophore Validation

Validating a pharmacophore involves demonstrating its interaction with the target protein and quantifying its effect. Below are representative protocols for synthesizing the pharmacophore and assessing its inhibitory activity.

Synthesis of this compound

A common synthetic route starts from 4-methyl-2-picolinic acid and involves hydrogenation, esterification, and chiral resolution.

synthesis_workflow Start 4-methyl-2-picolinic acid Step1 Hydrogenation (Reduction of pyridine ring) Start->Step1 Step2 Esterification (Protection of carboxylic acid) Step1->Step2 Step3 Chiral Resolution (Separation of enantiomers) Step2->Step3 End (2R,4R)-4-methylpiperidine- 2-carboxylic acid Step3->End

Caption: General Synthetic Workflow for this compound.

Step-by-Step Protocol:

  • Hydrogenation: Dissolve 4-methyl-2-picolinic acid in a suitable solvent (e.g., an acidic aqueous solution). Add a hydrogenation catalyst (e.g., Palladium on carbon). Pressurize the reaction vessel with hydrogen gas and heat to the appropriate temperature. Monitor the reaction until completion. Filter off the catalyst and concentrate the solution to obtain the reduced piperidine ring.

  • Esterification: Suspend the crude product from step 1 in an alcohol (e.g., ethanol) and add an acid catalyst (e.g., thionyl chloride or sulfuric acid). Reflux the mixture until the esterification is complete. Remove the solvent under reduced pressure.

  • Chiral Resolution: Dissolve the racemic ester in a suitable solvent. Add a chiral resolving agent (e.g., L-tartaric acid). Allow the desired diastereomeric salt to crystallize. Isolate the salt by filtration and wash with a cold solvent. Liberate the free base of the desired enantiomer by treatment with a base. Saponify the ester to yield the final this compound.

Thrombin Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin using a fluorogenic substrate.

Materials:

  • Thrombin enzyme

  • Thrombin substrate (e.g., a synthetic AMC-based peptide)

  • Assay buffer

  • Test compound (this compound or its derivatives)

  • Positive control inhibitor (e.g., Argatroban)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer to all wells.

  • Add the test compound dilutions, positive control, and a vehicle control to their respective wells.

  • Add the thrombin enzyme solution to all wells except the blank.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the thrombin substrate to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

The validation of this compound as a pharmacophore is strongly supported by its successful incorporation into the potent and clinically effective direct thrombin inhibitor, Argatroban. Its specific stereochemistry and ability to present key functional groups for interaction with the active site of thrombin make it a valuable scaffold in drug design. The comparative analysis with other thrombin inhibitors highlights the favorable pharmacokinetic profile imparted by this moiety. The provided experimental protocols offer a framework for researchers to further explore and validate this and similar pharmacophores in their own drug discovery programs.

References

  • Argatroban. (n.d.). In PubMed.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Argatroban?
  • Huron, L., & Nutescu, E. (2002). Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions. Expert Opinion on Pharmacotherapy, 3(8), 1163-1175.
  • Tardy-Poncet, B., & Tardy, B. (2009). The Direct Thrombin Inhibitor Argatroban: A Review of Its Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Relationships. Clinical Pharmacokinetics, 48(12), 771-780.
  • Pharmacology of Argatroban ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).
  • Keyl, C., Trenk, D., & Zien, J. (2016). Argatroban pharmacokinetics and pharmacodynamics in critically ill cardiac surgical patients with suspected heparin-induced thrombocytopenia. Thrombosis and Haemostasis, 115(6), 1081-1089.
  • Keyl, C., Trenk, D., & Zien, J. (2016). Argatroban pharmacokinetics and pharmacodynamics in critically ill cardiac surgical patients with suspected heparin. Thrombosis and Haemostasis.
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  • U.S. Food and Drug Administration. (n.d.). Argatroban injection label.
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  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...
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  • ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • National Institutes of Health. (n.d.). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases.
  • PubMed. (1999). 7-Azabicycloheptane carboxylic acid: a proline replacement in a boroarginine thrombin inhibitor.
  • National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 4478243. PubChem.
  • ResearchGate. (n.d.). 7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Center for Biotechnology Information. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639. PubChem.

Sources

A Comparative Guide to UPLC Method Development for Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral piperidine derivatives is a critical analytical challenge. As the pharmacological and toxicological profiles of enantiomers can differ significantly, robust and efficient analytical methods are paramount for ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of Ultra-Performance Liquid Chromatography (UPLC) methods for these compounds, grounded in experimental data and established scientific principles. We will explore the causality behind experimental choices, from stationary phase selection to mobile phase optimization, to empower you to develop self-validating and reliable methods.

The Foundational Challenge: The Nature of Piperidine Derivatives

Piperidine and its derivatives are basic, often flexible structures. Their chirality, combined with the basicity of the nitrogen atom, presents a unique set of challenges for chromatographic separation. The primary interaction sites for chiral recognition are often influenced by the piperidine ring's conformation and the nature of its substituents. Successful method development hinges on exploiting these subtle stereochemical differences.

Strategic Screening: The Cornerstone of Efficient Method Development

Due to the complex and often unpredictable nature of chiral recognition, a systematic screening approach is more effective than relying solely on experience.[1][2] The initial screening phase should be designed to broadly explore the separation landscape, maximizing the chances of identifying a promising set of conditions for further optimization.

The Power of Polysaccharide-Based Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely applied for chiral analysis in HPLC and UPLC due to their broad enantiorecognition capabilities.[3][4][5] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion, which are crucial for resolving enantiomers.[5]

Table 1: Comparison of Common Polysaccharide-Based CSPs for Piperidine Derivative Screening

CSP TypeCommon DerivativesPrimary StrengthsConsiderations for Piperidine Derivatives
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate) Amylose tris(3-chloro-5-methylphenylcarbamate)Often provides high selectivity and resolution. The helical structure can offer unique steric inclusion possibilities.[6]Can exhibit strong retention for basic compounds. Mobile phase additives are often essential.
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate) Cellulose tris(4-methylbenzoate)Offers complementary selectivity to amylose phases. Sometimes provides better peak shapes for basic analytes.[7]Elution order may be inverted compared to amylose phases, which can be advantageous for impurity analysis.[4]
Immobilized Phases Covalently bonded versions of the aboveHigh durability and compatibility with a wider range of solvents ("non-standard" solvents like dichloromethane and chloroform).[3][8]May sometimes show slightly lower efficiency than their coated counterparts under identical conditions, but the expanded solvent choice often compensates for this.[7]

Expert Insight: The structural difference between the α(1,4) glycosidic bonds in amylose and the β(1,4) linkages in cellulose leads to different three-dimensional structures.[4][5] This fundamental difference is why amylose and cellulose-based columns often provide complementary and sometimes inverted enantioselectivity for the same analyte. Therefore, a comprehensive screening strategy should always include both types.

The Logical Workflow for Method Development

A structured workflow ensures a systematic and efficient path to a robust chiral separation method. The process begins with a broad screening of columns and mobile phases, followed by a focused optimization of the most promising conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Screen_CSPs Screen Multiple CSPs (e.g., Amylose & Cellulose based) Screen_Modes Test Multiple Mobile Phase Modes (NP, PO, RP, SFC) Screen_CSPs->Screen_Modes For each CSP Evaluate Evaluate Screening Data (Resolution, Peak Shape, Retention) Screen_Modes->Evaluate Select Select Best CSP/ Mobile Phase Combination(s) Evaluate->Select Opt_Solvent Optimize Mobile Phase Ratio & Solvent Choice Select->Opt_Solvent Opt_Additive Optimize Additive (Type & Concentration) Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature Opt_Additive->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Validate Method Validation (ICH Q2(R1)) Opt_Flow->Validate

Caption: A logical workflow for UPLC chiral method development.

Mobile Phase: The Key to Unlocking Selectivity

The choice of mobile phase mode and its specific composition is arguably the most critical factor in achieving chiral separation. For piperidine derivatives, the basic nitrogen necessitates careful control of the mobile phase environment to achieve good peak shape and selectivity.

Comparing Mobile Phase Modes

Normal Phase (NP):

  • Composition: Typically hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol).

  • Mechanism: Relies on polar interactions (hydrogen bonding) between the analyte, CSP, and mobile phase.

  • Advantages: Often provides high selectivity for chiral separations.

  • Causality for Piperidines: The basic nitrogen of piperidine derivatives can interact strongly with residual silanols on the silica surface of the CSP, leading to poor peak shape (tailing). To counteract this, a basic additive is almost always required.[9]

Polar Organic (PO) Mode:

  • Composition: Uses polar organic solvents like acetonitrile, methanol, or ethanol, often as a single solvent or in mixtures.

  • Mechanism: A complex mix of polar and hydrophobic interactions.

  • Advantages: Can offer unique selectivity and is compatible with a wider range of samples.

  • Causality for Piperidines: Similar to NP, basic additives are crucial to achieving symmetrical peaks. This mode can be particularly effective for more polar piperidine derivatives.

Reversed Phase (RP):

  • Composition: Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol).

  • Mechanism: Primarily driven by hydrophobic interactions.

  • Advantages: Highly compatible with LC-MS applications and aqueous samples.

  • Causality for Piperidines: The basic nature of piperidines means that the mobile phase pH must be carefully controlled with buffers to ensure a consistent ionization state. This mode is often challenging but necessary for certain applications like bioanalysis.

Supercritical Fluid Chromatography (SFC):

  • Composition: Supercritical CO2 with a polar organic co-solvent (modifier) like methanol or ethanol.[10]

  • Advantages: Offers very fast and efficient separations with significantly reduced organic solvent consumption, making it a "greener" technique.[11][12] It is often considered a powerful tool for both analytical and preparative chiral separations.[10][13]

  • Causality for Piperidines: SFC is highly effective for basic compounds. The low viscosity of the mobile phase allows for high flow rates without excessive backpressure, leading to rapid method development.[14] Basic additives are still used in the co-solvent to improve peak shape.

The Critical Role of Additives

For basic analytes like piperidine derivatives, mobile phase additives are not just enhancers; they are often enablers of separation. They work by competing with the basic analyte for active sites (like residual silanols) on the stationary phase, thereby improving peak symmetry and, in many cases, enhancing chiral recognition.[9]

Table 2: Comparison of Mobile Phase Additives for Piperidine Separations

Additive TypeExamplesMode(s)Function & RationaleTypical Concentration
Basic Diethylamine (DEA), Ethanolamine, ButylamineNP, PO, SFCNeutralizes acidic silanol groups on the silica surface, preventing strong, non-enantioselective interactions that cause peak tailing.[15] Essential for obtaining symmetrical peaks for basic compounds.0.1% - 0.5% (v/v)
Acidic Trifluoroacetic Acid (TFA), Formic Acid (FA)RPSuppresses the ionization of any residual silanols and ensures the basic analyte is consistently protonated, which can lead to more reproducible interactions with the CSP.0.1% (v/v)
Buffers Ammonium Bicarbonate, Ammonium FormateRPControl the pH of the mobile phase to maintain a consistent ionization state of the analyte, crucial for reproducible retention and selectivity.10-20 mM

Expert Insight: When screening basic compounds, it is a standard and highly effective practice to use a basic additive like DEA in non-aqueous mobile phases (NP, PO, SFC).[16] The improvement in peak shape can be dramatic and can reveal a separation that was otherwise obscured by severe tailing.

Experimental Protocols & Supporting Data

To illustrate these principles, consider the following experimental approach for developing a UPLC method for a novel chiral piperidine derivative.

Protocol: Initial CSP and Mobile Phase Screening
  • Prepare Stock Solution: Dissolve the racemic piperidine derivative in methanol or ethanol to a concentration of 1 mg/mL.

  • Select CSPs: Choose a set of complementary columns, for example:

    • An amylose-based column (e.g., Chiralpak® AD-H)

    • A cellulose-based column (e.g., Chiralcel® OD-H)

  • Screening Mobile Phases: Prepare the following mobile phases:

    • NP: n-Hexane / Isopropanol (80:20, v/v) + 0.1% DEA

    • PO: Acetonitrile + 0.1% DEA

    • RP: Acetonitrile / 20mM Ammonium Bicarbonate (pH 9.0) (50:50, v/v)

  • UPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 1 µL

    • Detection: UV at a suitable wavelength (e.g., 228 nm for derivatized amines or based on the compound's chromophore).[17]

  • Execution: Inject the sample onto each column with each mobile phase combination.

  • Evaluation: Analyze the resulting chromatograms for any signs of peak separation (even partial), peak shape, and retention time.

Data Presentation: Interpreting Screening Results

The results of the initial screen should be tabulated to allow for a clear comparison.

Table 3: Hypothetical Screening Data for a Piperidine Derivative

ColumnMobile PhaseRetention Time (min)Resolution (Rs)Peak Shape (Asymmetry)
Amylose-AD-H NP (Hex/IPA/DEA)4.5, 5.21.81.1
Amylose-AD-H PO (ACN/DEA)2.1, 2.30.91.3
Amylose-AD-H RP (ACN/Buffer)3.8No Separation1.5
Cellulose-OD-H NP (Hex/IPA/DEA)6.1, 6.51.21.2
Cellulose-OD-H PO (ACN/DEA)2.9No Separation1.4
Cellulose-OD-H RP (ACN/Buffer)4.2, 4.51.11.6

Analysis of Hypothetical Data: Based on this data, the Amylose-AD-H column under Normal Phase conditions provides the best starting point for optimization, with a good initial resolution (Rs > 1.5) and excellent peak shape.

Method Optimization and Validation

Once the most promising conditions are identified, fine-tuning is necessary to achieve a robust and reliable method.

  • Mobile Phase Ratio: Systematically adjust the ratio of strong solvent (e.g., Isopropanol in NP) to weak solvent (e.g., Hexane) to optimize the balance between resolution and analysis time.

  • Temperature: Varying the column temperature can sometimes improve or even invert selectivity. Lower temperatures often increase resolution but also increase analysis time and backpressure.

  • Flow Rate: While UPLC systems operate at higher pressures, optimizing the flow rate can improve efficiency.[18]

Upon finalizing the method, it must be validated according to regulatory guidelines such as ICH Q2(R1) to demonstrate its suitability for its intended purpose.[19][20][21] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography also provides essential definitions and requirements for system suitability.[22][23][24]

Conclusion: A Pathway to Success

Developing a UPLC method for chiral piperidine derivatives is a systematic process that relies on a foundational understanding of chromatographic principles. By leveraging the power of polysaccharide-based CSPs and employing a logical screening and optimization workflow, researchers can efficiently navigate the complexities of chiral separations. The strategic use of mobile phase additives is paramount for overcoming the challenges posed by the basic nature of these compounds. This guide provides the framework and expert insights necessary to develop robust, reliable, and self-validating methods that meet the rigorous standards of the pharmaceutical industry.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Are You Sure You Understand USP <621>? | LCGC International.
  • What is USP Chapter 621? | Phenomenex Blog.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments.
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  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PubMed Central.
  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - MDPI.
  • Supercritical Fluid Chromatography (SFC) - Daicel Chiral Technologies.
  • Journal of Chromatography A - AFMPS.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
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Comparative Guide to the LC-MS Analysis of (2R,4R)-4-methylpiperidine-2-carboxylic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds, including anticoagulants like Argatroban.[1][2] The stereochemistry of this molecule is critical for its biological activity, making the development of robust and sensitive analytical methods for its quantification and the identification of its metabolites paramount in drug development.[2] This guide provides an in-depth comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of this polar, chiral compound and its potential metabolites in biological matrices. We will delve into the rationale behind different chromatographic and mass spectrometric approaches, offering field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.

The Analytical Challenge: Polarity and Chirality

The primary analytical hurdles in the LC-MS analysis of this compound and its metabolites are their inherent polarity and chirality.

  • Polarity: The presence of both a carboxylic acid and a secondary amine group makes these compounds highly polar. This characteristic leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns, which rely on hydrophobic interactions.[3]

  • Chirality: As a chiral molecule, the separation of its enantiomers and diastereomers is often necessary to understand its pharmacological and toxicological profile. This requires the use of chiral stationary phases (CSPs) or chiral derivatization reagents.[4][5]

Comparative Chromatographic Strategies

To address the challenges of polarity and chirality, several LC strategies can be employed. The choice of the most suitable approach depends on the specific analytical goals, such as achiral quantification of the parent compound, chiral separation, or metabolite profiling.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to reversed-phase chromatography for the analysis of polar compounds.[6] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, allowing for the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7]

Rationale:

  • Enhanced Retention: HILIC provides excellent retention for highly polar compounds like this compound, which are often unretained by reversed-phase columns.[6]

  • Improved Sensitivity: The high organic content of the mobile phase in HILIC facilitates efficient desolvation in the mass spectrometer's ion source, leading to enhanced sensitivity.[7]

  • Orthogonal Selectivity: HILIC offers a different selectivity compared to reversed-phase chromatography, which can be advantageous for resolving the parent compound from its metabolites and endogenous matrix components.[8]

Considerations:

  • Method Development: HILIC method development can be more complex than for reversed-phase, with factors like mobile phase ionic strength, pH, and temperature playing crucial roles in retention and peak shape.[6]

  • Matrix Effects: While often providing good separation from matrix components, careful evaluation of matrix effects is still necessary.

Reversed-Phase Liquid Chromatography with Ion-Pairing Agents

For laboratories primarily equipped with reversed-phase columns, the use of ion-pairing agents offers a viable solution for retaining polar, ionizable compounds.[9] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair with the analyte, which can then be retained by the nonpolar stationary phase.[10]

Rationale:

  • Utilizes Existing Infrastructure: Allows for the analysis of polar compounds using standard C18 or C8 columns.

  • Tunable Retention: The retention of the analyte can be modulated by adjusting the type and concentration of the ion-pairing reagent.

Considerations:

  • MS Compatibility: Many traditional ion-pairing reagents (e.g., trifluoroacetic acid, TFA) can cause significant ion suppression in the mass spectrometer. Volatile ion-pairing agents like formic acid or ammonium formate are preferred for LC-MS applications.

  • Column Contamination: Ion-pairing reagents can be difficult to completely wash out of the column and LC system, potentially interfering with subsequent analyses. It is often recommended to dedicate a column specifically for ion-pairing applications.[11]

  • Method Robustness: Equilibration times can be long, and method robustness can be a concern.[12]

Chiral Chromatography

To separate the enantiomers of this compound or its chiral metabolites, chiral stationary phases (CSPs) are employed. Macrocyclic glycopeptide and cyclodextrin-based CSPs are often compatible with reversed-phase mobile phases, making them suitable for LC-MS analysis.[4]

Rationale:

  • Direct Enantioseparation: Allows for the direct separation and quantification of individual enantiomers without the need for derivatization.[13]

  • MS Compatibility: Many modern CSPs are compatible with MS-friendly mobile phases.[4]

Considerations:

  • Method Development: Finding the optimal combination of CSP and mobile phase for a specific chiral separation can be time-consuming.

  • Cost: Chiral columns are generally more expensive than standard achiral columns.

Chiral Derivatization

An alternative to using a chiral column is to derivatize the analyte with a chiral derivatization reagent. This creates diastereomers that can then be separated on a standard achiral reversed-phase column.

Rationale:

  • Utilizes Standard Columns: Allows for chiral separations on readily available and less expensive achiral columns.

  • Improved Sensitivity: Derivatization can introduce a readily ionizable group, enhancing the mass spectrometric response.[14][15]

Considerations:

  • Reaction Stoichiometry and Byproducts: The derivatization reaction must be complete and free of interfering byproducts.

  • Sample Preparation Complexity: Adds an extra step to the sample preparation workflow.

Sample Preparation Strategies

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analytes of interest.[16][17] Given the polar nature of this compound and its metabolites, the following techniques are commonly employed for biological matrices like plasma and urine.

Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from biological samples.[18] A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample, causing the proteins to precipitate.

Protocol:

  • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.[19]

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analytes.[18] For polar compounds, mixed-mode or polymer-based SPE cartridges are often effective.

Protocol (Mixed-Mode Cation Exchange):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted plasma or urine).

  • Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

  • Elute the basic analytes with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate and reconstitute for analysis.

Mass Spectrometry: Detection and Identification

Tandem mass spectrometry (MS/MS) is the preferred detection method for quantitative analysis due to its high selectivity and sensitivity.[20] Electrospray ionization (ESI) in positive ion mode is typically used for piperidine-containing compounds due to the basicity of the nitrogen atom.[21]

Fragmentation Patterns

Understanding the fragmentation patterns of piperidine derivatives is essential for developing selective multiple reaction monitoring (MRM) transitions and for structural elucidation of metabolites.[21][22] Common fragmentation pathways for piperidine rings include:

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom, often leading to the formation of a stable iminium ion.[21]

  • Ring Fission: Opening of the piperidine ring, resulting in various acyclic fragment ions.[21]

  • Neutral Loss: Loss of small molecules such as water (H₂O) or carbon dioxide (CO₂) from the precursor ion.[20]

For this compound, a characteristic fragmentation would be the loss of the carboxylic acid group.

Comparative Data Summary

Chromatographic Method Retention Principle Pros Cons Best Suited For
HILIC Partitioning into a water-enriched layer on a polar stationary phaseExcellent retention for polar compounds, high MS sensitivityComplex method development, potential for matrix effectsQuantitative analysis of the parent compound and its polar metabolites
Reversed-Phase with Ion-Pairing Formation of a neutral ion-pair for retention on a nonpolar stationary phaseUtilizes standard RP columns, tunable retentionMS incompatibility of some reagents, column contaminationLaboratories with existing RP infrastructure, when HILIC is not available
Chiral Chromatography Enantioselective interactions with a chiral stationary phaseDirect separation of enantiomers, MS compatibleHigher column cost, method development can be extensivePharmacokinetic studies requiring enantiomeric resolution
Chiral Derivatization Formation of diastereomers for separation on an achiral columnUses standard RP columns, can enhance sensitivityAdditional sample preparation step, reaction optimization requiredBioanalysis where high sensitivity for enantiomers is critical

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection biological_matrix Biological Matrix (Plasma, Urine) ppt Protein Precipitation biological_matrix->ppt spe Solid-Phase Extraction biological_matrix->spe derivatization Chiral Derivatization (Optional) ppt->derivatization spe->derivatization hilic HILIC derivatization->hilic rp_ip Reversed-Phase + Ion Pairing derivatization->rp_ip chiral_lc Chiral LC derivatization->chiral_lc esi_msms ESI-MS/MS hilic->esi_msms rp_ip->esi_msms chiral_lc->esi_msms quantification Quantification esi_msms->quantification metabolite_id Metabolite Identification esi_msms->metabolite_id

Caption: General experimental workflow for the LC-MS analysis of this compound.

method_selection_logic hilic HILIC rp_ip Reversed-Phase + Ion Pairing chiral_lc Chiral LC chiral_deriv Chiral Derivatization + RP-LC analysis_goal What is the primary analytical goal? chiral_separation_needed Is chiral separation required? analysis_goal->chiral_separation_needed Quantification chiral_separation_needed->hilic No chiral_separation_needed->rp_ip No, but no HILIC column chiral_separation_needed->chiral_lc Yes chiral_separation_needed->chiral_deriv Yes, but no chiral column

Caption: Decision tree for selecting the appropriate LC-MS method.

Conclusion

The successful LC-MS analysis of this compound and its metabolites requires a thoughtful approach that addresses the challenges of polarity and chirality. HILIC is often the preferred method for achiral analysis due to its superior retention and sensitivity for polar compounds. When chiral separation is necessary, direct analysis on a chiral stationary phase is the most straightforward approach, while chiral derivatization offers a viable alternative. The choice of sample preparation technique should be tailored to the complexity of the biological matrix and the desired level of cleanup. By carefully considering the principles and practicalities outlined in this guide, researchers can develop robust and reliable LC-MS methods to support the development of pharmaceuticals containing this important structural motif.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. (n.d.).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. (2014). Methods in Molecular Biology, 1198, 75–80. [Link]
  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • Sample preparation for polar metabolites in bioanalysis. (n.d.). SciSpace.
  • Sample preparation for polar metabolites in bioanalysis. (n.d.). Analyst (RSC Publishing).
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
  • sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.).
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (n.d.). PubMed.
  • LC-MS Sample Preparation | Thermo Fisher Scientific - US. (n.d.).
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (n.d.). PMC.
  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. (n.d.).
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.).
  • Method Development Guide of Ion-pair Reagents. (2021). J&K Scientific LLC.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum.
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  • Ion Pairing — Blessing or Curse? (2008). LCGC International.
  • (2R,4R)-4-methyl-1-(((3-methylquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid. (n.d.).
  • Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. (n.d.). NIH.
  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. (2020). PubMed.
  • Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). (2021).
  • (2R,4S)-4-Methylpiperidine-2-carboxylic acid | 1260981-49-4 | Benchchem. (n.d.).
  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.).
  • CAS 105141-61-5 (R)-2-methylpiperidine-2-carboxylic acid. (n.d.). BOC Sciences.
  • (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639. (n.d.). PubChem.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH.
  • (2R, 4R)-4-Methylpiperidine-2-carboxylic acid, min 98%, 100 mg. (n.d.).
  • 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 4478243. (n.d.). PubChem - NIH.
  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (n.d.). PubMed.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Unife.
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Safety Operating Guide

Navigating the Disposal of (2R,4R)-4-methylpiperidine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2R,4R)-4-methylpiperidine-2-carboxylic acid, a substituted piperidine derivative utilized in various synthetic applications.

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety and disposal protocols based on established best practices for piperidine derivatives and carboxylic acids, alongside data from structurally related compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.

Core Safety Principles and Hazard Assessment

This compound, as a piperidine derivative and a carboxylic acid, should be handled with the assumption that it may possess hazardous properties. Structurally similar compounds exhibit a range of potential hazards that must be considered to ensure the safety of laboratory personnel.

Hazard CategoryPotential Risks Associated with Structurally Similar Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.

Given these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust personal protective equipment protocol is mandatory when handling this compound to minimize any risk of exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Provides a crucial barrier against dermal absorption.
Body Protection A laboratory coat must be worn.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling any dust or aerosols.

Step-by-Step Disposal Protocol

The cornerstone of proper disposal is the segregation and clear labeling of chemical waste. This ensures that it is handled correctly throughout the disposal chain.

Experimental Protocol: Waste Collection and Labeling
  • Waste Determination : Classify all this compound, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste.

  • Container Selection :

    • Solid Waste : Collect dry waste contaminated with the compound in a designated, leak-proof container with a secure lid. This container should be clearly labeled for solid chemical waste.

    • Liquid Waste : Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container. Ensure the container is made of a compatible material and has a screw-on cap. Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Labeling : Clearly label the hazardous waste container with the full chemical name: "this compound". Do not use abbreviations. Include appropriate hazard pictograms (e.g., irritant, harmful).

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. This area should be clearly marked as a hazardous waste storage location.

Final Disposal Procedures
  • Contact EHS : Once your waste container is approaching its capacity, or in accordance with your institution's guidelines, contact your Environmental Health and Safety department to arrange for a pickup.

  • Professional Disposal : The collected hazardous waste must be transported and disposed of by a licensed and certified hazardous waste disposal contractor. The most common and effective method for the final disposal of such organic compounds is high-temperature incineration.

Decision Workflow for Disposal

The following diagram illustrates the critical decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Wear Appropriate PPE : Before attempting any cleanup, ensure you are wearing the appropriate personal protective equipment as outlined above.

  • Containment : For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.

  • Collection : Place the absorbent material containing the spilled chemical into a sealed, labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

  • BLDpharm.
  • Carl ROTH.
  • Cayman Chemical.
  • Santa Cruz Biotechnology, Inc.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Tocris Bioscience.

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A Senior Application Scientist's Guide to Handling (2R,4R)-4-methylpiperidine-2-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Our core principle is to manage the unknown by respecting the known hazards of analogous structures. The parent compound, piperidine, is known to be flammable, toxic, and corrosive, causing severe skin burns and eye damage.[3] Carboxylic acids can also be corrosive or irritating.[4] Therefore, we will treat (2R,4R)-4-methylpiperidine-2-carboxylic acid with a high degree of caution, assuming it possesses similar hazards until proven otherwise.

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data, our safety protocols are built on mitigating the potential hazards inferred from the molecule's functional groups. The primary risks are associated with dermal contact, eye exposure, and inhalation of the powdered solid.

  • Piperidine Moiety: The core piperidine ring suggests a potential for corrosive and toxic effects upon contact or inhalation.[5][6]

  • Carboxylic Acid Group: This functional group implies potential skin and eye irritation or corrosion.[7]

  • Solid Form: As a solid, the compound poses a respiratory hazard if dust is generated and inhaled.[8]

The following table summarizes the anticipated hazards and the primary engineering and personal protective controls required.

Anticipated Hazard Route of Exposure Primary Control Measure Required Personal Protective Equipment (PPE)
Corrosivity / Toxicity Dermal (Skin)Handling within a designated areaChemical-resistant lab coat, appropriate gloves
Severe Irritation / Corrosion Ocular (Eyes)Use of splash-proof equipmentChemical splash goggles and/or face shield
Respiratory Irritation / Toxicity Inhalation (Dust)Certified Chemical Fume HoodN/A (if engineering controls are effective)

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is your primary defense against exposure. Always inspect PPE for damage before each use and ensure proper fit.

Dermal Protection: Skin and Body
  • Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. This protects against incidental contact and minor spills.

  • Gloves: Double-gloving is recommended. Use proper glove removal technique to avoid contaminating your skin.[3]

Glove Type Application Rationale
Nitrile Gloves Standard laboratory use, handling solidsProvides good resistance to a range of chemicals and is suitable for protecting against solid particulates. Discard immediately upon contamination.[7]
Butyl Rubber or Neoprene Handling solutions, spill cleanupRecommended for extended contact or when handling the compound in solution, as these materials offer superior resistance to a broader range of organic chemicals and corrosive agents compared to nitrile.[7]
Ocular Protection: Eyes and Face

Direct contact of a corrosive chemical with the eyes can cause irreversible damage.[7]

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[8]

  • Face Shield: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., when dissolving the solid), a face shield must be worn over chemical splash goggles to protect the entire face.[3]

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to prevent the generation and inhalation of dust.[8][9]

  • Respirator: A NIOSH-approved respirator (e.g., an N95 dust mask for nuisance dust or a half-mask respirator with appropriate cartridges) should only be necessary if engineering controls are insufficient or in the event of a large spill where dust cannot be controlled.[6][7] Use of a respirator requires prior medical clearance and fit-testing.

Operational and Disposal Plans

A structured workflow minimizes risk. The following step-by-step process ensures safety from preparation through disposal.

Workflow for Safe Handling

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling (In Fume Hood) cluster_cleanup Decontamination & Disposal cluster_doff PPE Doffing prep_area 1. Designate & Prepare Fume Hood Workspace gather_mat 2. Assemble All Materials (Chemical, Glassware, Waste Containers) prep_area->gather_mat don_coat 3. Don Lab Coat don_goggles 4. Don Goggles & Face Shield don_coat->don_goggles don_gloves 5. Don Gloves (Double-Glove) don_goggles->don_gloves weigh 6. Weigh Solid Compound don_gloves->weigh dissolve 7. Prepare Solution (If Needed) weigh->dissolve decon 8. Decontaminate Surfaces & Glassware dissolve->decon dispose 9. Segregate & Seal Hazardous Waste decon->dispose doff_gloves 10. Remove Outer Gloves dispose->doff_gloves doff_coat 11. Remove Lab Coat doff_gloves->doff_coat doff_goggles 12. Remove Goggles doff_coat->doff_goggles doff_inner_gloves 13. Remove Inner Gloves doff_goggles->doff_inner_gloves wash 14. Wash Hands Thoroughly doff_inner_gloves->wash

Caption: Step-by-step workflow for handling this compound.

Spill Response

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel it is unsafe.

  • Small Spill Cleanup (inside a fume hood):

    • Ensure your PPE is intact.

    • Gently cover the spill with a suitable absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for the initial absorption.[5]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[10]

  • Report: Report all spills to your supervisor and institutional Environmental Health and Safety (EHS) office.[10]

Chemical Waste Disposal

Proper disposal is critical. Do not mix waste streams unless explicitly permitted by your institution's EHS office.[10]

Waste Stream Container Type Disposal Protocol
Solid Waste Labeled, sealed container for solid hazardous wasteIncludes excess solid compound and any disposable items grossly contaminated with the solid (e.g., weigh boats, contaminated absorbent).
Liquid Waste Labeled, sealed container for liquid hazardous wasteIncludes any solutions containing the compound and rinsates from cleaning glassware.
Contaminated PPE Labeled, sealed bag or container for solid hazardous wasteIncludes all used gloves, disposable lab coats, and other contaminated disposable items.[8]

All waste must be disposed of through your institution's hazardous waste management program. Never pour this compound or its solutions down the drain.[5][11]

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Penta chemicals. Piperidine - SAFETY DATA SHEET. (2024-05-07).
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Fisher Scientific. Piperidine - SAFETY DATA SHEET. (2023-03-16).
  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (2025-09-23).
  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31).
  • Cayman Chemical. Safety Data Sheet - Argatroban. (2025-08-05).
  • Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? (2025-01-07).
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. This compound | CAS 74892-81-2 | SCBT. (2025-12-25).
  • PubChem. This compound | C7H13NO2 | CID 5288786.
  • Sdfine. PIPERIDINE HYDROCHLORIDE - GHS Safety Data Sheet.
  • University of California, Berkeley. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Capot Chemical. MSDS of (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid. (2026-01-07).
  • AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.